molecular formula C5H5NO3 B056360 5-Methylisoxazole-3-carboxylic acid CAS No. 3405-77-4

5-Methylisoxazole-3-carboxylic acid

Cat. No.: B056360
CAS No.: 3405-77-4
M. Wt: 127.1 g/mol
InChI Key: BNMPIJWVMVNSRD-UHFFFAOYSA-N
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Description

5-Methylisoxazole-3-carboxylic acid is a versatile and valuable heterocyclic building block extensively employed in modern medicinal chemistry and drug discovery research. This compound features a synergistic combination of a hydrogen bond-accepting isoxazole ring and a carboxylic acid functional group, making it an ideal precursor for the synthesis of a wide array of amides and esters via straightforward coupling reactions. Its primary research value lies in its role as a key synthon for constructing pharmacologically active molecules, particularly in the development of kinase inhibitors, anti-infective agents, and anti-inflammatory compounds. The isoxazole scaffold is a privileged structure in drug design due to its metabolic stability and ability to mimic other heteroaromatic systems, facilitating optimal target engagement.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,2-oxazole-3-carboxylic acid
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InChI

InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)6-9-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMPIJWVMVNSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10878772
Record name 5-METHYLISOXAZOLE-3-CARBOXYLIC ACID
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3405-77-4, 4857-42-5
Record name 5-Methyl-3-isoxazolecarboxylic acid
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Record name 3-Carboxy-5-methylisoxazole
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Record name 3-Methyl-5-isoxazolecarboxylic acid
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Record name 5-METHYLISOXAZOLE-3-CARBOXYLIC ACID
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Record name 5-methylisoxazole-3-carboxylic acid
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Record name 3-CARBOXY-5-METHYLISOXAZOLE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazole-3-carboxylic acid, with a CAS Number of 3405-77-4, is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a variety of pharmacologically active molecules.[1][2] Its structural architecture, featuring an isoxazole ring substituted with a methyl group at the 5-position and a carboxylic acid at the 3-position, imparts a unique combination of electronic and steric properties that are instrumental in its chemical reactivity and biological interactions.[1] This compound is a notable metabolite of the anti-arthritic drug, Leflunomide, and its derivatives are explored as kinase inhibitors for potential cancer therapies.[2][3] A thorough understanding of its physical properties is paramount for its effective utilization in medicinal chemistry, process development, and formulation studies.

This technical guide provides a comprehensive examination of the core physical properties of this compound, grounded in available experimental data and theoretical predictions. It is designed to equip researchers and drug development professionals with the critical data and procedural knowledge necessary for the successful application of this versatile intermediate.

Core Physical and Chemical Properties

The fundamental identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₅NO₃[2][3]
Molecular Weight 127.10 g/mol [2]
IUPAC Name 5-methyl-1,2-oxazole-3-carboxylic acid[2]
Synonyms 3-Carboxy-5-methylisoxazole; 5-Methyl-3-isoxazolecarboxylic acid[2]
Physical State Solid, typically a white to off-white or pale yellow powder/crystal[1][3]
CAS Number 3405-77-4[2][3]

Thermal Properties

Melting Point

The melting point of a solid is a critical indicator of its purity. For this compound, a range of melting points have been reported, suggesting potential variability due to crystalline form (polymorphism) or the presence of impurities.

Reported Melting Point (°C)Source(s)
174
172-174[3]
168[3]
106-110

This discrepancy highlights the importance of careful purification and characterization. The higher melting points in the 168-174 °C range are more frequently cited in recent chemical literature and supplier technical data for highly purified material. The lower range of 106-110 °C may correspond to a different crystalline form or a sample with impurities. The presence of impurities typically leads to a depression and broadening of the melting point range.

Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a substance.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation start Start weigh Weigh 2-5 mg of sample into an aluminum DSC pan start->weigh seal Hermetically seal the pan weigh->seal load Load sample and reference pans into the DSC instrument seal->load program Set temperature program: e.g., heat from 25°C to 200°C at 10°C/min load->program run Run analysis under an inert atmosphere (N₂) program->run acquire Acquire thermogram (Heat Flow vs. Temperature) run->acquire analyze Determine onset temperature of the endothermic melt peak acquire->analyze report Report melting point analyze->report

Caption: Workflow for Melting Point Determination using DSC.

Causality in Experimental Design:

  • Small Sample Size (2-5 mg): Ensures uniform heat distribution and minimizes thermal gradients within the sample.

  • Hermetic Sealing: Prevents sublimation or decomposition of the sample during heating.

  • Inert Atmosphere (Nitrogen): Prevents oxidative degradation of the sample at elevated temperatures.

  • Controlled Heating Rate (e.g., 10°C/min): A standardized rate allows for reproducible results and clear peak definition.

Boiling Point
  • Predicted Boiling Point: 312.5 ± 22.0 °C[3]

This prediction is based on computational models and should be regarded as an estimate. Experimental determination would likely require vacuum distillation to lower the boiling temperature and prevent decomposition.

Density and Acidity

Similar to the boiling point, the density and pKa are primarily available as predicted values.

  • Predicted Density: 1.348 ± 0.06 g/cm³[3]

  • Predicted pKa: 3.46 ± 0.10[3]

The predicted pKa of approximately 3.46 suggests that this compound is a moderately strong organic acid, a characteristic attributed to the electron-withdrawing nature of the isoxazole ring.

Potentiometric titration is a standard and reliable method for the experimental determination of the acid dissociation constant (pKa).

pKa_Titration cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Prepare a solution of this compound of known concentration (e.g., 0.01 M) C Titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) A->C B Calibrate pH meter with standard buffers (pH 4, 7, 10) B->C D Record pH after each incremental addition of the titrant C->D E Plot pH vs. volume of titrant added D->E F Determine the volume at the half-equivalence point E->F G pKa = pH at the half-equivalence point F->G

Caption: Workflow for pKa Determination by Potentiometric Titration.

Trustworthiness of the Protocol: This self-validating system relies on the precise calibration of the pH meter and the accurate standardization of the titrant concentration. The pKa is determined from the midpoint of the titration curve, where the concentrations of the acid and its conjugate base are equal, providing a direct measure of the dissociation constant.

Solubility Profile

The solubility of this compound is a critical parameter for its application in both synthesis and biological assays.

  • Qualitative Solubility: Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[3] It is also soluble in various other organic solvents.[2]

A comprehensive quantitative solubility profile in a range of pharmaceutically relevant solvents is not extensively documented in publicly available literature.

The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.

Shake_Flask_Solubility A Add an excess of solid this compound to a known volume of buffer (e.g., PBS) B Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours) A->B C Separate the undissolved solid (centrifugation or filtration) B->C D Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV) C->D E Report solubility (e.g., in µg/mL or µM) D->E

Sources

An In-depth Technical Guide to 5-Methylisoxazole-3-carboxylic acid: Structure, Analysis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Methylisoxazole-3-carboxylic acid, a pivotal heterocyclic building block in modern organic synthesis and drug discovery. The document details its fundamental chemical structure, physicochemical properties, and established synthetic and purification methodologies. A significant focus is placed on a multi-faceted analytical approach, outlining protocols and interpretation strategies for spectroscopic (NMR, MS, IR) and chromatographic (HPLC) techniques. This guide is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to facilitate its effective use in a laboratory setting.

Chapter 1: Introduction to this compound

This compound (CAS No. 3405-77-4) is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a methyl group at the 5-position and a carboxylic acid at the 3-position.[1] Its structural simplicity and the reactivity of its functional groups have established it as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]

The Isoxazole Moiety in Medicinal Chemistry

The isoxazole ring is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[3] Its inclusion in drug candidates can modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity. Numerous FDA-approved drugs, including the anti-inflammatory drug Leflunomide, contain the isoxazole moiety, underscoring its therapeutic relevance.[3] this compound serves as a key precursor in the synthesis of many such compounds.[1][4]

Physicochemical Properties

A precise understanding of the compound's properties is critical for designing synthetic transformations, developing analytical methods, and formulating dosage forms.

PropertyValueSource(s)
CAS Number 3405-77-4[5]
Molecular Formula C₅H₅NO₃[1][5]
Molecular Weight 127.10 g/mol [1][5]
Appearance White to pale yellow crystalline powder[2][6]
Melting Point 106-110 °C (lit.)[7]
Boiling Point 312.5±22.0 °C (Predicted)[5]
SMILES String Cc1cc(no1)C(O)=O[7]
InChI Key BNMPIJWVMVNSRD-UHFFFAOYSA-N[7]
Health and Safety Information

Standard laboratory precautions should be observed when handling this compound. It is advisable to use personal protective equipment (PPE) such as safety glasses and gloves. Store in a cool, dry, well-ventilated area. For detailed information, consult the supplier's Safety Data Sheet (SDS).

Chapter 2: The Chemical Structure

The reactivity and function of this compound are direct consequences of its molecular architecture.

Molecular Structure and Atom Numbering

The structure consists of an aromatic isoxazole ring. The standard IUPAC numbering convention for isoxazole begins with the oxygen atom as position 1 and proceeds toward the nitrogen atom, which is at position 2.

Caption: IUPAC numbering of the this compound structure.

Key Structural Features and Electronic Properties
  • Isoxazole Ring: The ring is an electron-deficient aromatic system. The nitrogen atom acts as an electron-withdrawing group, influencing the acidity of the ring protons and the reactivity of the substituents.

  • Carboxylic Acid Group: This functional group at the C3 position is the primary site for reactions such as esterification, amidation, and conversion to an acid chloride.[2] Its acidity (pKa) is a key parameter for developing HPLC methods and predicting its behavior in different pH environments.

  • Methyl Group: The electron-donating methyl group at the C5 position slightly modulates the electronic properties of the ring.

Chapter 3: Synthesis and Purification

The reliable synthesis of high-purity material is fundamental to its application in research and development. Several synthetic routes have been reported.[1]

Common Synthetic Route: Cycloaddition

One of the most fundamental approaches for constructing the isoxazole framework is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1] A highly effective and common laboratory-scale synthesis involves the reaction of ethyl 2,4-dioxovalerate with hydroxylamine, followed by saponification.[5]

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Saponification A Ethyl 2,4-dioxovalerate + Hydroxylamine HCl B Ethyl 5-methylisoxazole-3-carboxylate A->B  NaHCO₃, EtOH  Reflux C Ethyl 5-methylisoxazole-3-carboxylate D Sodium Salt Intermediate C->D NaOH, EtOH Room Temp. E 5-Methylisoxazole-3- carboxylic acid D->E HCl (conc.) Acidification

Caption: Two-step synthesis of the target compound from ethyl 2,4-dioxovalerate.

Step-by-Step Laboratory Scale Synthesis Protocol

This protocol is adapted from established procedures.[5]

Step 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

  • To a 500 mL round-bottomed flask, add ethanol (110 mL).

  • Sequentially add sodium bicarbonate (13.2 g, 0.157 mol), hydroxylamine hydrochloride (10.9 g, 0.157 mol), and ethyl 2,4-dioxovalerate (25 g, 0.157 mol).

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor reaction completion by TLC.

  • After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to yield the crude ester.

Step 2: Saponification to this compound

  • Dissolve the crude ester from Step 1 in ethanol (55 mL).

  • Slowly add a 10% aqueous solution of sodium hydroxide (60 mL) to the flask.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the ethanol by evaporation under reduced pressure.

  • Dissolve the resulting sodium salt in water (100 mL) and cool in an ice bath.

  • Acidify the solution by slowly adding concentrated hydrochloric acid until a precipitate forms and the pH is ~2.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethyl acetate to yield a white crystalline solid (Typical Yield: ~79%).[5]

Chapter 4: Spectroscopic and Spectrometric Analysis

A combination of analytical techniques is required to unambiguously confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

    • Rationale for Solvent Choice: DMSO-d₆ is a common choice as it effectively dissolves the carboxylic acid without proton exchange, allowing for the observation of the acidic proton.

  • ¹³C NMR (Carbon NMR): This technique identifies all unique carbon environments in the molecule.

Table 2: Expected NMR Signal Assignments (in DMSO-d₆)

Signal¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Assignment & Rationale
-CH₃ ~2.3 (singlet, 3H)~11Methyl group protons on C5. It is a singlet as there are no adjacent protons.
-CH (ring) ~6.6 (singlet, 1H)~103Olefinic proton on C4 of the isoxazole ring.
-COOH ~7.0 (broad singlet, 1H)~162Acidic proton of the carboxylic acid. The signal is often broad.
C3 (ring) -~158Quaternary carbon attached to the carboxylic acid.
C5 (ring) -~171Quaternary carbon attached to the methyl group.
C=O -~162Carbonyl carbon of the carboxylic acid.

Note: The reported ¹H NMR shifts are δ 2.3 (3H, s, CH₃), 6.6 (1H, s, CH), 7.0 (1H, s, COOH) in DMSO-d6.[5]

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, further structural information.

  • Rationale for Ionization Technique: Electrospray Ionization (ESI) is ideal for this molecule. In negative ion mode (ESI-), it will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion at m/z 126.1. In positive ion mode (ESI+), the [M+H]⁺ ion at m/z 128.1 can be observed.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition. The calculated exact mass for C₅H₅NO₃ is 127.0269. A measured mass within a few ppm of this value provides high confidence in the assigned formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

  • O-H Stretch: A very broad absorption is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption peak around 1650-1710 cm⁻¹ corresponds to the carbonyl of the carboxylic acid. A value of 1655 cm⁻¹ has been reported.[5]

  • C=N Stretch: A medium intensity peak around 1500-1600 cm⁻¹ is characteristic of the isoxazole ring.

Chapter 5: Chromatographic Analysis and Quality Control

Chromatography is indispensable for assessing the purity of the compound and for monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound.

  • Method Development Rationale:

    • Column Choice: A C18 reversed-phase column is the standard choice for small polar molecules. The nonpolar stationary phase retains the analyte, which is then eluted by a polar mobile phase.

    • Mobile Phase: A mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical. The acid in the mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and consistent retention times.

    • Detection: UV detection is highly effective. The aromatic isoxazole ring provides strong chromophores, and a detection wavelength around 210-254 nm is generally suitable.

A Validated HPLC Protocol for Purity Assessment
  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Integrated Quality Control Workflow

To ensure the identity, strength, quality, and purity of a synthesized batch, an integrated analytical approach is mandatory.

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Purity & Quality Assessment cluster_3 Final Decision synthesis Crude Product (Post-synthesis) nmr NMR (¹H, ¹³C) Is structure correct? synthesis->nmr Identity Check ms HRMS Is elemental composition correct? synthesis->ms Identity Check hplc HPLC Purity > 98%? nmr->hplc Proceed if Identity Confirmed fail Repurify or Resynthesize nmr->fail Incorrect Structure ms->hplc Proceed if Identity Confirmed ms->fail Incorrect Formula ir IR Spectroscopy Functional groups present? hplc->ir hplc->fail Purity < 98% pass Release Batch for Use ir->pass All criteria met ir->fail Criteria not met

Caption: Integrated workflow for the quality control of synthesized material.

Chapter 6: Application in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a key player in the development of therapeutic agents.[1]

Role as a Versatile Building Block

Its carboxylic acid handle allows for facile coupling with amines to form amides, a common linkage in drug molecules. It is used in the preparation of various derivatives, including Raf kinase inhibitors for potential cancer therapies.[1]

Case Study: Leflunomide and its Isomer

While the anti-rheumatic drug Leflunomide is a 5-methylisoxazole-4-carboxamide derivative, the study of its constitutional isomer derived from This compound has provided critical insights into structure-activity and structure-toxicity relationships.[8]

  • Leflunomide (4-Carboxamide): The N-O bond of the isoxazole ring is cleaved during metabolism to form the active metabolite, teriflunomide. This cleavage is also linked to potential liver toxicity.[8]

  • UTL-5b (3-Carboxamide Isomer): In contrast, derivatives of this compound (like UTL-5b) are metabolized differently. The more stable N-O bond is not cleaved; instead, the amide bond is hydrolyzed. These compounds do not inhibit the same enzyme (DHODH) as Leflunomide and exhibit significantly lower acute toxicity, with some derivatives even showing liver-protective effects while retaining anti-inflammatory properties.[8]

This comparison powerfully illustrates how the specific placement of the carboxylic acid group on the isoxazole ring dictates the metabolic fate and toxicological profile of the resulting drug candidates, highlighting the importance of this specific isomer in drug design.

Chapter 7: Conclusion

This compound is a foundational building block whose value is continually proven in medicinal chemistry and organic synthesis. Its straightforward synthesis, combined with a well-defined analytical profile, makes it a reliable and versatile reagent. A thorough understanding of its structure, properties, and analytical characterization, as detailed in this guide, is essential for any scientist aiming to leverage its potential in the discovery and development of novel chemical entities. The distinct metabolic stability of its derivatives compared to its 4-carboxylic acid isomers presents a compelling case for its continued exploration in the design of safer and more effective therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of this compound. [Link]
  • FAQ. What are the synthesis and applications of this compound?[Link]
  • National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed Central. [Link]
  • PubChem. 5-Methylisoxazole-4-carboxylic acid.
  • Google Patents.
  • Google Patents. EP1257270B1 - A method for synthesizing leflunomide.
  • Google Patents. US6723855B2 - Method for synthesizing leflunomide.
  • Google Patents. WO2001060363A1 - A method for synthesizing leflunomide.
  • PubMed. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide.
  • Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]
  • SIELC Technologies. 5-Methylisoxazole-4-carboxylic acid. [Link]
  • SpecAU. This compound. [Link]
  • The Royal Society of Chemistry.
  • Amerigo Scientific. This compound. [Link]
  • AMI Scientific. This compound TCI Analytical reagent. [Link]

Sources

An In-depth Technical Guide to 5-Methylisoxazole-3-carboxylic acid (CAS: 3405-77-4)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Methylisoxazole-3-carboxylic acid, with its unique heterocyclic structure, stands as a cornerstone in synthetic organic chemistry.[1] This guide offers a comprehensive exploration of its physicochemical properties, synthesis methodologies, analytical characterization, and pivotal role as a versatile building block, particularly in the realm of medicinal chemistry. We will delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for utilizing this compound to its fullest potential.

Physicochemical and Structural Properties

This compound (C₅H₅NO₃) is a heterocyclic compound featuring a five-membered isoxazole ring.[1] This ring is substituted at position 5 with a methyl group and at position 3 with a carboxylic acid.[1] The inherent properties of the isoxazole ring—its aromatic stability and electron-deficient nature—coupled with the reactive carboxylic acid moiety, make it a highly valuable intermediate in synthetic chemistry.[1] The methyl group at the C-5 position plays a crucial role in modulating the electronic properties of the molecule, which in turn influences regioselectivity in subsequent chemical reactions.[1]

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 3405-77-4[2][3]
Molecular Formula C₅H₅NO₃[1][2][4]
Molecular Weight 127.10 g/mol [1][2][4]
Appearance White to pale yellow solid/crystalline powder[5]
Melting Point 168-174 °C[1]
Solubility Slightly soluble in DMSO and methanol[1]
pKa (Not explicitly found, but expected to be in the typical range for carboxylic acids, ~3-5)

Synthesis and Purification

The construction of the isoxazole framework is a classic endeavor in heterocyclic chemistry. The primary and most fundamental approach for synthesizing this compound involves a 1,3-dipolar cycloaddition reaction.[1]

Primary Synthetic Route: Cycloaddition

The most prevalent synthesis involves the reaction between a compound that can generate a nitrile oxide in situ and an alkyne. A common industrial-scale synthesis involves the reaction of ethyl acetoacetate with hydroxylamine to form the isoxazole ring, followed by hydrolysis of the ester to yield the carboxylic acid.

A more direct, though multistep, laboratory preparation can be achieved as follows:

  • Step 1: Formation of the Intermediate Diketone. Acetone and diethyl oxalate are reacted in the presence of a strong base like sodium ethoxide. This Claisen condensation forms ethyl 2,4-dioxopentanoate.[6]

  • Step 2: Cyclization with Hydroxylamine. The resulting diketone intermediate is then reacted with hydroxylamine hydrochloride. The hydroxylamine attacks the carbonyl groups, leading to a cyclization and dehydration event that forms the ethyl 5-methylisoxazole-3-carboxylate.

  • Step 3: Saponification. The ethyl ester is hydrolyzed to the desired carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidification to protonate the carboxylate.[6]

Causality of Choices: The use of sodium ethoxide in Step 1 is critical as it is a strong, non-nucleophilic base (relative to the ester enolate) that efficiently deprotonates the alpha-carbon of acetone, initiating the condensation. The subsequent acidic workup quenches the reaction and neutralizes the excess base.[6] In Step 3, saponification is a standard and high-yielding method for ester hydrolysis. Acidification with a non-coordinating acid like citric acid or dilute HCl is necessary to isolate the final product in its neutral carboxylic acid form.[6]

Synthesis Workflow Diagram

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A Acetone + Diethyl Oxalate C Ethyl 2,4-dioxopentanoate A->C Claisen Condensation B Sodium Ethoxide (Base) B->C E Ethyl 5-methylisoxazole-3-carboxylate C->E D Hydroxylamine HCl D->E Ring Formation G This compound E->G F 1. LiOH or NaOH 2. Acidic Workup (e.g., Citric Acid) F->G Saponification

Caption: Synthesis workflow for this compound.

Recommended Purification Protocol

High purity is essential for subsequent applications, especially in drug synthesis. The primary method for purifying the final product is recrystallization .

Step-by-Step Protocol:

  • Solvent Selection: Identify a suitable solvent system. A good system is one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol/water or isopropanol/water mixtures are often effective.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent (or solvent mixture) to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The process can be completed by placing the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum, preferably in a desiccator or vacuum oven at a moderate temperature (e.g., 50-60°C), until a constant weight is achieved.

Self-Validation: The success of the purification is validated by determining the melting point of the dried crystals. A sharp melting point in the expected range (168-174 °C) indicates high purity.[1] Further confirmation is achieved via HPLC analysis, which should show a single major peak.[7]

Analytical Characterization

Comprehensive characterization is vital to confirm the identity and purity of the synthesized compound.

Table 2: Spectroscopic Data Summary

TechniqueExpected Features
¹H NMR - Singlet for the methyl (CH₃) protons (~2.5 ppm).- Singlet for the isoxazole ring proton (C4-H) (~6.5-7.0 ppm).- Broad singlet for the carboxylic acid proton (COOH) (>10 ppm, can be variable and exchange with D₂O).
¹³C NMR - Signal for the methyl carbon (~12 ppm).- Signal for the C4 of the isoxazole ring (~105-110 ppm).- Signals for the C3 and C5 carbons of the ring (~155-170 ppm).- Signal for the carboxylic acid carbonyl carbon (~160-165 ppm).
IR (Infrared) - Very broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).- C=N and C=C stretching from the isoxazole ring (~1500-1650 cm⁻¹).
Mass Spec (MS) - Molecular ion peak [M]+ at m/z 127.[8]- A weak molecular ion peak is common for carboxylic acids.[8]- Key fragmentation may include the loss of -OH (m/z 110) and -COOH (m/z 82).

Note: NMR chemical shifts are approximate and can vary based on the solvent used.[9]

Chemical Reactivity and Synthetic Utility

The power of this compound lies in its dual reactivity: the carboxylic acid handle and the stable heterocyclic core.

Reactions of the Carboxylic Acid

The -COOH group is readily transformed into a variety of other functional groups, making it an ideal anchor point for building more complex molecules.

  • Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.[1]

  • Amidation: The most critical reaction for pharmaceutical applications. The carboxylic acid is first activated, typically by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] This highly reactive intermediate is then coupled with a primary or secondary amine to form a stable amide bond. This is the key step in the synthesis of drugs like Leflunomide.[10][11][12]

  • Decarboxylation: Under harsh heating conditions, the carboxylic acid group can be removed to yield 5-methylisoxazole.[1][13]

Role as a Synthetic Intermediate

The molecule's structure makes it a valuable synthon for creating a diverse range of compounds.

G cluster_0 Activation & Coupling cluster_1 Other Derivatives Core This compound AcidChloride Acid Chloride Intermediate Core->AcidChloride SOCl₂ or (COCl)₂ Ester Ester Derivatives Core->Ester + Alcohol (R-OH) Heterocycle Complex Heterocycles Core->Heterocycle Further Cyclizations Amide Amide Derivatives (e.g., Leflunomide) AcidChloride->Amide + Amine (R-NH₂) Drug Bioactive Molecules (Kinase Inhibitors, etc.) Amide->Drug Leads to

Caption: Synthetic utility of this compound.

Applications in Medicinal Chemistry

The 5-methylisoxazole moiety is a privileged scaffold in drug discovery. Its presence can confer favorable pharmacokinetic properties, such as improved bioavailability and metabolic stability.[1]

Case Study: Leflunomide and Teriflunomide

Perhaps the most prominent application of a derivative of this core structure is in the synthesis of Leflunomide , a disease-modifying antirheumatic drug (DMARD).[14][15] Leflunomide is N-(4'-trifluoromethylphenyl)-5-methylisoxazole-4 -carboxamide. While it is the 4-carboxylic acid isomer that is used for Leflunomide, the synthesis and reactivity principles are identical and showcase the utility of this chemical family.[10][11][14]

Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, Teriflunomide .[14] Teriflunomide exerts its therapeutic effect by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) .[10][14]

Mechanism of Action: DHODH Inhibition

DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA.[10][14] Rapidly dividing cells, such as activated lymphocytes that drive autoimmune diseases like rheumatoid arthritis, are heavily dependent on this pathway.[14] By inhibiting DHODH, Teriflunomide depletes the pyrimidine pool available to these cells, leading to cell cycle arrest in the G1 phase and curbing their proliferation.[14] This anti-proliferative effect reduces the inflammation and joint damage characteristic of the disease.

G Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolic Activation DHODH DHODH Enzyme Teriflunomide->DHODH Inhibits Pyrimidine De Novo Pyrimidine Synthesis DHODH->Pyrimidine Catalyzes Lymphocyte Activated Lymphocytes Pyrimidine->Lymphocyte Required for Proliferation Inflammation Inflammation & Joint Damage Lymphocyte->Inflammation Causes

Caption: Mechanism of action for Leflunomide/Teriflunomide.

Other Research Applications

Beyond Leflunomide, this compound and its derivatives are actively being investigated in other therapeutic areas:

  • Kinase Inhibitors: It serves as a building block for aminopyrazole amide derivatives that have shown activity as Raf kinase inhibitors, which are targets in cancer therapy, particularly for melanoma.[1]

  • General Organic Synthesis: It is a key intermediate for creating a wide array of more complex heterocyclic compounds for applications in medicinal chemistry, materials science, and agricultural chemistry.[1]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

  • Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[16]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16] Use in a well-ventilated area or under a fume hood.[16]

  • Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[16] Ensure eyewash stations and safety showers are readily accessible.[16]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[16] A cool, dark place is recommended.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16]

Conclusion

This compound is far more than a simple chemical intermediate. Its robust synthesis, well-defined reactivity, and the proven biological significance of its derivatives establish it as a high-value scaffold for innovation. For researchers in drug discovery and organic synthesis, a thorough understanding of this molecule's properties and potential is a critical asset, enabling the accelerated development of novel, complex, and potentially life-changing molecules.

References

  • FAQ. What are the synthesis and applications of this compound?[Link]
  • Google Patents. (2001). WO2001060363A1 - A method for synthesizing leflunomide.
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  • Solanki, P. V., et al. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. World Journal of Pharmaceutical Sciences. [Link]
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Spectroscopic data for 5-Methylisoxazole-3-carboxylic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methylisoxazole-3-carboxylic Acid

Abstract

This compound (CAS No. 3405-77-4) is a pivotal heterocyclic compound, recognized as a key building block in medicinal chemistry and a metabolite of the anti-arthritic drug Leflunomide.[1] Its structural integrity is paramount for its function and downstream applications. This guide provides a comprehensive analysis of the core spectroscopic data required for the unambiguous identification and characterization of this molecule. As a senior application scientist, this document synthesizes foundational spectroscopic principles with practical, field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Overview

This compound possesses a five-membered isoxazole ring, which is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The ring is substituted with a methyl group at the C5 position and a carboxylic acid group at the C3 position. This arrangement of functional groups dictates the molecule's chemical reactivity and is responsible for its characteristic spectroscopic signature.

  • Molecular Formula: C₅H₅NO₃[2][3]

  • Molecular Weight: 127.10 g/mol [2][3][4]

  • IUPAC Name: 5-methyl-1,2-oxazole-3-carboxylic acid

The structural confirmation relies on a synergistic approach, using multiple spectroscopic techniques to probe different aspects of the molecule's framework.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a definitive structural map can be constructed.

Experimental Protocol: NMR Data Acquisition

A robust protocol for NMR analysis is critical for obtaining high-resolution, reproducible data.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the carboxylic acid and allows for the observation of the exchangeable acidic proton.[1]

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a direct count and connectivity map of the hydrogen atoms in the molecule. The spectrum of this compound is remarkably simple and confirmatory.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆) [1]

Chemical Shift (δ) ppm Multiplicity Integration Assignment
13.5 - 14.0 (approx.) Broad Singlet 1H -COOH
6.6 Singlet 1H C4-H

| 2.3 | Singlet | 3H | C5-CH₃ |

  • Interpretation of Causality:

    • -COOH Proton (δ ~13.5-14.0): The carboxylic acid proton is highly deshielded, appearing far downfield. Its signal is typically broad due to hydrogen bonding and chemical exchange with trace water in the solvent. While one source notes a signal at 7.0 ppm, this is unusually low for a carboxylic acid proton in DMSO and may represent an averaged signal under specific conditions; a value above 13 ppm is more characteristic.[1]

    • Isoxazole Proton (C4-H, δ 6.6): This lone proton on the aromatic isoxazole ring resides in a region typical for heterocyclic aromatic protons. It appears as a sharp singlet because it has no adjacent protons within a three-bond distance to couple with.

    • Methyl Protons (C5-CH₃, δ 2.3): The three protons of the methyl group are equivalent and appear as a sharp singlet. This chemical shift is consistent with a methyl group attached to an sp²-hybridized carbon within an aromatic system.

¹³C NMR Spectral Analysis

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment Rationale
~170 C5 The C5 carbon, attached to both oxygen and a methyl group, is expected to be the most downfield ring carbon. In 3,5-diphenylisoxazole, C5 is at 170.3 ppm.[6]
~161 -COOH The carboxylic acid carbonyl carbon typically appears in the 160-170 ppm range.
~158 C3 The C3 carbon, attached to the electronegative nitrogen and the carboxylic acid, is significantly deshielded. In related isoxazoles, this carbon often appears between 158-163 ppm.[5][6]
~105 C4 The C4 carbon, bonded to a hydrogen, is the most upfield of the ring carbons. In various isoxazoles, its chemical shift is consistently found between 97-105 ppm.[5][6]

| ~12 | -CH₃ | The methyl carbon is expected to be far upfield, consistent with typical sp³-hybridized carbons. In 5-(4-Methoxyphenyl)-3-methylisoxazole, the methyl carbon signal is at 11.4 ppm.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is standard. A small amount of the compound is intimately mixed with dry potassium bromide powder and compressed under high pressure to form a transparent disc.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

IR Spectrum Analysis

The IR spectrum of this compound provides clear evidence for its key functional groups.

Table 3: Key IR Absorption Bands (KBr Pellet) [1]

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3149 (Broad) O-H Stretch Carboxylic Acid
~1655 C=O Stretch Carboxylic Acid
~1600-1450 C=C & C=N Stretch Isoxazole Ring

| ~1420 | N-O Stretch | Isoxazole Ring |

  • Interpretation of Causality:

    • O-H Stretch (~3149 cm⁻¹): This very broad and intense absorption is the hallmark of the hydroxyl group of a carboxylic acid involved in strong intermolecular hydrogen bonding, typically forming a dimeric structure in the solid state.

    • C=O Stretch (~1655 cm⁻¹): The strong, sharp peak at this frequency is characteristic of a carbonyl group in a carboxylic acid that is conjugated with the aromatic isoxazole ring. Conjugation lowers the vibrational frequency from the typical ~1710 cm⁻¹ for a saturated carboxylic acid.

    • Ring Vibrations (~1600-1450 cm⁻¹): These absorptions correspond to the stretching vibrations of the C=C and C=N bonds within the aromatic isoxazole ring.

    • N-O Stretch (~1420 cm⁻¹): This band is indicative of the N-O bond stretching within the isoxazole heterocycle.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues based on the molecule's fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Electron Ionization (EI) is a common technique for small molecules. It involves bombarding the sample with high-energy electrons, causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Mass Spectrum Analysis

The mass spectrum confirms the molecular weight and helps piece together the molecule's structure.

  • Molecular Ion Peak ([M]⁺): The molecular weight is 127.10 g/mol . Therefore, the molecular ion peak is expected at m/z = 127 .[2][3][4] This is the most critical data point, confirming the elemental composition.

  • Predicted Fragmentation Pathway: The fragmentation of the molecular ion is a self-validating process that reflects the underlying chemical structure. The carboxylic acid and methyl-substituted isoxazole ring provide predictable cleavage points.

G M [C₅H₅NO₃]⁺˙ m/z = 127 (Molecular Ion) frag1 [C₄H₅NO]⁺˙ m/z = 83 (Isoxazole core) M->frag1 - CO₂ (44 u) frag2 [C₄H₄N]⁺ m/z = 68 frag1->frag2 - CH₃ (15 u) frag3 [C₃H₃]⁺ m/z = 39 frag2->frag3 - HCN (27 u)

Caption: A plausible EI fragmentation pathway for this compound.

  • Loss of Carbon Dioxide (CO₂): A very common fragmentation for carboxylic acids is the loss of CO₂ (44 Da), leading to a fragment ion at m/z = 83 .

  • Loss of Methyl Radical (•CH₃): The resulting ion at m/z 83 can then lose a methyl radical (15 Da), yielding a fragment at m/z = 68 .

  • Ring Cleavage: Subsequent fragmentation can involve the characteristic cleavage of the isoxazole ring, such as the loss of hydrogen cyanide (HCN, 27 Da), leading to smaller fragments like the one at m/z = 39 .

Conclusion

The collective evidence from NMR, IR, and Mass Spectrometry provides an unambiguous and robust characterization of this compound. The ¹H NMR confirms the presence and arrangement of all protons, the predicted ¹³C NMR spectrum aligns with the carbon skeleton, the IR spectrum definitively identifies the carboxylic acid and isoxazole functional groups, and mass spectrometry validates the molecular weight and plausible fragmentation. This multi-faceted spectroscopic approach ensures the identity and purity of the compound, a critical requirement for its application in research and development.

References

  • Beilstein Journal of Organic Chemistry. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives.
  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).
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An In-depth Technical Guide to the Solubility of 5-Methylisoxazole-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-methylisoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical chemistry and organic synthesis.[1] As a key building block for various bioactive molecules, including potential anti-inflammatory agents and Raf kinase inhibitors for cancer therapy, understanding its solubility is paramount for drug development, formulation, and synthesis optimization.[1] This document delineates the theoretical principles governing its solubility, provides qualitative solubility data, and presents a detailed, field-proven experimental protocol for quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of this compound's physicochemical properties.

Introduction: The Significance of this compound

This compound (C₅H₅NO₃, MW: 127.10 g/mol ) is a versatile heterocyclic compound featuring an isoxazole ring substituted with a methyl group and a carboxylic acid functional group.[1][2] Its structural attributes make it a valuable precursor in the synthesis of complex heterocyclic systems and bioactive molecules.[1] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[3][4][5][6] Poor solubility can lead to unpredictable results in in vitro assays, hinder formulation development, and result in suboptimal drug absorption.[4][5] Therefore, a thorough characterization of the solubility of this compound in various organic solvents is an essential first step in its journey from a promising molecule to a viable therapeutic agent.[6][]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₅NO₃[1][2]
Molecular Weight 127.10 g/mol [1][2]
Melting Point 106-110 °C
Appearance Off-white to pale beige solid[8]
pKa (Predicted) 3.46 ± 0.10[8]

Theoretical Framework of Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The fundamental principle of "like dissolves like" provides a strong predictive foundation.[9][10][11] This principle states that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[9][10][11]

The molecular structure of this compound possesses both polar and non-polar characteristics:

  • Polar Moieties: The carboxylic acid group (-COOH) and the isoxazole ring (containing nitrogen and oxygen atoms) are highly polar.[12][13] The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the heteroatoms in the isoxazole ring can act as hydrogen bond acceptors.[14][15] These groups facilitate strong dipole-dipole interactions and hydrogen bonding with polar solvents.[14][15]

  • Non-polar Moiety: The methyl group (-CH₃) is non-polar and contributes to hydrophobic character.

The balance between these competing features dictates the compound's solubility profile.

Diagram: Molecular Structure and Intermolecular Interactions

Molecular_Interactions cluster_solute This compound cluster_solvent Polar Protic Solvent (e.g., Methanol) solute solute solvent solvent solute->solvent Hydrogen Bonding caption Key intermolecular forces driving solubility. Shake_Flask_Workflow A 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate the suspension at a constant temperature (e.g., 24-72 hours). A->B Shaking/Rotation C 3. Phase Separation Centrifuge or filter the sample to remove undissolved solid. B->C Equilibrium Reached D 4. Sampling & Dilution Carefully extract an aliquot of the supernatant and dilute with a suitable solvent. C->D E 5. Quantification Analyze the concentration of the diluted sample using a calibrated analytical method (e.g., HPLC, UV-Vis). D->E F 6. Calculation Calculate the original solubility based on the measured concentration and dilution factor. E->F caption Workflow for the shake-flask method.

Caption: Workflow for the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation is reached. [16] * Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). [16]The agitation speed should be adequate to keep the solid suspended. [16]

  • Phase Separation:

    • After equilibration, allow the suspensions to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the solution using a syringe filter (ensure the filter material is compatible with the solvent and does not adsorb the compound). [17]

  • Sample Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the diluted sample using a validated and calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. [17][18]HPLC is often preferred as it can separate the analyte from any potential impurities or degradation products. [17]

  • Calculation:

    • Calculate the solubility of this compound in the original solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Self-Validating System and Controls:

  • Time to Equilibrium: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). [16]The solubility value should plateau, indicating that equilibrium has been established.

  • Solid State Analysis: It is advisable to analyze the solid material remaining after the experiment (e.g., by DSC or XRPD) to ensure that the compound has not changed its crystalline form or solvated during the experiment.

  • pH Measurement (for aqueous-buffered systems): For solubility determination in buffered aqueous solutions, the pH should be measured before and after the experiment to ensure it has remained constant. [17]

Conclusion

While quantitative solubility data for this compound in a broad spectrum of organic solvents remains to be exhaustively documented in the public domain, a strong predictive understanding can be derived from its molecular structure. Its amphipathic nature, with a dominant polar carboxylic acid and isoxazole moiety, suggests favorable solubility in polar protic and aprotic solvents and poor solubility in non-polar media. For drug development professionals and researchers, the detailed shake-flask protocol provided herein offers a robust and reliable method for generating the precise quantitative data necessary for formulation, synthesis, and preclinical evaluation.

References

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  • EXPERIMENT 1 DETERMIN
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5-Methylisoxazole-3-carboxylic acid melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylisoxazole-3-carboxylic Acid

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the core physicochemical properties of this compound. The focus is on its melting and boiling points, providing not only the established values but also detailed, field-proven methodologies for their accurate determination.

Introduction: The Significance of this compound

This compound (CAS No: 3405-77-4) is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a methyl group at the 5-position and a carboxylic acid at the 3-position.[1][2] Its molecular structure, with the formula C₅H₅NO₃, makes it a versatile and valuable building block in synthetic organic chemistry.[1][3] This compound serves as a crucial intermediate in the development of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

Its applications are notable in medicinal chemistry, where it is used in the synthesis of various therapeutic agents. For instance, it is a reactant for preparing aminopyrazole amide derivatives that act as Raf kinase inhibitors, which are significant in cancer therapy research, especially for melanoma.[1][4] Furthermore, it has been investigated for its potential as an anti-inflammatory agent and its ability to modulate various biological pathways.[1] Given its role in the synthesis of high-value compounds, the precise characterization of its physical properties, such as melting and boiling points, is paramount for ensuring purity, reproducibility in reactions, and overall quality control.

Core Physicochemical Properties

A summary of the key physical and chemical data for this compound is presented below. These values are critical for handling, storage, and application in a laboratory setting.

PropertyValueSource(s)
CAS Number 3405-77-4[3][4]
Molecular Formula C₅H₅NO₃[1][3]
Molecular Weight 127.10 g/mol [3][5]
Appearance White to almost white or pale yellow powder/crystal[2][5]
Melting Point 106-110 °C; 168-174 °C (Varies by source and purity)[3][5][6]
Boiling Point 312.5±22.0 °C (Predicted)[6]
Purity Typically >98.0% (by HPLC)[5]

Note: The wide range in reported melting points highlights the critical importance of empirical verification, as purity and crystalline form can significantly influence this value.

Melting Point Determination: A Self-Validating Protocol

The melting point is one of the most fundamental criteria for determining the purity of a crystalline solid.[7] A pure compound exhibits a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas the presence of impurities will depress the melting point and broaden the range.[7]

Underlying Principle: The Causality of Melting

Melting occurs when a substance transitions from a solid to a liquid. This requires overcoming the intermolecular forces that maintain the rigid crystal lattice structure. In a pure substance, these forces are uniform, requiring a specific amount of thermal energy to break them, resulting in a sharp melting point. Impurities disrupt this uniform lattice, weakening the overall structure and requiring less energy to break apart, thus lowering and broadening the melting range.

Experimental Protocol: Capillary Method

The capillary method is the most common and reliable technique for melting point determination in a research setting.[8]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should be forced into the tube.[9]

  • Packing the Sample: Drop the capillary tube, sealed-end down, through a long, narrow glass tube onto a hard surface. This will pack the sample tightly at the bottom.[9]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[9]

  • Heating and Determination:

    • Rapid Heating (Approximate Value): If the melting point is unknown, heat the sample at a medium rate to get an approximate value. A fresh sample must be used for the accurate determination.[9]

    • Slow Heating (Accurate Value): Heat rapidly to about 20°C below the expected melting point.[9] Then, decrease the heating rate to approximately 1-2°C per minute.

    • Causality: A slow heating rate is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample itself. Heating too quickly will cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.[9]

  • Observation and Recording:

    • Record the temperature (T₁) at which the first droplet of liquid is observed.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Prep1 Dry Sample Prep2 Powder Sample Prep1->Prep2 Load1 Tap tube into sample Prep2->Load1 Load2 Pack sample (2-3 mm) Load1->Load2 Measure1 Insert into Apparatus Load2->Measure1 Measure2 Heat rapidly to ~20°C below MP Measure1->Measure2 Measure3 Heat slowly (1-2°C/min) Measure2->Measure3 Measure4 Record T1 (first liquid) Measure3->Measure4 Measure5 Record T2 (all liquid) Measure4->Measure5 Result Result Measure5->Result Report Range T1 - T2

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: Challenges and Methodology

The boiling point is the temperature at which a liquid's vapor pressure equals the external atmospheric pressure.[10] It is a characteristic physical property that depends on the strength of intermolecular forces. For this compound, the reported boiling point is a predicted value of 312.5°C, which is quite high.[6] At such temperatures, organic molecules, especially those with carboxylic acid groups, are prone to decomposition. Therefore, experimental determination would likely require vacuum distillation to measure the boiling point at a reduced pressure.

Principle of Micro-Boiling Point Determination

For small quantities of a substance, a micro-boiling point method using a capillary tube is effective. The principle relies on trapping the substance's vapor in an inverted capillary. When the temperature reaches the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure. As the apparatus cools, the vapor pressure drops, and the external pressure forces the liquid back into the capillary. The temperature at which this occurs is the boiling point.[11]

Experimental Protocol: Micro-Capillary Method

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into a fusion tube.

  • Apparatus Setup:

    • Take a standard melting point capillary tube and seal one end in a flame.

    • Place this small capillary tube into the fusion tube containing the liquid, with the open end facing down.

    • Attach the fusion tube to a thermometer.

  • Heating:

    • Immerse the assembly in a heating bath (like a Thiele tube with mineral oil) or a metal heating block.[11]

    • Heat the bath gently and steadily.

  • Observation:

    • As the temperature increases, a stream of air bubbles will first emerge from the inverted capillary.

    • When the boiling point is reached, a rapid and continuous stream of bubbles will be observed as the liquid boils and its vapor fills the capillary.[11]

  • Cooling and Recording:

    • Remove the heat source and allow the apparatus to cool slowly.

    • Observe the point at which the bubbling stops and the liquid is drawn up into the inverted capillary tube.

    • The temperature at the exact moment the liquid enters the capillary is the boiling point of the sample.[10][11]

Workflow Visualization

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heat Heating & Observation cluster_cool Cooling & Measurement Setup1 Add liquid to fusion tube Setup2 Insert inverted capillary Setup1->Setup2 Setup3 Attach to thermometer Setup2->Setup3 Heat1 Heat gently Setup3->Heat1 Heat2 Observe rapid, continuous bubbles Heat1->Heat2 Cool1 Remove heat Heat2->Cool1 Cool2 Watch for liquid to enter capillary Cool1->Cool2 Cool3 Record temperature at entry Cool2->Cool3 Result Result Cool3->Result Record Boiling Point

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The accurate determination of the melting and boiling points of this compound is a non-negotiable aspect of quality control in both academic research and industrial drug development. While reference values provide a baseline, empirical verification using standardized protocols, such as the capillary methods detailed herein, is essential for validating the purity and identity of the compound. Understanding the principles behind these techniques allows scientists to interpret results critically and ensure the integrity of their synthetic and developmental workflows.

References

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
  • JoVE. (2020, March 26). Video: Boiling Points - Concept. [Link]
  • University of Calgary.
  • SSERC.
  • University of Calgary.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of this compound. [Link]
  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]
  • University of Calgary. Micro-boiling point measurement. [Link]
  • Clarion University.
  • Chemistry LibreTexts. (2022, April 7). 6.

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The Biological Versatility of 5-Methylisoxazole-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocycle

5-Methylisoxazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.[1] Its isoxazole core, a five-membered ring containing adjacent nitrogen and oxygen atoms, serves as a valuable scaffold in the design of novel therapeutic agents.[2] This is attributed to the isoxazole moiety's ability to engage in various biological interactions, leading to a broad spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] While often utilized as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs), this compound itself possesses intrinsic biological activities that warrant in-depth investigation.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, complete with mechanistic insights and detailed experimental protocols for its evaluation.

Anti-inflammatory Activity and Cardioprotection: A Mechanistic Perspective

A notable biological activity of this compound is its anti-inflammatory effect.[3] This activity is believed to be a key contributor to its observed cardioprotective properties, particularly in mitigating doxorubicin-induced cardiac toxicity.[3]

Mechanism of Action: Modulation of TNF-α

Research suggests that the anti-inflammatory effects of this compound are, at least in part, mediated through the modulation of tumor necrosis factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine.[3][4] Elevated levels of TNF-α are associated with a variety of inflammatory conditions and can contribute to cardiac damage. By reducing the production or activity of TNF-α, this compound can dampen the inflammatory cascade, thereby protecting tissues from inflammation-mediated damage. The precise molecular interactions through which this compound modulates TNF-α signaling are an active area of investigation.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of a compound.

G cluster_prep Preparation cluster_induction Induction & Treatment cluster_measurement Measurement & Analysis compound_prep Prepare Test Compound (this compound) and Vehicle Control administer_compound Administer Test Compound/ Vehicle to Animal Groups compound_prep->administer_compound animal_acclimate Acclimatize Animals (e.g., Wistar rats) animal_acclimate->administer_compound induce_edema Inject Carrageenan (1%) into Hind Paw administer_compound->induce_edema 30-60 min post-treatment measure_paw Measure Paw Volume at Timed Intervals (e.g., 1, 2, 3, 4, 5 hours) induce_edema->measure_paw Time-course calculate_inhibition Calculate Percent Inhibition of Edema measure_paw->calculate_inhibition data_analysis Statistical Analysis calculate_inhibition->data_analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (180-220 g) for at least one week under standard laboratory conditions.

  • Compound Preparation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). A positive control, such as indomethacin (5 mg/kg), should also be prepared.[5]

  • Grouping and Administration: Divide the animals into groups: vehicle control, positive control, and test groups receiving different doses of this compound. Administer the compounds intraperitoneally or orally.[5]

  • Induction of Edema: Thirty minutes after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[5][6]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Antitubercular Potential: A Focus on Derivatives

While the parent compound's direct activity against Mycobacterium tuberculosis is not extensively documented, derivatives of this compound have demonstrated significant antitubercular properties. Specifically, 5-methylisoxazole-3-carboxamide derivatives have shown promising activity against the H37Rv strain of M. tuberculosis.[6]

CompoundDerivativeMIC (µM) against M. tuberculosis H37Rv
1 5-methylisoxazole-3-carboxamide derivative 103.125
2 5-methylisoxazole-3-carboxamide derivative 143.125
3 5-methylisoxazole-3-carboxamide derivative 96.25
4 5-methylisoxazole-3-carboxamide derivative 136.25

Experimental Workflow: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay widely used for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout Readout & Analysis prepare_plate Prepare Serial Dilutions of Test Compound in 96-well Plate inoculate_plate Inoculate Wells with M. tuberculosis Suspension prepare_plate->inoculate_plate prepare_inoculum Prepare M. tuberculosis Inoculum (H37Rv) prepare_inoculum->inoculate_plate incubate_plate Incubate Plate at 37°C for 5-7 days inoculate_plate->incubate_plate add_alamar Add Alamar Blue Reagent to Wells incubate_plate->add_alamar reincubate Re-incubate for 24 hours add_alamar->reincubate read_plate Read Plate Visually or with a Fluorometer/Spectrophotometer reincubate->read_plate determine_mic Determine MIC (Lowest concentration with no color change) read_plate->determine_mic G cluster_pathway Raf/MEK/ERK Signaling Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Aminopyrazole Amide Derivatives (from this compound) Inhibitor->Raf

Caption: Inhibition of the Raf/MEK/ERK signaling pathway.

Experimental Protocol: c-Raf Kinase Assay

A common method to assess the inhibitory potential of compounds against Raf kinases is through a luminescent kinase assay.

  • Reagent Preparation: Thaw and prepare the 5x Kinase assay buffer, ATP, and 5x Raf substrate. If required, add DTT to the kinase buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor. The final DMSO concentration in the reaction should be ≤1%.

  • Reaction Setup: In a 96-well plate, add the test inhibitor, positive control (enzyme only), and blank (buffer only).

  • Enzyme Addition: Dilute the c-Raf enzyme in 1x Kinase assay buffer and add to the "Positive Control" and "Test Inhibitor" wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo® Max) to each well.

  • Luminescence Reading: Incubate at room temperature for 15 minutes and read the luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other readings and calculate the percent inhibition.

Additional Biological Activities

Xanthine Oxidase Inhibition

Derivatives of this compound have been investigated as inhibitors of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the production of uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.5), the test compound, and xanthine oxidase enzyme solution.

  • Pre-incubation: Pre-incubate the mixture at 25°C for 15 minutes.

  • Initiation: Start the reaction by adding the substrate, xanthine.

  • Measurement: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition by comparing the rate of uric acid production in the presence of the inhibitor to the rate of the uninhibited enzyme.

Antioxidant Activity: Free Radical Scavenging

This compound has been shown to scavenge hydroxyl free radicals, thereby protecting cells from oxidative damage. [7] Experimental Protocol: DPPH Radical Scavenging Assay

  • DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction: Mix the test compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_c - A_s) / A_c] x 100 Where A_c is the absorbance of the control (DPPH solution without the test compound) and A_s is the absorbance of the sample.

Application in Dry Eye Disease

This compound has been evaluated for the treatment of dry eye disease. It is proposed to act by forming a hydrate barrier through strong interactions with water molecules, which helps to prevent the dehydration of ocular cells and stabilizes the lipid layer of the tear film. [7]

Conclusion

This compound is a versatile molecule with a range of demonstrated and potential biological activities. Its anti-inflammatory properties, coupled with its role as a precursor for potent enzyme inhibitors, make it a valuable scaffold in drug discovery. The experimental protocols detailed in this guide provide a framework for researchers to further explore and validate the therapeutic potential of this intriguing compound and its derivatives. As our understanding of its mechanisms of action deepens, this compound is poised to remain a significant focus of research in the development of novel therapeutics.

References

  • Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281–292. [Link]
  • Ganesh, et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
  • Semantic Scholar. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Semantic Scholar. [Link]
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
  • What are the synthesis and applications of this compound? - FAQ. (n.d.). Autech. [Link]
  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (2015). R Discovery. [Link]
  • Carrageenan induced Paw Edema Model. (n.d.).
  • Carrageenan Induced Paw Edema (R
  • Carrageenan-Induced Paw Edema Model. (n.d.).
  • c-Raf Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
  • The Active Metabolite of UTL-5g, this compound, is Anti-Inflammatory and Reduces Doxorubicin-Induced Cardiac Toxicity. (n.d.). NWPII. [Link]
  • Isox. (n.d.). NWPII. [Link]
  • c-RAF (Y340D, Y341D) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
  • The Active Metabolite of UTL-5g, this compound, is Anti-Inflammatory and Reduces Doxorubicin-Induced Cardiac Toxicity. (n.d.). SciSpace. [Link]
  • The Active Metabolite of UTL-5g, this compound, is Anti-Inflammatory and Reduces Doxorubicin-Induced Cardiac Toxicity. (2016, July 1).
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). NIH. [Link]
  • In vitro and in vivo TNFalpha synthesis modulation by methylguanidine, an uremic c
  • Pharmacological modulation of myocardial tumor necrosis factor alpha production by phosphodiesterase inhibitors. (n.d.). PubMed. [Link]
  • The Cardioprotective Effect of Corosolic Acid in the Diabetic Rats: A Possible Mechanism of the PPAR-γ P
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The Versatile Scaffold: An In-depth Technical Guide to the Derivatives of 5-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the known derivatives of 5-methylisoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into the synthesis, structure-activity relationships (SAR), and mechanisms of action of various classes of its derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative is structured to not only present established protocols but also to elucidate the causal reasoning behind experimental designs and synthetic strategies.

The this compound Core: A Privileged Scaffold

This compound is a five-membered heterocyclic compound featuring a methyl group at the 5-position and a carboxylic acid at the 3-position of the isoxazole ring.[1] Its molecular formula is C₅H₅NO₃, and it has a molecular weight of 127.10 g/mol .[1] This seemingly simple molecule is a cornerstone in the synthesis of a diverse array of bioactive compounds due to several key features:

  • Structural Rigidity: The isoxazole ring provides a rigid framework, which can be advantageous for specific receptor binding.

  • Hydrogen Bonding Capabilities: The carboxylic acid group and the nitrogen and oxygen atoms in the isoxazole ring can participate in hydrogen bonding interactions with biological targets.

  • Synthetic Tractability: The carboxylic acid functionality serves as a versatile handle for the synthesis of a wide range of derivatives, including amides, esters, and hydrazides.

The synthesis of the core scaffold itself can be achieved through several methods, with the most common being the cyclization of β-dicarbonyl compounds with hydroxylamine.[1] Alternative approaches include 1,3-dipolar cycloaddition reactions of nitrile oxides with alkynes.[1]

Key Derivatives and Their Therapeutic Potential

The true value of this compound lies in its role as a versatile starting material for the generation of a multitude of derivatives with diverse pharmacological activities. This section will explore some of the most significant classes of these derivatives.

Carboxamide Derivatives: A Hub of Biological Activity

The most extensively studied derivatives are the carboxamides, formed by the coupling of this compound with various amines. This class has yielded compounds with potent antitubercular, anticancer, and anti-inflammatory properties.

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. A series of 5-methylisoxazole-3-carboxamide derivatives have shown promising activity against the H37Rv strain of M. tuberculosis.[2]

Synthesis and Structure-Activity Relationship (SAR):

The synthesis of these carboxamides is typically a two-step process. First, this compound is converted to the more reactive acyl chloride, 5-methylisoxazole-3-carbonyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂).[2] The acyl chloride is then reacted with a variety of substituted anilines or other amines to yield the desired carboxamide derivatives.[2]

The rationale behind exploring different aniline substitutions is to probe the steric and electronic requirements of the binding pocket of the molecular target in M. tuberculosis. SAR studies have revealed that the nature and position of the substituent on the aniline ring significantly influence the antitubercular activity. For instance, electron-withdrawing groups at the para-position of the aniline ring have been shown to enhance activity.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-5-methylisoxazole-3-carboxamide

  • Preparation of 5-methylisoxazole-3-carbonyl chloride: To a solution of this compound (1.0 eq) in an anhydrous solvent such as toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-methylisoxazole-3-carbonyl chloride.

  • Amide Coupling: Dissolve the crude 5-methylisoxazole-3-carbonyl chloride in a suitable anhydrous solvent like dichloromethane. To this solution, add 4-chloroaniline (1.0 eq) and a base such as triethylamine (1.2 eq) at 0 °C. Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-(4-chlorophenyl)-5-methylisoxazole-3-carboxamide.

Quantitative Data: Antitubercular Activity of Selected Carboxamide Derivatives

CompoundSubstituent on Aniline RingMIC (µg/mL) against M. tuberculosis H37Rv
1 4-Chloro6.25
2 4-Nitro3.125
3 4-Methoxy>50
4 2,4-Dichloro3.125

Data synthesized from publicly available research.[2]

The data clearly indicates that electron-withdrawing substituents like chloro and nitro groups at the para-position lead to potent antitubercular activity, while an electron-donating group like methoxy results in a loss of activity. This suggests that the electronic properties of the phenyl ring play a crucial role in the interaction with the biological target.

Mechanism of Action: While the exact molecular target is still under investigation for many of these compounds, it is hypothesized that they may interfere with essential enzymatic pathways in M. tuberculosis. The structural similarity of the isoxazole ring to other known antitubercular agents suggests potential targets could include enzymes involved in cell wall biosynthesis or fatty acid metabolism.

Figure 1: General synthetic workflow for antitubercular carboxamide derivatives.

The 5-methylisoxazole-3-carboxamide scaffold has also been explored for its potential as an anticancer agent. Derivatives bearing this core have demonstrated inhibitory activity against various cancer cell lines.

Structure-Activity Relationship (SAR):

Similar to the antitubercular derivatives, the nature of the substituent on the amide nitrogen is critical for anticancer activity. Studies have shown that bulky aromatic or heteroaromatic substituents can lead to potent antiproliferative effects. The rationale for this is to enhance hydrophobic interactions within the binding site of target proteins, such as kinases, which are often implicated in cancer progression.

Mechanism of Action: The anticancer mechanism of these derivatives is often multifactorial. Some compounds have been shown to act as inhibitors of protein kinases, such as Raf kinases, which are key components of signaling pathways that regulate cell growth and proliferation.[1] Others may induce apoptosis (programmed cell death) or inhibit cell cycle progression.

Figure 2: Inhibition of the Raf kinase signaling pathway by 5-methylisoxazole-3-carboxamide derivatives.

Hydrazide Derivatives: Precursors to Further Complexity

This compound can be converted to its corresponding hydrazide, 5-methylisoxazole-3-carbohydrazide, by reacting the ester derivative with hydrazine hydrate. This hydrazide is a valuable intermediate for the synthesis of a variety of other heterocyclic systems, such as pyrazoles and triazoles, through condensation reactions with dicarbonyl compounds or other appropriate reagents. These resulting heterocyclic systems have also been investigated for their biological activities.

Future Directions and Perspectives

The derivatives of this compound represent a rich and underexplored area of medicinal chemistry. While significant progress has been made in identifying potent antitubercular and anticancer agents, several avenues for future research remain:

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and mechanisms of action of the most potent derivatives is crucial for rational drug design and optimization.

  • Exploration of New Derivative Classes: The synthetic versatility of the this compound core allows for the creation of a vast chemical space of novel derivatives that have yet to be explored.

  • Applications in Other Therapeutic Areas: The observed anti-inflammatory and kinase inhibitory properties suggest that these derivatives may have potential in treating a broader range of diseases, including autoimmune disorders and neurodegenerative diseases.

Conclusion

This compound is a privileged scaffold that has proven to be a valuable starting point for the development of a diverse range of biologically active compounds. The carboxamide derivatives, in particular, have demonstrated significant potential as antitubercular and anticancer agents. The continued exploration of the chemistry and biology of this versatile heterocyclic core holds great promise for the discovery of new and effective therapeutic agents. This guide has provided a technical framework and key insights to aid researchers in this exciting and important field of drug discovery.

References

  • Pujar, G. V., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(1), 53-61.

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An In-Depth Technical Guide to the Safe Handling and Application of 5-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of 5-Methylisoxazole-3-carboxylic acid, a pivotal heterocyclic compound in modern medicinal chemistry and organic synthesis. As a reactive building block for a variety of bioactive molecules, a thorough understanding of its chemical properties, reactivity, and safe handling is paramount for researchers in drug discovery and development. This document moves beyond a simple recitation of safety data, offering insights into the causality behind handling protocols and the scientific rationale for its application, particularly in the context of kinase inhibitor development.

Compound Profile and Significance

This compound (CAS No: 3405-77-4) is a solid, off-white crystalline compound with a molecular weight of 127.10 g/mol .[1][2][3] Its structure, featuring a five-membered isoxazole ring with a methyl group at the 5-position and a carboxylic acid at the 3-position, imparts a unique combination of reactivity and stability.[4] The isoxazole moiety is a recognized pharmacophore, present in numerous FDA-approved drugs, and is valued for its role in forming critical interactions with biological targets.[5][6] This compound serves as a key intermediate in the synthesis of more complex molecules, including potent inhibitors of Raf kinases, which are crucial targets in oncology.[1][7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

PropertyValueSource(s)
CAS Number 3405-77-4[1][2]
Molecular Formula C₅H₅NO₃[1][2]
Molecular Weight 127.10 g/mol [1][2]
Appearance Off-white to pale beige solid[8][9]
Melting Point 106-110 °C (lit.)[1]
Boiling Point 312.5±22.0 °C (Predicted)[8]
Solubility Slightly soluble in DMSO and Methanol[10]
Storage Temperature Room Temperature, sealed in a dry, dark place[10]

Hazard Identification and Toxicological Profile

Hazard Statements:

  • Causes skin irritation.[11]

  • Causes serious eye irritation.[11]

  • May cause respiratory irritation.[11]

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Ingestion is also a potential route of exposure.

Safe Handling and Personal Protective Equipment (PPE)

A rigorous adherence to safety protocols is essential when working with this compound. The following guidelines are based on established best practices for handling acidic and potentially hazardous chemical powders.

Engineering Controls

All handling of the solid compound that may generate dust, such as weighing and transfer, must be conducted in a certified chemical fume hood.[12] This is the primary engineering control to minimize inhalation exposure. The work area should be equipped with a readily accessible eyewash station and safety shower.[13]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield is recommended when handling larger quantities.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Nitrile or neoprene gloves. A chemical-resistant lab coat or apron.Prevents skin contact, which can cause irritation.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used if handling outside of a fume hood is unavoidable.Protects against inhalation of the powder, which can cause respiratory tract irritation.
Footwear Closed-toe shoes.Protects feet from potential spills.
Step-by-Step Protocol for Weighing and Preparing a Stock Solution

This protocol provides a self-validating system for the safe handling of this compound powder and the preparation of a stock solution.

Weighing_and_Dissolving_Protocol cluster_prep Preparation cluster_weighing Weighing (in Fume Hood) cluster_dissolving Dissolving (in Fume Hood) cluster_cleanup Cleanup prep1 Don appropriate PPE: Lab coat, gloves, and safety goggles. prep2 Ensure fume hood is operational and the work area is clean. prep1->prep2 prep3 Gather all necessary equipment: Spatula, weigh boat/paper, vial with cap, and chosen solvent. prep2->prep3 weigh1 Place weigh boat on the analytical balance inside the fume hood and tare. prep3->weigh1 Proceed to weighing weigh2 Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. weigh1->weigh2 weigh3 Record the exact mass. weigh2->weigh3 weigh4 Securely close the primary container of the chemical. weigh3->weigh4 dissolve1 Carefully transfer the weighed powder into the labeled vial. weigh4->dissolve1 Proceed to dissolving dissolve2 Add the desired volume of solvent (e.g., DMSO, Methanol) to the vial. dissolve1->dissolve2 dissolve3 Cap the vial securely and mix (vortex or sonicate if necessary) until the solid is fully dissolved. dissolve2->dissolve3 cleanup1 Dispose of the weigh boat and any contaminated materials in the designated solid chemical waste container. dissolve3->cleanup1 Proceed to cleanup cleanup2 Wipe down the work surface in the fume hood with an appropriate solvent. cleanup1->cleanup2 cleanup3 Remove PPE and wash hands thoroughly. cleanup2->cleanup3

Caption: Workflow for weighing and dissolving this compound.

Chemical Reactivity and Incompatibility

Understanding the reactivity of this compound is crucial for safe handling and successful experimental design.

General Reactivity

The carboxylic acid functional group allows for a range of standard chemical transformations, including:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst.[4]

  • Amidation: Coupling with amines to form amides.[4]

  • Decarboxylation: Removal of the carboxylic acid group under certain conditions to yield 5-methylisoxazole.[4]

The isoxazole ring itself can participate in various cycloaddition and ring-opening reactions under specific conditions.

Incompatibilities

To prevent hazardous reactions, this compound should be stored and handled separately from the following:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[11][14][15]

  • Strong Bases: Can cause exothermic neutralization reactions.[11][14][15]

  • Amines and Reducing Agents: May initiate unwanted and potentially hazardous reactions.[13]

Hazardous Decomposition Products

Upon thermal decomposition or combustion, this compound may produce hazardous gases, including:

  • Carbon monoxide (CO)[11]

  • Carbon dioxide (CO₂)[11]

  • Nitrogen oxides (NOx)[11]

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

In case of a spill:

For small spills, wear appropriate PPE, cover the spill with an inert absorbent material (such as vermiculite or sand), and collect it into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Application in Drug Discovery: A Focus on Raf Kinase Inhibition

This compound is a valuable building block in the synthesis of kinase inhibitors, particularly those targeting the Raf-MEK-ERK signaling pathway.[1][7] This pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[4][12][16]

The Raf-MEK-ERK Signaling Pathway

The Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The diagram below illustrates the key components of this pathway.

Raf_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates

Caption: The Raf-MEK-ERK signaling pathway.

The Role of the Isoxazole Scaffold

The isoxazole ring in inhibitors derived from this compound often serves as a key pharmacophoric element that can:

  • Form Hydrogen Bonds: The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, forming crucial interactions with the hinge region of the kinase's ATP-binding pocket.[16]

  • Provide a Rigid Scaffold: The aromatic nature of the isoxazole ring provides a rigid scaffold to correctly orient other functional groups for optimal binding with the target protein.

  • Influence Physicochemical Properties: The isoxazole moiety can modulate the solubility, metabolic stability, and other pharmacokinetic properties of the drug candidate.[5][6]

Experimental Protocols: Synthesis and Purification

The following protocols provide detailed, step-by-step methodologies for the synthesis and purification of this compound.

Synthesis from Ethyl 2,4-dioxovalerate

This method provides a reliable route to this compound.[8]

Step 1: Cyclization to form Ethyl 5-methylisoxazole-3-carboxylate

  • To a 500 mL round-bottomed flask, add 107 mL of ethanol.

  • Sequentially add sodium bicarbonate (13.2 g, 0.157 mol), hydroxylamine hydrochloride (10.91 g, 0.157 mol), and ethyl 2,4-dioxovalerate (25 g, 0.157 mol).

  • Heat the reaction mixture to reflux for 4 hours.

  • After cooling, collect the precipitate by filtration.

  • Concentrate the filtrate under vacuum to obtain the crude intermediate ester.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ester in 53.5 mL of ethanol.

  • Slowly add a 10% sodium hydroxide solution (59 mL).

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent by evaporation under reduced pressure.

  • Dissolve the resulting sodium salt in water and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Collect the crude this compound by filtration.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.[8]

  • Solvent Selection: Ethyl acetate (EtOAc) is a suitable solvent for the recrystallization of this compound.

  • Dissolution: In a fume hood, gently heat a minimal amount of ethyl acetate in an Erlenmeyer flask. Add the crude product to the hot solvent until it is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to obtain the final, purified this compound.

References

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (n.d.). PubMed Central.
  • Schematic diagram showing the RAS–RAF signalling pathway with different... (n.d.). ResearchGate.
  • Schematic representation of the Ras-Raf-MEK-ERK1/2 MAP kinase pathway.... (n.d.). ResearchGate.
  • The Raf/Mek/Erk Pathway. (A) Schematic wiring of the pathway. (n.d.). ResearchGate.
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  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents. (2017, September 8). PubMed.
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  • EHS-461, WEIGHING HAZARDOUS POWDERS. (2024, November 12). Emory University.
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  • Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors. (n.d.). PubMed.
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  • This compound, 5g, Each. (n.d.). CP Lab Safety.
  • Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization. (n.d.). PubMed Central.
  • Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors | Request PDF. (n.d.). ResearchGate.
  • Chemical Incompatibility Guide. (2020, November 3). Stanford University.
  • INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS. (n.d.). Emory University.
  • Incompatible Chemicals. (n.d.). Utah State University.
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A Technical Guide to the Metabolism of Leflunomide and the True Metabolic Origin of 5-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide addresses the metabolism of the immunomodulatory drug Leflunomide. It is critical to establish at the outset that, based on current scientific literature, 5-Methylisoxazole-3-carboxylic acid is not a metabolite of Leflunomide . This common point of confusion arises from a structural isomerism between Leflunomide and other experimental compounds. Leflunomide is a 5-methylisoxazole-4-carboxamide , and its metabolism is initiated by the opening of its isoxazole ring. In contrast, this compound is the known metabolite of a different class of compounds, the 5-methylisoxazole-3-carboxamides , which undergo a distinct metabolic process of amide bond cleavage.

This guide will provide a detailed, evidence-based clarification for researchers, scientists, and drug development professionals. It will first detail the canonical metabolic pathway of Leflunomide, then describe the true metabolic origin of this compound from a structural analogue, and finally, present methodologies for the analysis of such metabolites.

Part 1: The Canonical Metabolism of Leflunomide

Structure and Mechanism of Action

Leflunomide (brand name Arava®) is a disease-modifying antirheumatic drug (DMARD) indicated for the treatment of active rheumatoid arthritis.[1][2] Structurally, it is 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide .[3] Leflunomide is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to exert its therapeutic effect.[2][4]

The primary mechanism of action of its active form is the inhibition of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for the de novo synthesis of pyrimidines.[1][5] Rapidly proliferating cells, such as activated lymphocytes, are highly dependent on this pathway for DNA and RNA synthesis. By inhibiting DHODH, the active metabolite of Leflunomide exerts a cytostatic effect on these key mediators of the autoimmune response.[5][6]

Metabolic Activation to Teriflunomide (A77 1726)

Upon oral administration, Leflunomide is rapidly and almost completely metabolized in the intestinal wall and liver.[1][4] The critical metabolic step is the opening of the isoxazole ring, which converts Leflunomide into its active metabolite, Teriflunomide (also known as A77 1726).[7] This conversion is responsible for virtually all of the drug's in vivo activity. Teriflunomide itself has been approved as a treatment for multiple sclerosis, further underscoring its clinical importance.[8]

This ring-opening reaction is the defining feature of Leflunomide's metabolism and stands in stark contrast to the metabolic fate of its structural isomers. Teriflunomide has an exceptionally long elimination half-life of approximately two weeks, which is a critical consideration in clinical practice.[2][4]

Visualization: Leflunomide Metabolic Activation

G Leflunomide Leflunomide (5-Methylisoxazole-4-carboxamide Prodrug) Metabolism Metabolic Ring Opening (Gut Wall & Liver) Leflunomide->Metabolism First-Pass Metabolism Teriflunomide Teriflunomide (A77 1726) (Active Metabolite) Metabolism->Teriflunomide Action Inhibition of Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->Action

Caption: Metabolic activation of Leflunomide to Teriflunomide.

Further Metabolism and Excretion of Teriflunomide

Teriflunomide is the primary circulating moiety and is eliminated slowly.[6] Its further biotransformation involves hydrolysis, oxidation, and conjugation pathways.[9] The resulting products are then excreted through both renal and biliary mechanisms.[6] Notably, the scientific literature on Leflunomide and Teriflunomide metabolism does not identify this compound as a downstream metabolite.[9][10]

Part 2: The True Metabolic Origin of this compound

A Tale of Two Isomers: The 5-Methylisoxazole-3-carboxamide Scaffold

The source of this compound is a different class of compounds: 5-methylisoxazole-3-carboxamides . An example from experimental research is the compound UTL-5b, a novel analogue of Leflunomide developed to explore different pharmacological properties.[7][11]

The key distinction lies in the position of the carboxamide group on the isoxazole ring (position 3 vs. position 4 in Leflunomide). This seemingly minor structural change fundamentally alters the molecule's metabolic fate.

Metabolic Pathway: Amide Bond Cleavage

Unlike Leflunomide, the metabolism of 5-methylisoxazole-3-carboxamides like UTL-5b does not proceed via isoxazole ring cleavage. Instead, the primary metabolic pathway is the hydrolysis of the amide bond , likely mediated by carboxylesterases or other amidases in the liver and plasma.[7][12] This reaction cleaves the molecule into two distinct parts:

  • This compound

  • The corresponding aniline derivative

This pathway is mechanistically different from the ring-opening of Leflunomide and explains the precise origin of the metabolite .

Visualization: Metabolism of the Isoxazole-3-Carboxamide Scaffold

G Parent 5-Methylisoxazole-3-carboxamide (e.g., UTL-5b) Metabolism Amide Bond Hydrolysis (Carboxylesterases) Parent->Metabolism Metabolite1 This compound Metabolism->Metabolite1 Metabolite2 Aniline Derivative Metabolism->Metabolite2

Caption: Metabolism of a 5-methylisoxazole-3-carboxamide analogue.

Physicochemical Profile of this compound

The resulting metabolite is a stable heterocyclic compound with well-defined properties.

PropertyValueSource(s)
Molecular Formula C₅H₅NO₃[13][14]
Molecular Weight 127.10 g/mol [13][14]
CAS Number 3405-77-4[13][14]
Physical Form Solid, White to Almost White Powder/Crystal[14]
Melting Point 106-110 °C[14]
Functional Group Carboxylic Acid[14]
SMILES String Cc1cc(no1)C(O)=O[14]
InChI Key BNMPIJWVMVNSRD-UHFFFAOYSA-N[14]

Part 3: Analytical Methodologies for Quantification in Biological Matrices

The quantification of acidic metabolites like this compound from complex biological matrices such as plasma or urine requires robust analytical methods. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[15][16]

Rationale for Method Selection
  • Sample Preparation: The primary challenge is to remove proteins and other interfering substances. Protein precipitation is a common first step, followed by Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate the analyte of interest.[16] For a carboxylic acid, an anion-exchange SPE sorbent can be highly effective, as it retains the negatively charged carboxylate ion at neutral or basic pH, allowing impurities to be washed away before elution with an acidic solvent.

  • Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) is typically used. A C18 column is a common choice. The mobile phase usually consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The acidic modifier ensures the carboxylic acid is in its neutral, protonated form, leading to better retention and peak shape on the reversed-phase column.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. The precursor ion (the deprotonated molecule [M-H]⁻ in negative ion mode) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte.

Example Protocol: Quantification of this compound in Human Plasma

This protocol is a representative workflow based on established methods for analyzing small molecule carboxylic acids.[15][17]

  • Sample Collection & Pre-treatment:

    • Collect 1 mL of whole blood into a K₂EDTA tube.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

    • To 200 µL of plasma, add 600 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotope-labeled version of the analyte or a structurally similar carboxylic acid).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Extraction (LLE):

    • Transfer the supernatant to a clean tube.

    • Add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes.

    • Centrifuge at 4000 x g for 5 minutes to separate layers.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution & Analysis:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Inject 5-10 µL onto the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 100 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transition (Hypothetical): For a molecular weight of 127.1, the transition would be m/z 126.1 → m/z 82.1 (corresponding to the deprotonated molecule and a fragment after loss of CO₂).

Visualization: Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Protein_Precipitation Protein_Precipitation Plasma->Protein_Precipitation Acetonitrile LLE LLE Protein_Precipitation->LLE MTBE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC HPLC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for LC-MS/MS quantification.

Part 4: Comparative Biological Activity and Clinical Significance

The structural differences between Leflunomide's metabolite and the 5-methylisoxazole-3-carboxamide metabolites lead to distinct biological activities.

  • Teriflunomide (from Leflunomide): As established, Teriflunomide is a potent inhibitor of DHODH.[5] Its clinical utility in suppressing the proliferation of activated T and B cells is the cornerstone of its therapeutic effect in autoimmune diseases.[18] It has also been shown to inhibit the production of pro-inflammatory mediators like IL-1β and TNF-α in synovial tissue.[19]

  • UTL-5b and its Metabolites (including this compound): In stark contrast, studies on UTL-5b and its metabolites have shown that they do not inhibit DHODH .[7][12] Their anti-inflammatory and anti-arthritic effects appear to stem from a different mechanism of action. Gene array analysis suggests that UTL-5b may act by suppressing the expression of genes relevant to the TNF-α pathway, such as JAK3 and MAP3K2.[12] This highlights a divergent pharmacological profile, where the anti-inflammatory effects are uncoupled from the inhibition of pyrimidine synthesis, potentially leading to a different safety and efficacy profile.[7]

Conclusion

Precise molecular structure is paramount in understanding drug metabolism and pharmacology. This guide has established that This compound is not a metabolite of the DMARD Leflunomide .

  • Leflunomide , a 5-methylisoxazole-4-carboxamide , is a prodrug that undergoes metabolic isoxazole ring-opening to form its active metabolite, Teriflunomide, an inhibitor of DHODH.

  • This compound is the product of amide bond hydrolysis of the 5-methylisoxazole-3-carboxamide scaffold, found in experimental analogues like UTL-5b.

This fundamental difference in metabolic pathways underscores the importance of precise structural characterization in drug development. For researchers in this field, recognizing this distinction is crucial for accurate metabolite identification, mechanistic studies, and the design of new chemical entities with tailored pharmacological profiles.

References

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  • Google Patents. (2004). US6723855B2 - Method for synthesizing leflunomide.
  • Al-Shehri, S., & Al-Otaibi, F. (2021). Simple and rapid LC-MS/MS method for simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma: Application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 194, 113758. [Link]
  • Palmer, A. M. (2002). The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. Arthritis Research & Therapy, 4(Suppl 3), P13. [Link]
  • Cutolo, M., & Sulli, A. (2015). Genetic polymorphisms in metabolic pathways of leflunomide in the treatment of rheumatoid arthritis.
  • Dr.Oracle. (2024). What are the differences and similarities in the metabolism of prednisone, mycophenolate (Cellcept), hydrocodone, tofacitinib (Xeljanz), and leflunomide (Arava)?. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 5-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methylisoxazole-3-carboxylic acid is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1] Its isoxazole core, a five-membered ring containing both nitrogen and oxygen, serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules.[1] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound, with a focus on its roles in immunomodulation, anti-proliferative activity, and its broader potential as an anti-inflammatory and antioxidant agent. For researchers, scientists, and drug development professionals, a thorough understanding of these mechanisms is paramount for harnessing the full therapeutic potential of this compound and its derivatives.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH) and Pyrimidine Synthesis

The primary and most well-elucidated mechanism of action of this compound is intrinsically linked to its role as a key metabolite of the disease-modifying antirheumatic drug (DMARD), Leflunomide.[2] Leflunomide is a prodrug that, upon administration, undergoes rapid in vivo conversion to its active metabolite, teriflunomide (also known as A77 1726), through the opening of its isoxazole ring.[3][4] this compound is a subsequent metabolite in this pathway.

Teriflunomide, and by extension, its metabolic precursors and derivatives sharing the isoxazole core, exerts its profound immunomodulatory effects through the selective and reversible inhibition of a crucial mitochondrial enzyme: dihydroorotate dehydrogenase (DHODH) .[1][5][6]

DHODH is the rate-limiting enzyme in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[2][5] Rapidly proliferating cells, most notably activated T and B lymphocytes that drive autoimmune responses, have a high demand for pyrimidines to support their clonal expansion.[1][2] These cells rely heavily on the de novo pathway for pyrimidine synthesis.

By inhibiting DHODH, this compound and its parent compounds effectively starve activated lymphocytes of the necessary pyrimidines, leading to a cytostatic effect.[1][7] This means the compound halts the proliferation of these immune cells without inducing widespread cell death (cytotoxicity).[1][6] This targeted action on highly proliferative lymphocytes is the cornerstone of the therapeutic efficacy of Leflunomide and teriflunomide in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[6][8]

A key piece of evidence supporting this mechanism is the observation that the anti-proliferative effects of teriflunomide can be completely reversed by the addition of exogenous uridine, which bypasses the DHODH-mediated step in pyrimidine synthesis.[1][9]

Signaling Pathway: DHODH Inhibition

DHODH_Inhibition cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol DHODH DHODH Orotate Orotate DHODH->Orotate Product Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis 5_MICA 5-Methylisoxazole- 3-carboxylic acid 5_MICA->DHODH Inhibition UMP Uridine Monophosphate (UMP) Pyrimidine_Synthesis->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Lymphocyte_Proliferation Activated Lymphocyte Proliferation DNA_RNA->Lymphocyte_Proliferation Inflammation Inflammation Lymphocyte_Proliferation->Inflammation Lymphocyte_Proliferation->Inflammation

Caption: DHODH Inhibition Pathway.

Broader Mechanistic Insights

While DHODH inhibition is the principal mechanism, the isoxazole scaffold of this compound contributes to a wider range of biological activities.

Potential as a Scaffold for Kinase Inhibition

The isoxazole moiety is a privileged structure in medicinal chemistry and has been successfully incorporated into various kinase inhibitors. Notably, derivatives of this compound have been utilized in the synthesis of aminopyrazole amide derivatives that function as Raf kinase inhibitors .[1] The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Mutations in this pathway, particularly in BRAF, are common in many cancers, including melanoma. While this compound itself is not a direct Raf inhibitor, its structural features make it an excellent starting point for the design of more potent and selective inhibitors that can target the ATP-binding site of these kinases.

Anti-inflammatory Properties

Beyond its immunomodulatory effects via DHODH, isoxazole derivatives have demonstrated direct anti-inflammatory properties.[10][11][12][13] This is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX) .[10][12] By inhibiting these enzymes, isoxazole-containing compounds can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Some studies have also shown that these compounds can suppress the production of inflammatory cytokines such as TNF-α and IL-6.[11][13]

Antioxidant Activity

Several studies have highlighted the antioxidant potential of isoxazole derivatives.[10][14][15][16] The proposed mechanism for this activity is through radical scavenging .[10][14] The electron-rich nature of the isoxazole ring allows it to donate electrons to neutralize reactive oxygen species (ROS), such as hydroxyl radicals. This antioxidant property may contribute to the overall therapeutic profile of this compound by mitigating oxidative stress, which is often associated with inflammatory and autoimmune conditions.

Experimental Protocols for Mechanistic Validation

To rigorously investigate the proposed mechanisms of action for this compound, the following experimental workflows are recommended.

Protocol 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay directly measures the enzymatic activity of DHODH in the presence of the test compound.

Objective: To quantify the inhibitory effect of this compound on DHODH activity.

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinantly express and purify human DHODH.

    • Prepare a stock solution of the substrate, dihydroorotate.

    • Prepare a stock solution of the electron acceptor, 2,6-dichloroindophenol (DCIP).

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of this compound.

    • Include a positive control (e.g., teriflunomide) and a negative control (vehicle, e.g., DMSO).

    • Add a pre-determined amount of purified DHODH to each well.

    • Initiate the reaction by adding dihydroorotate and DCIP.

    • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Plot the percentage of DHODH inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity) by fitting the data to a dose-response curve.

Experimental Workflow: DHODH Inhibition Assay

DHODH_Assay_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. Assay Execution (96-well plate) cluster_Analysis 3. Data Analysis P1 Purify Recombinant Human DHODH A2 Add DHODH Enzyme P1->A2 P2 Prepare Substrate (Dihydroorotate) A3 Initiate Reaction with Substrate & DCIP P2->A3 P3 Prepare Test Compound (5-MICA) Dilutions A1 Add 5-MICA, Positive & Negative Controls P3->A1 A1->A2 A2->A3 A4 Monitor Absorbance (600 nm) Over Time A3->A4 D1 Calculate Initial Reaction Rates A4->D1 D2 Plot % Inhibition vs. [5-MICA] D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for DHODH Inhibition Assay.

Protocol 2: Cell-Based Proliferation Assay

This assay assesses the cytostatic effect of the compound on activated immune cells.

Objective: To determine the effect of this compound on the proliferation of activated human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • Cell Culture:

    • Isolate PBMCs from healthy human blood donors using density gradient centrifugation.

    • Culture the PBMCs in appropriate media.

  • Assay Procedure:

    • Plate the PBMCs in a 96-well plate.

    • Treat the cells with a range of concentrations of this compound.

    • Include a set of wells for a "rescue" condition by adding exogenous uridine along with the test compound.

    • Stimulate the cells with a mitogen, such as phytohemagglutinin (PHA), to induce proliferation.

    • Incubate the cells for 72 hours.

    • Add a proliferation marker, such as BrdU or [³H]-thymidine, for the final 18-24 hours of incubation.

    • Harvest the cells and measure the incorporation of the proliferation marker.

  • Data Analysis:

    • Quantify the level of proliferation for each condition.

    • Calculate the percentage of proliferation inhibition relative to the stimulated, untreated control.

    • Determine the IC₅₀ value for the inhibition of proliferation.

    • Compare the IC₅₀ values in the presence and absence of uridine to confirm the mechanism of action.

Quantitative Data Summary

ParameterValueReference
Teriflunomide DHODH Inhibition (IC₅₀) ~600 nM[8]
Antioxidant Activity of Isoxazole Derivatives (IC₅₀) 0.45 - 87.76 µg/ml[10][14]
COX-2 Inhibition by Isoxazole Derivatives (IC₅₀) ~9.16 µM[10]
5-LOX Inhibition by Isoxazole Derivatives (IC₅₀) ~3.67 µM[10]

Conclusion

The mechanism of action of this compound is primarily centered on its role as a precursor to a metabolite that inhibits dihydroorotate dehydrogenase, a critical enzyme in the de novo pyrimidine synthesis pathway. This targeted inhibition leads to a cytostatic effect on rapidly proliferating lymphocytes, which underpins its immunomodulatory and anti-inflammatory properties. Furthermore, the inherent chemical nature of the isoxazole ring endows this class of compounds with broader anti-inflammatory and antioxidant activities, as well as providing a valuable scaffold for the development of targeted therapies such as kinase inhibitors. A comprehensive understanding of these multifaceted mechanisms is essential for the rational design and development of novel therapeutics based on the this compound framework.

References

  • Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. PMC - PubMed Central. [Link]
  • Teriflunomide's Mechanism: How This Immunomodulatory Agent Impacts Disease Treatment. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • Teriflunomide and its mechanism of action in multiple sclerosis. PubMed. [Link]
  • Mechanism of the antiproliferative action of leflunomide. A77 1726, the active metabolite of leflunomide, does not block T-cell receptor-mediated signal transduction but its antiproliferative effects are antagonized by pyrimidine nucleosides. PubMed. [Link]
  • What is the mechanism of Teriflunomide?.
  • Teriflunomide. PMC - PubMed Central. [Link]
  • The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. PMC - PubMed Central. [Link]
  • From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. PMC - NIH. [Link]
  • Teriflunomide. PMC - NIH. [Link]
  • A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases. PubMed. [Link]
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
  • In vitro and in vivo assessment of the antioxidant potential of isoxazole deriv
  • Mechanism of action for leflunomide in rheum
  • Anti-inflammatory Properties of an Isoxazole Deriv
  • The active metabolite of leflunomide, A77 1726, attenuates inflammatory arthritis in mice with spontaneous arthritis via induction of heme oxygenase-1. PubMed. [Link]
  • Teriflunomide. Wikipedia. [Link]
  • Isoxazole Derivatives as Regul
  • Isoxazole Derivatives as Regulators of Immune Functions. PMC - NIH. [Link]
  • Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. PubMed. [Link]
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  • Isoxazole derivatives showing antioxidant activity.

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5-Methylisoxazole-3-carboxylic Acid: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole motif is a cornerstone in medicinal chemistry, prized for its unique electronic properties and ability to engage in various non-covalent interactions, which can enhance pharmacokinetic profiles and efficacy while reducing toxicity.[1][2] Within this privileged class of heterocycles, 5-methylisoxazole-3-carboxylic acid has emerged as a particularly valuable building block. Its structural simplicity and inherent reactivity have established it as a foundational element in the synthesis of a range of bioactive molecules.[3] This guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its pivotal role in the discovery of immunomodulatory and other therapeutic agents. We will delve into the mechanistic underpinnings of its bioactivity, exemplified by the blockbuster drug Leflunomide and its active metabolite, Teriflunomide. Detailed experimental protocols and workflow visualizations are provided to equip researchers with the practical knowledge to leverage this versatile scaffold in their own drug discovery endeavors.

The Isoxazole Scaffold in Medicinal Chemistry

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique set of physicochemical properties that make them highly attractive for drug design.[1][4] The isoxazole ring is electron-rich and aromatic, yet the weak N-O bond allows for potential ring-cleavage reactions, which can be a key feature in the metabolic activation of prodrugs.[1] The inclusion of an isoxazole moiety in a drug candidate can lead to:

  • Improved Pharmacokinetic Properties: Enhanced absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Increased Efficacy: The scaffold can serve as a bioisosteric replacement for other functional groups, improving target binding and potency.

  • Reduced Toxicity: By optimizing the overall molecular properties, the therapeutic index can be improved.[2]

The versatility of the isoxazole ring has led to its incorporation in a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][5][6]

Physicochemical Properties of this compound

This compound is a heterocyclic compound with the molecular formula C₅H₅NO₃ and a molecular weight of approximately 127.10 g/mol .[3][7] Its structure features a five-membered isoxazole ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 3-position.[8]

PropertyValueSource
Molecular Formula C₅H₅NO₃[7]
Molecular Weight 127.10 g/mol [7]
Appearance Pale yellow or white solid/powder[8][9]
Melting Point 106-110 °C (lit.)
Boiling Point 312.5±22.0 °C (Predicted)[10]
Density 1.348±0.06 g/cm³ (Predicted)[10]
Solubility Soluble in various organic solvents[3]

The presence of both a carboxylic acid and a relatively stable heterocyclic ring makes it a versatile intermediate for a variety of chemical transformations, including esterification, amidation, and decarboxylation.[3][8]

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the desired scale, purity requirements, and available starting materials. A common and effective laboratory-scale synthesis involves the cyclization of a β-keto ester with hydroxylamine, followed by hydrolysis.

Experimental Protocol: Two-Step Synthesis from Ethyl 2,4-dioxovalerate

This protocol describes the synthesis of this compound from ethyl 2,4-dioxovalerate (a derivative of ethyl acetoacetate).

Step 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

  • To a 500 mL round-bottomed flask, add 107 mL of ethanol.

  • Sequentially add sodium bicarbonate (13.2 g, 0.157 mol), hydroxylamine hydrochloride (10.91 g, 0.157 mol), and ethyl 2,4-dioxovalerate (25 g, 0.157 mol).[10]

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4 hours.[10]

  • After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 5-methylisoxazole-3-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ester from Step 1 in 53.5 mL of ethanol in a round-bottomed flask.

  • Slowly add a 10% aqueous solution of sodium hydroxide (59 mL) to the flask.[10]

  • Stir the reaction mixture at room temperature overnight.[10]

  • Remove the ethanol by evaporation under reduced pressure.

  • Dissolve the resulting sodium salt in water and cool in an ice bath.

  • Acidify the solution with concentrated hydrochloric acid until a precipitate forms.[10]

  • Collect the solid by filtration, wash with cold water, and air dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate to yield a white crystalline product.[10]

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis Ethyl 2,4-dioxovalerate Ethyl 2,4-dioxovalerate Reaction1 Cyclization/ Condensation Ethyl 2,4-dioxovalerate->Reaction1 Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction1 Ethyl 5-methylisoxazole-3-carboxylate Ethyl 5-methylisoxazole-3-carboxylate Reaction1->Ethyl 5-methylisoxazole-3-carboxylate Reflux in EtOH, NaHCO3 Ester Ethyl 5-methylisoxazole-3-carboxylate Reaction2 Saponification Ester->Reaction2 1. NaOH, EtOH 2. HCl (acidification) Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

The Pivotal Role in Drug Discovery: Leflunomide and Teriflunomide

The most prominent example of this compound's role in drug discovery is its function as a precursor to the isoxazole ring in the immunomodulatory drug Leflunomide. While not containing the carboxylic acid itself, Leflunomide is a prodrug that is rapidly and almost completely metabolized in vivo to its active form, Teriflunomide.[11][12] This metabolic activation involves the opening of the isoxazole ring.[12][13]

Mechanism of Action: DHODH Inhibition

Teriflunomide exerts its therapeutic effects primarily through the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) .[14][15][16]

  • DHODH's Role: This enzyme is crucial for the de novo synthesis of pyrimidines (specifically, uridine monophosphate or rUMP), which are essential building blocks for DNA and RNA.[14][16]

  • Impact on Lymphocytes: Rapidly proliferating cells, such as activated T and B lymphocytes, have a high demand for pyrimidines to support DNA synthesis for cell division.[17][18] These cells rely heavily on the de novo pathway.[11][17]

  • Selective Immunomodulation: By inhibiting DHODH, Teriflunomide depletes the intracellular pool of pyrimidines in these activated lymphocytes. This leads to a cytostatic effect, arresting the cells in the G1 phase of the cell cycle and preventing their clonal expansion.[11][17] This effectively dampens the inflammatory processes central to autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[12][15]

  • Cellular Specificity: Most other cell types can utilize an alternative "salvage pathway" to recycle pyrimidines, making them less dependent on de novo synthesis and thus less affected by Teriflunomide.[16][19] This selective action on proliferating lymphocytes contributes to the drug's manageable safety profile compared to broader immunosuppressants.[14][15]

G Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide In vivo metabolism (ring opening) DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Catalyzes Inflammation Inflammation Pyrimidines Pyrimidine Pool (rUMP) DeNovo->Pyrimidines Produces Lymphocyte Activated Lymphocyte Pyrimidines->Lymphocyte Required for DNA/RNA Synthesis Proliferation Cell Proliferation (Clonal Expansion) Lymphocyte->Proliferation Proliferation->Inflammation Drives

Caption: Mechanism of action of Leflunomide/Teriflunomide via DHODH inhibition.

Broader Applications and Future Perspectives

Beyond its famous lineage to Leflunomide, this compound and its derivatives are valuable tools in medicinal chemistry. The scaffold is used as a starting point for creating libraries of compounds for screening against various biological targets.

  • Raf Kinase Inhibitors: The compound has been used in the preparation of aminopyrazole amide derivatives that act as Raf kinase inhibitors, which are targets for cancer therapies, particularly melanoma.[3]

  • Antitubercular Agents: Carboxamide derivatives of 5-methylisoxazole have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some compounds showing significant inhibitory effects.[20]

  • Unnatural Amino Acids: The related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has been explored as a novel unnatural β-amino acid for incorporation into peptides, opening avenues for creating peptidomimetics with enhanced stability and novel biological activities.[21]

The continued exploration of isoxazole chemistry promises to yield novel therapeutic agents.[1][5] The this compound core, with its proven track record and synthetic tractability, will undoubtedly remain a key player in the design and development of next-generation drugs.

Conclusion

This compound is more than just a simple heterocyclic building block; it is a validated starting point for the development of impactful medicines. Its role in the creation of Leflunomide and Teriflunomide highlights the power of isoxazole-based scaffolds in achieving selective and potent biological activity. By understanding its chemical properties, synthetic pathways, and the mechanistic basis of its derivatives' therapeutic effects, researchers are well-equipped to harness the potential of this versatile core in the ongoing quest for novel and effective treatments for a wide range of diseases.

References

  • Mechanism of action of leflunomide in rheumatoid arthritis.PubMed.
  • Teriflunomide's Mechanism: How This Immunomodulatory Agent Impacts Disease Treatment.NINGBO INNO PHARMCHEM CO.,LTD.
  • Teriflunomide and its mechanism of action in multiple sclerosis.PubMed.
  • Leflunomide.Wikipedia.
  • Teriflunomide.Wikipedia.
  • Mechanism of action for leflunomide in rheumatoid arthritis.PubMed.
  • Leflunomide: mode of action in the treatment of rheumatoid arthritis.Annals of the Rheumatic Diseases.
  • Teriflunomide and Its Mechanism of Action in Multiple Sclerosis.PubMed Central.
  • Mechanism of action for leflunomide in rheumatoid arthritis.Semantic Scholar.
  • Advances in isoxazole chemistry and their role in drug discovery.RSC Publishing.
  • What is the mechanism of Teriflunomide?Patsnap Synapse.
  • Advances in isoxazole chemistry and their role in drug discovery.PubMed Central.
  • The recent progress of isoxazole in medicinal chemistry.Bohrium.
  • Advances in isoxazole chemistry and their role in drug discovery.CoLab.
  • Understanding the Chemical Properties of this compound.NINGBO INNO PHARMCHEM CO.,LTD.
  • What are the synthesis and applications of this compound?FAQ.
  • The recent progress of isoxazole in medicinal chemistry.PubMed.
  • Investigating this compound: A Versatile Pharma Intermediate.Ningbo Inno Pharmchem Co., Ltd.
  • 5-Methylisoxazole-4-carboxylic acid.PubChem.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.National Institutes of Health.
  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.ResearchGate.
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.Google Patents.
  • Preparation method of 3-amino-5-methyl isoxazole.Google Patents.

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The Emerging Therapeutic Potential of 5-Methylisoxazole-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methylisoxazole-3-carboxylic acid, a structurally simple heterocyclic compound, is gaining significant traction in medicinal chemistry as a versatile scaffold for the development of novel therapeutics. This technical guide provides an in-depth analysis of its current and potential therapeutic applications, focusing on its role in oncology and inflammatory diseases. We will delve into the mechanistic basis for its activity, present relevant preclinical data, and provide detailed experimental protocols for its synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this promising molecule.

Introduction: The Chemical and Biological Profile of this compound

This compound (CAS 3405-77-4) is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a methyl group at position 5 and a carboxylic acid group at position 3.[1] Its molecular formula is C₅H₅NO₃, and it has a molecular weight of approximately 127.10 g/mol .[1] The presence of the electron-deficient isoxazole ring and the reactive carboxylic acid and methyl groups make it a valuable building block in synthetic organic chemistry.[1]

While the compound itself exhibits biological activity, its primary significance in drug discovery lies in its role as a key intermediate for the synthesis of more complex and potent molecules.[1][2] The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[3]

Key Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₅H₅NO₃[1]
Molecular Weight127.10 g/mol [1]
AppearanceWhite to off-white crystalline powder[2]
CAS Number3405-77-4[1]

Therapeutic Application in Oncology: A Scaffold for Raf Kinase Inhibitors

A significant area of interest for this compound is in the development of targeted cancer therapies, particularly as a foundational structure for Raf kinase inhibitors.[1] The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many human cancers, including melanoma.[4][5]

This compound serves as a crucial starting material for the synthesis of aminopyrazole amide derivatives, which have been identified as potent inhibitors of Raf kinases.[1] The isoxazole core acts as a key structural element that can be elaborated to achieve high-affinity binding to the ATP-binding pocket of Raf kinases, thereby inhibiting their activity and downstream signaling.

The RAS/RAF/MEK/ERK Signaling Pathway and a Locus for Therapeutic Intervention

The RAS/RAF/MEK/ERK cascade is a central signaling pathway that transduces signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and survival.[4][5] In many cancers, mutations in RAS or BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[5] Inhibiting key kinases in this pathway, such as BRAF, is a clinically validated strategy for cancer treatment.

Below is a diagram illustrating the RAS/RAF/MEK/ERK signaling pathway and the point of intervention for Raf inhibitors derived from this compound.

RAS_RAF_MEK_ERK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus (Transcription Factors) ERK->Nucleus Proliferation Cell Proliferation, Survival, etc. Nucleus->Proliferation Inhibitor Aminopyrazole Amide Inhibitor (from 5-Methylisoxazole- 3-carboxylic acid) Inhibitor->RAF Inhibits Synthesis_Workflow Start 5-Methylisoxazole- 3-carboxylic acid Activation Activation (e.g., SOCl₂) Start->Activation AcylChloride 5-Methylisoxazole- 3-carbonyl chloride Activation->AcylChloride Coupling Amide Coupling AcylChloride->Coupling Aminopyrazole Aminopyrazole Derivative Aminopyrazole->Coupling Product Aminopyrazole Amide (Raf Kinase Inhibitor) Coupling->Product Purification Purification Product->Purification

Sources

5-Methylisoxazole-3-carboxylic Acid: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylisoxazole-3-carboxylic acid, a structurally simple yet chemically versatile heterocyclic compound, has emerged as a cornerstone in the edifice of modern organic synthesis. Its unique combination of a stable isoxazole core and a reactive carboxylic acid functionality makes it an invaluable synthon for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides a comprehensive technical overview of this compound, delving into its synthesis, key chemical transformations, and strategic applications as a building block. By elucidating the causality behind experimental choices and providing detailed, validated protocols, this document aims to empower researchers to effectively harness the synthetic potential of this remarkable molecule.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective utilization in synthesis.

PropertyValueReference
Molecular Formula C₅H₅NO₃[1][2][3]
Molecular Weight 127.10 g/mol [2][3]
Appearance Off-white to pale yellow solid[1]
Melting Point 106-110 °C
CAS Number 3405-77-4[1][2][3]

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 2.3 (s, 3H, CH₃), 6.6 (s, 1H, CH), 7.0 (s, 1H, COOH)[1]

  • IR (KBr, cm⁻¹): 3149 (O-H stretch), 1655 (C=O stretch)[1]

Synthesis of this compound

The construction of the this compound scaffold can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

From 2,5-Hexanedione

A classical and straightforward approach involves the oxidative cyclization of 2,5-hexanedione using nitric acid. This one-pot synthesis is valued for its simplicity and use of readily available starting materials.[4][5]

Reaction Scheme:

G 2,5-Hexanedione 2,5-Hexanedione 5-Methylisoxazole-3-carboxylic_acid 5-Methylisoxazole-3-carboxylic_acid 2,5-Hexanedione->5-Methylisoxazole-3-carboxylic_acid HNO₃, Heat

Caption: Synthesis from 2,5-Hexanedione.

Experimental Protocol:

  • In a well-ventilated fume hood, place 0.2 L of 5.2 M nitric acid in a 1000 mL Erlenmeyer flask equipped with a reflux condenser.

  • Heat the nitric acid to its boiling point.

  • Turn off the heat source and add 45.75 g (0.40 mol) of 2,5-hexanedione dropwise via the reflux condenser at a rate of approximately 2 drops per second.

  • Observe for the evolution of brown NO₂ gas. Once observed, reduce the addition rate to 1 drop per second.

  • Once a stable reflux is achieved, apply gentle heating.

  • After the addition of 2,5-hexanedione is complete (approximately 1 hour), increase the heat and maintain a vigorous reflux for at least 1.5 hours.

  • Pour the resulting light-yellow solution over 200 g of crushed ice and place the mixture in an ice/water bath for 30 minutes.

  • Isolate the precipitated crystals by filtration, wash with 200 mL of ice-cold water, and air-dry to yield this compound.[4]

Causality Behind Experimental Choices: The use of nitric acid serves as both the oxidizing agent and the medium for the reaction. The initial heating brings the nitric acid to a reactive temperature, and the exothermic nature of the reaction with 2,5-hexanedione sustains the reflux. The controlled addition of the diketone is crucial to manage the reaction rate and prevent a dangerous exotherm. The final precipitation on ice and washing with cold water ensures the isolation of the product with minimal loss due to solubility.

From Diethyl Oxalate and Acetone

This multi-step synthesis offers an alternative route, often providing a purer product. It involves a Claisen condensation followed by cyclization with hydroxylamine and subsequent hydrolysis.[4]

Reaction Workflow:

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis Diethyl_Oxalate Diethyl_Oxalate Intermediate_Ester Intermediate_Ester Diethyl_Oxalate->Intermediate_Ester Acetone Acetone Acetone->Intermediate_Ester Na_EtOH Na in EtOH Ethyl_ester Ethyl 5-methylisoxazole-3-carboxylate Intermediate_Ester->Ethyl_ester NH₂OH·HCl Final_Product This compound Ethyl_ester->Final_Product LiOH, H₂O/THF G 5-Methylisoxazole-3-carboxylic_acid 5-Methylisoxazole-3-carboxylic_acid Amide_Derivative Amide_Derivative 5-Methylisoxazole-3-carboxylic_acid->Amide_Derivative Amine, Coupling Agent

Caption: Amide bond formation.

Detailed Protocol using HATU:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound and 1.1 equivalents of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in anhydrous DMF.

  • Add 2 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 1.2 equivalents of the desired amine to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. [6][7] Causality Behind Experimental Choices: HATU is a highly efficient coupling reagent that minimizes racemization, which is crucial when working with chiral amines. [6][8]DIPEA acts as a base to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the activated ester. The aqueous workup is designed to remove the coupling agent byproducts and any unreacted starting materials.

Esterification

Esterification of the carboxylic acid can be used to modify the pharmacokinetic properties of a molecule or to introduce a handle for further functionalization.

G 5-Methylisoxazole-3-carboxylic_acid 5-Methylisoxazole-3-carboxylic_acid Ester_Derivative Ester_Derivative 5-Methylisoxazole-3-carboxylic_acid->Ester_Derivative Alcohol, DCC, DMAP

Caption: Decarboxylation.

While specific, high-yielding protocols for the decarboxylation of this compound are not extensively detailed in the initial search, general principles for the decarboxylation of heteroaromatic carboxylic acids can be applied. These often involve heating the substrate in a high-boiling solvent, sometimes in the presence of a copper catalyst.

Applications in Drug Discovery: The Case of Raf Kinase Inhibitors

A prominent application of this compound is in the synthesis of aminopyrazole amide derivatives that act as inhibitors of Raf kinases. R[9]af kinases are key components of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer.

Logical Workflow for Inhibitor Synthesis:

G Start This compound Activation Activation of Carboxylic Acid (e.g., with HATU) Start->Activation Coupling Amide Coupling with Substituted Aminopyrazole Activation->Coupling Final_Product Raf Kinase Inhibitor Coupling->Final_Product

Caption: Synthesis of Raf Kinase Inhibitors.

The synthesis of these inhibitors typically involves the amide coupling of this compound with a suitably substituted aminopyrazole. The isoxazole moiety often serves as a key recognition element for the kinase's active site, while the substituents on the pyrazole ring can be varied to optimize potency and selectivity.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its carboxylic acid group provide access to a wide array of complex molecules with significant biological activity. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader application in drug discovery and other areas of chemical research. As the demand for novel and effective therapeutic agents continues to grow, the strategic use of well-established synthons like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

  • Cornella, J., & Larrosa, I. (2012). Decarboxylative carbon-carbon bond-forming transformations of (hetero)aromatic carboxylic acids. Synthesis, 44(05), 653-676. [Link]
  • Gröger, H. (2019). Non‐Oxidative Enzymatic (De)Carboxylation of (Hetero)Aromatics and Acrylic Acid Derivatives.
  • ResearchGate. (n.d.). Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled by K3PO4/I2 system.
  • FAQ. (n.d.). What are the synthesis and applications of this compound?
  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction.
  • MDPI. (2018). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules, 23(10), 2471. [Link]
  • R Discovery. (2012). Decarboxylative Carbon-Carbon Bond-Forming Transformations of (Hetero)aromatic Carboxylic Acids.
  • ACS Publications. (2015). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development, 19(9), 1146-1150. [Link]
  • ResearchGate. (n.d.). Suggested reaction mechanism of the asymmetric Michael addition/cyclization cascade for the preparation of spirocyclic oxindoles 135.
  • PMC. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2533. [Link]
  • PMC. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(1), 1-8. [Link]
  • NIH. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5601. [Link]
  • ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Google Patents. (n.d.). US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides.
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  • PMC. (2018).
  • PubMed. (2015). FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 249-256. [Link]
  • SpecAU. (n.d.). This compound.
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  • Bio-Byword. (2024). Construction of Isoxazole ring: An Overview.
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  • International Research Journal of Pharmacy and Medical Sciences. (2022). A review of isoxazole biological activity and present synthetic techniques.
  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • SIELC Technologies. (2018). 5-Methylisoxazole-4-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids.
  • ePrints Soton. (2022). Organic & Biomolecular Chemistry.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(10), 133-142. [Link]
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A Senior Application Scientist's Guide to Sourcing 5-Methylisoxazole-3-carboxylic Acid for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methylisoxazole-3-carboxylic acid (CAS No. 3405-77-4) is a pivotal heterocyclic building block in modern medicinal chemistry. Its isoxazole core is a privileged scaffold found in numerous approved therapeutic agents, making the reliable sourcing of high-purity material a critical, yet often overlooked, aspect of the drug development pipeline. This guide provides an in-depth analysis of the commercial supplier landscape, outlines rigorous quality assessment protocols, and offers best practices for the procurement and handling of this essential research chemical. It is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors who require a comprehensive understanding of how to secure a consistent and high-quality supply of this compound for their research and development endeavors.

Chapter 1: The Strategic Importance of this compound in Drug Discovery

Chemical Profile
  • IUPAC Name: this compound

  • CAS Number: 3405-77-4[1]

  • Molecular Formula: C₅H₅NO₃[1]

  • Molecular Weight: 127.10 g/mol [1]

  • Appearance: Typically a white to off-white or pale yellow crystalline solid.[2]

  • Key Structural Features: The molecule contains an isoxazole ring, which is a five-membered heterocycle with adjacent nitrogen and oxygen atoms. This is functionalized with a methyl group at the 5-position and a carboxylic acid at the 3-position.

Role as a Versatile Pharmaceutical Intermediate

The true value of this compound lies in its utility as a versatile starting material for the synthesis of more complex molecules, particularly Active Pharmaceutical Ingredients (APIs).[2] The isoxazole motif is a bioisostere for various functional groups, offering a stable, synthetically accessible scaffold that can be elaborated to modulate pharmacological activity.

Its applications are diverse and clinically significant:

  • Building Block for Heterocyclic Compounds: It is a foundational component for creating a wide array of more complex heterocyclic systems used in medicinal chemistry.[3]

  • Kinase Inhibitor Synthesis: The compound is a documented reactant in the preparation of aminopyrazole amide derivatives which have been investigated as Raf kinase inhibitors for potential cancer therapies.[3]

  • General Organic Synthesis: The carboxylic acid group allows for a variety of chemical transformations, including esterification and amidation, making it a flexible tool for synthetic chemists.[3]

Given its role as a foundational piece in the synthesis of potential new drugs, the purity and consistency of this starting material are paramount. Any impurities can carry through the synthetic sequence, potentially leading to downstream reaction failures, difficult purifications, or the generation of undesired, and possibly toxic, byproducts.

Chapter 2: Navigating the Commercial Supplier Landscape

Identifying a reliable supplier is a multi-faceted process that extends beyond a simple price comparison. For a critical reagent like this compound, factors such as purity, documentation, available quantities, and lot-to-lot consistency are crucial.

Key Selection Criteria for Suppliers
  • Purity and Analytical Data: Reputable suppliers will offer material with a clearly stated purity, typically ≥98%, confirmed by methods like HPLC or NMR. Crucially, they must provide a comprehensive Certificate of Analysis (CoA) for each specific lot.

  • Documentation: Beyond the CoA, access to a Safety Data Sheet (SDS) is non-negotiable for ensuring safe handling and storage.[4]

  • Scalability: A supplier should be able to provide the material in quantities ranging from grams for initial research to kilograms for later-stage development.

  • Transparency and Support: The ability to inquire about specific analytical data or receive technical support is a hallmark of a quality supplier.

Comparative Analysis of Commercial Suppliers

The following table summarizes prominent suppliers of this compound. This is not an exhaustive list but represents a cross-section of the market, from large chemical conglomerates to more specialized providers.

SupplierTypical PurityKey Offerings & Notes
Sigma-Aldrich (Merck) ≥97%A major, well-established supplier with extensive documentation, including multiple historical CoAs available online for reference. Offers various pack sizes suitable for research.
TCI (Tokyo Chemical Industry) >98.0% (HPLC)Known for high-purity reagents for synthesis. Provides detailed specifications and SDS in multiple languages.
Santa Cruz Biotechnology Not specified, research gradePrimarily focused on research-use chemicals. Provides basic physical properties and a CAS number for verification.[1] Intended for research use only.[1]
BLD Pharm Not specified, provides analytical dataOffers access to specific batch data including NMR, HPLC, and LC-MS upon request.[5]
Simson Pharma Limited High PurityPositions itself as a manufacturer and exporter, emphasizing that each compound is accompanied by a Certificate of Analysis.
SynThink Research Chemicals High PuritySpecializes in providing comprehensive characterization data including ¹H-NMR, Mass Spec, and HPLC with their products.[6]
Amerigo Scientific High QualityA distributor focused on serving the life sciences market.[7]

Disclaimer: This table is for informational purposes. Researchers should always conduct their own due diligence and supplier qualification.

Chapter 3: Rigorous Quality Assessment and In-House Verification

The Certificate of Analysis (CoA) is the primary document for quality assessment, but it should be viewed as the starting point, not the final word. A senior scientist must be able to critically interpret this data and, when necessary, perform in-house verification.

Deconstructing the Certificate of Analysis

A comprehensive CoA for this compound should include:

  • Identifier Information: CAS Number, Lot Number, Molecular Formula.

  • Physical Properties: Appearance, Melting Point (literature range is 106-110 °C).

  • Purity Assessment: The analytical method used (e.g., HPLC, GC) and the resulting purity value (e.g., >98%).

  • Spectroscopic Data: Confirmation of structure, typically via ¹H-NMR and Mass Spectrometry, ensuring the data is consistent with the known structure.

  • Date of Analysis: To ensure the data is recent and relevant.

Workflow for New Batch Qualification

It is best practice to implement a standardized workflow for qualifying any new batch of a critical starting material before its introduction into a synthetic campaign.

Caption: Workflow for qualifying a new batch of starting material.

This self-validating system ensures that any deviation from the expected quality is caught before it can impact research outcomes. The causality is clear: a failure in documentation (B), physical appearance (C), or analytical character (E, F) logically leads to rejection (I) to protect the integrity of subsequent experiments.

Chapter 4: Safe Handling and Storage

Proper handling of this compound is essential for laboratory safety. The Safety Data Sheet (SDS) is the primary source for this information.

Key Safety Information
  • Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat. Use a fume hood to avoid breathing dust.[4]

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[4]

    • Skin Contact: Wash off immediately with plenty of soap and water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes.[4]

    • Ingestion: Rinse mouth with water and consult a physician. Do not induce vomiting.[4]

Storage Conditions
  • Temperature: Store in a cool, dry place.

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Container: Keep container tightly closed.

  • Storage Class: Typically classified as a combustible solid.

Conclusion

Sourcing this compound is a critical task that demands scientific rigor and diligence. By moving beyond simple catalog orders and adopting a strategic approach—scrutinizing suppliers, critically evaluating analytical data, and implementing in-house verification—research organizations can mitigate risks associated with material quality. This ensures the consistency and reliability of this vital building block, ultimately safeguarding the integrity of the entire drug discovery and development process.

References

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  • 3445-52-1 - 5-Methylisoxazole-3-carboxamide. ChemBK. [Link]
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  • Investigating this compound: A Versatile Pharma Intermedi
  • What are the synthesis and applications of this compound?. Stanford Chemicals. [Link]
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health (NIH). [Link]
  • 5-Methylisoxazole-4-carboxylic acid. SIELC Technologies. [Link]

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Methodological & Application

Application Note & Protocol: A Robust One-Pot Synthesis of 5-Methylisoxazole-3-carboxylic Acid from 2,5-Hexanedione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methylisoxazole-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis, recognized for its presence in various biologically active compounds and its utility as a versatile synthetic intermediate.[1][2][3] This document provides a comprehensive guide to a direct, one-pot synthesis of this compound starting from the readily available 1,4-dicarbonyl compound, 2,5-hexanedione. We will delve into the mechanistic underpinnings of the reaction, present a detailed and validated experimental protocol, and offer expert insights into process optimization and troubleshooting.

Introduction and Significance

This compound (C₅H₅NO₃, M.W. 127.10 g/mol ) is a substituted isoxazole, a class of five-membered heterocycles containing adjacent nitrogen and oxygen atoms.[2][4] This structural motif is of significant interest in drug discovery, with research highlighting its potential as an anti-inflammatory and anti-cancer agent.[1] Its applications extend to being a crucial intermediate for more complex molecules in pharmaceuticals and a potential scaffold in the development of novel agrochemicals.[1]

The synthesis route detailed herein offers a straightforward and efficient conversion of 2,5-hexanedione, leveraging an oxidative cyclization reaction. This method is advantageous due to the accessibility of the starting material and the operational simplicity of a one-pot procedure.

Reaction Principle and Mechanism

The core of this synthesis is the transformation of a 1,4-dicarbonyl compound into the isoxazole heterocycle. While various methods exist for isoxazole synthesis, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the condensation of β-dicarbonyls with hydroxylamine, the reaction of 1,4-diketones provides a distinct pathway.[5][6]

In this protocol, nitric acid serves a dual role: it provides the necessary nitrogen and oxygen heteroatoms for the isoxazole ring and acts as an oxidizing agent to drive the cyclization and aromatization. The reaction is initiated by the addition of 2,5-hexanedione to boiling nitric acid.[7] The likely mechanistic pathway involves the following key stages:

  • Oxime/Nitroso Intermediate Formation: The ketone carbonyls of 2,5-hexanedione react with nitric acid (or its reactive nitrogen species) to form intermediate species, likely a dioxime or related nitroso derivative.

  • Cyclization: The intermediate undergoes an intramolecular condensation, where the terminal nitrogen attacks the second functionalized carbonyl carbon to form the five-membered ring.

  • Dehydration & Oxidation: Subsequent dehydration and oxidation lead to the formation of the stable, aromatic isoxazole ring. The evolution of brown nitrogen dioxide (NO₂) gas is a clear indicator of the oxidative process taking place.[7]

Overall Reaction Scheme

G reactant 2,5-Hexanedione product This compound reactant->product  Oxidative Cyclization reagent Nitric Acid (HNO₃) Heat (Δ)

Figure 1. High-level overview of the synthesis.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[7][8] The primary objective is to execute a safe and efficient synthesis, yielding the target compound with high purity.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityRole / Notes
2,5-HexanedioneC₆H₁₀O₂114.1445.75 g (0.40 mol)Starting Material
Nitric AcidHNO₃63.01200 mLReagent / Solvent
Crushed IceH₂O18.02~400 gQuenching / Precipitation
Ice WaterH₂O18.02200 mLWashing Agent
Equipment
  • 1000 mL Erlenmeyer flask or round-bottom flask

  • Reflux condenser

  • Heating mantle or hot plate

  • Dropping funnel or addition funnel

  • Glass funnel and filter paper (Büchner setup recommended)

  • Ice/water bath

  • Standard laboratory glassware

Step-by-Step Procedure
Experimental Workflow Diagram

workflow cluster_reaction Reaction Setup & Execution cluster_workup Workup & Isolation A 1. Charge 200 mL of 5.2M HNO₃ into a 1000 mL flask. B 2. Heat nitric acid to a boil under reflux. A->B C 3. Turn off heat. Begin slow, dropwise addition of 2,5-hexanedione. B->C D 4. Observe NO₂ evolution. Adjust addition rate to maintain stable reflux. C->D E 5. After addition (~1 hr), apply gentle heat and boil for at least 1.5 hours. D->E F 6. Cool the reaction mixture. Pour onto 200g of crushed ice. E->F  Proceed to Workup G 7. Cool further in an ice/water bath for 30 minutes. F->G H 8. Isolate precipitated crystals via vacuum filtration. G->H I 9. Wash the solid product with 200 mL of ice water. H->I J 10. Air dry the final product. I->J

Figure 2. Step-by-step experimental workflow.

  • Setup: Assemble a 1000 mL flask with a reflux condenser in a fume hood. Place 200 mL of 5.2M nitric acid into the flask.

  • Heating: Heat the nitric acid to its boiling point.

  • Reagent Addition: Once boiling, turn off the heat source . Begin adding the 2,5-hexanedione (45.75 g, 0.40 mol) dropwise through the reflux condenser.[7] Start at a rate of approximately 2 drops per second.

    • Expert Insight: Removing the external heat source is a critical safety step. The reaction is exothermic, and the initial phase can generate heat rapidly. The rate of addition is used to control the reaction temperature and maintain a steady reflux.

  • Reaction Control: The evolution of brown nitrogen dioxide (NO₂) gas will become apparent. Once this is observed, reduce the addition rate to about 1 drop per second.[7] The goal is to achieve a stable, self-sustaining reflux. If the reflux becomes too vigorous, slow the addition further. If it subsides, a gentle amount of external heat can be reapplied.

  • Reflux Period: After the addition of 2,5-hexanedione is complete (approximately 1 hour), increase the external heat and maintain a steady boil for at least 1.5 hours to ensure the reaction goes to completion.[7]

  • Workup - Quenching: Allow the light-yellow solution to cool slightly. Carefully pour the reaction mixture over 200 grams of crushed ice in a large beaker.

  • Precipitation: Place the beaker in an ice/water bath for 30 minutes to maximize the precipitation of the product.[7]

  • Isolation: Isolate the precipitated crystals by filtration, preferably using a Büchner funnel under vacuum.

  • Washing: Wash the collected solid with 200 mL of fresh, cold ice water to remove any residual nitric acid and other water-soluble impurities.

  • Drying: Air dry the crystals. The reported yield for this procedure is approximately 14.95 g.[7] Further drying can be done in a desiccator.

Product Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point: The literature value for the melting point is 106-110 °C.[4] A sharp melting range within this window is indicative of high purity.

  • Infrared (IR) Spectroscopy: Key peaks include C=O (carboxylic acid) around 1718 cm⁻¹, C=C at 1652 cm⁻¹, N-O at 1538 cm⁻¹, and C-O at 1250 cm⁻¹.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of the methyl group and the isoxazole ring proton.

Safety and Handling

  • Nitric Acid: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. It can cause severe burns. Handle with extreme care.

  • Nitrogen Dioxide (NO₂): The brown gas evolved during the reaction is toxic and can cause severe respiratory issues. This entire procedure MUST be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this synthesis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Product remains dissolved during workup.1. Ensure the final 1.5-hour reflux period at boiling temperature was completed. 2. Ensure the quenching and precipitation steps were performed in an ice/water bath and given sufficient time (at least 30 min).
Dark, Oily Product 1. Reaction temperature was too high. 2. Insufficient washing.1. Control the initial addition rate of 2,5-hexanedione carefully to avoid overheating from the exotherm. 2. Wash the crude product thoroughly with ice water on the filter. Recrystallization from aqueous methanol may be necessary.[8]
Runaway Reaction Addition of 2,5-hexanedione was too fast.Immediately cool the flask with an ice bath and stop the addition of the reagent. The reaction should only be attempted by trained personnel aware of the risks of exothermic reactions.

References

  • Smolecule. (2023, August 15). Buy this compound | 3405-77-4.
  • FAQ. What are the synthesis and applications of this compound?.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of this compound.
  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review.
  • Organic Chemistry Portal.
  • Sigma-Aldrich. This compound 3405-77-4.
  • Sciforum.
  • Benchchem. Head-to-head comparison of different isoxazole synthesis methods.
  • ResearchGate. (2015).

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Application Notes and Protocols: Synthesis of 5-Methylisoxazole-3-carboxylic Acid via Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methylisoxazole-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development, notably serving as a key intermediate in the synthesis of pharmaceuticals like Leflunomide.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary cyclization strategies for its synthesis. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer expert insights into the critical parameters that govern reaction outcomes, yield, and purity. The two principal and most industrially relevant cyclization pathways explored are the reaction of β-ketoesters with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is present in numerous biologically active compounds and approved drugs, valued for its metabolic stability and its capacity to engage in hydrogen bonding and π-π stacking interactions.[3][4] this compound (Molecular Formula: C₅H₅NO₃, Molecular Weight: 127.10 g/mol ) is particularly significant due to the versatile reactivity of its carboxylic acid group, which allows for straightforward derivatization into esters and amides, facilitating the generation of diverse compound libraries for drug discovery.[5]

Strategic Overview of Synthetic Cyclization Pathways

The construction of the this compound core is predominantly achieved through two robust cyclization strategies. The choice between these methods often depends on the availability of starting materials, desired scale, and regioselectivity requirements.

G cluster_0 Synthetic Strategies A Starting Materials D β-Ketoesters (e.g., Diethyl Oxalate + Acetone) A->D E Hydroxylamine (NH2OH) A->E F Alkynes A->F G Nitrile Oxides (from Hydroxyimidoyl Chlorides) A->G B Cyclization Methods C Target Molecule B->C Yields D->B Reacts with E->B F->B Reacts with G->B

Figure 1: High-level overview of the two primary cyclization strategies.

Method 1: Cyclocondensation of a β-Dicarbonyl Equivalent with Hydroxylamine

This classical and widely employed method involves the reaction between hydroxylamine and a 1,3-dicarbonyl compound or a functional equivalent.[6] For the synthesis of this compound, the key precursors are an activated form of acetoacetic acid and hydroxylamine. A common industrial approach involves the Claisen condensation of an oxalate ester with acetone, followed by in-situ cyclization with a hydroxylamine salt.[7]

Mechanistic Insights

The reaction proceeds through a well-defined sequence of nucleophilic attack, condensation, and dehydration.

  • Oxime Formation: The more nucleophilic amine group of hydroxylamine attacks one of the carbonyl groups of the β-dicarbonyl compound to form an oxime intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the second carbonyl group.

  • Dehydration: The resulting cyclic hemiaminal intermediate readily loses a molecule of water to form the stable aromatic isoxazole ring.[6]

The regioselectivity of the initial attack is a critical consideration. The reaction of unsymmetrical β-dicarbonyl compounds can lead to a mixture of isomeric isoxazoles. However, in the case of precursors for this compound, the reactivity difference between the ketone and ester carbonyls directs the reaction towards the desired product.

G start β-Dicarbonyl Equivalent + Hydroxylamine intermediate1 Step 1: Nucleophilic Attack Formation of Oxime Intermediate start->intermediate1 Condensation intermediate2 Step 2: Intramolecular Cyclization Attack of Oxime -OH on second C=O intermediate1->intermediate2 Tautomerization & Ring Closure intermediate3 Step 3: Dehydration Loss of H2O intermediate2->intermediate3 end This compound Ester intermediate3->end Aromatization

Figure 2: Simplified workflow of the cyclocondensation pathway.

Detailed Experimental Protocol

This protocol describes a one-pot synthesis adapted from established industrial processes, which avoids the isolation of the intermediate β-ketoester.[7]

Materials:

  • Dimethyl oxalate

  • Acetone

  • Sodium methoxide (28% solution in methanol)

  • Methanol

  • Hydroxylamine hydrochloride (or sulfate)

  • Sulfuric acid (concentrated)

  • Lithium hydroxide (or Sodium hydroxide)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

Step A: Formation of the β-Ketoester and Cyclization

  • To a stirred solution of sodium methoxide (180g, 28% in methanol) in a reaction vessel cooled to 0-10°C, add a mixture of dimethyl oxalate (59g), acetone (45g), and methanol (100ml) dropwise over approximately 2 hours, maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional 3 hours.

  • Cool the reaction mixture to below 10°C and slowly add concentrated sulfuric acid to adjust the pH to 4-5.

  • Add hydroxylamine hydrochloride (45g) to the mixture.

  • Heat the reaction to reflux and maintain for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step B: Saponification to the Carboxylic Acid

  • After the cyclization is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Dissolve the resulting residue in THF (e.g., 200 mL).

  • Add an aqueous solution of LiOH (1N) or NaOH (2N) and heat the mixture to reflux for 20-60 minutes until the ester is fully hydrolyzed (monitored by TLC).[8]

  • Cool the mixture to room temperature and carefully acidify with concentrated HCl or citric acid to a pH of ~3.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Step C: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone.[9] The pure product is a white crystalline solid.

Method 2: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition, also known as the Huisgen cycloaddition, is a powerful and highly convergent method for constructing the isoxazole ring.[10] This reaction involves the concerted cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[11] This approach offers excellent control over regioselectivity, which is a significant advantage.[10][11]

Mechanistic Insights

The key to this synthesis is the in situ generation of a nitrile oxide bearing an ester group, which is a reactive and unstable intermediate. A common precursor for this is ethyl 2-chloro-2-(hydroxyimino)acetate.[3]

  • Nitrile Oxide Formation: The precursor, ethyl 2-chloro-2-(hydroxyimino)acetate, is treated with a mild base (e.g., triethylamine or sodium bicarbonate). The base facilitates the elimination of HCl to generate the highly reactive ethoxycarbonylformonitrile oxide in situ.[12][13]

  • Cycloaddition: The generated nitrile oxide immediately reacts with an alkyne, such as propyne (or a propyne equivalent), in a concerted [3+2] cycloaddition reaction to form the isoxazole ring.[14]

  • Regioselectivity: The regiochemical outcome is governed by the electronic properties of the substituents on both the nitrile oxide and the alkyne. The reaction of a terminal alkyne with the nitrile oxide typically yields the 3,5-disubstituted isoxazole with high regioselectivity.[10]

G cluster_0 1,3-Dipolar Cycloaddition Workflow A Ethyl 2-chloro-2-(hydroxyimino)acetate C In situ generation of Nitrile Oxide A->C + B Base (e.g., Et3N) B->C E [3+2] Cycloaddition C->E Reacts with D Propyne (Alkyne) D->E F Ethyl 5-methylisoxazole-3-carboxylate E->F G Hydrolysis F->G H This compound G->H

Figure 3: Workflow for the 1,3-Dipolar Cycloaddition synthesis route.

Detailed Experimental Protocol

This protocol outlines the synthesis starting from the preparation of the hydroxyiminoacetate precursor.

Materials:

  • Ethyl chloroacetoacetate

  • Sodium nitrite

  • Sulfuryl chloride

  • Hydrochloric acid (concentrated)

  • Propyne (gas or condensed) or a suitable propyne surrogate

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Diethyl ether

  • Lithium hydroxide (or Sodium hydroxide)

  • Tetrahydrofuran (THF)

Procedure:

Step A: Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate Causality Note: This precursor is key as it contains the necessary N-O bond and the ester functionality, primed for conversion into a nitrile oxide.

  • Cool a solution of ethyl chloroacetoacetate in a suitable solvent (e.g., diethyl ether or DCM) to 0°C.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature.

  • Carefully add concentrated HCl dropwise to the stirred mixture. The reaction is typically complete within 1-2 hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can often be used directly in the next step.[15]

Step B: Cycloaddition Reaction

  • Dissolve the crude ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and a suitable propyne source in a solvent like DCM or THF at room temperature.

  • Slowly add a solution of triethylamine (1.1 eq) in the same solvent dropwise to the reaction mixture. The base will generate the nitrile oxide in situ.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude ethyl 5-methylisoxazole-3-carboxylate.

Step C: Saponification and Purification

  • Follow the hydrolysis and purification procedure as described in Section 3.2, Steps B and C .

Comparative Analysis of Synthetic Routes

FeatureMethod 1: CyclocondensationMethod 2: 1,3-Dipolar Cycloaddition
Starting Materials Readily available, inexpensive bulk chemicals (oxalate esters, acetone).[7]Requires synthesis of specialized precursors like hydroxyimidoyl chlorides.[12]
Regioselectivity Can be an issue with unsymmetrical dicarbonyls, but is generally well-controlled for this specific target.[16]Generally excellent, providing high regiochemical purity.[10][11]
Reaction Conditions Often requires heating (reflux).[7]Can often be performed at room temperature under mild conditions.[13]
Scalability Well-established for large-scale industrial production.Can be scalable, but the generation and handling of reactive intermediates requires careful control.[3]
Versatility Less versatile for creating diverse substitution patterns on the isoxazole ring.Highly versatile; a wide range of alkynes can be used to synthesize diverse isoxazole analogues.

Conclusion

Both the cyclocondensation of β-dicarbonyl equivalents with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides are robust and effective methods for the synthesis of this compound. The classical condensation route is often favored for large-scale, cost-effective production due to the low cost of starting materials. In contrast, the 1,3-dipolar cycloaddition offers superior versatility and regiochemical control, making it an excellent choice for laboratory-scale synthesis and the creation of analog libraries for drug discovery programs. The selection of the optimal synthetic route will ultimately be guided by the specific needs of the research or development program, balancing factors of cost, scale, purity, and synthetic flexibility.

References

  • J-Stage. Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. [Link]
  • PMC - NIH. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. [Link]
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Application Notes and Protocols for the Investigation of 5-Methylisoxazole-3-carboxylic Acid in the Treatment of Dry Eye Disease

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for Diagnostic or Therapeutic Use.

Authored by: Gemini, Senior Application Scientist

Introduction

Dry Eye Disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of homeostasis of the tear film, and accompanied by ocular symptoms, in which tear film instability and hyperosmolarity, ocular surface inflammation and damage, and neurosensory abnormalities play etiological roles. Current therapeutic strategies often provide symptomatic relief but may not address all underlying pathological mechanisms. This document outlines the prospective application of 5-Methylisoxazole-3-carboxylic acid as a novel therapeutic candidate for DED.

Recent, non-peer-reviewed literature suggests that this compound may offer a multi-pronged approach to managing DED.[1] The proposed mechanisms of action include the formation of a protective hydrate barrier to prevent cellular dehydration, stabilization of the tear film's lipid layer, and the scavenging of harmful hydroxyl free radicals to mitigate oxidative stress on the ocular surface.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the therapeutic potential of this compound for DED. The protocols described herein are designed to validate the hypothesized mechanisms of action, assess efficacy in preclinical models, and establish a foundational safety profile for a potential ophthalmic formulation.

Proposed Mechanism of Action

This compound is hypothesized to alleviate the signs and symptoms of dry eye through a tripartite mechanism:

  • Hydrate Barrier Formation: By binding with water molecules, the compound may form a protective barrier on the ocular surface, reducing cellular water loss in the corneal and conjunctival epithelium.[1]

  • Lipid Layer Stabilization: It is suggested that this compound can interact with and stabilize the lipid layer of the tear film, thereby reducing tear evaporation, a primary contributor to evaporative dry eye.[1]

  • Antioxidant Activity: The compound is reported to be a scavenger of hydroxyl free radicals, which could protect ocular surface cells from oxidative damage, a key factor in the inflammatory cascade of DED.[1]

Proposed Mechanism of Action of this compound in Dry Eye Disease cluster_0 This compound cluster_1 Ocular Surface Effects cluster_2 Therapeutic Outcomes in Dry Eye Disease Compound This compound Hydrate Forms Hydrate Barrier Compound->Hydrate Hydration Lipid Stabilizes Lipid Layer Compound->Lipid Lipid Interaction Antioxidant Scavenges Free Radicals Compound->Antioxidant Redox Activity Dehydration Reduced Cellular Dehydration Hydrate->Dehydration Evaporation Decreased Tear Evaporation Lipid->Evaporation OxidativeStress Reduced Oxidative Stress & Inflammation Antioxidant->OxidativeStress Homeostasis Restoration of Tear Film Homeostasis Dehydration->Homeostasis Evaporation->Homeostasis OxidativeStress->Homeostasis

Figure 1: Proposed multi-target mechanism of action for this compound in DED.

Preclinical Research and Development Workflow

A structured, phased approach is recommended to evaluate the potential of this compound for DED.

Preclinical R&D Workflow cluster_1 cluster_2 cluster_3 cluster_4 Phase1 Phase 1: In Vitro Proof of Concept P1_A Cell Viability & Cytotoxicity Assays Phase1->P1_A P1_B Oxidative Stress Assays Phase1->P1_B P1_C Tear Film Model Studies Phase1->P1_C Phase2 Phase 2: Formulation & In Vitro Safety P2_A Ophthalmic Formulation Development Phase2->P2_A P2_B Ocular Irritation Models (HCE) Phase2->P2_B Phase3 Phase 3: In Vivo Efficacy & Safety P3_A Animal Model of DED Phase3->P3_A P3_B Pharmacokinetic Studies Phase3->P3_B Phase4 Phase 4: IND-Enabling Toxicology P4_A GLP Toxicology Studies Phase4->P4_A P1_C->Phase2 P2_B->Phase3 P3_B->Phase4

Figure 2: Phased preclinical development plan for this compound in DED.

PART 1: In Vitro Proof of Concept

Assessment of Cytoprotective and Antioxidant Effects

Objective: To determine the protective effect of this compound on human corneal epithelial cells (HCECs) under desiccating and oxidative stress and to confirm its antioxidant capacity.

Protocol 1: HCEC Viability under Desiccating Stress

  • Cell Culture: Culture primary or immortalized HCECs in appropriate media until confluent.[2][3][4]

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable vehicle (e.g., balanced salt solution). Determine the appropriate concentration range for testing based on preliminary solubility and cytotoxicity assessments.

  • Induction of Desiccating Stress: Expose HCECs to a hyperosmotic medium (e.g., 400-500 mOsm/L) or a controlled low-humidity environment to mimic dry eye conditions.

  • Treatment: Treat cells with varying concentrations of this compound or vehicle control concurrently with the application of desiccating stress.

  • Viability Assay: After a predetermined exposure time (e.g., 24-48 hours), assess cell viability using a standard MTS or MTT assay.[2]

  • Data Analysis: Calculate the percentage of viable cells compared to the vehicle control and determine the EC50 for cytoprotection.

Protocol 2: In Vitro Antioxidant Activity

  • Induction of Oxidative Stress: Expose HCECs to an oxidative agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).

  • Treatment: Co-treat the cells with this compound at various concentrations.

  • Measurement of Reactive Oxygen Species (ROS): Quantify intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA).

  • Data Analysis: Compare ROS levels in treated cells to those in untreated and vehicle-treated controls to determine the antioxidant capacity of the compound.

Evaluation of Tear Film Stabilization

Objective: To assess the effect of this compound on the stability of an artificial tear film lipid layer.

Protocol 3: Langmuir Trough Measurement

  • Artificial Tear Film Model: Utilize a Langmuir trough to create a lipid layer model using a mixture of lipids representative of the human meibum.

  • Surface Pressure-Area Isotherms: Compress the lipid monolayer and measure the surface pressure as a function of the area to assess the packing and stability of the lipid film.

  • Treatment: Introduce this compound into the subphase (artificial aqueous tear solution) and repeat the surface pressure-area isotherm measurements.

  • Data Analysis: Analyze changes in the isotherm to determine if the compound enhances the stability and compressibility of the lipid layer, indicative of improved tear film stability.[5]

PART 2: Formulation and In Vitro Safety

Development of an Ophthalmic Formulation

Objective: To develop a stable, isotonic, and non-irritating ophthalmic solution of this compound.

Protocol 4: Formulation Development

  • Solubility Studies: Determine the aqueous solubility of this compound at various pH levels to identify an optimal pH for the formulation.

  • Excipient Screening: Evaluate the compatibility and stabilizing effects of various excipients, including buffers (e.g., phosphate, citrate), tonicity-adjusting agents (e.g., sodium chloride, mannitol), and viscosity enhancers (e.g., hyaluronic acid, carboxymethylcellulose).[6]

  • Formulation Optimization: Prepare several prototype formulations and evaluate their physical and chemical stability over time under accelerated storage conditions.

  • Final Formulation Selection: Select the lead formulation based on stability, osmolality (target: 270-320 mOsm/kg), pH (target: 6.5-7.5), and viscosity.

In Vitro Ocular Toxicity Assessment

Objective: To evaluate the potential of the formulated this compound to cause ocular irritation.

Protocol 5: Human Corneal Epithelial (HCE) Tissue Model Test

  • Tissue Model: Utilize a commercially available 3D-reconstituted HCE tissue model.

  • Treatment: Apply the optimized this compound formulation and appropriate controls (positive and negative) to the surface of the HCE tissues for a defined exposure time.

  • Viability Assessment: Measure tissue viability using an MTT assay.

  • Data Analysis: Classify the irritation potential based on the reduction in tissue viability compared to the negative control, according to established guidelines. This method serves as an alternative to traditional animal testing.[2]

PART 3: In Vivo Efficacy and Safety

Efficacy in an Animal Model of Dry Eye Disease

Objective: To evaluate the therapeutic efficacy of the this compound ophthalmic solution in a validated animal model of DED.

Protocol 6: Murine Model of Desiccating Stress-Induced Dry Eye

  • Induction of Dry Eye: Induce DED in mice (e.g., C57BL/6) by exposure to a controlled environment with low humidity and constant airflow, with or without the use of scopolamine to reduce tear production.[7]

  • Treatment Groups: Randomly assign animals to treatment groups:

    • Vehicle control (formulation without the active ingredient)

    • This compound formulation (at least two concentrations)

    • Positive control (e.g., commercially available cyclosporine or lifitegrast ophthalmic solution)

  • Dosing Regimen: Administer one drop of the assigned treatment to each eye two to four times daily for a specified period (e.g., 2-4 weeks).

  • Efficacy Endpoints:

    • Tear Production: Measure using phenol red thread test.

    • Tear Film Break-Up Time (TFBUT): Assess using fluorescein staining.

    • Corneal Staining: Grade corneal epithelial defects using fluorescein staining.

    • Goblet Cell Density: Perform histological analysis of conjunctival tissue to quantify mucin-producing goblet cells.

    • Inflammatory Markers: Measure levels of inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the cornea and conjunctiva using qPCR or ELISA.[7]

  • Data Analysis: Statistically compare the outcomes between the treatment groups to determine the efficacy of this compound.

ParameterMethodExpected Outcome with this compound
Tear ProductionPhenol Red Thread TestIncrease or no significant change (if primarily evaporative DED)
Tear Film StabilityTear Film Break-Up Time (TFBUT)Significant increase
Corneal Epithelial IntegrityCorneal Fluorescein Staining ScoreSignificant decrease
Conjunctival HealthGoblet Cell Density (PAS Staining)Preservation or increase
Ocular Surface InflammationCytokine Levels (ELISA/qPCR)Significant decrease
Ocular Pharmacokinetics

Objective: To determine the absorption, distribution, and retention of this compound in ocular tissues following topical administration.

Protocol 7: Ocular Pharmacokinetic Study in Rabbits

  • Animal Model: Use New Zealand White rabbits due to their larger eye size, which facilitates sample collection.

  • Drug Administration: Administer a single drop of the radiolabeled or non-radiolabeled this compound formulation to one eye of each rabbit.

  • Sample Collection: At various time points post-instillation, collect tear fluid, aqueous humor, and tissues (cornea, conjunctiva).

  • Bioanalysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.[8]

  • Data Analysis: Determine key pharmacokinetic parameters, including Cmax, Tmax, and AUC, for each ocular tissue.

Safety and Toxicology

The safety data sheet for this compound indicates that it can cause skin and serious eye irritation.[9][10] Therefore, thorough safety and toxicology studies are crucial. The in vitro HCE model provides initial data, and in vivo studies in rabbits (as part of the pharmacokinetic study and dedicated toxicology studies) will be required to assess ocular tolerability.

Conclusion

This compound presents a promising, albeit currently unproven, therapeutic candidate for the treatment of Dry Eye Disease. The proposed mechanisms of forming a hydrate barrier, stabilizing the tear film lipid layer, and providing antioxidant protection warrant a systematic and rigorous investigation. The protocols outlined in these application notes provide a comprehensive framework for conducting the necessary preclinical research to validate these hypotheses and to assess the efficacy and safety of this compound. Successful completion of these studies could pave the way for the clinical development of a novel treatment for the millions of individuals affected by DED.

References

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Synthesis, Optimization, and Evaluation of 5-Methylisoxazole-3-carboxamide Derivatives as Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined current therapeutic strategies, creating an urgent need for novel antitubercular agents with new mechanisms of action.[2][3] Heterocyclic compounds, particularly those containing the isoxazole scaffold, are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to their metabolic stability and versatile biological activities.[4][5] Within this class, the 5-methylisoxazole-3-carboxamide framework has emerged as a highly promising starting point for the development of new leads against Mtb.[2][6]

This guide provides a detailed technical overview and actionable protocols for the synthesis, characterization, and biological evaluation of a series of 5-methylisoxazole-3-carboxamide derivatives. We will explore the causal rationale behind the synthetic strategy, provide step-by-step experimental procedures, and outline the necessary assays to determine antitubercular efficacy and preliminary safety profiles.

Part 1: The Synthetic Rationale and Workflow

The core strategy is to build a library of diverse amide derivatives from a common isoxazole precursor. This approach is efficient and allows for a systematic exploration of the structure-activity relationship (SAR), which is fundamental to optimizing a hit compound into a clinical candidate.[1][7] The synthesis is logically divided into two primary stages:

  • Synthesis of the Key Intermediate: The foundational building block, 5-methylisoxazole-3-carboxylic acid, is first synthesized. This molecule provides the essential isoxazole pharmacophore and the carboxylic acid functional group, which is the anchor point for introducing chemical diversity.

  • Amide Library Synthesis: The carboxylic acid is activated and then coupled with a variety of primary or secondary amines. This step generates the final carboxamide derivatives. The choice of amines is critical for probing the SAR; by varying the steric and electronic properties of the amine substituent, we can identify the molecular features that enhance antimycobacterial activity.[2][8]

The overall workflow is depicted below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: Biological Evaluation A 2,5-Hexanedione B This compound (2) A->B  Condensation  (HNO3) C 5-Methylisoxazole-3-carbonyl chloride (3) B->C  Activation  (SOCl2) E Final Antitubercular Agents: 5-Methylisoxazole-3-carboxamides (4-20) C->E Amide Coupling D Diverse Amine Library (R-NH2) D->E F MIC Assay (MABA) vs. M. tuberculosis H37Rv E->F G Cytotoxicity Assay vs. Mammalian Cells E->G H SAR Analysis & Lead Identification F->H G->H

Caption: Synthetic and evaluation workflow for antitubercular agents.

Part 2: Detailed Experimental Protocols

These protocols are based on established and validated methods from the scientific literature.[3][8] All operations involving volatile or hazardous reagents must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of this compound (2)

Rationale: This protocol utilizes a classical one-pot condensation reaction to form the isoxazole ring. 2,5-Hexanedione reacts with nitric acid, which serves as both the cyclizing and oxidizing agent, to efficiently produce the desired carboxylic acid intermediate in high yield.[3][9]

Materials:

  • 2,5-Hexanedione

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Deionized Water

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel

Procedure:

  • Set up a 1000 mL round-bottom flask with a reflux condenser and magnetic stirrer.

  • Carefully add 200 mL of 5.2 M nitric acid to the flask and heat to a gentle boil.

  • Turn off the heat source. Using an addition funnel, add 45.7 g (0.40 mol) of 2,5-hexanedione dropwise through the condenser. The initial rate should be slow until the evolution of brown NO₂ gas is observed, then maintain a steady addition rate.

  • Once reflux is stable, resume gentle heating. Continue heating for at least 1.5 hours after the addition of 2,5-hexanedione is complete.

  • Allow the reaction mixture to cool slightly, then pour the light-yellow solution over 200 g of crushed ice in a large beaker.

  • Cool the mixture in an ice/water bath for 30 minutes to facilitate complete precipitation.

  • Collect the white crystalline precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crystals with 200 mL of ice-cold water and allow them to air dry.

  • Characterization: The product should be a white solid. Expected melting point: 106-110 °C. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Protocol 2: General Procedure for Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives (4-20)

Rationale: This two-step procedure first converts the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂).[3][8] The acyl chloride is then immediately reacted with a desired amine (nucleophile) in a nucleophilic acyl substitution reaction to form the stable amide bond. Using the crude acyl chloride without isolation is efficient and minimizes product loss. Pyridine is used as a base to neutralize the HCl gas generated during the reaction.

Materials:

  • This compound (2)

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Appropriate aryl or alkyl amine (e.g., 4-chloroaniline)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

Step A: Formation of 5-Methylisoxazole-3-carbonyl chloride (3)

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Cool the suspension in an ice bath. Add thionyl chloride (2.0 eq) dropwise, followed by a catalytic amount of anhydrous pyridine (2-3 drops).

  • Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Remove the excess SOCl₂ and solvent under reduced pressure using a rotary evaporator. The resulting crude 5-methylisoxazole-3-carbonyl chloride (a yellow oil or solid) is used immediately in the next step without further purification.

Step B: Amide Coupling

  • Dissolve the crude acyl chloride (3) from the previous step in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq) in anhydrous DCM.

  • Cool the amine solution in an ice bath and slowly add the solution of the acyl chloride dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours or until completion as monitored by TLC.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure carboxamide derivative.

  • Characterization: Confirm the structure of the final product using IR, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[10][11]

Part 3: Biological Evaluation and SAR Analysis

Once a library of compounds is synthesized, they must be evaluated for biological activity. The primary goal is to determine their potency against M. tuberculosis while ensuring they have minimal toxicity against mammalian cells.

Protocol 3: Microplate Alamar Blue Assay (MABA) for MIC Determination

Rationale: The MABA is a widely used, reliable, and colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[2][3] The assay relies on the Alamar Blue (resazurin) indicator, which is blue in its oxidized state and turns pink/fluorescent red upon reduction by metabolically active cells. A blue well indicates bacterial growth inhibition, while a pink well indicates growth.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Sterile 96-well microplates

  • Synthesized compounds and standard control drugs (e.g., Isoniazid, Rifampicin)

  • Alamar Blue reagent

  • Sterile water, Tween 80

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well microplate, add 100 µL of supplemented 7H9 broth to each well.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.

  • Prepare an inoculum of Mtb H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20.

  • Inoculate each well (except for a sterile control well) with 100 µL of the bacterial suspension. Include a no-drug growth control well.

  • Seal the plate and incubate at 37 °C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plate for 24 hours.

  • Visually assess the results. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

G A Prepare Compound Serial Dilutions in 96-Well Plate B Inoculate with M. tuberculosis H37Rv A->B C Incubate at 37°C for 5-7 Days B->C D Add Alamar Blue Reagent C->D E Incubate for 24h D->E F Read Results: Blue = Inhibition (MIC) Pink = Growth E->F

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Data Analysis and Structure-Activity Relationships (SAR)

Systematic analysis of the MIC values across the synthesized library allows for the elucidation of key SAR insights. The data below, from a representative study, illustrates how substituents on the amide nitrogen influence antitubercular activity.[2][3][8]

Table 1: Antitubercular Activity of Representative 5-Methylisoxazole-3-carboxamide Derivatives

Compound IDR-Group (Substituent on Amide Nitrogen)Yield (%)MIC (µM) vs. Mtb H37Rv
9 4-Fluorophenyl786.25
10 4-Chlorophenyl823.125
11 4-Bromophenyl8012.5
12 4-Iodophenyl7525
13 3-Chlorophenyl796.25
14 2,4-Dichlorophenyl853.125
15 4-Nitrophenyl7012.5
Control IsoniazidN/A0.2

SAR Interpretation: From the data in Table 1, several key conclusions can be drawn:

  • Halogen Substitution: Halogen atoms on the phenyl ring are favorable for activity.

  • Position and Type of Halogen: A chlorine atom at the 4-position (para) of the phenyl ring (Compound 10 ) or dichlorination at the 2,4-positions (Compound 14 ) results in the most potent activity (MIC = 3.125 µM).[2][6]

  • Effect of Halogen Size: Activity decreases as the halogen size increases down the group (F > Cl > Br > I).

  • Positional Isomers: Moving the chlorine from the 4-position (Compound 10 ) to the 3-position (Compound 13 ) reduces potency.

  • Electron-Withdrawing Groups: A strongly electron-withdrawing nitro group (Compound 15 ) is less favorable than a chloro substituent.

These insights are crucial for guiding the next round of synthesis in a lead optimization campaign.

G cluster_SAR Structure-Activity Relationship Insights cluster_Substituents Substituents on Phenyl Ring Core 5-Methylisoxazole-3-carboxamide Core Good Favorable for Activity (Low MIC) Core->Good  4-Chloro  2,4-Dichloro Bad Unfavorable for Activity (High MIC) Core->Bad  4-Iodo  4-Nitro

Caption: Key SAR takeaways for antitubercular activity.

Conclusion and Future Directions

The 5-methylisoxazole-3-carboxamide scaffold is a validated and promising starting point for the development of novel antitubercular agents. The synthetic routes are robust and amenable to library synthesis, allowing for rapid exploration of the chemical space. Studies have shown that compounds with specific halogenation patterns, such as a 4-chloro or 2,4-dichloro substitution on the N-phenyl ring, exhibit significant activity against M. tuberculosis H37Rv with MIC values as low as 3.125 µM.[2][3] Furthermore, these active compounds have demonstrated favorable safety profiles in preliminary cytotoxicity assays against mammalian cell lines.[6][8]

Future work should focus on:

  • Lead Optimization: Synthesizing new analogues based on the established SAR to further improve potency and pharmacokinetic properties.

  • Mechanism of Action Studies: Investigating the molecular target of these compounds within M. tuberculosis to determine if they operate via a novel mechanism. Some studies suggest isoxazole derivatives may target enzymes involved in cell wall synthesis, such as DprE1 or FadD enzymes.[12][13]

  • In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models of tuberculosis to evaluate their in vivo efficacy and safety.[1][14]

By following the protocols and strategic insights outlined in this guide, researchers can effectively contribute to the critical mission of discovering the next generation of drugs to combat tuberculosis.

References

  • Title: Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents Source: Bentham Science Publishers URL:[Link]
  • Title: Screening and Evaluation of Anti-Tuberculosis Compounds Source: Cre
  • Title: Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents Source: R Discovery URL:[Link]
  • Title: (PDF)
  • Title: Structure-Activity Relationship of New Antituberculosis Agents Derived from Oxazoline and Oxazole Esters Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Deriva- tives as Antitubercular Agents Source: Ingenta Connect URL:[Link]
  • Title: Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization Source: National Institutes of Health (NIH) URL:[Link]
  • Title: What are the synthesis and applications of this compound? Source: Hopax Fine Chemicals URL:[Link]
  • Title: NOC chemistry for tuberculosis - Further investigations on the structure-activity relationships of antitubercular isoxazole-3-carboxylic acid ester deriv
  • Title: Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Medicinal Chemistry Aspects of Isoxazole Analogues as Anti-tubercular Agents Source: OUCI URL:[Link]
  • Title: Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes of Mycobacterium tuberculosis Source: PubMed URL:[Link]
  • Title: Medicinal Chemistry Aspects of Isoxazole Analogues as Anti-tubercular Agents Source: Ingenta Connect URL:[Link]
  • Title: Antitubercular Potential of Novel Isoxazole Encompassed 1, 2, 4 Source: Ingenta Connect URL:[Link]
  • Title: Medicinal Chemistry Aspects of Isoxazole Analogues as Anti-tubercular Agents | Request PDF Source: ResearchG

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Application Notes & Protocols: 5-Methylisoxazole-3-carboxylic Acid as a Foundational Reactant for the Synthesis of Potent Raf Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The RAS-RAF-MEK-ERK signaling pathway is a cornerstone of cellular regulation, and its aberrant activation, frequently driven by mutations in BRAF kinase, is a hallmark of numerous human cancers, including melanoma.[1][2] This has established Raf kinases as critical targets for therapeutic intervention. 5-Methylisoxazole-3-carboxylic acid has emerged as a highly versatile and crucial building block in the synthesis of a class of potent Raf kinase inhibitors.[3][4] Its unique heterocyclic structure allows for the formation of the 5-methylisoxazole-3-carboxamide moiety, a key pharmacophore that facilitates high-affinity binding to the kinase active site. This guide provides an in-depth exploration of the rationale behind using this reactant, detailed protocols for its application in inhibitor synthesis, and methodologies for the characterization of the final products.

The Scientific Imperative: Targeting the Raf Kinase Pathway

The Raf kinases, a family of three serine/threonine kinases (ARAF, BRAF, CRAF), act as central nodes in the MAPK/ERK signaling cascade, which translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[5][6] In many cancers, mutations such as BRAFV600E lock the kinase in a constitutively active state, leading to uncontrolled cell growth.[2][7]

Small molecule inhibitors that target the ATP-binding pocket of Raf kinases have revolutionized the treatment of these malignancies.[8] These inhibitors are broadly classified based on the kinase conformation they bind:

  • Type I/I½ Inhibitors (e.g., Vemurafenib, Dabrafenib): Bind to the active conformation of the kinase (DFG-in). While potent against BRAFV600E monomers, they can paradoxically activate the pathway in cells with wild-type BRAF by promoting RAF dimerization, a phenomenon that can lead to secondary malignancies and drug resistance.[1][9][10]

  • Type II Inhibitors (e.g., Sorafenib): Bind to and stabilize an inactive conformation (DFG-out). This binding mode can inhibit both monomers and dimers, offering a potential advantage in overcoming paradoxical activation.[1][11]

The 5-methylisoxazole-3-carboxamide functional group, derived from this compound, is a privileged structure found in numerous kinase inhibitors. Its utility stems from its ability to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, providing a stable anchor point for the inhibitor molecule.

Signaling Pathway Overview

The following diagram illustrates the canonical RAS-RAF-MEK-ERK pathway and the point of intervention for Raf kinase inhibitors.

RAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF (BRAF/CRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates Inhibitor Raf Kinase Inhibitor (e.g., Sorafenib) Inhibitor->RAF  Inhibits ATP Binding

Caption: The RAS-RAF-MEK-ERK signaling cascade and the inhibitory action of Raf inhibitors.

Core Reactant Profile: this compound

This compound is a heterocyclic compound that serves as a pivotal starting material for the synthesis of complex, biologically active molecules.[3][12] Its value in drug discovery is rooted in the combination of a stable aromatic isoxazole ring and a reactive carboxylic acid functional group.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 3405-77-4[4]
Molecular Formula C₅H₅NO₃[3]
Molecular Weight 127.10 g/mol [3]
Appearance Solid, pale yellow powder[12]
Melting Point 106-110 °C (lit.)[4]
Functional Groups Carboxylic acid, Isoxazole[12]

Protocol: Synthesis of a Raf Kinase Inhibitor Intermediate

This section provides a representative, two-step protocol for the synthesis of an N-aryl-5-methylisoxazole-3-carboxamide, a core structure in many Raf inhibitors. The protocol involves the activation of the carboxylic acid followed by amide coupling.

Experimental Workflow Diagram

Synthesis_Workflow Reactant 5-Methylisoxazole- 3-carboxylic Acid + Thionyl Chloride (SOCl₂) Activation Step 1: Acid Chloride Formation (Reflux in DCM) Reactant->Activation Intermediate 5-Methylisoxazole- 3-carbonyl chloride Activation->Intermediate Coupling Step 2: Amide Bond Formation (Base, e.g., Pyridine in DCM) Intermediate->Coupling Amine + Substituted Aromatic Amine (e.g., 4-aminophenol) Amine->Coupling Product N-aryl-5-methylisoxazole- 3-carboxamide (Inhibitor Intermediate) Coupling->Product Purification Work-up & Purification Product->Purification Final Pure Product Purification->Final

Caption: General workflow for the synthesis of an inhibitor intermediate.

Step 1: Activation via Acid Chloride Formation

Rationale: The carboxylic acid is converted to a more electrophilic acid chloride to facilitate nucleophilic attack by the amine in the subsequent step. Thionyl chloride is an effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.

  • Add anhydrous DCM to dissolve the starting material.

  • Slowly add thionyl chloride to the solution at room temperature. The addition is exothermic and may cause bubbling.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 40 °C) for 2-3 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess SOCl₂ and DCM under reduced pressure using a rotary evaporator. The resulting crude 5-methylisoxazole-3-carbonyl chloride is a moisture-sensitive solid and is typically used immediately in the next step without further purification.

Step 2: Amide Coupling to Form the Inhibitor Core

Rationale: This is the key bond-forming step. The highly reactive acid chloride is coupled with a substituted aromatic amine (a precursor representing the rest of the inhibitor molecule) to form the stable amide linkage. A non-nucleophilic base like pyridine is used to scavenge the HCl byproduct generated during the reaction.

Materials:

  • Crude 5-methylisoxazole-3-carbonyl chloride (from Step 1) (1.0 eq)

  • Substituted aromatic amine (e.g., 4-aminophenol or a more complex aminopyrazole derivative) (1.0 eq)[4]

  • Pyridine or Triethylamine (Et₃N), anhydrous (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Separatory funnel, magnetic stirrer, standard glassware

Procedure:

  • Dissolve the crude 5-methylisoxazole-3-carbonyl chloride in anhydrous DCM in a clean, dry flask under an inert atmosphere.

  • In a separate flask, dissolve the chosen aromatic amine and the base (pyridine or Et₃N) in anhydrous DCM.

  • Cool the acid chloride solution to 0 °C using an ice bath.

  • Slowly add the amine/base solution dropwise to the stirred acid chloride solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight).

  • Monitor the reaction to completion by TLC.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-aryl-5-methylisoxazole-3-carboxamide.

Mechanism of Action: The Role of the Isoxazole-Carboxamide Moiety

The efficacy of the synthesized inhibitor is critically dependent on its ability to bind with high affinity and specificity to the ATP-binding pocket of the target Raf kinase. The 5-methylisoxazole-3-carboxamide moiety plays a central role in this interaction.

Causality of Binding:

  • Hinge Binding: The amide N-H group acts as a hydrogen bond donor, while the amide carbonyl oxygen can act as a hydrogen bond acceptor. These groups typically form two or three critical hydrogen bonds with the backbone amides of conserved residues in the kinase "hinge region" (e.g., Cys532 in BRAF). This interaction mimics the binding of the adenine ring of ATP and is the primary anchor for the inhibitor.

  • Scaffold Rigidity: The isoxazole ring provides a rigid, planar scaffold that correctly orients the carboxamide group for optimal interaction with the hinge.

  • Hydrophobic Interactions: The methyl group on the isoxazole ring can engage in favorable van der Waals interactions within a nearby hydrophobic pocket, further enhancing binding affinity.

Conceptual Binding Diagram

Binding_Mechanism cluster_kinase Raf Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor Molecule Hinge Hinge Region (e.g., Cys532 backbone) Pocket Hydrophobic Pocket DFG DFG Motif Inhibitor_Core 5-Methylisoxazole Ring Carboxamide Linker (-CONH-) Rest of Inhibitor Inhibitor_Core:amide->Hinge  H-Bonds (Key Anchor) Inhibitor_Core:iso->Pocket Hydrophobic Interaction Inhibitor_Core:aryl->DFG Interacts with DFG region (determines Type I vs II)

Caption: Key interactions of the isoxazole-carboxamide moiety within the Raf active site.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, structure, and purity of the synthesized inhibitor.

Summary of Expected Analytical Data
TechniqueParameterExpected Result
¹H NMR Chemical Shift (δ)~2.5 ppm (s, 3H, -CH₃); ~6.8 ppm (s, 1H, isoxazole C-H); 7.0-8.5 ppm (m, aromatic protons); ~9.0-10.0 ppm (s, 1H, amide N-H)
Mass Spec (ESI+) m/z[M+H]⁺ corresponding to the calculated exact mass of the target molecule.
RP-HPLC Purity>98% peak area at the expected retention time.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Accurately weigh 5-10 mg of the purified product.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Process the data and integrate the proton signals. Confirm that the chemical shifts, splitting patterns, and integration values match the expected structure.

Protocol: Mass Spectrometry (MS)
  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly or via LC-MS into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the spectrum in positive ion mode.

  • Identify the molecular ion peak ([M+H]⁺) and confirm that the measured mass-to-charge ratio (m/z) is within 5 ppm of the theoretical exact mass.

Protocol: High-Performance Liquid Chromatography (HPLC)
  • Prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Use a reverse-phase C18 column.

  • Employ a gradient elution method, for example:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm) using a UV detector.

  • Calculate the purity based on the relative peak area of the main product.

Conclusion

This compound stands out as a reactant of strategic importance for the development of targeted Raf kinase inhibitors. Its structure is pre-organized to install the critical 5-methylisoxazole-3-carboxamide moiety, which serves as a potent hinge-binding element, ensuring high-affinity interaction with the target enzyme. The synthetic protocols outlined herein provide a robust framework for researchers to access novel inhibitor scaffolds. By understanding the causal relationship between the reactant's structure and the final compound's mechanism of action, drug development professionals can more effectively design and synthesize the next generation of therapies for cancers driven by the Raf signaling pathway.

References

  • Smolecule. (2023, August 15). Buy this compound | 3405-77-4. Link
  • Patsnap Synapse. (2024, June 21). What are Raf kinase inhibitors and how do they work?. Link
  • Lito, P., et al. (2014, March 18). Mechanism and consequences of RAF kinase activation by small-molecule inhibitors.
  • FAQ. What are the synthesis and applications of this compound?. Link
  • BenchChem. A Technical Guide to the Classification of RAF Kinase Inhibitors: A Focus on Type I vs. Type II Mechanisms. Link
  • Patsnap Synapse. (2024, June 25).
  • Dhomen, N., et al. (2021). Mechanism and inhibition of BRAF kinase.
  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Chemical Properties of this compound. Link
  • Sigma-Aldrich. This compound 3405-77-4. Link
  • Guerra, F. S., et al. (2024, April 25). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. Link
  • Poulikakos, P. I., et al. (2010). RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF.
  • Lee, K. S., et al. (2013, May 15). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors.
  • Lavoie, H., et al. (2016, February 16). Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth.
  • Sigma-Aldrich. This compound 3405-77-4. Link

Sources

Application Notes and Protocols: Decarboxylation Methods for 5-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Decarboxylation

5-Methylisoxazole-3-carboxylic acid is a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis.[1][2] Its structure, featuring a stable isoxazole ring and a reactive carboxylic acid group, makes it a valuable precursor for a wide range of more complex molecules, including potent Raf kinase inhibitors for cancer therapy and novel anti-inflammatory agents.[1][3][4]

The decarboxylation of this acid—the chemical removal of the carboxyl group as carbon dioxide (CO₂) to yield 5-methylisoxazole—is a fundamental and often critical transformation.[1][5] This process unlocks access to the core 5-methylisoxazole scaffold, enabling its incorporation into larger, biologically active compounds. The efficiency and selectivity of this step can significantly impact the overall success of a synthetic route.

This guide provides an in-depth exploration of various field-proven methods for the decarboxylation of this compound. We move beyond simple step-by-step instructions to explain the underlying principles and mechanistic rationale, empowering researchers to select and optimize the ideal method for their specific synthetic context.

G cluster_main General Decarboxylation Reaction start This compound end 5-Methylisoxazole start->end  Δ or Catalyst (-CO₂) co2 CO₂

Caption: General reaction scheme for the decarboxylation of this compound.

Part 1: Thermal Decarboxylation
Principle and Mechanistic Insight

Thermal decarboxylation is the most direct method, relying on high temperatures to induce the elimination of CO₂. The reaction proceeds through a cyclic transition state or via the formation of a zwitterionic intermediate, where the stability of the resulting isoxazole carbanion is a key factor. The electron-withdrawing nature of the isoxazole ring helps to stabilize this intermediate, making thermal decarboxylation feasible, albeit under forcing conditions. Thermodynamic studies have been conducted to understand the energetics of this process.[5][6]

This method's primary advantage is its simplicity, requiring no additional reagents or catalysts. However, the high temperatures can be a significant drawback, potentially leading to substrate or product degradation and incompatibility with sensitive functional groups.

Protocol 1: High-Temperature Solvent-Mediated Decarboxylation

Objective: To achieve decarboxylation through the application of thermal energy in an inert, high-boiling solvent.

Materials:

  • This compound (CAS: 3405-77-4)

  • High-boiling point solvent (e.g., Diphenyl ether, N-Methyl-2-pyrrolidone (NMP), or Dimethyl Sulfoxide (DMSO))

  • Round-bottom flask equipped with a reflux condenser and thermometer

  • Heating mantle

  • Nitrogen or Argon line for inert atmosphere

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere. This is crucial to prevent oxidative side reactions at high temperatures.

  • Dissolution: To the flask, add this compound (1.0 eq). Add the chosen high-boiling solvent (e.g., DMSO) to create a solution with a concentration of approximately 0.1-0.5 M.

  • Heating: Heat the reaction mixture gradually to 180-200 °C. The evolution of CO₂ gas should be observable.

  • Monitoring: The reaction progress should be monitored carefully. Collect aliquots periodically and analyze by Thin-Layer Chromatography (TLC) or ¹H NMR to track the disappearance of the starting material and the formation of the 5-methylisoxazole product.

  • Workup: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation if necessary.

Self-Validation and Insights:

  • Causality: The choice of a high-boiling, aprotic solvent is critical. It must remain stable at the required temperature and effectively transfer heat to the substrate.

  • Monitoring Tip: On a TLC plate, the carboxylic acid starting material will have a low Rf value and may streak, while the decarboxylated product will be significantly less polar with a higher Rf value.

  • Trustworthiness: This protocol is robust but lacks subtlety. The yield can be variable depending on the thermal stability of the product. It is best employed when the target molecule is known to be highly stable.

Part 2: Catalytic Decarboxylation Strategies

Catalytic methods offer a significant improvement over thermal decarboxylation, enabling the reaction to proceed at lower temperatures with greater efficiency and selectivity. These are the preferred methods in modern synthesis.

A. Silver(I)-Catalyzed Decarboxylation

Principle and Mechanistic Insight: Silver(I) salts have emerged as highly effective catalysts for the decarboxylation of heteroaromatic carboxylic acids.[7] The reaction is believed to proceed through the formation of a silver carboxylate intermediate. This intermediate then undergoes decarboxylation to form an isoxazolyl-silver(I) species, which is subsequently protonated by a proton source in the reaction medium to release the final product and regenerate the active catalyst.[8] This catalytic cycle allows the reaction to occur under much milder conditions than thermal methods.

G cluster_mechanism Proposed Mechanism for Silver(I)-Catalyzed Decarboxylation A Isoxazole-COOH C Isoxazole-COO-Ag A->C + Ag(I) - H⁺ B [Ag(I)]⁺ D Isoxazole-Ag C->D Decarboxylation - CO₂ CO2 CO₂ D->B Regenerates Catalyst E Isoxazole-H D->E + H⁺ H_plus H⁺ Source (e.g., H₂O, AcOH)

Caption: Proposed catalytic cycle for the Ag(I)-catalyzed decarboxylation of heteroaromatic carboxylic acids.[8]

Protocol 2: Mild Decarboxylation Using a Silver(I) Carbonate Catalyst

Objective: To perform a mild and efficient decarboxylation using a catalytic amount of a silver(I) salt. This method is particularly useful for substrates with sensitive functional groups.[8]

Materials:

  • This compound

  • Silver(I) carbonate (Ag₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Acetic acid (AcOH, optional co-catalyst)

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq) and Ag₂CO₃ (0.05 - 0.1 eq).

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 0.2-0.5 M. For some substrates, adding a co-catalyst like acetic acid (0.1 eq) can improve reaction rates.[9]

  • Reaction: Seal the vial and heat the mixture in a preheated oil bath at 100-120 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with water and then brine to remove residual DMSO. Dry over Na₂SO₄, filter, and concentrate in vacuo. The product is often of high purity, but can be further purified by chromatography if needed.

Self-Validation and Insights:

  • Causality: DMSO is an excellent solvent for this reaction as it effectively dissolves the silver salts and the organic substrate, and its high boiling point is suitable for the reaction temperature.[8]

  • Trustworthiness: This method is highly reliable and reproducible, offering excellent yields and compatibility with a wide range of functional groups, making it a go-to protocol for many applications.[8]

  • Deutero-Decarboxylation: A key feature of this method is that by replacing the proton source with D₂O, one can achieve highly selective deuterium incorporation at the 3-position of the isoxazole ring, a valuable tool for metabolic studies.[8]

B. Acid-Catalyzed Decarboxylation

Principle and Mechanistic Insight: In the absence of metal catalysts, decarboxylation can be facilitated by an organic acid in a polar aprotic solvent. A patented method highlights the use of formic or acetic acid in N,N-dimethylformamide (DMF).[10] The mechanism likely involves protonation of the isoxazole ring, which increases the electrophilicity of the carboxyl carbon and facilitates the departure of CO₂. This approach avoids the cost and potential product contamination associated with transition metals.

G cluster_workflow Workflow: Acid-Catalyzed Decarboxylation A Dissolve Substrate in DMF B Add Catalytic Organic Acid (e.g., Formic Acid) A->B C Heat Reaction (95-130 °C) B->C D Monitor Reaction (TLC / LC-MS) C->D E Aqueous Workup & Extraction D->E F Purification (Solvent Removal) E->F

Caption: A streamlined experimental workflow for the acid-catalyzed decarboxylation protocol.[10]

Protocol 3: Metal-Free, Acid-Catalyzed Decarboxylation in DMF

Objective: To conduct a cost-effective and environmentally friendly decarboxylation without the use of metal catalysts.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Formic acid or Acetic acid

Procedure:

  • Preparation: Dissolve this compound in DMF in a round-bottom flask. The mass ratio of substrate to DMF should be between 1:1 and 1:5.[10]

  • Catalyst Addition: Add the organic acid catalyst. The molar ratio of the substrate to the acid catalyst should be approximately 1:0.01-0.05.[10]

  • Heating: Heat the reaction mixture to 95-110 °C and stir for 4-8 hours.

  • Monitoring: Monitor the reaction for the consumption of starting material.

  • Workup and Isolation: Once the reaction is complete, cool the mixture. The product can be isolated by removing the DMF solvent under reduced pressure. The patent suggests this method can yield products of over 98% purity directly.[10] If needed, an aqueous workup and extraction can be performed as described in previous protocols.

Self-Validation and Insights:

  • Causality: DMF is a stable, polar aprotic solvent that facilitates the reaction without participating in it. The system can be kept anhydrous, which simplifies purification.[10]

  • Trustworthiness: This method is presented as a high-yielding (over 90%) and high-purity process.[10] The recyclability of the DMF solvent makes it an attractive option for large-scale synthesis, reducing cost and waste.

Part 3: Comparative Summary of Methods

To facilitate protocol selection, the key parameters and characteristics of each method are summarized below.

MethodCatalyst / ConditionsTypical SolventTemperature (°C)ProsCons
Thermal None (Heat only)DMSO, NMP, Diphenyl Ether180 - 200+Simple, no catalyst cost/removal.Harsh conditions, potential for side reactions, low functional group tolerance.
Silver-Catalyzed Ag₂CO₃ (catalytic)DMSO100 - 120Very mild, high yields, excellent functional group tolerance, applicable for deuteration.[8]Higher cost of silver catalyst, potential for metal contamination.
Acid-Catalyzed Formic/Acetic Acid (catalytic)DMF95 - 110Metal-free, low cost, high reported yields and purity, recyclable solvent.[10]Still requires elevated temperatures, may not be suitable for acid-labile groups.
Part 4: Emerging Frontiers - Photocatalytic Decarboxylation

Recent advances in organic synthesis have introduced photocatalytic methods for decarboxylation.[11] These reactions typically proceed under extremely mild conditions, often at room temperature, using visible light and a photocatalyst. The process involves a single-electron transfer (SET) from the carboxylate to the excited photocatalyst, generating a radical intermediate that subsequently extrudes CO₂. While a specific, optimized protocol for this compound is not yet widely reported, this area represents the next generation of mild and selective decarboxylation techniques that researchers should monitor.

References
  • This compound | 3405-77-4 - Smolecule. (2023). Smolecule.
  • Selective deuteration of (hetero)aromatic compounds via deutero-decarboxylation of carboxylic acids. (2012). Organic & Biomolecular Chemistry (RSC Publishing).
  • Proposed mechanism for the decarboxylative conversion of the isoxazol‐5(4H)‐ones 2 into pyrroles 3. (N/A).
  • Decarboxylative carbon-carbon bond-forming transformations of (hetero)aromatic carboxylic acids. (N/A). Research Explorer - The University of Manchester.
  • What are the synthesis and applications of this compound? (N/A). FAQ.
  • Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid. (N/A).
  • This compound 3405-77-4. (N/A). Sigma-Aldrich.
  • Decarboxylative Carbon-Carbon Bond-Forming Transformations of (Hetero)aromatic Carboxylic Acids | Request PDF. (2025).
  • Silver(I)-Catalyzed Decarboxylation of Aromatic Carboxylic Acids | Request PDF. (2025).
  • Photocatalytic decarboxylation of free carboxylic acids and their functionalization. (N/A).
  • Understanding the Chemical Properties of this compound. (N/A). NINGBO INNO PHARMCHEM CO.,LTD.
  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. (N/A).
  • Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. (N/A).
  • Decarboxyl
  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2025).

Sources

Application Notes and Protocols for the Palladium-Catalyzed Hydrogenation of 5-Methylisoxazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Isoxazole Ring Opening

The isoxazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Beyond their intrinsic biological activity, isoxazoles serve as stable, masked forms of 1,3-dicarbonyl compounds. The controlled cleavage of the isoxazole ring through catalytic hydrogenation provides a powerful synthetic tool, unveiling versatile β-enamino ketone or ester functionalities.[2] This transformation is particularly valuable in drug development and complex molecule synthesis, allowing for the late-stage introduction of a synthetically malleable dicarbonyl equivalent.

This guide provides a detailed exploration of the palladium-catalyzed hydrogenation of 5-methylisoxazole-3-carboxylic acid and its derivatives. We will delve into the mechanistic underpinnings of this reaction, offer field-proven protocols, and discuss critical parameters for achieving high-yield, chemoselective transformations.

Mechanistic Insights: The Hydrogenolysis of the N-O Bond

The core of this transformation lies in the hydrogenolysis of the weak N-O bond within the isoxazole ring, a reaction efficiently catalyzed by heterogeneous palladium catalysts, most commonly palladium on carbon (Pd/C).[2] The generally accepted mechanism proceeds through the following key stages:

  • Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into reactive atomic hydrogen species.

  • Substrate Adsorption: The isoxazole derivative adsorbs onto the catalyst surface, facilitating interaction with the activated hydrogen.

  • N-O Bond Cleavage: The adsorbed hydrogen atoms attack the N-O bond, leading to its reductive cleavage. This is the key ring-opening step.

  • Formation of the β-Enamino Intermediate: The ring opening generates a transient intermediate which rapidly tautomerizes to the more stable β-enamino ketone or ester. This species is often the final product of the reaction.[3]

  • Further Reduction (Potential Side Reaction): Under more forcing conditions (higher pressure, temperature, or catalyst loading), the enamine and/or ketone functionalities of the product can be further hydrogenated.

The 3-carboxylic acid or ester functionality on the isoxazole ring is crucial as it directs the regiochemical outcome of the ring opening, consistently yielding the corresponding β-enamino-β-keto ester or acid derivative.

Reaction_Mechanism cluster_0 Catalyst Surface cluster_1 Reaction Pathway H2 H₂ PdC Pd/C H2->PdC Adsorption H_ads 2 [H]ads PdC->H_ads Dissociation Isoxazole 5-Methylisoxazole-3-carboxylate Intermediate Ring-Opened Intermediate Isoxazole->Intermediate N-O Bond Cleavage (+2[H]ads) EnaminoEster β-Enamino Ester Product Intermediate->EnaminoEster Tautomerization

Caption: Palladium-Catalyzed Isoxazole Ring Opening Mechanism.

Experimental Protocols

The following protocols are designed to be robust and adaptable. It is recommended to first perform the reaction on a small scale to optimize conditions for a specific substrate.

Protocol 1: General Procedure for the Hydrogenation of Ethyl 5-Methylisoxazole-3-carboxylate

This protocol is adapted from analogous transformations of substituted isoxazole-3-carboxylates and is a reliable starting point for optimization.[3]

Materials and Reagents:

  • Ethyl 5-methylisoxazole-3-carboxylate

  • Palladium on carbon (10 wt% Pd, 50% wet)

  • Ethanol (anhydrous)

  • Ethyl acetate (for workup)

  • Celite®

  • Hydrogen gas (balloon or cylinder)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)

  • Vacuum/inert gas manifold

  • Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Procedure:

  • Flask Preparation: In a two-neck round-bottom flask equipped with a magnetic stir bar, add ethyl 5-methylisoxazole-3-carboxylate (1.0 eq).

  • Solvent Addition: Dissolve the substrate in anhydrous ethanol (0.1 M concentration is a good starting point).

  • Inerting the System: Seal the flask and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (5-10 mol% of Pd relative to the substrate).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure a hydrogen atmosphere. If using a balloon, maintain a positive pressure. For higher pressures, use a hydrogenation apparatus.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, ethyl (Z)-3-amino-2-butenoate, can be purified by column chromatography on silica gel if necessary.

Protocol 2: Hydrogenation using Raney® Nickel

Raney® Nickel is a more reactive catalyst and can be advantageous for less reactive substrates or when faster reaction times are desired.[4]

Materials and Reagents:

  • This compound or its ester derivative

  • Raney® Nickel (slurry in water)

  • Methanol or Ethanol

  • Hydrogen gas

Procedure:

  • To a solution of the this compound derivative in methanol or ethanol, carefully add Raney® Nickel (approx. 10-20% by weight of the substrate) that has been washed several times with the reaction solvent.

  • Pressurize the reaction vessel with hydrogen (50 psi is a good starting pressure).

  • Stir the reaction at room temperature and monitor its progress.

  • Upon completion, carefully filter the catalyst and concentrate the solvent to obtain the product.

Safety Precautions:

  • Palladium on carbon is pyrophoric, especially when dry and containing adsorbed hydrogen. Handle it carefully under an inert atmosphere and never allow the filter cake to dry completely during filtration.[5]

  • Raney® Nickel is also pyrophoric and must be handled as a slurry.[4]

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

Data Presentation: Reaction Conditions and Substrate Scope

The choice of catalyst and reaction conditions can be tailored to the specific derivative being hydrogenated. The following table summarizes typical conditions and expected outcomes.

Substrate DerivativeCatalystSolventPressure (H₂)Temp.Typical TimeExpected Product
Ethyl 5-methylisoxazole-3-carboxylate10% Pd/CEthanol1 atmRT4-8 hEthyl (Z)-3-amino-2-butenoate
This compound10% Pd/CMethanol50 psiRT6-12 h(Z)-3-Amino-2-butenoic acid
Amide derivativesRaney® NiEthanol50 psiRT2-6 hCorresponding β-enamino amide

digraph "Experimental_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

A[label="1. Substrate & Solvent\nin Flask"]; B[label="2. Inert Gas Purge"]; C [label="3. Add Pd/C Catalyst"]; D [label="4. H₂ Atmosphere\n(Balloon or Parr)"]; E [label="5. Stir & Monitor (TLC/LCMS)"]; F [label="6. Inert Gas Purge"]; G [label="7. Filter through Celite®"]; H [label="8. Concentrate Filtrate"]; I[label="9. Purify (Chromatography)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Caption: General workflow for Pd/C catalyzed hydrogenation.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst deactivation. Carefully (after purging with inert gas) add a fresh portion of the catalyst. Alternatively, increasing hydrogen pressure or temperature can drive the reaction to completion.

  • Over-reduction: If the desired β-enamino product is being further reduced, consider using a less active catalyst (e.g., 5% Pd/C), lowering the hydrogen pressure, or reducing the reaction time.

  • Carboxylic Acid Substrates: When hydrogenating the free carboxylic acid, the product's acidity might affect the catalyst. In such cases, esterifying the carboxylic acid prior to hydrogenation is often a more reliable strategy.

  • Solvent Choice: Protic solvents like ethanol and methanol are generally preferred as they can facilitate proton transfer steps in the mechanism.

References

  • Adkins, H., & Billica, H. R. (1948). Preparation of Raney Nickel Catalysts and Their Use in Hydrogenation. Organic Syntheses, 29, 24.
  • Stefani, H. A., et al. (2000). A Simple and Efficient Procedure for the Synthesis of Enaminones in Water. Synthesis, 2000(10), 1526-1528.
  • ResearchGate. (n.d.). Synthesis and hydrogenation of isoxazole (3). [Image attached to a publication].
  • Sarpong, R. (2010). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. University of California, Berkeley.
  • SynThink Research Chemicals. (n.d.). This compound | 3405-77-4. Product Page.
  • U.S. Patent 2,908,688. (1959). 5-methyl-3-isoxazole carboxylic acid hydrazides. Google Patents.
  • ResearchGate. (n.d.). Pd‐catalyzed C−H arylations of isoxazoles. [Image attached to a publication].
  • Al-Mulla, A. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 26(1), 1-13.
  • Adachi, I., et al. (1979). Synthetic Reactions Using Isoxazole Compounds. HETEROCYCLES, 12(10), 1261-1283.

Sources

Application Notes & Protocols: 5-Methylisoxazole-3-carboxylic Acid in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Core Heterocyclic Building Block

5-Methylisoxazole-3-carboxylic acid (MICA) is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a methyl group at position 5 and a carboxylic acid at position 3.[1][2] With the molecular formula C₅H₅NO₃ and a molecular weight of approximately 127.10 g/mol , this off-white solid has emerged as a cornerstone in synthetic organic chemistry.[1][3] Its significance lies not just in its own potential biological activities, including anti-inflammatory properties, but in its exceptional utility as a versatile intermediate for constructing more complex molecules.[1]

The isoxazole moiety is a prevalent scaffold in numerous approved drugs, making MICA a critical starting material in pharmaceutical development.[4][5] The compound's structural simplicity, combined with the reactivity of its carboxylic acid group and the unique electronic nature of the isoxazole ring, allows for a diverse range of chemical transformations.[1][2] It serves as a key intermediate in the synthesis of immunosuppressants like Leflunomide and is instrumental in developing novel therapeutic agents, including Raf kinase inhibitors for cancer therapy and potent antitubercular agents.[1][6]

This guide provides an in-depth exploration of MICA's applications, detailing proven protocols for its synthesis and its subsequent use in creating high-value heterocyclic compounds.

Part 1: Synthesis of the Core Intermediate: this compound

The most common and reliable method for synthesizing MICA involves the condensation of a 1,3-dicarbonyl precursor with hydroxylamine, which forms the isoxazole ring in a cyclization reaction.[1] The following protocol details a robust procedure starting from ethyl 2,4-dioxovalerate.

Protocol 1.1: Synthesis of MICA via Cyclization

This two-step, one-pot procedure first forms the ethyl ester of MICA, which is then hydrolyzed to yield the final product.

Step A: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add 107 mL of ethanol.

  • Reagent Addition: Sequentially add sodium bicarbonate (13.2 g, 0.157 mol), hydroxylamine hydrochloride (10.91 g, 0.157 mol), and ethyl 2,4-dioxovalerate (25 g, 0.157 mol).[3]

  • Reaction: Heat the mixture to reflux and maintain for 4 hours.[3]

    • Scientist's Note: The reflux condition provides the necessary activation energy for the condensation and subsequent intramolecular cyclization. Sodium bicarbonate acts as a mild base to free the hydroxylamine from its hydrochloride salt and facilitate the reaction.

  • Workup: After 4 hours, cool the reaction mixture. Collect any precipitate by filtration and concentrate the filtrate under vacuum to obtain the crude intermediate ester.[3]

Step B: Hydrolysis to this compound

  • Saponification: Dissolve the crude ester from the previous step in 53.5 mL of ethanol. Slowly add a 10% aqueous solution of sodium hydroxide (59 mL) to the mixture.[3]

  • Reaction: Stir the reaction mixture at room temperature overnight.[3]

    • Rationale: The hydroxide ions catalyze the saponification (hydrolysis) of the ethyl ester to its corresponding sodium carboxylate salt, which is water-soluble.

  • Isolation: Remove the ethanol by evaporation under reduced pressure. Dissolve the resulting sodium salt in a minimal amount of water.

  • Acidification: Slowly acidify the aqueous solution with concentrated hydrochloric acid until a precipitate forms (typically pH 2-3). This protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out.[3]

  • Purification: Collect the solid product by filtration. Recrystallize the crude product from ethyl acetate (EtOAc) to yield pure, white crystalline this compound.[3]

Data Summary: MICA Synthesis
ParameterValueReference
Starting Material Ethyl 2,4-dioxovalerate[3]
Overall Yield 79%[3]
Appearance Off-White to Pale Beige Solid[3]
Melting Point 168-174 °C[3]
¹H NMR (DMSO-d6) δ 2.3 (s, 3H, CH₃), 6.6 (s, 1H, CH), 7.0 (s, 1H, COOH)[3]
IR (KBr, cm⁻¹) 3149 (O-H stretch), 1655 (C=O stretch)[3]
Workflow for MICA Synthesis

cluster_0 Step A: Ester Formation cluster_1 Step B: Hydrolysis A1 Ethyl 2,4-dioxovalerate + Hydroxylamine HCl + NaHCO₃ A2 Reflux in Ethanol (4h) A1->A2 A3 Crude Ethyl 5-methylisoxazole-3-carboxylate A2->A3 B1 Dissolve in Ethanol A3->B1 Proceed with crude intermediate B2 Add 10% NaOH (aq) B1->B2 B3 Stir Overnight (RT) B2->B3 B4 Acidify with HCl B3->B4 B5 Pure MICA B4->B5

Caption: Synthesis workflow for this compound.

Part 2: Application in Bioactive Amide Synthesis

The carboxylic acid moiety of MICA is readily converted into amides, a functional group central to a vast number of pharmaceuticals. This transformation is key to creating libraries of compounds for drug discovery screening. A common application is the synthesis of novel antitubercular agents.[6]

Protocol 2.1: Synthesis of 5-Methylisoxazole-3-Carboxamides

This protocol involves a two-step process: activation of the carboxylic acid to an acid chloride, followed by coupling with a primary or secondary amine.

Step A: Formation of 5-Methylisoxazole-3-carbonyl chloride

  • Setup: In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in thionyl chloride (SOCl₂, ~5-10 equivalents).

  • Catalyst: Add a catalytic amount of pyridine (1-2 drops) to the suspension.[6]

    • Safety Precaution: Thionyl chloride is highly corrosive and reacts with moisture to release toxic gases (HCl and SO₂). This step must be performed in a well-ventilated fume hood.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Isolation: Once the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 5-methylisoxazole-3-carbonyl chloride is typically used immediately in the next step without further purification.[6]

Step B: Amide Coupling

  • Setup: Dissolve the desired amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a separate flask.

  • Coupling: Cool the amine solution in an ice bath. Slowly add a solution of the crude 5-methylisoxazole-3-carbonyl chloride (1 equivalent) from the previous step.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.[6]

    • Scientist's Note: An excess of the amine or the addition of a non-nucleophilic base (like triethylamine) can be used to scavenge the HCl byproduct of the reaction, driving the equilibrium towards the product.

  • Workup and Purification: Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified using column chromatography or recrystallization to yield the pure amide derivative.

General Reaction Pathway

MICA 5-Methylisoxazole-3- carboxylic acid AcidChloride 5-Methylisoxazole-3- carbonyl chloride MICA->AcidChloride + SOCl₂, Pyridine (cat.) Amide Target Amide Derivative AcidChloride->Amide RT, 12h Amine Primary or Secondary Amine (R-NH₂) Amine->Amide

Caption: General workflow for synthesizing bioactive amide derivatives from MICA.

Data Summary: Example Antitubercular Amide Derivatives
Amine MoietyResulting AmideMIC (μM) vs. M. tuberculosis H37RvReference
4-ChloroanilineN-(4-chlorophenyl)-5-methylisoxazole-3-carboxamide6.25[6]
2,4-DichloroanilineN-(2,4-dichlorophenyl)-5-methylisoxazole-3-carboxamide3.125[6]
4-BromoanilineN-(4-bromophenyl)-5-methylisoxazole-3-carboxamide6.25[6]
2,4-DibromoanilineN-(2,4-dibromophenyl)-5-methylisoxazole-3-carboxamide3.125[6]

Part 3: The Isoxazole Ring as a Versatile Synthon

Beyond the reactivity of its substituents, the isoxazole ring itself can participate in transformative reactions. One powerful application is its use as a precursor to other heterocyclic systems through ring-opening and subsequent recyclization. This strategy provides access to diverse molecular scaffolds that would be difficult to synthesize directly.

Application 3.1: Ring Transformation to Pyrazole Derivatives

The N-O bond of the isoxazole ring is susceptible to cleavage, particularly under reductive conditions. The resulting intermediate can be trapped and induced to recyclize, forming new heterocyclic structures. For instance, MICA derivatives can be converted into aminopyrazoles, which are valuable scaffolds in medicinal chemistry, notably for developing Raf kinase inhibitors.[1]

Conceptual Pathway:

  • Activation/Amidation: The carboxylic acid of MICA is first converted to an amide or another suitable derivative.

  • Reductive Ring Opening: The isoxazole N-O bond is cleaved using a reducing agent (e.g., catalytic hydrogenation). This typically unmasks a β-amino enone or a related reactive intermediate.

  • Reaction with Hydrazine: The intermediate is then treated with hydrazine or a substituted hydrazine.

  • Recyclization: An intramolecular condensation reaction occurs, leading to the formation of a stable pyrazole ring.

Mechanism: Isoxazole to Pyrazole Transformation

Isoxazole Isoxazole Derivative N-O bond Intermediate β-Amino Enone Intermediate Cleaved N-O bond Isoxazole->Intermediate Reductive Cleavage Pyrazole Pyrazole Product Newly formed ring Intermediate->Pyrazole Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Pyrazole Condensation/ Recyclization

Caption: Conceptual pathway for the transformation of an isoxazole to a pyrazole.

Protocol Note: Specific, detailed protocols for this transformation are highly substrate-dependent and often proprietary. However, the general principle involves reductive cleavage followed by condensation with a hydrazine derivative. Researchers should start by exploring catalytic hydrogenation conditions (e.g., H₂, Pd/C) on an amide derivative of MICA, followed by the addition of hydrazine hydrate.

References

  • Investigating this compound: A Versatile Pharma Intermediate. (2025-10-13). Pharmaffiliates.
  • What are the synthesis and applications of this compound? - FAQ. Stanford Chemicals.
  • Understanding the Chemical Properties of this compound - NINGBO INNO PHARMCHEM CO.,LTD. Ningbo Inno Pharmchem Co., Ltd.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022-08-31). National Institutes of Health (NIH).
  • (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents - ResearchGate. (2015-08-08). ResearchGate.

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolkit with Isoxazole Scaffolds

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as proteolytic stability, conformational rigidity, and receptor affinity.[1][2] Hybrid peptides, which are composed of both α- and β-amino acids, have shown particular promise as peptidomimetics.[3][4] Among the diverse array of unnatural building blocks, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) presents a unique and valuable scaffold. The isoxazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its contribution to a range of biological activities including anti-inflammatory and antibacterial properties.[3]

This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of AMIA into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the unique chemical characteristics of AMIA, the rationale behind the selection of specific reagents and methodologies, and provide step-by-step instructions for synthesis, cleavage, and analysis.

The Unique Chemistry of 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid (AMIA)

AMIA is a β-amino acid characterized by a bifunctional isoxazole derivative, containing both an amino and a carboxylic acid group.[5] A critical aspect of its reactivity in the context of SPPS is the nature of its amino group.

Challenges in Nα-Protection

Standard Nα-Fmoc protection of AMIA under typical conditions has been shown to be highly inefficient.[1] This low reactivity is attributed to the reduced nucleophilicity of the 5-amino group. Detailed analysis suggests that this amino group exhibits partial imidic character due to the delocalization of electron density through the isoxazole ring.[1] This electronic effect significantly hinders its ability to react with acylating agents like Fmoc-OSu or Fmoc-Cl.

Consequently, the most effective strategy for incorporating AMIA is to use it in its unprotected form. This approach circumvents the problematic protection step and relies on the careful selection of coupling conditions to achieve efficient amide bond formation at the desired N-terminus of the peptide chain.

Synthesis of 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid (AMIA)

Diagram: Synthesis Pathway of AMIA

AMIA_Synthesis cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 P0 Triethyl orthoacetate + Ethyl cyanoacetate P1 Ethyl 2-cyano-3-ethoxybut-2-enoate P0->P1 DMAP, 110°C -EtOH P1_2 Ethyl 2-cyano-3-ethoxybut-2-enoate Reagents2 EtONa, NH2OH·HCl in EtOH, RT P2 Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate P2_2 Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate Reagents2->P2 Reagents3 1. NaOH(aq) 2. HCl to pH 3 P3 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) Reagents3->P3

Caption: Three-step synthesis of AMIA.

Protocol: Synthesis of AMIA

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate

  • In a round-bottom flask, mix triethyl orthoacetate and ethyl cyanoacetate in a 1:1 molar ratio.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Heat the mixture to 110°C and simultaneously remove the ethanol that forms during the reaction.

  • After the reaction is complete, cool the mixture.

  • Filter the resulting precipitate and wash it with a 10% HCl solution.

Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate

  • Dissolve the product from Step 1 in ethanol.

  • Add this solution to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

  • Stir the mixture for 24 hours at room temperature.

  • Evaporate the excess ethanol.

  • Filter the precipitate, wash with water, and dry.[5]

Step 3: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)

  • Hydrolyze the ester from Step 2 using an aqueous solution of sodium hydroxide (NaOH).

  • After the hydrolysis is complete, acidify the solution to a pH of 3 using HCl.

  • The AMIA product will precipitate out of the solution.

  • Filter, wash, and dry the final product.

Solid-Phase Peptide Synthesis (SPPS) Protocol for AMIA Incorporation

This protocol is based on the standard Fmoc/tBu strategy.[6] The key deviation is the coupling of the unprotected AMIA to the N-terminus of the growing peptide chain.

Diagram: SPPS Workflow for AMIA Incorporation

SPPS_Workflow Resin Start: Fmoc-Rink Amide Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 3. Washing (DMF, DCM) Deprotect1->Wash1 Couple_AA 4. Couple Standard Fmoc-Amino Acid Wash1->Couple_AA Wash2 5. Washing Couple_AA->Wash2 Repeat Repeat Steps 2-5 for Peptide Elongation Wash2->Repeat Deprotect_Final 6. Final Fmoc Deprotection Repeat->Deprotect_Final Wash3 7. Washing Deprotect_Final->Wash3 Couple_AMIA 8. Couple Unprotected AMIA (HATU/DIPEA, Ultrasonic Agitation) Wash3->Couple_AMIA Wash4 9. Washing Couple_AMIA->Wash4 Cleave 10. Cleavage & Deprotection (TFA Cocktail) Wash4->Cleave Precipitate 11. Precipitation (Cold Ether) Cleave->Precipitate Purify 12. Purification (RP-HPLC) Precipitate->Purify Analyze 13. Analysis (Mass Spectrometry) Purify->Analyze

Caption: SPPS workflow for AMIA incorporation.

Step-by-Step Protocol

1. Resin Preparation and Swelling:

  • Place the appropriate amount of Fmoc-Rink Amide MBHA resin in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.

2. Standard Peptide Elongation (Fmoc-SPPS):

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes.[7]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), a coupling reagent such as HATU (2.9 eq.), and a base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat steps 1-4 until the desired peptide sequence preceding the AMIA unit is assembled.

3. Incorporation of Unprotected AMIA:

  • Perform a final Fmoc deprotection on the N-terminal amino acid as described in step 2.1.

  • Wash the resin thoroughly as described in step 2.2.

  • AMIA Coupling (Key Step):

    • In a separate vial, dissolve unprotected AMIA (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the deprotected peptide-resin.

    • Agitate the reaction vessel in an ultrasonic bath for three 15-minute intervals.[1] The use of sonication helps to overcome the steric hindrance and lower reactivity of AMIA.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

4. Final Cleavage and Deprotection:

  • Dry the peptide-resin under vacuum.

  • Prepare a cleavage cocktail. A standard and effective mixture is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler cocktail of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[3]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

5. Peptide Precipitation and Purification:

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.[8]

Rationale for Reagent Selection

  • Coupling Reagent (HATU): The choice of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is critical for the successful coupling of the sterically hindered and electron-deficient AMIA. HATU forms a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the weakly nucleophilic amino group of AMIA compared to the OBt-esters formed by reagents like HBTU.[3][9] This enhanced reactivity is crucial for driving the difficult coupling to completion.

  • Base (DIPEA): DIPEA is a non-nucleophilic base used to activate the coupling reagent and neutralize the protonated N-terminus of the peptide chain without causing unwanted side reactions.

  • Ultrasonic Agitation: This physical method provides energy to the system, which can help overcome the activation energy barrier for the coupling of sterically hindered amino acids like AMIA, leading to improved reaction kinetics and higher coupling efficiency.[1]

Data Presentation: Reagent Quantities

ReagentEquivalents (relative to resin loading)
Standard Fmoc-Amino Acid Coupling
Fmoc-Amino Acid3
HATU2.9
DIPEA6
Unprotected AMIA Coupling
AMIA3
HATU3
DIPEA6

Troubleshooting

ProblemPossible CauseSuggested Solution
Low AMIA Coupling Efficiency (Positive Kaiser Test) - Insufficient activation of AMIA.- Steric hindrance.- Peptide aggregation on the resin.- Extend the ultrasonic agitation time.- Perform a double coupling with fresh reagents.- Use a solvent mixture known to disrupt aggregation (e.g., DMF/NMP).
Presence of Deletion Sequences (Peptide minus AMIA) Incomplete coupling of AMIA.Follow the solutions for low coupling efficiency. Ensure accurate weighing of AMIA and coupling reagents.
Side Reactions during Cleavage Reactivity of the isoxazole ring with the TFA cocktail.While the isoxazole ring is generally stable to TFA, ensure the cleavage time is not excessively long. Use scavengers like TIS to quench reactive cations.
Difficulty in Peptide Purification - The crude peptide is highly impure.- The peptide has poor solubility.- Optimize the coupling and washing steps to improve crude purity.- Adjust the mobile phase pH during RP-HPLC to improve peak shape and resolution.

Conclusion

The incorporation of 5-amino-3-methyl-isoxazole-4-carboxylic acid into peptides via solid-phase synthesis is a viable and valuable method for generating novel peptidomimetics. The key challenges, namely the low nucleophilicity of the amino group, can be effectively overcome by coupling the unprotected amino acid using a potent activating agent like HATU in conjunction with ultrasonic agitation. The protocols and rationale presented in this guide provide a robust framework for researchers to successfully utilize this unique building block in their drug discovery and development efforts.

References

  • Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
  • Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid communications in mass spectrometry, 16(10), 982–987. [Link]
  • Aapptec. (n.d.). Coupling Reagents. [Link]
  • Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Semantic Scholar. [Link]
  • Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed. [Link]
  • Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • ResearchGate. (n.d.).
  • Reddit. (2024).
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

Sources

Application Note: Structural Characterization of 5-Methylisoxazole-3-carboxylic Acid and its Derivatives by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural characterization of 5-Methylisoxazole-3-carboxylic acid and its derivatives using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Isoxazole-based compounds are pivotal scaffolds in medicinal chemistry, and precise structural elucidation is critical for drug discovery and development. This document outlines optimized protocols for sample preparation, data acquisition, and spectral interpretation, grounded in established principles of NMR spectroscopy. We present a comprehensive analysis of the characteristic chemical shifts and coupling constants, supported by data derived from peer-reviewed literature, to ensure researchers can confidently identify and characterize this important class of molecules.

Introduction: The Significance of the Isoxazole Scaffold

The this compound moiety is a key building block in the synthesis of a wide array of pharmaceutical compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including antitubercular, anti-inflammatory, and anticancer properties. The specific substitution pattern on the isoxazole ring and the nature of the derivatives profoundly influence the molecule's pharmacological profile. Therefore, unambiguous confirmation of molecular structure is a cornerstone of the research and development process.

NMR spectroscopy stands as the most powerful technique for the non-destructive elucidation of the structure of small molecules in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide offers a field-proven methodology for the NMR analysis of this scaffold, enabling researchers to accelerate their discovery workflows with high-quality, reproducible data.

Foundational Principles: Why NMR is a Self-Validating System for Structural Elucidation

The reliability of NMR spectroscopy stems from its fundamental principles. The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups deshield a nucleus, shifting its resonance to a higher frequency (downfield), while electron-donating groups cause an upfield shift. This effect allows for the differentiation of chemically distinct atoms within the molecule.

Furthermore, spin-spin coupling (J-coupling) provides through-bond connectivity information. The interaction between the magnetic moments of neighboring nuclei results in the splitting of NMR signals into multiplets. The magnitude of the coupling constant (J, measured in Hertz) is independent of the spectrometer's magnetic field strength and provides valuable information about the number of bonds separating the coupled nuclei and, in some cases, their dihedral angles. For instance, three-bond couplings (³J) are typically observed between protons on adjacent carbons, confirming their connectivity.

By integrating these two parameters—chemical shift and coupling constants—a self-validating structural hypothesis can be constructed and confirmed.

Experimental Protocols

Sample Preparation: The Key to High-Quality Spectra

The quality of the final NMR spectrum is directly dependent on meticulous sample preparation. The goal is to create a dilute, homogeneous solution free from particulate matter and paramagnetic impurities.

Protocol for NMR Sample Preparation:

  • Analyte Quantity:

    • For ¹H NMR, weigh 5-25 mg of the this compound derivative.

    • For ¹³C NMR, a higher concentration is required due to the lower natural abundance of ¹³C; use 50-100 mg of the analyte.

  • Solvent Selection & Volume:

    • Choose a suitable deuterated solvent in which the analyte is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for the carboxylic acid and its amide derivatives due to its high polarity and ability to dissolve a wide range of organic compounds. Deuterated chloroform (CDCl₃) can also be used for less polar derivatives.

    • Using deuterated solvents is crucial to avoid large solvent signals that would otherwise obscure the analyte's peaks in ¹H NMR. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability over the course of the experiment.[1][2]

    • Use approximately 0.6-0.7 mL of the deuterated solvent to achieve a sufficient sample height in a standard 5 mm NMR tube.[3]

  • Dissolution and Transfer:

    • In a small, clean vial, dissolve the weighed sample in the chosen deuterated solvent. Vigorous mixing may be required.

    • Once fully dissolved, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any suspended particles that can degrade spectral quality by distorting the magnetic field homogeneity, leading to broadened lineshapes.[4]

  • Internal Standard:

    • Add a small amount (1-2 µL) of a 1% solution of Tetramethylsilane (TMS) to the NMR tube. TMS is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents.[5][6] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal that is defined as 0.0 ppm, providing a reliable reference point for all other chemical shifts.[6][7][8] TMS is chemically inert and volatile, allowing for easy removal after analysis.[7][8]

  • Final Steps:

    • Cap the NMR tube securely.

    • Invert the tube several times to ensure the solution is thoroughly mixed.

    • Wipe the outside of the tube clean before inserting it into the spectrometer.

Workflow for NMR Sample Preparation and Analysis

Caption: A logical workflow from sample preparation to spectral analysis.

Spectral Interpretation: A Case Study Approach

To illustrate the characterization process, we will discuss the expected NMR spectra for the parent this compound and then extend the analysis to its amide derivatives, based on data reported in the literature.[6]

¹H NMR Spectrum of this compound

The ¹H NMR spectrum of the parent acid is expected to show three distinct signals:

  • Carboxylic Acid Proton (-COOH): A very broad singlet, typically appearing far downfield (>10 ppm). The exact chemical shift is highly dependent on concentration and solvent due to hydrogen bonding. In DMSO-d₆, this proton is readily observed.

  • Isoxazole Ring Proton (H-4): A sharp singlet expected in the aromatic region. For amide derivatives, this proton appears around 6.5-7.0 ppm.[6] For the parent acid, we can predict a similar or slightly downfield shift.

  • Methyl Protons (-CH₃): A sharp singlet, typically appearing upfield. In various amide derivatives, this signal is consistently reported around 2.3-2.5 ppm.[6]

¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom. Based on the structure and general chemical shift ranges, we can predict the following:

  • Carboxylic Carbon (-COOH): This carbonyl carbon will be the most downfield signal, typically in the range of 160-170 ppm.

  • Isoxazole Ring Carbons (C-3, C-4, C-5): These sp²-hybridized carbons will appear in the aromatic/olefinic region.

    • C-3 and C-5: These carbons are bonded to the electronegative oxygen and nitrogen atoms and will be relatively downfield. In related isoxazole systems, C-3 and C-5 often appear in the 150-170 ppm range.

    • C-4: The CH carbon of the ring will be more upfield, likely in the 100-115 ppm range.

  • Methyl Carbon (-CH₃): This sp³-hybridized carbon will be the most upfield signal, typically appearing around 10-20 ppm.

Data Summary and Derivative Analysis

The following table summarizes the expected chemical shifts for the core this compound structure. This serves as a baseline for analyzing its derivatives.

Assignment Proton (¹H) Chemical Shift (δ, ppm) Multiplicity Carbon (¹³C) Chemical Shift (δ, ppm)
-COOH>10 (broad)Singlet~165
H-4~6.8Singlet~105
C-3--~160
C-5--~170
-CH₃~2.4Singlet~12

Note: These are predicted values based on typical chemical shift ranges and data from derivatives. Actual values may vary depending on the solvent and experimental conditions.

When the carboxylic acid is converted to an amide (e.g., by reacting with an amine), the most significant changes in the NMR spectrum will be observed for the nuclei near the site of modification. The broad -COOH proton signal will disappear and be replaced by a new N-H proton signal (if present on the amine) and signals corresponding to the protons of the newly introduced group. The chemical shift of the C-3 carbon and the carbonyl carbon will also be affected by the change from a carboxylic acid to an amide.

Structural Assignment of this compound

Caption: Key ¹H and ¹³C NMR assignments for the core scaffold.

Conclusion and Best Practices

This application note provides a robust framework for the ¹H and ¹³C NMR characterization of this compound and its derivatives. By following the detailed protocols for sample preparation and leveraging the principles of spectral interpretation outlined herein, researchers can achieve accurate and reliable structural elucidation.

Key Best Practices:

  • Always use high-quality deuterated solvents and NMR tubes.

  • Ensure the sample is fully dissolved and free of particulates.

  • Use an internal standard like TMS for accurate chemical shift referencing.

  • Acquire both ¹H and ¹³C spectra for comprehensive characterization. For more complex derivatives, 2D NMR experiments like COSY and HSQC can be invaluable for unambiguous assignments.

Adherence to these guidelines will ensure the generation of high-fidelity data, which is essential for publication, patent applications, and regulatory submissions in the field of drug discovery and development.

References

  • Vertex AI Search. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • Allan Chemical Corporation. (2025). Deuterated Solvents for NMR: Guide.
  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.
  • Benchchem. (2025). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
  • Scribd. Tetramethylsilane in NMR Calibration.
  • Pujar, G. V., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13.
  • Save My Exams. (2025). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Merck Millipore. NMR Solvents.
  • Chemistry Explained (YouTube Channel). (2025). Why TMS Is the Standard in NMR Spectroscopy.
  • American Chemical Society. (2021). Tetramethylsilane.
  • University of Leicester. NMR Sample Preparation.

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Application Notes and Protocols for the Utilization of 5-Methylisoxazole-3-carboxylic Acid in the Development of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in the agrochemical industry on the strategic use of 5-methylisoxazole-3-carboxylic acid as a pivotal scaffold for the discovery and development of novel fungicides. This document outlines the underlying scientific principles, detailed synthetic protocols, and robust efficacy evaluation methodologies, grounded in the established expertise of modern crop protection science.

Introduction: The Strategic Importance of the Isoxazole Scaffold in Modern Fungicide Design

The isoxazole ring system is a cornerstone in contemporary medicinal and agrochemical research, prized for its metabolic stability and versatile synthetic handles.[1][2] this compound, in particular, has emerged as a highly valuable building block in the synthesis of a leading class of fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs).[3][4] These fungicides are at the forefront of disease management in a multitude of crops, offering broad-spectrum activity against devastating fungal pathogens.[5]

The significance of developing novel fungicides from this scaffold lies in the continuous need for new modes of action to combat the evolution of fungicide resistance in pathogen populations. This guide provides the foundational knowledge and practical protocols to leverage this compound in the creation of next-generation fungicidal agents.

Part 1: The Scientific Foundation - Mechanism of Action

The fungicidal activity of agrochemicals derived from this compound is primarily attributed to their function as Succinate Dehydrogenase Inhibitors (SDHIs).[5] Understanding this mechanism is critical for both the rational design of new molecules and for developing effective resistance management strategies.

Succinate dehydrogenase (SDH), also known as Complex II, is a crucial enzyme complex embedded in the inner mitochondrial membrane of fungi. It plays a dual role in cellular metabolism: it is a key enzyme in the Krebs cycle and an integral part of the electron transport chain, responsible for cellular respiration.[3][6] SDHIs function by blocking the binding of ubiquinone to the Q-site of the SDH complex, thereby inhibiting the oxidation of succinate to fumarate.[7] This disruption of the electron transport chain effectively halts ATP production, leading to the cessation of fungal growth and eventual cell death.

SDHI_Mechanism_of_Action cluster_krebs Krebs Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate SDH_Complex Succinate Dehydrogenase (Complex II) Succinate->SDH_Complex Oxidation Fumarate Fumarate SDH_Complex->Fumarate Ubiquinone Ubiquinone SDH_Complex->Ubiquinone Electron Transfer Complex_III Complex III Ubiquinone->Complex_III ATP_Production ATP Production (Cellular Energy) Complex_III->ATP_Production ... 5_Methylisoxazole_Carboxamide 5-Methylisoxazole Carboxamide Fungicide Inhibition_Node INHIBITION 5_Methylisoxazole_Carboxamide->Inhibition_Node Fungal_Growth Fungal Growth & Proliferation ATP_Production->Fungal_Growth Powers Inhibition_Node->SDH_Complex Binds to Q-site Block_Node BLOCK Block_Node->ATP_Production Halts

Figure 1: Mechanism of action of 5-methylisoxazole carboxamide-based SDHI fungicides.

Part 2: Application Protocols - From Synthesis to Efficacy

Protocol 2.1: Synthesis of a Representative Isoxazole Carboxamide Fungicide

This protocol details the synthesis of a model N-aryl isoxazole carboxamide, a common structural motif in SDHI fungicides, starting from this compound. The key transformation is an amide coupling reaction.

Rationale: The conversion of the carboxylic acid to an acid chloride is a standard method to activate the carboxyl group for reaction with an amine. The use of a base like pyridine is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Synthesis_Workflow Start 5-Methylisoxazole- 3-carboxylic Acid Step1 Step 1: Activation (Thionyl Chloride) Start->Step1 Intermediate 5-Methylisoxazole- 3-carbonyl Chloride Step1->Intermediate Step2 Step 2: Amide Coupling (Substituted Aniline, Pyridine) Intermediate->Step2 Product N-Aryl-5-methylisoxazole- 3-carboxamide Step2->Product Purification Purification (Crystallization/Chromatography) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Figure 2: General workflow for the synthesis of isoxazole carboxamide fungicides.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-methylisoxazole-3-carbonyl chloride.

  • Amide Bond Formation:

    • Dissolve the crude acid chloride in anhydrous dichloromethane.

    • In a separate flask, dissolve the desired substituted aniline (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane.

    • Slowly add the acid chloride solution to the aniline solution at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the final N-aryl-5-methylisoxazole-3-carboxamide.

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Protocol 2.2: In Vitro Efficacy Evaluation - Mycelial Growth Inhibition Assay

This protocol is designed to determine the half-maximal effective concentration (EC₅₀) of a synthesized compound against a target fungal pathogen.

Rationale: This assay provides a quantitative measure of the intrinsic fungicidal activity of a compound by directly assessing its impact on fungal growth in a controlled laboratory environment.

Step-by-Step Methodology:

  • Preparation of Fungal Cultures:

    • Culture the target fungus (e.g., Botrytis cinerea, Alternaria solani) on potato dextrose agar (PDA) plates until the mycelium covers the plate.[8][9]

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

    • Serially dilute the stock solution and add appropriate aliquots to molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Pour the amended PDA into Petri dishes. Include a solvent-only control.

  • Inoculation and Incubation:

    • Using a sterile cork borer, take mycelial plugs from the edge of an actively growing fungal culture and place one in the center of each fungicide-amended plate.

    • Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge.

    • Calculate the percentage of mycelial growth inhibition relative to the control.

    • Determine the EC₅₀ value by probit analysis of the dose-response data.

Compound IDTarget PathogenEC₅₀ (µg/mL)
Example Compound A Botrytis cinerea1.25
Example Compound B Botrytis cinerea0.78
Commercial Standard Botrytis cinerea0.52
Protocol 2.3: In Vivo Efficacy Evaluation - Detached Leaf Assay

This protocol assesses the protective fungicidal activity of a compound on plant tissue.

Rationale: This assay provides a more realistic evaluation of a compound's performance by incorporating the host plant into the experimental system, offering insights into its ability to protect against infection.[6][10]

Step-by-Step Methodology:

  • Plant Material and Pathogen Spore Suspension:

    • Grow susceptible host plants (e.g., tomato, cucumber) under controlled greenhouse conditions.

    • Prepare a spore suspension of the target pathogen (e.g., Phytophthora infestans, Pseudoperonospora cubensis) in sterile water and adjust to a known concentration.

  • Fungicide Application:

    • Prepare solutions of the synthesized compound at various concentrations in a suitable carrier with a surfactant.

    • Excise healthy leaves from the host plants and spray them with the fungicide solutions until runoff. Include a carrier-only control.

  • Inoculation and Incubation:

    • Allow the treated leaves to dry.

    • Inoculate the leaves with the pathogen spore suspension.

    • Place the leaves in a humid chamber to facilitate infection and incubate under appropriate light and temperature conditions.

  • Disease Assessment:

    • After a suitable incubation period, assess the disease severity on each leaf, typically as the percentage of leaf area covered by lesions.

    • Calculate the percentage of disease control for each treatment relative to the untreated control.

TreatmentConcentration (µg/mL)Disease Severity (%)Disease Control (%)
Untreated Control 0850
Example Compound A 502570.6
Example Compound A 1001088.2
Commercial Standard 50594.1

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The development of highly active fungicides from the this compound scaffold is an iterative process of chemical synthesis and biological testing. The structure-activity relationship (SAR) provides crucial insights into how modifications to the chemical structure influence fungicidal potency.[2][11] For N-aryl-5-methylisoxazole-3-carboxamides, the nature and position of substituents on the aniline ring are critical determinants of activity.

Key Insights from SAR Studies:

  • Lipophilicity: Generally, increasing the lipophilicity of the N-aryl substituent enhances membrane permeability and can improve activity, up to an optimal point.

  • Electronic Effects: The presence of electron-withdrawing groups on the aryl ring can influence the binding affinity to the SDH enzyme.

  • Steric Factors: The size and shape of the substituents can impact the fit of the molecule into the binding pocket of the target enzyme.

SAR_Concept Scaffold 5-Methylisoxazole- 3-Carboxamide Core Aniline N-Aryl Moiety (Modification Site) Scaffold->Aniline Attached to Lipophilicity Lipophilicity Aniline->Lipophilicity Influences Electronic_Effects Electronic_Effects Aniline->Electronic_Effects Influences Steric_Factors Steric_Factors Aniline->Steric_Factors Influences Activity Fungicidal Activity Lipophilicity->Activity Electronic_Effects->Activity Steric_Factors->Activity

Figure 3: Key factors in the structure-activity relationship of isoxazole carboxamide fungicides.

By systematically modifying the N-aryl portion of the molecule and evaluating the resulting compounds using the protocols described above, researchers can identify lead structures with enhanced efficacy and a desirable spectrum of activity.

Conclusion

This compound is a powerful and versatile starting material for the development of novel agrochemical fungicides. Its incorporation into the SDHI class of fungicides has yielded some of the most effective disease control agents on the market. By understanding the mechanism of action, employing robust synthetic and bio-evaluation protocols, and applying the principles of structure-activity relationship, researchers can continue to innovate and develop the next generation of crop protection solutions from this important chemical scaffold.

References

  • Fiaccadori, R. and Battistini, G. (2021) Biological Methodologies on SDHI Fungicides to Assess Reductions of Sensitivity and Activity on Venturia inaequalis and Cross-Resistance Tests. American Journal of Plant Sciences, 12, 1124-1134. [Link]
  • Royal Society of Chemistry. (n.d.). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Organic & Biomolecular Chemistry. [Link]
  • PennState Extension. (2023, July 25). SDHI Fungicides for Turfgrass Diseases. [Link]
  • Zhang, W., et al. (n.d.). Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters. Chinese Journal of Pesticide Science. [Link]
  • Stammler, G., et al. (2017). Control of early blight by the use of SDHI fungicides. Julius-Kühn-Archiv. [Link]
  • PubMed. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Pesticide Biochemistry and Physiology, 157, 60-68. [Link]
  • National Institutes of Health. (n.d.). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science. [Link]
  • Katsuta, H., et al. (2021). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science, 46(1), 1-6. [Link]
  • Fiaccadori, R., & Battistini, G. (2021). Biological Methodologies on SDHI Fungicides to Assess Reductions of Sensitivity and Activity on Venturia inaequalis and Cross-Resistance Tests. American Journal of Plant Sciences, 12, 1124-1134. [Link]
  • PubMed. (2005). Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(4), 1201-4. [Link]
  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Fungicide Resistance Action Committee. (n.d.). SDHI Fungicides. [Link]
  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1434. [Link]
  • PubMed Central. (2021). Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain. Journal of Fungi, 7(9), 743. [Link]
  • CropLife Australia. (2025). Fungicide Activity Group Table. [Link]
  • ResearchGate. (2012). Structure-activity relationship of carboxin-related carboxamides as fungicide. Journal of Pesticide Science, 37(4), 362-371. [Link]
  • North Dakota State University. (2022). Plant Health 2022 Abstract: In-vitro Sensitivity of Alternaria solani to SDHI fungicides Fluopyram and Adepidyn. [Link]
  • SynThink Research Chemicals. (n.d.). This compound. [Link]
  • MDPI. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. International Journal of Molecular Sciences, 25(1), 353. [Link]
  • ResearchGate. (2017). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 5-Methylisoxazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields. We will delve into the mechanistic rationale behind procedural choices, offering field-proven insights to troubleshoot your synthesis effectively.

Overview of the Primary Synthetic Pathway

The most prevalent and reliable method for synthesizing this compound is a two-step process. It begins with the cyclocondensation of an ethyl 2,4-dioxovalerate precursor with hydroxylamine to form the intermediate ester, followed by a controlled hydrolysis to yield the final carboxylic acid. This pathway is favored for its accessible starting materials and generally good yields when optimized.[1][2]

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Saponification (Hydrolysis) Start Ethyl 2,4-dioxovalerate + Hydroxylamine HCl Reaction1 Reaction: - Solvent (e.g., EtOH) - Base (e.g., NaHCO3) - Reflux Start->Reaction1 Intermediate Ethyl 5-methylisoxazole- 3-carboxylate Reaction1->Intermediate Reaction2 Reaction: - Base (e.g., LiOH, NaOH) - Solvent (e.g., THF/H2O) - Gentle Heat Intermediate->Reaction2 Purified Intermediate Acidification Acidic Work-up (e.g., Citric Acid, HCl) Reaction2->Acidification FinalProduct 5-Methylisoxazole- 3-carboxylic acid Acidification->FinalProduct

Caption: General two-step workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My cyclization reaction to form ethyl 5-methylisoxazole-3-carboxylate is sluggish or results in a low yield. What are the common causes and how can I optimize it?

Answer: This is a frequent issue that typically points to suboptimal reaction conditions or reagent quality. The reaction involves the condensation of hydroxylamine with a 1,3-dicarbonyl compound, a classic method for isoxazole formation.[3] Let's break down the potential failure points.

Causality & Explanation: The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl groups of ethyl 2,4-dioxovalerate. The pH is critical; the hydroxylamine needs to be in its free base form (H₂NOH) to be sufficiently nucleophilic, but strongly basic conditions can promote side reactions.[4] The subsequent cyclization and dehydration steps are often acid or base-catalyzed.

Troubleshooting Steps:

  • Verify Starting Material Quality:

    • Ethyl 2,4-dioxovalerate: This β-keto ester can be unstable. Ensure it is pure and has not undergone self-condensation or degradation. Use freshly prepared or recently purchased reagent if possible.

    • Hydroxylamine Hydrochloride (NH₂OH·HCl): This reagent is stable, but the quality can vary. Ensure it is dry and free of impurities.

  • Optimize the Base and pH:

    • A weak base is required to neutralize the HCl salt of hydroxylamine without making the solution too basic.

    • Recommended: Use a slight excess (1.1-1.2 equivalents) of a mild base like Sodium Bicarbonate (NaHCO₃) or Sodium Acetate (NaOAc).[1][5] Strong bases like NaOH or KOH can lead to ring-opening of the newly formed isoxazole.[4]

    • The goal is to generate the free hydroxylamine in situ at a controlled rate.

  • Control Reaction Temperature and Time:

    • The reaction is typically run at reflux in a solvent like ethanol.[1]

    • Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS. A common mistake is stopping the reaction too early or running it for too long, which can lead to byproduct formation. Optimal reaction time is usually 2-4 hours.[1]

Optimized Protocol for Cyclocondensation:

ParameterStandard ConditionOptimized ConditionRationale
Base Strong bases (NaOH, KOH)Mild bases (NaHCO₃, NaOAc)Prevents side reactions and degradation of the isoxazole ring.[4]
Equivalents of Base 1.0 eq.1.1 - 1.2 eq.Ensures complete neutralization of NH₂OH·HCl to its active free base form.
Solvent Methanol / WaterEthanol (Anhydrous)Ethanol is a common and effective solvent for this transformation.[1]
Temperature Room TemperatureReflux (approx. 78°C for EtOH)Provides sufficient energy to overcome the activation barrier for cyclization and dehydration.[1]
Monitoring Time-basedTLC or LC-MSAllows for precise determination of reaction completion, preventing over-refluxing.
Question 2: I'm observing a significant loss of product during the final hydrolysis step. What conditions are optimal to prevent degradation?

Answer: The hydrolysis (saponification) of the ethyl ester to the carboxylic acid is a critical step where yield can be easily lost. The isoxazole ring's N-O bond is susceptible to cleavage under harsh conditions, particularly strong bases combined with high temperatures or strongly reductive environments.[4][6]

Causality & Explanation: The goal is to hydrolyze the ester group without opening the heterocyclic ring. Strong bases like sodium hydroxide at high temperatures can attack the isoxazole ring. Furthermore, the final product, this compound, can undergo decarboxylation (loss of CO₂) if subjected to excessive heat, especially after acidification.[7][8]

Troubleshooting_Hydrolysis Start Low Yield After Hydrolysis Q1 What were the hydrolysis conditions? Start->Q1 A1 Strong Base (e.g., >3N NaOH) + High Temp (>80°C) Q1->A1 Harsh A2 Mild Base (e.g., LiOH) + Gentle Heat (reflux THF) Q1->A2 Mild S1 High risk of ring degradation. Switch to milder conditions. A1->S1 Q2 Was the work-up performed correctly? A2->Q2 A3 Harsh acidification or overheating during work-up. Q2->A3 No A4 Controlled acidification at low temperature. Q2->A4 Yes S3 Risk of decarboxylation. Use citric acid, cool to 0°C before acidifying, and avoid heating the acidic mixture. A3->S3 S4 Yield loss is likely due to incomplete reaction or physical loss during extraction. Check reaction time with TLC/LC-MS. A4->S4

Caption: Decision tree for troubleshooting low yields in the ester hydrolysis step.

Recommended Hydrolysis Protocol:

  • Choice of Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as it can effectively carry out the saponification at lower temperatures.[1]

  • Solvent System: A mixture of Tetrahydrofuran (THF) and water is highly effective. THF helps solubilize the organic ester, while water is necessary for the hydrolysis.

  • Temperature Control: Dissolve the ester in THF, then add an aqueous solution of LiOH (e.g., 1N). Heat the mixture to a gentle reflux (around 66°C for THF) for a short period (20-60 minutes).[1] Avoid prolonged heating.

  • Monitoring: Check for the disappearance of the starting material (ester) by TLC. The product acid will have a different retention factor (Rf), often staying at the baseline in common solvent systems like ethyl acetate/hexanes.

  • Acidic Work-up:

    • Cool the reaction mixture to room temperature, and then preferably to 0°C in an ice bath.

    • Acidify slowly with a weak acid like saturated citric acid solution, or carefully with dilute HCl (e.g., 1N), to a pH of ~3.[1] This protonates the carboxylate to form the desired carboxylic acid.

    • Cooling before acidification minimizes the risk of decarboxylation upon heat evolution.

  • Extraction: Extract the aqueous layer promptly with an organic solvent like Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure at a low temperature (<40°C).

Question 3: My final product is impure after purification. What are the likely side-products and how can I improve purification?

Answer: Impurities can arise from both the cyclization and hydrolysis steps. Understanding the potential side-products is key to selecting the right purification strategy.

Potential Impurities & Their Source:

  • Unreacted Ethyl 2,4-dioxovalerate: From incomplete cyclization.

  • Unreacted Ethyl 5-methylisoxazole-3-carboxylate: From incomplete hydrolysis.

  • Ring-Opened Byproducts: If hydrolysis conditions were too harsh, you might have β-enamino-ketoesters or other degradation products.[6]

  • 5-Methylisoxazole: From the decarboxylation of the final product during work-up or storage.[7]

Purification Strategies:

  • Purification of the Intermediate Ester: It is highly recommended to purify the ethyl ester intermediate by flash column chromatography on silica gel before proceeding to hydrolysis. This removes any unreacted starting materials from the first step.

  • Purification of the Final Acid:

    • Extraction: A simple acid-base extraction can be very effective. After hydrolysis and before acidification, you can wash the basic aqueous layer with a nonpolar solvent (like ether or hexanes) to remove any neutral organic impurities. Then, acidify the aqueous layer and extract your desired product into ethyl acetate.

    • Recrystallization: The final product is a solid.[9] Recrystallization is an excellent method for achieving high purity. A common solvent system is aqueous methanol or a mixture of ethyl acetate and hexanes.[10]

References

  • ResearchGate. (n.d.). Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole.... [Link]
  • FAQ-Chem. (n.d.). What are the synthesis and applications of this compound?. [Link]
  • ResearchGate. (n.d.).
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]
  • PubMed Central. (n.d.).
  • MDPI. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. [Link]
  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]
  • Reddit. (2022). Isoxazole synthesis. [Link]
  • ResearchGate. (2015). (PDF)
  • ChemSynthesis. (n.d.).
  • Chemdad. (n.d.).
  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
  • YouTube. (2019). synthesis of isoxazoles. [Link]
  • Royal Society of Chemistry. (n.d.). Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides. [Link]
  • PubChem. (n.d.).
  • ResearchGate. (n.d.). Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid. [Link]
  • Google Patents. (n.d.). CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole.

Sources

Technical Support Center: Purification of Crude 5-Methylisoxazole-3-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Methylisoxazole-3-carboxylic acid (CAS 3405-77-4). This resource is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this important heterocyclic building block through recrystallization. This guide provides not only step-by-step protocols but also in-depth troubleshooting advice based on established chemical principles and extensive laboratory experience.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, including Raf kinase inhibitors for cancer therapy and analogues of anti-arthritic drugs.[1][2] Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. Recrystallization is a powerful and scalable purification technique that, when optimized, can yield material of excellent purity (>98%) with good recovery.[2] This guide will walk you through the process, from solvent selection to troubleshooting common issues.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses the foundational knowledge required for a successful recrystallization.

Q1: What are the critical physical properties of this compound for recrystallization?

A: Understanding the compound's properties is the first step to designing a robust purification protocol. Key parameters are summarized below.

PropertyValueSignificance for RecrystallizationSource(s)
Molecular Formula C₅H₅NO₃-[1]
Molecular Weight 127.10 g/mol Used for calculating molar quantities.[1]
Appearance Off-White to Pale Beige/Yellow SolidColor may indicate the presence of impurities.[1][3]
Melting Point ~168-174 °CA sharp melting point close to the literature value is a key indicator of purity. A broad or depressed range suggests impurities.[1]
Solubility Slightly soluble in Methanol, DMSO. Soluble in various other organic solvents.The ideal solvent should dissolve the compound well when hot but poorly when cold.[1][2]
pKa ~3.46 (Predicted)As a carboxylic acid, its solubility is pH-dependent. It will be soluble in basic aqueous solutions and precipitate upon acidification.[1]

Application Scientist's Note: The reported melting point varies slightly between sources. It is crucial to establish a benchmark with your starting material. A significant depression in the melting point is a classic sign of impurities, which often leads to challenges like "oiling out."[4][5]

Q2: How do I select the best recrystallization solvent?

A: The ideal solvent should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at low temperatures. For this compound, which is a moderately polar molecule, suitable solvents are typically polar protic or aprotic solvents.

Recommended Single Solvents:

  • Ethyl Acetate (EtOAc): Often cited as an effective solvent for this specific compound.[1]

  • Ethanol or Methanol: Carboxylic acids generally show good solubility in alcohols.[6]

Recommended Mixed Solvent Systems:

  • Ethanol/Water: A powerful combination where the compound is dissolved in a minimal amount of hot ethanol (the "good" solvent), and water (the "anti-solvent") is added dropwise until the solution becomes cloudy, indicating saturation.[2] Reheating to clarify and then slow cooling yields crystals.

  • Heptane/Ethyl Acetate: A common mixture for moderately polar compounds.[7]

Application Scientist's Note: Always perform a small-scale solvent screen. Test ~10-20 mg of your crude material in ~0.5 mL of a few candidate solvents. Observe solubility when cold, when heated, and upon cooling. This empirical data is invaluable and saves significant time and material.

Q3: What are the likely impurities in my crude this compound?

A: Impurities typically stem from the synthetic route. A common synthesis involves the cyclization of ethyl 2,4-dioxovalerate with hydroxylamine hydrochloride.[1]

Potential Impurities Include:

  • Starting Materials: Unreacted ethyl 2,4-dioxovalerate or hydroxylamine.

  • Reaction By-products: Isomeric impurities such as ethyl-3-methylisoxazole-4-carboxylate and its corresponding acid can form.[8]

  • Solvents: Residual solvents from the reaction or workup (e.g., ethanol).[1]

Q4: What safety precautions are necessary?

A: this compound is classified as an irritant. Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

  • Precautionary Measures: Wear safety glasses (eyeshields), gloves, and a lab coat. Avoid breathing dust.[9] Ensure safety showers and eyewash stations are accessible.[10] In case of contact, wash skin thoroughly with water and seek medical attention if irritation persists.

Section 2: Detailed Experimental Protocol

This section provides a robust, step-by-step methodology for the recrystallization process.

Workflow for Recrystallization

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Choose Solvent System (e.g., Ethanol/Water) B 2. Weigh Crude Material & Place in Erlenmeyer Flask A->B C 3. Add Minimal Hot 'Good' Solvent (Ethanol) to Dissolve B->C D 4. (Optional) Hot Gravity Filtration to Remove Insoluble Impurities C->D If solids remain E 5. Add Hot 'Anti-Solvent' (Water) Dropwise Until Cloudy C->E If no insoluble matter D->E F 6. Reheat to Clarify Solution E->F G 7. Cool Slowly & Undisturbed to Room Temperature F->G H 8. Cool Further in Ice Bath to Maximize Yield G->H I 9. Collect Crystals by Vacuum Filtration H->I J 10. Wash with Ice-Cold Solvent Mixture I->J K 11. Dry Crystals Under Vacuum J->K L 12. Assess Purity (Melting Point, HPLC, NMR) K->L

Caption: General workflow for mixed-solvent recrystallization.

Step-by-Step Methodology (Ethanol/Water System)
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a fume hood, add the minimum amount of hot ethanol required to fully dissolve the solid with gentle swirling on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are observed (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Induce Saturation: Heat the clear ethanolic solution again. Begin adding hot water dropwise until the solution faintly clouds and does not clear upon swirling. This is the point of saturation.

  • Clarification: Add a few more drops of hot ethanol, just enough to redissolve the precipitate and make the solution clear again.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of larger, purer crystals.[11][12]

  • Maximize Precipitation: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture to remove any adhering mother liquor which contains the soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Determine the melting point and, if required, assess purity by HPLC or NMR.[13]

Section 3: Troubleshooting Guide (Q&A Format)

Even with a robust protocol, challenges can arise. This section provides solutions to common problems.

Q: My compound "oiled out" instead of crystallizing. What should I do?

A: Oiling out occurs when the compound separates from the solution as a supercooled liquid above its depressed melting point.[5][14] This is a common issue when the compound is significantly impure or when the solution is cooled too quickly.[4][15]

Solutions:

  • Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add more of the "good" solvent (e.g., ethanol) to decrease the supersaturation level.[14][15]

  • Slow Down Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a large beaker of hot water (a makeshift water bath) to ensure a very gradual temperature drop.[12][15] This gives molecules more time to orient themselves into a crystal lattice.

  • Lower the Solution Temperature: If the melting point of your impure compound is lower than the boiling point of the solvent, the compound may melt in the solution.[14] Consider switching to a lower-boiling solvent system.

Q: No crystals are forming, even after cooling in an ice bath. What's wrong?

A: This typically happens for one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation event to begin crystallization.[14]

Solutions:

  • Reduce Solvent Volume: If you suspect too much solvent was added, gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by using a rotary evaporator to reach the saturation point again.[14]

  • Induce Nucleation (Seeding): If a small crystal of pure this compound is available, add it to the supersaturated solution. This "seed crystal" provides a template for crystal growth.[15][16]

  • Induce Nucleation (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod.[14][16] The microscopic scratches on the glass provide nucleation sites for crystals to form.

Q: My final product is still colored. How can I remove colored impurities?

A: Colored impurities are often large, polar, conjugated molecules that can be removed with an activated carbon (charcoal) treatment.

Procedure:

  • Dissolve the crude solid in the minimum amount of hot recrystallization solvent.

  • Add a very small amount (1-2% by weight) of activated carbon to the hot solution.

  • Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the carbon.

  • Perform a hot gravity filtration to remove the carbon. The resulting filtrate should be colorless.

  • Proceed with the recrystallization as usual.

Application Scientist's Note: Use charcoal sparingly. Adding too much can lead to the adsorption of your desired product, significantly reducing your yield.

Q: My recovery is very low. How can I improve the yield?

A: Low recovery can result from several factors.

Optimization Strategies:

  • Minimize Hot Solvent: Ensure you are using the absolute minimum amount of hot solvent needed for dissolution. Any excess will retain more of your product in the mother liquor upon cooling.[14]

  • Sufficient Cooling: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time to maximize precipitation.

  • Check the Mother Liquor: After filtration, try to concentrate the mother liquor (the remaining liquid). If a significant amount of additional solid precipitates, it indicates that your initial crystallization was inefficient, likely due to using too much solvent or insufficient cooling.

Troubleshooting Decision Tree

G Start Problem Occurred During Cooling Q1 What is the issue? Start->Q1 Oiling Compound formed an oil Q1->Oiling Oiling Out NoCrystals No crystals formed Q1->NoCrystals No Precipitation LowYield Yield is very low Q1->LowYield Poor Recovery Sol_Oil1 1. Reheat solution 2. Add more 'good' solvent 3. Cool much slower Oiling->Sol_Oil1 Sol_NoCrystals1 Too much solvent used? NoCrystals->Sol_NoCrystals1 Sol_LowYield1 1. Use minimum hot solvent 2. Ensure thorough cooling 3. Concentrate mother liquor LowYield->Sol_LowYield1 Sol_NoCrystals2 Evaporate some solvent and re-cool Sol_NoCrystals1->Sol_NoCrystals2 Yes Sol_NoCrystals3 Induce nucleation: - Add seed crystal - Scratch flask wall Sol_NoCrystals1->Sol_NoCrystals3 No

Sources

Technical Support Center: Synthesis of 5-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylisoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Introduction to Synthetic Strategies

This compound is a key building block in medicinal chemistry and materials science.[1][2] Its synthesis is most commonly achieved through the cyclization of a 1,3-dicarbonyl compound or its equivalent with a source of hydroxylamine.[1] While seemingly straightforward, this reaction is often accompanied by side reactions that can complicate purification and reduce yields. This guide will focus on the prevalent method starting from ethyl 2,4-dioxovalerate (a derivative of acetoacetic acid) and hydroxylamine, followed by ester hydrolysis.

Troubleshooting Guide & FAQs

FAQ 1: Low Yield of the Desired Isoxazole Ester

Question: I am getting a very low yield of ethyl 5-methylisoxazole-3-carboxylate before the final hydrolysis step. What are the likely causes and how can I improve it?

Answer: A low yield of the intermediate ester is a common issue that can often be traced back to suboptimal reaction conditions or reagent quality. Here are the primary factors to investigate:

  • pH Control: The initial condensation reaction between hydroxylamine and the dicarbonyl compound is pH-sensitive. The reaction is typically carried out under acidic or slightly basic conditions. If the pH is too low, the nucleophilicity of hydroxylamine is reduced due to protonation. Conversely, if the pH is too high, the dicarbonyl compound can undergo self-condensation or other side reactions. It is crucial to maintain the recommended pH for your specific procedure.

  • Reaction Temperature: Like many condensation reactions, the formation of the isoxazole ring is temperature-dependent. Running the reaction at too low a temperature can lead to an incomplete reaction, while excessively high temperatures can promote the formation of degradation products or side reactions. Refluxing in ethanol is a common practice that provides a suitable temperature for the reaction to proceed efficiently.[3]

  • Reagent Quality: Ensure that your starting materials, particularly ethyl 2,4-dioxovalerate and hydroxylamine hydrochloride, are of high purity. Impurities in the starting materials can lead to the formation of unwanted byproducts that consume reagents and complicate purification.

  • Reaction Time: The reaction should be allowed to proceed for a sufficient duration to ensure complete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to determine the optimal reaction time.

Experimental Protocol: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate
  • To a round-bottomed flask, add ethanol, followed by sodium bicarbonate, hydroxylamine hydrochloride, and ethyl 2,4-dioxovalerate.[3]

  • Heat the reaction mixture to reflux and maintain for approximately 4 hours, monitoring the reaction progress by TLC.[3]

  • Upon completion, cool the mixture and filter any precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-methylisoxazole-3-carboxylate.

FAQ 2: Presence of an Isomeric Impurity

Question: My final product, this compound, is contaminated with an isomer that is difficult to separate. What is this impurity and how can I prevent its formation?

Answer: The most common isomeric impurity in this synthesis is 3-methylisoxazole-5-carboxylic acid (or its ethyl ester precursor). This arises from the non-regioselective cyclization of the intermediate with hydroxylamine. The nitrogen atom of hydroxylamine can attack either of the two carbonyl groups of the 1,3-dicarbonyl starting material.

To mitigate the formation of this isomer, precise control over reaction conditions is paramount. A patented process suggests that reacting ethyl ethoxymethyleneacetoacetate with hydroxylamine sulfate in the presence of sodium acetate at a controlled temperature of -20°C to 10°C can significantly reduce the formation of the corresponding isomeric impurity, ethyl-3-methylisoxazole-4-carboxylate.[4][5] While the specific starting material is different, the principle of temperature control to enhance regioselectivity is applicable.

Visualizing the Side Reaction: Regioselectivity in Isoxazole Synthesis

G Formation of Isoxazole Isomers cluster_main Desired Pathway cluster_side Side Reaction Pathway A Ethyl 2,4-dioxovalerate B Attack at C4 A->B + NH2OH D Attack at C2 A->D + NH2OH C Ethyl 5-methylisoxazole-3-carboxylate B->C Cyclization E Ethyl 3-methylisoxazole-5-carboxylate D->E

Caption: Regioselectivity in isoxazole synthesis.

FAQ 3: Incomplete Hydrolysis of the Ester

Question: After the hydrolysis step, I still have a significant amount of the starting ethyl ester in my product. How can I drive the hydrolysis to completion?

Answer: Incomplete hydrolysis is a frequent issue and can be addressed by optimizing the hydrolysis conditions. Here’s a troubleshooting guide:

ParameterRecommendationRationale
Base Concentration Use a sufficient molar excess of the base (e.g., LiOH or NaOH). A 1N solution is commonly reported.[6]The hydrolysis is a stoichiometric reaction. An excess of base ensures that the reaction goes to completion, especially if any acidic impurities are present.
Reaction Time Increase the reaction time. Monitor the reaction by TLC until the starting ester spot disappears.Saponification can be slow at room temperature. Heating to reflux can significantly shorten the reaction time.[6]
Solvent Ensure the ester is fully dissolved. A co-solvent like Tetrahydrofuran (THF) or ethanol is often used with an aqueous base solution to ensure miscibility.[6]A biphasic reaction mixture will have a slower reaction rate due to the limited interfacial area between the reactants.
Temperature Heating the reaction mixture can significantly increase the rate of hydrolysis.[6]As with most chemical reactions, the rate of saponification is temperature-dependent.
Experimental Protocol: Hydrolysis of Ethyl 5-methylisoxazole-3-carboxylate
  • Dissolve the crude ethyl 5-methylisoxazole-3-carboxylate in a suitable solvent such as THF or ethanol.[6]

  • Add an aqueous solution of a base (e.g., 1N LiOH or NaOH) and stir the mixture.[3][6]

  • The reaction can be performed at room temperature overnight or heated to reflux for a shorter duration.[3]

  • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

  • Acidify the reaction mixture with a suitable acid (e.g., concentrated HCl or citric acid) to a pH of approximately 3 to precipitate the carboxylic acid.[3][6]

  • Collect the solid product by filtration, wash with cold water, and dry.

FAQ 4: Product Decarboxylation

Question: I am observing gas evolution during my reaction or workup, and my final yield is low. Could my product be decarboxylating?

Answer: Yes, decarboxylation of this compound to form 5-methylisoxazole is a known side reaction, particularly under harsh acidic conditions or high temperatures.[1]

Preventative Measures:

  • Avoid Excessive Heat: During workup and purification, avoid unnecessarily high temperatures, especially if residual acid is present.

  • Careful pH Adjustment: When acidifying the reaction mixture to precipitate the product after hydrolysis, do so cautiously and avoid a large excess of strong acid.

  • Storage: Store the final product in a cool, dry place.

Visualizing the Troubleshooting Workflow

G Troubleshooting Workflow Start Start Synthesis LowYield Low Yield of Ester? Start->LowYield CheckConditions Check pH, Temp, Reagent Quality LowYield->CheckConditions Yes Isomer Isomeric Impurity? LowYield->Isomer No CheckConditions->Isomer ControlTemp Control Cyclization Temp (-20 to 10°C) Isomer->ControlTemp Yes IncompleteHydrolysis Incomplete Hydrolysis? Isomer->IncompleteHydrolysis No ControlTemp->IncompleteHydrolysis OptimizeHydrolysis Optimize Base Conc., Time, Temp IncompleteHydrolysis->OptimizeHydrolysis Yes Decarboxylation Product Loss/Gas Evolution? IncompleteHydrolysis->Decarboxylation No OptimizeHydrolysis->Decarboxylation AvoidHeatAcid Avoid Excess Heat & Strong Acid Decarboxylation->AvoidHeatAcid Yes Purification Purification Decarboxylation->Purification No AvoidHeatAcid->Purification End Pure Product Purification->End

Caption: A logical workflow for troubleshooting common issues.

FAQ 5: Final Product Purification

Question: What is the best way to purify the final this compound?

Answer: The most common and effective method for purifying the final product is recrystallization .

  • Solvent Selection: A common solvent system for recrystallization is ethyl acetate (EtOAc).[3] The choice of solvent is critical; the desired compound should be soluble at high temperatures and sparingly soluble at low temperatures, while the impurities should remain soluble at low temperatures.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.[3][7]

References

  • FAQ. What are the synthesis and applications of this compound?. [Link]
  • Kubinski, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of this compound. [Link]
  • Google Patents. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
  • Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • ResearchGate. (PDF)

Sources

Overcoming low solubility of 5-Methylisoxazole-3-carboxylic acid in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methylisoxazole-3-carboxylic Acid

Introduction

Welcome to the technical support guide for this compound (CAS 3405-77-4). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block in their synthetic workflows. A common challenge encountered is its limited solubility in many standard organic solvents, which can impede reaction kinetics, reduce yields, and complicate purification.

This guide provides a structured, in-depth approach to understanding and overcoming these solubility challenges. It is organized into a series of frequently asked questions (FAQs) and troubleshooting scenarios, grounded in established chemical principles and practical, field-proven techniques.

Part 1: Understanding the Core Problem - FAQs

Q1: What are the known solubility properties of this compound?

Answer: this compound is an off-white solid with a melting point around 168-174 °C.[1] Its solubility is generally poor in non-polar organic solvents. It exhibits slight solubility in polar protic solvents like methanol and more significant solubility in highly polar aprotic solvents like dimethyl sulfoxide (DMSO).[1] The molecule's structure, containing both a hydrophobic methyl-isoxazole ring and a hydrophilic carboxylic acid group, results in this challenging solubility profile. The carboxylic acid moiety allows for hydrogen bonding, but the planar, heterocyclic core can lead to strong crystal lattice energy, making it difficult for many solvents to effectively solvate and dissolve the solid.

Q2: What is the pKa of this compound and why is it important for solubility?

Answer: The predicted pKa of this compound is approximately 3.46.[1] The pKa is a critical parameter as it dictates the ionization state of the carboxylic acid group at a given pH.

  • At pH < pKa (e.g., pH < 3.46): The compound will be predominantly in its neutral, protonated carboxylic acid form (-COOH). This form is typically less soluble in aqueous media but more soluble in organic solvents.

  • At pH > pKa (e.g., pH > 3.46): The compound will be predominantly in its ionized, deprotonated carboxylate form (-COO⁻). This anionic form is significantly more soluble in aqueous and polar protic solvents due to ion-dipole interactions.

Understanding this relationship is fundamental to manipulating solubility through pH adjustment.

Q3: I'm observing incomplete dissolution in my reaction. How can I confirm if it's a true solubility issue or if the material has degraded?

Answer: This is a crucial first diagnostic step. Before attempting complex solubility enhancement techniques, verify the integrity of your starting material.

  • Visual Inspection: Check if the solid is a free-flowing powder as expected. Clumps or a change in color could indicate hydration or degradation.

  • Melting Point: Determine the melting point. A broad or depressed melting point compared to the literature value (168-174 °C) suggests impurities.[1]

  • Spectroscopic Analysis: Acquire a simple ¹H NMR spectrum in DMSO-d₆. The expected peaks are a singlet for the methyl group (CH₃) around δ 2.3 ppm, a singlet for the isoxazole proton (CH) around δ 6.6 ppm, and a broad singlet for the carboxylic acid proton (COOH) around δ 7.0 ppm.[1] The presence of unexpected signals indicates impurities.

  • Solubility Test: Perform a small-scale solubility test in a trusted solvent like DMSO to ensure it dissolves as expected.

Part 2: Troubleshooting and Strategic Solutions

This section provides actionable strategies to overcome solubility limitations, organized by experimental approach. A logical workflow for troubleshooting is presented below.

G cluster_start Initial Observation cluster_strategy Troubleshooting Strategies cluster_outcome Desired Outcome Start Poor Solubility Observed in Reaction Medium Solvent Strategy 1: Solvent System Optimization Start->Solvent Is the solvent optimal? pH Strategy 2: pH Adjustment / Salt Formation Solvent->pH Still insoluble? End Homogeneous Reaction Improved Yield & Purity Solvent->End Success! Coupling Strategy 3: Reagent & Workflow Modification pH->Coupling Is salt formation compatible with downstream steps? pH->End Success! Temp Strategy 4: Temperature & Physical Methods Coupling->Temp Are reagents limiting? Coupling->End Success! Temp->End Success!

Caption: Decision workflow for troubleshooting solubility.

Strategy 1: Solvent System Optimization

Q4: Which organic solvents are the best starting points for dissolving this compound?

Answer: The choice of solvent is paramount. Start with highly polar aprotic solvents which are generally most effective.

SolventTypeDielectric Constant (ε)Rationale & Comments
DMSO Polar Aprotic47.2Excellent choice for initial tests. Solvates both the carboxylate anion and proton. High boiling point can be a drawback for removal.[1]
DMF Polar Aprotic36.7Good alternative to DMSO. Often used in peptide couplings. Can decompose at high temperatures.
NMP Polar Aprotic32.2Similar to DMF but with higher thermal stability. A good choice for higher temperature reactions.
Acetonitrile (MeCN) Polar Aprotic37.5Moderate solubility. Often used in reactions where byproducts need to precipitate. Can be effective in combination with other solvents.
THF Polar Aprotic7.6Generally a poor solvent on its own for the neutral acid. However, it is an excellent solvent for the corresponding carboxylate salt (see Strategy 2). A synthesis protocol using THF for the saponification of the ethyl ester to the acid has been reported, indicating solubility of the resulting salt.[2]
Methanol/Ethanol Polar Protic32.7 / 24.5Slight solubility is reported.[1] Can be useful as a co-solvent, but may interfere with certain reactions (e.g., acting as a nucleophile).
DCM / Chloroform Non-polar9.1 / 4.8Very poor solubility. Not recommended unless the acid is first converted to a more soluble derivative (e.g., an acid chloride).

Pro-Tip: The presence of a small amount of water can sometimes dramatically increase the solubility of carboxylic acids in organic solvents like ketones or esters. This phenomenon, known as "water-enhanced solubility," occurs because water molecules can bridge the carboxylic acid dimers, facilitating interaction with the bulk organic solvent.[3][4][5] Consider adding 1-5% v/v water to solvents like acetone or ethyl acetate as a test, provided it is compatible with your reaction chemistry.

Strategy 2: pH Adjustment and In-Situ Salt Formation

Q5: My reaction fails in standard organic solvents. Can I use a base to dissolve the acid?

Answer: Yes, this is one of the most effective strategies. By adding a suitable base, you deprotonate the carboxylic acid (pKa ≈ 3.46) to form a highly polar and much more soluble carboxylate salt.

G cluster_main pH Adjustment for Solubility Enhancement Acid This compound (Insoluble in THF) Base + Non-Nucleophilic Base (e.g., DIPEA, Et3N, K2CO3) Acid->Base Deprotonation Salt Carboxylate Salt (Soluble in THF/MeCN) Base->Salt Forms soluble salt Reaction Homogeneous Reaction with Electrophile Salt->Reaction

Caption: Using a base to form a soluble carboxylate salt.

Experimental Protocol: Amide Coupling via In-Situ Salt Formation

This protocol details a common scenario: coupling the acid with an amine using a carbodiimide reagent like EDC, where solubility is enhanced by pre-forming the carboxylate salt.

  • Reagent Preparation:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Add a suitable anhydrous solvent (e.g., DMF or THF, approx. 0.1 M concentration).

  • Salt Formation (The Key Step):

    • Add a non-nucleophilic organic base such as Diisopropylethylamine (DIPEA, 1.1 eq) or Triethylamine (Et₃N, 1.1 eq) dropwise while stirring.

    • Self-Validation Checkpoint: Stir the mixture at room temperature. The suspended solid should completely dissolve within 10-30 minutes, resulting in a clear, homogeneous solution. If it does not, a solubility issue persists, and a different solvent or base may be required.

  • Activation and Coupling:

    • To the clear solution of the carboxylate salt, add the amine coupling partner (1.0-1.2 eq).

    • Add the coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq) and, if desired, an additive like HOBt (1-Hydroxybenzotriazole, 0.5-1.0 eq) to suppress side reactions and improve efficiency.

  • Reaction Monitoring:

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Perform a standard aqueous work-up, typically involving dilution with an organic solvent (e.g., Ethyl Acetate), washing with dilute acid (e.g., 1N HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution to remove unreacted acid, and finally a brine wash.

Causality: The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures.[6] Coupling agents like EDC work by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[6] By pre-forming the soluble carboxylate salt with a base like DIPEA, you ensure that the acid is fully available in the solution to react with the coupling agent, preventing the reaction from stalling due to poor dissolution of the starting material.

Strategy 3: Reagent & Workflow Modification

Q6: I cannot use a base in my reaction. Are there other ways to make the acid more soluble?

Answer: Yes. You can convert the carboxylic acid into a more reactive and often more soluble intermediate, such as an acid chloride or an activated ester. This is a common strategy in multi-step syntheses.[7]

Workflow: Conversion to Acid Chloride

  • Preparation: Suspend this compound (1.0 eq) in a non-polar solvent like Dichloromethane (DCM) or Toluene. A small amount of DMF (catalytic) can be added.

  • Activation: Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature or gently heat (e.g., to 40-50 °C) until the evolution of gas (SO₂ or CO + CO₂) ceases and the solid dissolves.

  • Isolation: Remove the excess reagent and solvent under reduced pressure. The resulting crude 5-methylisoxazole-3-carbonyl chloride is often soluble in a wider range of aprotic solvents (DCM, THF, etc.) and can be used immediately in the next step without purification.

  • Coupling: Dissolve the crude acid chloride in a suitable solvent and add it slowly to a solution of your nucleophile (e.g., an amine or alcohol) and a non-nucleophilic base (to scavenge the HCl byproduct).

Trustworthiness Note: This method is robust but requires careful handling of corrosive reagents like thionyl chloride. The acid chloride intermediate is moisture-sensitive and should be used promptly.

Part 3: Advanced Topics & References

Q7: How can I accurately measure the solubility of this compound in my specific solvent system?

Answer: For precise quantitative data, especially in drug development, standardized methods are necessary. The "shake-flask" method followed by HPLC analysis is a gold standard.[8][9]

Protocol: Shake-Flask Solubility Measurement

  • Add an excess amount of this compound to a known volume of your chosen solvent system in a sealed vial. "Excess" means enough solid remains undissolved.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension through a fine-pore (e.g., 0.45 µm) filter to remove all undissolved solid.

  • Dilute an aliquot of the clear filtrate with a suitable mobile phase.

  • Analyze the concentration of the dissolved compound using a validated HPLC method with a calibration curve.

Alternative high-throughput methods like Backgrounded Membrane Imaging (BMI) or turbidimetric assays can also be used for rapid screening.[10]

References

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
  • Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids - YouTube.
  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum.
  • Solubility estimation and rapid structural characterization of small molecule drugs in polymers - Purdue e-Pubs.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI.GOV.
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.
  • What are the synthesis and applications of this compound? - FAQ.
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry - ACS Publications.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes | Industrial & Engineering Chemistry Research - ACS Publications.
  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - NIH.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH.
  • carboxylic acid solubility + TLC : r/chemhelp - Reddit.

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Optimizing reaction conditions for the amidation of 5-Methylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the amidation of 5-Methylisoxazole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the amidation reaction, offering causal explanations and actionable solutions.

Problem 1: Low or No Product Yield

Q1: My reaction shows very low conversion to the desired amide. What are the primary causes?

A1: Low or non-existent yield in an amide coupling reaction is a frequent issue that typically points to one of three main areas: inefficient activation of the carboxylic acid, poor nucleophilicity of the amine, or suboptimal reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The carboxyl group must be converted into a more electrophilic species to react with the amine.[2] If the coupling reagent is degraded, used in insufficient amounts, or is unsuitable for the substrate, activation will be incomplete.[1]

  • Amine Deactivation: Amines are basic and can undergo an acid-base reaction with the carboxylic acid to form an unreactive ammonium carboxylate salt.[2][3] This is a common reason for reaction failure, as it removes the amine's nucleophilic lone pair from the equation.

  • Hydrolysis: The activated carboxylic acid intermediate is highly reactive and susceptible to hydrolysis. The presence of even trace amounts of water in the solvent or reagents can quench the intermediate, reverting it to the starting carboxylic acid.[1]

Q2: I've confirmed my reagents are of high quality. How can I improve the activation step?

A2: The most effective strategy is to perform a "pre-activation" step. Before introducing the amine, stir the this compound with the coupling reagent and a non-nucleophilic base (like DIPEA or N-methylmorpholine) in an anhydrous aprotic solvent for 15-30 minutes.[1][4] This allows for the formation of the activated intermediate without the competing amine being present. This approach is particularly effective for suppressing side reactions and improving yields.[4]

Q3: My amine is an aniline derivative with low nucleophilicity. The reaction stalls after forming the activated ester. What can I do?

A3: This is a classic challenge when coupling with electron-poor or sterically hindered amines.[1] Standard coupling conditions may fail because the amine is not reactive enough to attack the activated intermediate.[5]

Solutions:

  • Switch to a More Reactive Intermediate: Convert the carboxylic acid to its acyl chloride. This is a more "energetic" intermediate and will react with less nucleophilic amines. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride in an appropriate solvent is a standard method.[2][6][7] The resulting acyl chloride can then be reacted with the amine, typically in the presence of a base to scavenge the HCl byproduct.[8]

  • Increase Reaction Temperature: For sluggish reactions, gently heating the mixture (e.g., to 40-50 °C) can provide the necessary activation energy. However, this should be done cautiously as it can also promote side reactions or racemization if chiral centers are present.

  • Use a Boron-based Catalyst: Certain boronic acid derivatives have been shown to be highly effective catalysts for direct amidation, even with challenging substrates, by activating the carboxylic acid.[3][9]

Problem 2: Formation of Significant Side Products

Q1: I'm using EDC as a coupling reagent and my final product is contaminated with a byproduct that is difficult to remove. What is it and how do I get rid of it?

A1: When using carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide), the primary byproduct is the corresponding urea.[4] For EDC, this is the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU). Its solubility makes it easy to remove with a simple aqueous workup. A wash with dilute acid (e.g., 1M HCl), followed by a base (e.g., saturated NaHCO₃ solution), and finally brine will effectively remove EDU and any unreacted starting materials.

If you are using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration from the reaction mixture.

Q2: I attempted to make the acid chloride with oxalyl chloride and catalytic DMF, but the reaction is messy and gives a poor yield of the final amide. What went wrong?

A2: While the oxalyl chloride/DMF method is standard for generating acyl chlorides, it can sometimes lead to the formation of an anhydride, especially if the amine is not added promptly or if there is insufficient activation.[5] For a robust conversion to the acid chloride of this compound, using thionyl chloride (SOCl₂), sometimes with gentle heating, is often a more reliable method.[6][7] It's crucial to remove the excess SOCl₂ under reduced pressure before adding the amine to prevent unwanted side reactions.[8]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent should I choose for the amidation of this compound?

A1: The choice of coupling reagent is critical and depends on factors like the amine's reactivity, scale, and cost considerations.[1]

Coupling Reagent Common Byproducts Advantages Considerations
HATU / HBTU Tetramethylurea, HOBt/HOAtHigh reactivity, fast reaction times, low racemization.[2][10]Higher cost, byproducts require aqueous workup for removal.
EDC·HCl 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU)Water-soluble byproduct is easily removed by washing.[11]Less reactive than phosphonium/uronium reagents.
DCC / DIC Dicyclohexylurea (DCU) / DiisopropylureaInexpensive and effective. DCU is insoluble and easily filtered off.DCU can be difficult to remove completely if it co-precipitates with the product. DIC's urea byproduct is more soluble.
SOCl₂ / (COCl)₂ HCl, SO₂ / CO, CO₂Forms a highly reactive acyl chloride, ideal for unreactive amines.[2][8]Two-step procedure. Reagents are corrosive and require careful handling.

For general-purpose, high-yield lab-scale synthesis with common amines, HATU is an excellent first choice due to its high efficiency.[1][2] For larger-scale or cost-sensitive applications where the amine is sufficiently reactive, EDC is a practical and popular option.[11]

Q2: What are the recommended solvents and bases for this reaction?

A2:

  • Solvents: Anhydrous polar aprotic solvents are ideal. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common and effective choices.[1][2] Tetrahydrofuran (THF) is also a viable option. It is critical to use anhydrous solvents to prevent hydrolysis of the activated intermediate.[1]

  • Bases: A non-nucleophilic organic base is required to neutralize acids without competing with the primary amine. Diisopropylethylamine (DIPEA, Hünig's base) and Triethylamine (TEA) are standard choices.[2] Typically, 2-3 equivalents of the base are used: one to neutralize the carboxylic acid (if not pre-activated) and another to scavenge the acid released during the coupling process.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common methods.

  • TLC: This is a quick and easy way to visualize the consumption of the starting materials and the formation of the product. A simple trick to confirm the formation of an activated intermediate (like an acid chloride or active ester) is to take a small aliquot of the reaction, quench it with methanol, and spot it on the TLC plate. The resulting methyl ester is often easy to distinguish from the starting acid.[12]

  • LC-MS: This provides more definitive information, allowing you to track the masses of the starting materials, intermediates, and the final product, confirming the reaction is proceeding as expected.

Visualized Workflows and Protocols
General Amidation Workflow

The following diagram illustrates a standard workflow for an amide coupling reaction using a coupling agent like HATU.

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification A Dissolve 5-Methylisoxazole- 3-carboxylic acid (1 eq) in anhydrous solvent (DCM/DMF) B Add Coupling Reagent (e.g., HATU, 1.1 eq) A->B C Add Non-Nucleophilic Base (e.g., DIPEA, 2.2 eq) B->C D Stir for 15-30 min at room temperature (Pre-activation) C->D E Add Amine (1.2 eq) D->E F Stir at RT until completion (Monitor by TLC/LC-MS) E->F G Quench with water or saturated aq. NH4Cl F->G H Extract with organic solvent G->H I Wash with aq. acid/base H->I J Dry, concentrate, and purify (Chromatography/Recrystallization) I->J

Caption: Standard workflow for HATU-mediated amidation.

Troubleshooting Decision Tree: Low Yield

G Start Low Yield Observed Q1 Is the activated intermediate forming (check via LCMS or TLC/MeOH quench)? Start->Q1 Sol1 Problem: Ineffective Activation - Check coupling reagent quality - Increase reagent equivalents - Use a stronger coupling agent - Ensure anhydrous conditions Q1->Sol1 No Q2 Is the amine sterically hindered or electron-poor? Q1->Q2 Yes Sol2 Problem: Poor Nucleophile - Convert acid to acyl chloride (use SOCl2) - Increase reaction temperature - Increase reaction time Q2->Sol2 Yes Sol3 Problem: Suboptimal Conditions - Check base equivalents (use 2-3 eq) - Ensure anhydrous conditions - Check for amine protonation (salt formation) Q2->Sol3 No

Caption: Decision tree for troubleshooting low amidation yield.

Experimental Protocols
Protocol 1: General Amidation Using HATU

This protocol is a robust starting point for coupling this compound with primary or secondary amines.

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF or DCM (approx. 0.1-0.5 M concentration).

  • Add HATU (1.0-1.2 equivalents) to the solution.

  • Add a non-nucleophilic base, such as DIPEA (2.0-3.0 equivalents).[1][2]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting acid is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM and quench by washing with water or a saturated aqueous solution of NH₄Cl.[1]

  • Wash the organic layer sequentially with 1M HCl (if the product is stable), saturated aqueous NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Two-Step Amidation via Acyl Chloride Formation

This protocol is recommended for less reactive or sterically hindered amines.

Step A: Formation of 5-Methylisoxazole-3-carbonyl chloride [6]

  • In a fume hood, suspend or dissolve this compound (1.0 equivalent) in a suitable solvent like toluene or DCM.

  • Add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction, but is often not necessary with SOCl₂.

  • Allow the mixture to warm to room temperature and then heat to reflux (typically 40-80 °C depending on the solvent) for 1-3 hours, or until gas evolution (SO₂ and HCl) ceases.[12] Monitor the reaction progress to confirm the consumption of the starting acid.

  • Cool the mixture to room temperature and carefully remove the solvent and excess SOCl₂ under reduced pressure. It is often beneficial to co-evaporate with an anhydrous solvent like toluene once or twice to ensure all SOCl₂ is removed. The resulting crude acyl chloride is typically used immediately in the next step.

Step B: Amidation

  • Dissolve the crude 5-Methylisoxazole-3-carbonyl chloride in anhydrous DCM at 0 °C under an inert atmosphere.

  • In a separate flask, dissolve the amine (1.0-1.2 equivalents) and a base such as triethylamine or DIPEA (1.5-2.0 equivalents) in anhydrous DCM.

  • Add the amine solution dropwise to the cooled acyl chloride solution.[12]

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Work up the reaction as described in Protocol 1 (steps 8-11) to isolate and purify the final amide product.

References
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Perrin, C., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(5), 1323.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal.
  • Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS.
  • Amidation Reaction [Video]. (2023, September 24). YouTube.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation? Reddit.
  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954.
  • Oakwood Chemical. (n.d.). This compound. Oakwood Chemical.
  • National Institutes of Health. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.
  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide. Google Patents.
  • Pujar, G. V., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(1).
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. ResearchGate.
  • ResearchGate. (2015, May 13). What are the best reaction conditions for an amidation reaction using EDC?. ResearchGate.
  • Martins, M. A. P., et al. (2002). Synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1h-pyrazol-1-yl)carbonyl]-3-methylisoxazoles. Synthetic Communications, 32(3), 425-433.

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Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 5-Methylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of 5-Methylisoxazole-3-carboxylic acid and are encountering the common, yet frustrating, issue of peak tailing. My objective is to provide you not just with corrective steps, but with the underlying scientific principles to empower you to build robust and reliable analytical methods. We will diagnose the problem methodically, moving from the most probable causes to more complex instrumental factors.

Section 1: Foundational Knowledge - Understanding the Analyte and the Problem

Before we can troubleshoot, we must understand the chemical nature of our analyte and the fundamental reasons peak asymmetry occurs.

Q1: What are the key chemical properties of this compound relevant to HPLC?

This compound is a heterocyclic compound with distinct properties that directly influence its chromatographic behavior.[1][2] Understanding these is the first step in effective method development.

PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₅H₅NO₃-
Molecular Weight ~127.10 g/mol Influences diffusion and mass transfer.[2][3]
Chemical Structure A five-membered isoxazole ring with a methyl group at position 5 and a carboxylic acid at position 3.The carboxylic acid group is the primary driver of its acidic nature and retention behavior.[1][2]
Predicted pKa ~3.46 This is the most critical parameter. The mobile phase pH relative to this value will determine the analyte's ionization state and, consequently, its retention and peak shape.[4]
Appearance Off-white to pale beige solid.Basic physical property.[3][4]
Solubility Slightly soluble in methanol and DMSO; soluble in various organic solvents.Important for preparing stock solutions and ensuring the sample solvent is compatible with the mobile phase.[2][4]
Q2: Why does peak tailing occur, specifically for an acidic analyte like this compound?

Peak tailing is a visual indicator of a problem. For an ideal Gaussian peak, the tailing factor should be close to 1.0.[5] Tailing occurs when a single analyte species experiences multiple retention mechanisms within the column.[6][7] For this compound, the primary cause is related to its ionization state.

  • The Core Issue: Co-existence of Ionized and Non-ionized Forms: When the mobile phase pH is close to the analyte's pKa (~3.46), the compound exists as an equilibrium mixture of its protonated (neutral) form and its deprotonated (anionic) form.[8][9] The neutral form is more hydrophobic and interacts more strongly with a reversed-phase (e.g., C18) stationary phase, leading to longer retention. The anionic form is more polar and is repelled by the stationary phase, leading to shorter retention. When both forms exist simultaneously, the resulting peak is a broadened, tailing composite of two unresolved retention behaviors.[9][10]

  • Secondary Cause: Silanol Interactions: While less pronounced for acids than for bases, secondary interactions can still contribute to tailing. Residual, un-capped silanol groups (-Si-OH) on the surface of silica-based columns are acidic.[7][11] At mid-range pH values, these silanols can become deprotonated (-Si-O⁻) and create sites for unwanted ionic interactions, disrupting the ideal hydrophobic retention mechanism.[6][12]

Section 2: The Troubleshooting Workflow - A Step-by-Step Diagnostic Approach

This section provides a logical progression to diagnose and resolve peak tailing. We will start with the most impactful variable: the mobile phase.

Fig 1. A logical workflow for troubleshooting peak tailing.
Q3: My peak for this compound is tailing. Where do I start?

Always start with the mobile phase. Given the analyte's pKa of ~3.46, the single most probable cause of peak tailing is a mobile phase pH that falls between 2.5 and 4.5.[9][10] This pH range guarantees a mixed population of ionized and non-ionized species, which is the primary cause of peak distortion for ionizable compounds.[8]

Q4: How do I correctly set the mobile phase pH to prevent tailing for this compound?

To achieve a sharp, symmetrical peak, you must ensure the analyte is in a single, stable ionic state. For an acidic compound in reversed-phase HPLC, this is best achieved by suppressing its ionization.

The guiding principle is to adjust the mobile phase pH to be at least 1.5-2 units below the analyte's pKa.[13]

  • Analyte pKa: ~3.46

  • Target pH Range: 3.46 - 2.0 = pH 1.46

  • Practical Target pH: pH 2.5

At a pH of 2.5, the carboxylic acid group will be fully protonated (-COOH), rendering the molecule neutral and allowing it to be retained by a single, consistent hydrophobic mechanism. This will dramatically improve peak shape.[14][15]

Q5: What are the best buffer choices for a mobile phase pH of ~2.5?

Using an unbuffered mobile phase is not recommended, as small variations can lead to retention time instability. A buffer is essential to maintain a constant pH.[8][10] The ideal buffer has a pKa within ±1 unit of the target pH.

BufferpKaEffective pH RangeSuitability for pH 2.5
Phosphate pKa1 = 2.151.15 - 3.15Excellent
Formate pKa = 3.752.75 - 4.75Acceptable, but on the edge of its range.
Trifluoroacetic Acid (TFA) pKa ≈ 0.5N/A (used as an ion-pairing agent and pH modifier)Commonly used at 0.05-0.1% to achieve low pH and improve peak shape.[16]

Protocol: Preparing a Buffered Mobile Phase (pH 2.5)

  • Aqueous Component (Buffer): Prepare a 10-25 mM solution of potassium phosphate monobasic in HPLC-grade water.

  • pH Adjustment: Titrate the aqueous solution to pH 2.5 using phosphoric acid. Crucially, always measure and adjust the pH of the aqueous component before adding the organic modifier. [15]

  • Filtration: Filter the aqueous buffer through a 0.22 µm membrane filter to remove particulates.

  • Mobile Phase Preparation: Mix the filtered aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) to your desired ratio.

  • Degassing: Thoroughly degas the final mobile phase before use.[17]

Q6: I've adjusted the pH, but I still see some tailing. What's the next step?

If the pH is correctly set to ~2.5 and tailing persists, the next factors to investigate are secondary interactions with the column and potential column overload.

Q7: How can I minimize secondary interactions with the column?

Secondary interactions arise from active sites on the stationary phase.[12] While a larger problem for basic compounds, they can still affect polar molecules.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are typically made from high-purity "Type B" silica, which has fewer metal impurities and acidic silanol groups.[11][12] Furthermore, ensure you are using a column that is "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them inert.[6][8] If your column is old, it may have lost its end-capping, exposing active silanols.[5]

  • Increase Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help to mask residual silanol sites and improve peak symmetry.[11][12]

Q8: Could my sample preparation be the cause of peak tailing?

Yes. Two common issues related to the sample itself are column overload and solvent mismatch.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a right-skewed, tailing peak.[13][18]

  • Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase can cause peak distortion.

Protocol: Diagnosing Column Overload

  • Prepare a Dilution Series: Create a 1:10 and a 1:100 dilution of your current sample using the initial mobile phase as the diluent.

  • Inject and Analyze: Inject the original sample and both dilutions under the same conditions.

  • Evaluate Peak Shape: If the peak tailing factor improves significantly with dilution, you have confirmed column overload.[13] The solution is to either dilute your sample for analysis or reduce the injection volume.

G cluster_0 Analyte State vs. Mobile Phase pH (pKa ≈ 3.46) cluster_1 Resulting Peak Shape low_ph pH << pKa (e.g., 2.5) Analyte is Fully Protonated (Neutral, -COOH) good_peak Symmetrical Peak low_ph->good_peak mid_ph pH ≈ pKa (e.g., 3.5) Mixture of Protonated & Deprotonated (-COOH / -COO⁻) bad_peak Tailing Peak mid_ph->bad_peak high_ph pH >> pKa (e.g., 5.0) Analyte is Fully Deprotonated (Anionic, -COO⁻) other_peak Symmetrical Peak (but less retained) high_ph->other_peak

Fig 2. The effect of mobile phase pH on analyte ionization and peak shape.
Q9: What if the problem is instrumental (extra-column volume) or related to column hardware failure?

If you have optimized the mobile phase and ruled out sample overload, the issue may lie with the physical components of your HPLC system.

  • Extra-Column Volume (Dead Volume): The volume between the injector and the detector, outside of the column itself, can cause peak broadening and tailing. Minimize this by using narrow internal diameter (e.g., 0.005" or ~0.12 mm) PEEK tubing and ensuring all fittings are properly made with no gaps.[8][13]

  • Column Void or Blockage: A sudden pressure shock or operating at a high pH can cause the packed bed of the column to settle, creating a void at the inlet.[6][19] A partially blocked inlet frit from sample particulates can also distort the flow path.[12] Try reversing and flushing the column (if the manufacturer allows) or replacing the column to see if the problem resolves.[13]

Section 3: Advanced Troubleshooting & Method Optimization
Q10: When would I consider using an ion-pairing agent for an acidic analyte?

While suppressing ionization at low pH is the simplest approach, you can also work at a higher pH (e.g., pH 7) where the analyte is fully ionized and use an ion-pairing agent. An ion-pairing reagent is a molecule with a charged head group and a hydrophobic tail.[20]

  • Mechanism: For the anionic this compound (at pH > 4.5), you would add a basic ion-pairing reagent with a positive charge, such as Tetrabutylammonium (TBA) phosphate, to the mobile phase.[21][22] The TBA⁺ will form a neutral ion pair with the analyte's carboxylate group (R-COO⁻). This neutral complex is more hydrophobic and can be retained and separated by reversed-phase chromatography.[21][23]

  • When to Use: This is an advanced technique, often used when you need to separate a mixture of acids, bases, and neutrals in a single run. For troubleshooting simple tailing of a single acidic analyte, pH adjustment is superior.

Q11: What is a good starting HPLC method for this compound?

The following is a robust starting point for method development, designed to minimize the potential for peak tailing.

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18 (e.g., Purospher® STAR, Luna® Omega C18), 150 x 4.6 mm, 5 µmA standard workhorse column with inert silica to minimize secondary interactions.[24][25][26]
Mobile Phase A 10 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric AcidBuffers the system and ensures the analyte is in its non-ionized form for optimal peak shape.[15]
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reversed-phase.
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minutes.An initial gradient to determine the approximate elution time. Can be converted to isocratic once retention is known.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve efficiency and reduce viscosity.
Injection Volume 5-10 µLA low volume to prevent potential overload.
Sample Diluent Mobile Phase A / Water:Acetonitrile (90:10)Ensures compatibility with the mobile phase, preventing peak distortion.
Detection UV, wavelength of maximum absorbanceDetermine via UV scan of a standard.
Section 4: Frequently Asked Questions (FAQs)
  • Q: What is the single most common cause of peak tailing for this compound?

    • A: An improperly buffered mobile phase with a pH too close to the analyte's pKa of ~3.46.[8][9]

  • Q: What is the ideal mobile phase pH to use?

    • A: Approximately pH 2.5. This ensures the carboxylic acid is fully protonated, leading to a single analyte species and a symmetrical peak.[12]

  • Q: What type of HPLC column is best?

    • A: A modern, high-purity, fully end-capped C8 or C18 column will provide the best performance and minimize unwanted secondary interactions.[8][26]

  • Q: How do I quickly check if I am overloading the column?

    • A: Inject a 1:10 dilution of your sample. If the peak shape improves, you were overloading the column. Reduce your sample concentration or injection volume.[13]

  • Q: My peak is fronting, not tailing. What does that mean?

    • A: Peak fronting is often caused by column overload or injecting the sample in a solvent that is much stronger than the mobile phase.[7]

References
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
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  • 5-Methylisoxazole-4-carboxylic acid. (n.d.). PubChem.
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  • How can I reduce the tailing factor in HPLC system suitability? (2013, November 12). ResearchGate.
  • 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). National Institutes of Health.

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Removal of unreacted starting materials from 5-Methylisoxazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 5-Methylisoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in removing unreacted starting materials and byproducts from this important heterocyclic compound. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

Understanding the Chemistry of Purification

The successful purification of this compound hinges on a clear understanding of its chemical properties and those of the potential impurities. A common synthetic route involves the condensation of ethyl 2,4-dioxovalerate with hydroxylamine hydrochloride, followed by the hydrolysis of the resulting ester. This process can leave unreacted starting materials and byproducts in the crude product.

The key to effective purification is exploiting the differences in the physicochemical properties of the desired product and the impurities. This compound is an organic acid with a pKa of approximately 3.46, making it amenable to acid-base extraction techniques.[1][2] Its solid nature also allows for purification by recrystallization. For more challenging separations, column chromatography can be employed.

Below is a logical workflow for the purification of this compound:

PurificationWorkflow crude Crude Reaction Mixture extraction Liquid-Liquid Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Bulk Purification chromatography Column Chromatography extraction->chromatography If Recrystallization Fails or for High-Purity Needs recrystallization->chromatography Further Polishing pure_product Pure 5-Methylisoxazole- 3-carboxylic acid recrystallization->pure_product High Purity chromatography->pure_product

Caption: A general workflow for the purification of this compound.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Initial Work-up and Extraction

Question 1: My reaction mixture is a complex slurry. What is the best initial work-up procedure to isolate the crude this compound?

Answer: The initial work-up is critical for removing the bulk of inorganic salts and water-soluble impurities. A well-designed liquid-liquid extraction protocol is your most powerful tool at this stage. The strategy is to leverage the acidic nature of your product.

Causality: this compound, with its carboxylic acid functional group, will be deprotonated in a basic aqueous solution (pH > pKa) to form a water-soluble carboxylate salt.[3] Neutral organic impurities and unreacted starting materials like ethyl 2,4-dioxovalerate will remain in the organic phase.

Step-by-Step Protocol for Acid-Base Extraction:

  • Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. If your reaction was run in a water-miscible solvent like ethanol, it's often best to remove the solvent under reduced pressure. Dissolve the residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acid Wash (Optional): To remove any basic impurities, wash the organic layer with a dilute aqueous acid, such as 1 M HCl.

  • Base Extraction: Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH). The this compound will transfer to the aqueous layer as its sodium salt. Repeat the extraction 2-3 times to ensure complete transfer.

  • Back-Wash: Wash the combined basic aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification and Re-extraction: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is approximately 1-2. This will protonate the carboxylate, causing the this compound to precipitate or become soluble in an organic solvent.

  • Final Extraction and Drying: Extract the acidified aqueous layer with several portions of ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain your crude product.

Question 2: I've formed a persistent emulsion during the extraction. How can I resolve this?

Answer: Emulsion formation is a common issue, especially when dealing with complex reaction mixtures. Several techniques can be employed to break the emulsion.

Troubleshooting Emulsions:

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period will allow the layers to separate.

  • Brine Wash: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion.[4]

  • Gentle Swirling: Avoid vigorous shaking. Instead, gently swirl or rock the separatory funnel.

  • Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.[4]

  • Centrifugation: If the volume is manageable, centrifugation is a very effective method for separating the layers.

Section 2: Purification by Recrystallization

Question 3: My crude product is a solid but contains colored impurities. Can I purify it by recrystallization, and how do I choose the right solvent?

Answer: Recrystallization is an excellent and highly effective method for purifying solid compounds like this compound, especially for removing small amounts of impurities.[5] The key is to find a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

Solvent Selection Strategy:

A good starting point for solvent selection is to test the solubility of your crude product in a range of common laboratory solvents.

Solvent SystemSuitability for this compound
Water Can be effective, especially for polar compounds. However, many organics have low solubility even when hot.[6]
Ethanol/Methanol The product is slightly soluble in methanol.[1][2] An aqueous methanol solution is a good candidate.
Ethyl Acetate A common and effective solvent for recrystallization of this compound.[7]
Hexanes/Ethyl Acetate A good solvent/anti-solvent system. The product should be soluble in ethyl acetate and insoluble in hexanes.
Toluene Can be a good choice for aromatic compounds.

Step-by-Step Recrystallization Protocol (Using Ethyl Acetate):

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of hot ethyl acetate to your crude this compound to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Cooling too quickly can trap impurities.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate.

  • Drying: Dry the purified crystals under vacuum.

A reported protocol for the synthesis of this compound specifies recrystallization from aqueous methanol.[8] Another protocol details recrystallization from ethyl acetate to yield a white crystalline product.[7]

Section 3: Purification by Column Chromatography

Question 4: Recrystallization did not remove all the impurities, or my product oiled out. How can I use column chromatography to purify this compound?

Answer: Column chromatography is a powerful technique for separating compounds with different polarities. For carboxylic acids, a key consideration is to suppress the ionization of the acid on the silica gel, which can lead to severe peak tailing.

The Role of Acidic Modifiers:

Adding a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase is crucial.[9] This maintains the carboxylic acid in its protonated, less polar form, leading to better peak shape and improved separation. A common starting point is to add 0.1-1% of the acidic modifier to your eluent.[9]

Chromatography cluster_0 Without Acidic Modifier cluster_1 With Acidic Modifier (e.g., Acetic Acid) a Carboxylic Acid on Silica b Protonated Form (Less Polar) a->b c Deprotonated Form (More Polar) a->c d Severe Peak Tailing b->d c->d e Carboxylic Acid on Silica f Primarily Protonated Form e->f g Sharp Peak Elution f->g

Caption: The effect of an acidic modifier in column chromatography of carboxylic acids.

Step-by-Step Column Chromatography Protocol:

  • TLC Analysis: First, determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of hexanes and ethyl acetate with a small amount of acetic acid. Aim for an Rf value of 0.2-0.4 for your product.

  • Column Packing: Pack a silica gel column with your chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Run the column with your chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The volatile acidic modifier should also be removed during this step.

For closely related isoxazole carboxylic acids, reverse-phase HPLC methods using a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid or formic acid modifier have been reported.[2][10]

Section 4: Purity Assessment

Question 5: How can I confirm the purity of my final product?

Answer: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

Recommended Analytical Methods:

TechniqueInformation Provided
¹H NMR Confirms the structure of the compound and can reveal the presence of proton-containing impurities.[11]
¹³C NMR Provides further structural confirmation.
Mass Spectrometry (MS) Confirms the molecular weight of the compound.[11]
Infrared (IR) Spectroscopy Confirms the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.[7][11]
High-Performance Liquid Chromatography (HPLC) A powerful technique for assessing purity and quantifying any remaining impurities.[11]
Melting Point A sharp melting point close to the literature value (around 168-174 °C) is a good indicator of purity.[7]

A comprehensive Certificate of Analysis for a reference standard of this compound typically includes data from ¹H-NMR, Mass Spectrometry, and HPLC.[11]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low recovery after purification - Product is partially soluble in the recrystallization solvent at low temperature.- Irreversible adsorption on the silica gel column.- Use a different recrystallization solvent or a solvent/anti-solvent system.- Add an acidic modifier to the chromatography eluent.
Product appears as an oil after work-up - Presence of impurities depressing the melting point.- Product is not fully solid at room temperature.- Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification.- Purify the oil directly by column chromatography.[4]
Product degradation during purification - The isoxazole ring can be sensitive to strongly basic or acidic conditions, and some derivatives are unstable on silica gel.[12]- Use milder bases like sodium bicarbonate for extraction.- Avoid prolonged exposure to strong acids.- Consider using neutral alumina instead of silica gel for chromatography.

References

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Technical Support Center: Scaling Up the Synthesis of 5-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Methylisoxazole-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to assist you in successfully scaling up your synthesis. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the challenges of this process.

I. Overview of Synthetic Strategies

This compound is a key building block in medicinal chemistry, notably in the development of Raf kinase inhibitors for cancer therapies.[1] Its synthesis can be approached through several pathways, with the most common being the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][2]

Common Synthetic Routes:
  • Cyclocondensation Route: This classic approach involves the reaction of an acetoacetic acid derivative with hydroxylamine hydrochloride.[1] The reaction typically proceeds by forming an imine, followed by intramolecular cyclization.[1]

  • 1,3-Dipolar Cycloaddition Route: This method utilizes the reaction of a nitrile oxide with an alkyne.[1] Nitrile oxides can be generated in situ from aldoximes or more stable hydroxyimidoyl chlorides.[1]

  • Alternative Routes: Other reported methods include the carboxylation of 5-methylisoxazole and heterocyclization using nitroacetic acid derivatives.[1]

Below is a generalized workflow for the synthesis, typically starting from readily available materials and proceeding to the final product through an ester intermediate.

Synthesis_Workflow A Starting Materials (e.g., Diethyl oxalate, Acetone) B Claisen Condensation A->B C Intermediate (Ethyl 2,4-dioxopentanoate) B->C D Cyclocondensation (with Hydroxylamine HCl) C->D E Ester Product (Ethyl 5-methylisoxazole-3-carboxylate) D->E F Hydrolysis (e.g., LiOH, NaOH) E->F G Final Product (this compound) F->G H Purification (Crystallization/Extraction) G->H Regioisomer_Troubleshooting A Mixture of Regioisomers Observed B Modify Reaction Conditions A->B C Adjust pH B->C D Change Solvent B->D E Use β-enamino diketone derivative B->E F Improved Regioselectivity C->F D->F E->F

Caption: Decision tree for addressing regioselectivity issues.

Potential Solutions:

  • pH Control: Acidic conditions often favor the formation of one isomer. [3]Careful control of the pH during the reaction can significantly improve regioselectivity.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents (e.g., ethanol vs. methanol) may favor the desired isomer. [3]* Substrate Modification: Converting the 1,3-dicarbonyl to a β-enamino diketone derivative can provide better regiochemical control. [3]

Issue 3: Incomplete Hydrolysis of the Ester

Question: We are struggling to achieve complete hydrolysis of ethyl 5-methylisoxazole-3-carboxylate to the carboxylic acid. Increasing the reaction time and temperature leads to decomposition. What are our options?

Answer: Incomplete hydrolysis with concurrent degradation suggests that the reaction conditions are too harsh for the isoxazole ring, which can be sensitive to strong bases and high temperatures. [4] Causality: The isoxazole ring can be susceptible to ring-opening under harsh hydrolytic conditions. [5]Finding a balance between efficient ester cleavage and maintaining the integrity of the heterocyclic core is crucial.

Recommended Protocol Adjustments:

ParameterStandard ConditionRecommended ModificationRationale
Base NaOH or KOHLiOH [6][7]Lithium hydroxide is often milder and can be effective at lower temperatures.
Solvent Ethanol/WaterTHF/Water [6][7]Tetrahydrofuran can improve the solubility of the ester and allow for a more homogeneous reaction at lower temperatures.
Temperature RefluxRoom Temperature to 40°CLowering the temperature minimizes the risk of isoxazole ring degradation.
Work-up Strong acid (e.g., HCl)Mild acid (e.g., citric acid) [6][7]A milder acid for neutralization can prevent acid-catalyzed degradation of the product.

Step-by-Step Protocol for Mild Hydrolysis:

  • Dissolve the ethyl 5-methylisoxazole-3-carboxylate in a mixture of THF and water. [6]2. Add an aqueous solution of LiOH (1-2 equivalents) dropwise at room temperature. [6][7]3. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 3-4 with a saturated solution of citric acid. [6][7]5. Extract the product with a suitable organic solvent (e.g., ethyl acetate). [6]6. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. [6]

Issue 4: Purification Challenges with the Final Product

Question: Our final this compound product is difficult to purify, and we observe significant impurities by HPLC. What are the best strategies for purification at scale?

Answer: Carboxylic acids can be challenging to purify due to their polarity and potential for salt formation. [5]A multi-step purification strategy is often necessary.

Purification Strategy Flowchart:

Purification_Strategy A Crude Product B Acid-Base Extraction A->B C Crystallization B->C D Characterization (HPLC, NMR, MS) C->D E Pure Product D->E

Caption: A strategic workflow for the purification of the final product.

Detailed Purification Steps:

  • Acid-Base Extraction: This is a highly effective method for removing neutral and basic impurities. [5] * Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous base (e.g., sodium bicarbonate solution) to form the water-soluble carboxylate salt.

    • Wash the aqueous layer with the organic solvent to remove impurities.

    • Cool the aqueous layer and re-acidify with a cold, dilute acid (e.g., 1M HCl) to precipitate the purified carboxylic acid.

    • Filter the solid and wash with cold water.

  • Crystallization: This is a powerful technique for achieving high purity.

    • Screen for a suitable solvent system (e.g., water, ethanol/water, toluene).

    • Dissolve the product from the acid-base extraction in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to form well-defined crystals.

    • Filter the crystals and dry under vacuum.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up this synthesis?

A1: Key safety considerations include:

  • Handling of Bases: Sodium ethoxide and other strong bases are corrosive and react violently with water. Handle them in a dry, inert atmosphere and wear appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The Claisen condensation can be highly exothermic. Ensure adequate cooling capacity and controlled reagent addition to prevent thermal runaway.

  • Solvent Handling: Use and distillation of large quantities of flammable organic solvents require proper ventilation, grounding of equipment to prevent static discharge, and adherence to all safety protocols for handling flammable liquids.

  • Hydroxylamine Hydrochloride: This reagent can be toxic and an irritant. Handle it in a well-ventilated area and wear appropriate PPE.

Q2: Can this synthesis be performed using greener or more sustainable methods?

A2: Yes, several greener approaches have been reported. These include:

  • Water-based Reaction Media: Performing the 1,3-dipolar cycloaddition in aqueous media can reduce the reliance on organic solvents. [1]* Solvent-free Methodologies: Mechanochemical synthesis using ball-milling is an effective solvent-free approach. [1]* Ultrasound-assisted Synthesis: Ultrasound irradiation can enhance reaction rates and yields, often under milder conditions and in greener solvents like water. [8] Q3: What are the typical analytical methods used for in-process control and final product characterization?

A3: A combination of chromatographic and spectroscopic techniques is essential:

  • In-Process Control (IPC):

    • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

    • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reactant consumption and product formation.

  • Final Product Characterization:

    • HPLC: To determine purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

Q4: Are there any specific storage conditions for the final product?

A4: this compound is a solid at room temperature. [9]It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture.

IV. References

  • Smolecule. (2023, August 15). Buy this compound | 3405-77-4.

  • Nano Biorizons. (2024, June 30). Construction of Isoxazole ring: An Overview.

  • FAQ. (n.d.). What are the synthesis and applications of this compound?

  • ResearchGate. (n.d.). Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole...

  • ResearchGate. (n.d.). Isoxazole synthesis 54 by consecutive three-component alkynylation–cyclocondensation sequence.

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.

  • ECHEMI. (n.d.). How to hydrolyze ester in presence of isoxazole moiety?

  • ResearchGate. (2017, June 14). How to hydrolyze ester in presence of isoxazole moiety?

  • MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.

  • National Institutes of Health (NIH). (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

  • Sigma-Aldrich. (n.d.). This compound 3405-77-4.

  • BenchChem. (n.d.). Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid.

Sources

Technical Support Center: Stability of 5-Methylisoxazole-3-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methylisoxazole-3-carboxylic acid and its derivatives. This guide is designed to provide expert insights and practical solutions to common stability challenges encountered during synthesis, purification, analysis, and storage. Our goal is to explain the causality behind these issues and provide robust, self-validating protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs): Understanding the Core Chemistry

This section addresses fundamental questions about the inherent stability of the isoxazole scaffold.

Q1: What is the primary chemical feature responsible for the instability of isoxazole derivatives?

A: The principal source of instability in the isoxazole ring is the relatively weak nitrogen-oxygen (N-O) single bond.[1][2] This bond has a lower dissociation energy compared to other bonds within the heterocyclic system, making it susceptible to cleavage under various energetic conditions, including chemical, thermal, and photolytic stress.[1][3]

Q2: Are all isoxazole derivatives equally unstable?

A: No, stability is highly dependent on the nature and position of substituents on the isoxazole ring. Electron-withdrawing groups can influence the electron density of the ring and the lability of the N-O bond. Furthermore, the presence of certain functional groups can open up specific degradation pathways. For example, 3-unsubstituted isoxazoles are known to be particularly unstable under even moderately basic conditions.[4][5]

Q3: What are the most common degradation pathways I should be aware of?

A: Researchers should be vigilant for three primary degradation pathways:

  • Base-Catalyzed Ring Opening: In the presence of a base, deprotonation at the C3 or C5 position can initiate a ring-scission cascade, cleaving the N-O bond to form intermediates like β-ketonitriles.[4][5]

  • Reductive Cleavage: The N-O bond can be readily cleaved under reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd), which is a common consideration during synthetic transformations.[1][6]

  • Photochemical Rearrangement: Upon exposure to UV radiation, the isoxazole ring can undergo a complex rearrangement, often collapsing into a reactive azirine intermediate, which can then isomerize to a more stable oxazole.[3][7][8]

Troubleshooting Guide: From Benchtop to Analysis

This section provides practical, in-depth solutions to specific problems you may encounter during your experimental work.

Issue 1: Compound Degradation in Solution or During Analytical Method Development

Q: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis, especially when using a basic mobile phase or dissolving my compound in a basic buffer. What is happening?

A: Potential Cause & Scientific Explanation: You are likely observing base-catalyzed hydrolysis and ring opening of the isoxazole moiety. The isoxazole ring, particularly if unsubstituted at certain positions, is susceptible to nucleophilic attack and ring cleavage in the presence of bases.[1][4] This process often involves deprotonation followed by an elimination reaction that breaks the weak N-O bond, leading to the formation of one or more degradation products with different retention times.[4]

Recommended Solutions & Protocols:

  • pH Control: Maintain all solutions, including sample diluents and mobile phases, at a neutral or slightly acidic pH (pH 3-6.5) where the isoxazole ring is generally more stable.

  • Forced Degradation Study: To confirm susceptibility and identify degradation products, perform a controlled forced degradation study. This is a critical step in developing a stability-indicating analytical method.[9][10][11]

Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally stress the compound to generate potential degradation products, which is essential for validating that your analytical method can separate them from the parent compound.[9][10]

1. Stock Solution Preparation: Prepare a 1 mg/mL solution of your this compound derivative in a suitable solvent (e.g., Acetonitrile:Water 50:50).

2. Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

Stress ConditionReagent/MethodTypical ConditionsNotes
Acid Hydrolysis 1 M HCl1 mL stock + 1 mL 1 M HCl. Heat at 60°C for 4-8 hours.Neutralize with 1 M NaOH before injection.
Base Hydrolysis 1 M NaOH1 mL stock + 1 mL 1 M NaOH. Keep at RT for 1-4 hours.This is often the most aggressive condition for isoxazoles. Neutralize with 1 M HCl before injection.[11]
Oxidation 3-6% H₂O₂1 mL stock + 1 mL 3% H₂O₂. Keep at RT for 8-24 hours.Protect from light to prevent radical chain reactions.
Thermal HeatHeat the stock solution at 70°C for 48 hours.Compare against a control sample stored at the recommended temperature.
Photolytic Light ExposureExpose the stock solution to direct sunlight or a photostability chamber (ICH Q1B guidelines).Run a dark control in parallel (vial wrapped in foil).[11]

3. Analysis: Analyze all samples (including a non-degraded control) by your HPLC/LC-MS method. The goal is to achieve 10-20% degradation of the main peak to ensure that significant degradants are formed and can be resolved.[9]

Diagram: Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic (1 M HCl, 60°C) stock->acid Aliquot base Basic (1 M NaOH, RT) stock->base Aliquot ox Oxidative (3% H₂O₂, RT) stock->ox Aliquot thermal Thermal (70°C) stock->thermal Aliquot photo Photolytic (ICH Q1B) stock->photo Aliquot control Control (No Stress) stock->control Aliquot neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC / LC-MS ox->analyze thermal->analyze photo->analyze control->analyze neutralize->analyze report Evaluate Peak Purity & Mass Balance analyze->report

Caption: Workflow for conducting a forced degradation study.

Issue 2: Color Change and Degradation During Storage or Handling

Q: My solid compound, or a solution of it, turns yellow/brown over time, even when stored in a vial. What's causing this?

A: Potential Cause & Scientific Explanation: This is a classic sign of photolytic degradation. The isoxazole ring can absorb UV radiation, leading to the cleavage of the weak N-O bond and rearrangement to an oxazole or other colored degradation products.[3][7] This process can be initiated by ambient laboratory light or sunlight over extended periods.

Diagram: General Photochemical Degradation Pathway of Isoxazole

G isoxazole Isoxazole Derivative intermediate [Azirine Intermediate] isoxazole->intermediate UV Light (hν) oxazole Oxazole Product intermediate->oxazole Rearrangement other Other Degradants (Colored Impurities) intermediate->other

Caption: Photolytic rearrangement of isoxazole to oxazole.

Recommended Solutions & Protocols:

  • Protect from Light: Always store this compound and its derivatives in amber vials or wrap clear vials completely in aluminum foil.[1] Minimize exposure to direct light during weighing and solution preparation.

  • Inert Atmosphere: For long-term storage, particularly for sensitive derivatives, consider storing the solid material under an inert atmosphere (e.g., nitrogen or argon) to prevent concurrent oxidative degradation.

  • Storage Conditions: Unless otherwise specified, store the compound in a cool, dark, and dry place. Refer to the supplier's recommendations.[12]

Table: Recommended General Storage and Handling Conditions

ParameterSolid CompoundIn SolutionJustification
Light Store in amber vials or protect from light.Use amber volumetric flasks/vials.Prevents photolytic degradation and rearrangement.[3][7]
Temperature Cool, dry place (e.g., Room Temp or 2-8°C).Store at 2-8°C for short-term; ≤ -20°C for long-term.Slows the rate of potential thermal degradation pathways.
Atmosphere Sealed container. Inert gas for long-term.Degas solvents. Consider storing under N₂ or Ar.Minimizes oxidation and hydrolysis from atmospheric moisture.
pH N/AMaintain at neutral or slightly acidic pH.Avoids base-catalyzed ring opening.[5]
Issue 3: Product Loss or Unexpected Byproducts During Synthetic Workup

Q: I'm losing a significant portion of my isoxazole-containing product during a reaction workup that involves catalytic hydrogenation or treatment with a strong base. Why?

A: Potential Cause & Scientific Explanation: You are encountering two of the classic chemical labilities of the isoxazole ring.

  • Reductive Cleavage: Catalytic hydrogenation (e.g., H₂ over Pd/C, Raney Ni) is a standard method for reducing functional groups, but it is also highly effective at cleaving the isoxazole N-O bond.[1] This will convert your isoxazole into a β-amino enone or related open-chain compound.

  • Strongly Basic Conditions: Using strong bases like NaOH, KOH, or t-BuOK, especially at elevated temperatures, can rapidly open the isoxazole ring.[1][5] This is a common issue during saponification of an ester or other base-mediated reactions.

Recommended Solutions & Protocols:

  • Avoid Reductive Cleavage: If you need to perform a reduction on another part of the molecule, select a reagent that is chemoselective and will not attack the N-O bond. Consult the chemical literature for specific examples relevant to your substrate.

  • Use Milder Bases: For reactions requiring a base, opt for milder, non-nucleophilic organic bases (e.g., triethylamine, DIPEA) or inorganic bases like NaHCO₃ or K₂CO₃ when possible.[5]

  • Temperature Control: If a strong base is unavoidable (e.g., for ester hydrolysis), perform the reaction at the lowest possible temperature (e.g., 0°C or room temperature) and monitor it closely by TLC or LC-MS to minimize reaction time and prevent degradation of the product.

References

  • Grigg, R., & Jackson, J. L. (2009). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate.
  • Wikipedia. (n.d.). Isoxazole.
  • Malato, S., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate.
  • Dalvie, D. K., et al. (2005). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. PubMed.
  • Fisher, C. A., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv.
  • Fisher, C. A., et al. (2022). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC.
  • Various Authors. (2024). Construction of Isoxazole ring: An Overview. ResearchGate.
  • Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. PubMed.
  • Kamberi, M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Chen, Y., et al. (2018). Reduction of Isoxazoles including Sulfamethoxazole by Aqueous Fe II –Tiron Complex: Impact of Structures. ResearchGate.
  • Wawrzynczak, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health.
  • Sharma, A., et al. (2022). Forced Degradation – A Review. ResearchGate.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Reddy, C. S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC.

Sources

Technical Support Center: Optimizing Catalyst Loading for Reactions of 5-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Methylisoxazole-3-carboxylic acid. This molecule is a versatile heterocyclic building block, but its reactivity, particularly in catalyzed reactions, presents unique challenges and optimization opportunities.[1][2] This guide is structured to move beyond simple protocols, offering in-depth troubleshooting and causal explanations to empower you to rationalize your experimental choices and achieve robust, reproducible results.

The core of successful catalysis lies not just in choosing the right catalyst, but in understanding the optimal quantity to use. Catalyst loading directly influences reaction kinetics, selectivity, and overall process efficiency.[3] Insufficient loading leads to sluggish or incomplete reactions, while excessive loading can introduce detrimental effects such as increased side reactions, catalyst aggregation, and higher costs.[4][5]

This document addresses the most common catalyzed reactions involving this compound and its derivatives: Amide Bond Formation, Palladium-Catalyzed Cross-Coupling, and Catalytic Hydrogenation.

Section 1: Amide Bond Formation (Coupling Reactions)

The conversion of the carboxylic acid moiety into an amide is one of the most frequent transformations for this substrate.[6] While often mediated by stoichiometric coupling reagents, the principles of optimizing the "promoter" or "activator" loading are analogous to catalytic processes.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is showing low to no yield. What are the primary causes?

A1: Low yields in amide coupling reactions are typically traced back to a few key areas: inefficient carboxylic acid activation, amine deactivation, or suboptimal reaction conditions.[7] The isoxazole nitrogen can also play a role by interacting with reagents.

  • Incomplete Carboxylic Acid Activation : The coupling reagent (e.g., HATU, EDC) must activate the carboxyl group to form a highly reactive intermediate. If the reagent is used in insufficient amounts or has degraded due to improper storage, activation will be incomplete.[7]

  • Amine Deactivation : Amines can be protonated by the carboxylic acid, rendering them non-nucleophilic. The choice and amount of base (e.g., DIPEA, Et₃N) are critical to prevent this and facilitate the reaction.[7]

  • Steric Hindrance : While this compound itself is not exceptionally bulky, a sterically hindered amine partner can significantly slow the reaction rate.[7]

Q2: I see the formation of my activated ester by LC-MS, but the reaction with the amine does not proceed. What should I investigate?

A2: This is a classic issue indicating that the problem lies with the nucleophile (the amine) or the stability of the activated intermediate.

  • Nucleophilicity of the Amine : Highly electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines may be poor nucleophiles.

  • Hydrolysis : The activated intermediate is highly susceptible to hydrolysis. The presence of trace amounts of water in your solvent or reagents can quench the intermediate before the amine can react.[7] Using anhydrous solvents and reagents is crucial.

  • Base Choice : The base's role is not just to scavenge acid but also to ensure the amine remains deprotonated and nucleophilic. For difficult couplings, a stronger, non-nucleophilic base might be required, but care must be taken as strong bases can also promote side reactions.

Troubleshooting Guide: Low Amide Coupling Yield

This workflow provides a systematic approach to diagnosing and solving low-yield issues.

G start Low or No Yield Observed check_activation Confirm Carboxylic Acid Activation (e.g., via LC-MS, IR) start->check_activation activation_ok Activation Confirmed check_activation->activation_ok Yes activation_fail Activation Incomplete check_activation->activation_fail No amine_issue Investigate Amine Reactivity activation_ok->amine_issue increase_reagent Increase Coupling Reagent Loading (1.1-1.5 eq) activation_fail->increase_reagent amine_sterics Steric Hindrance? amine_issue->amine_sterics amine_electronics Poor Nucleophile? amine_sterics->amine_electronics No increase_temp Increase Temperature (e.g., RT to 40-60 °C) amine_sterics->increase_temp Yes brute_force Convert Acid to Acyl Chloride (e.g., SOCl₂, Oxalyl Chloride) amine_electronics->brute_force Yes change_reagent Switch to More Potent Reagent (e.g., COMU, T3P) increase_reagent->change_reagent If no improvement

Caption: Troubleshooting workflow for low amide coupling yield.

Data & Protocols

Table 1: Comparison of Common Amide Coupling Reagents & Loadings

ReagentActivating AgentTypical Loading (mol equiv.)ByproductsKey Considerations
HATU Guanidinium-based1.0 - 1.5TetramethylureaHighly efficient, fast reactions. Byproducts are water-soluble.[7]
EDC/HOBt Carbodiimide/Additive1.1 - 1.5 (EDC), 1.0 (HOBt)Dialkylurea, HOBt adductsEconomical choice. EDC byproduct is water-soluble. HOBt suppresses side reactions.
PyBOP Phosphonium-based1.1 - 1.5HMPA (carcinogenic)Very effective but produces toxic byproduct. Handle with extreme care.
SOCl₂ Thionyl Chloride1.1 - 2.0 (or as solvent)SO₂, HClConverts acid to highly reactive acyl chloride. Not suitable for sensitive substrates.[6]

Protocol 1: General Procedure for Amide Coupling using HATU [7]

  • Preparation : Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., DMF, DCM).

  • Activation : Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

  • Stirring : Stir the mixture at room temperature for 15-30 minutes to ensure pre-activation of the carboxylic acid.

  • Amine Addition : Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Monitoring : Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS.

  • Work-up : Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Functionalizing the isoxazole ring, often at the 5-position after conversion to a halide, is commonly achieved via Suzuki-Miyaura cross-coupling.[8][9] Optimizing the palladium catalyst loading is a delicate balance between achieving a reasonable reaction rate and preventing catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is stalling or showing very low conversion. Should I just increase the catalyst loading?

A1: Not necessarily. While insufficient catalyst is a possibility, simply increasing the loading can be counterproductive.[10] Often, the issue is catalyst deactivation or an inefficient catalytic cycle.

  • Catalyst Deactivation : The active Pd(0) species is prone to oxidation if oxygen is present and can aggregate to form inactive palladium black, especially at high temperatures.[10]

  • Inefficient Oxidative Addition : This is often the rate-determining step.[11] The bond between the isoxazole ring and the leaving group (e.g., Br, I) must be broken by the Pd(0) catalyst. An inappropriate ligand can hinder this step.

  • Ligand Choice : The ligand stabilizes the Pd center and facilitates the catalytic cycle. For challenging substrates, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often required to promote oxidative addition and prevent catalyst decomposition.[10][12]

Q2: I'm observing a black precipitate in my reaction flask. What is it and how can I prevent it?

A2: The black precipitate is almost certainly palladium black, an inactive, aggregated form of palladium metal.[10] This is a clear sign of catalyst deactivation.

  • Cause : This is typically caused by exposure to oxygen (inadequate degassing), high temperatures, or the use of ligands that fail to sufficiently stabilize the Pd(0) intermediates.[10]

  • Prevention :

    • Rigorous Degassing : Ensure all solvents and the reaction headspace are thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles).

    • Temperature Control : Avoid excessively high temperatures, which accelerate decomposition.[10]

    • Stabilizing Ligands : Use appropriate ligands that create a stable, coordinatively saturated palladium complex, preventing aggregation.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the cycle helps diagnose which step may be failing.

G cluster_0 Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product R1X R¹-X (Isoxazole-Br) R1X->PdII_RX R2B R²-B(OR)₂ (Boronic Acid) R2B->PdII_RX Base Base (e.g., Na₂CO₃) Base->R2B

Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting & Data

Table 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling

SymptomPotential CauseRecommended ActionCatalyst Loading Impact
Low or No Conversion Inefficient oxidative addition.Use bulky, electron-rich ligands (e.g., Buchwald-type).[10] Ensure base is active and soluble.A modest increase (e.g., 1-2 mol% to 3-5 mol%) may help overcome a slow step.[10]
Reaction Stalls Catalyst decomposition (Pd black formation).Improve anaerobic conditions. Use more stabilizing ligands. Consider a lower reaction temperature.[10]High loading can sometimes accelerate decomposition due to higher concentrations of unstable intermediates.
Formation of Side Products Homocoupling of boronic acid. Proto-debromination.Ensure anhydrous conditions. Use a 1:1 stoichiometry of coupling partners.Excessive catalyst loading can sometimes promote side reactions.[4]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling [8]

  • Preparation : To a reaction vessel, add the 5-bromo-isoxazole derivative (1.0 eq), the boronic acid or ester (1.2 eq), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional ligand.

  • Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition : Add degassed solvent (e.g., Dioxane/Water, Toluene, DMF).

  • Heating : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS.

  • Work-up : After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Section 3: Catalytic Hydrogenation

The N-O bond in the isoxazole ring is susceptible to reductive cleavage via catalytic hydrogenation, providing a pathway to valuable β-enaminone or related structures.[13][14] Catalyst choice and loading are paramount for achieving high conversion and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for isoxazole ring hydrogenation?

A1: The optimal loading depends on the catalyst, substrate, and reaction conditions (pressure, temperature). A typical starting point for a bench-scale reaction using a heterogeneous catalyst like Palladium on Carbon (Pd/C) is 5-10 wt% of the substrate.

  • Low Loading (<5 wt%) : May result in very long reaction times or incomplete conversion.

  • Optimal Loading (5-10 wt%) : Generally provides a good balance between reaction rate and cost-effectiveness.

  • High Loading (>10 wt%) : Unlikely to significantly increase the rate further if the reaction is limited by other factors (e.g., mass transfer of H₂ gas) and can increase the risk of over-reduction or other side reactions.[4]

Q2: My hydrogenation is incomplete. Should I increase catalyst loading, hydrogen pressure, or temperature?

A2: Each parameter has a distinct effect. A systematic approach is best.

  • Check Catalyst Activity : First, ensure your catalyst is active. A new bottle or a freshly prepared catalyst can make a significant difference. Old catalysts can be "poisoned" by atmospheric contaminants.

  • Increase Catalyst Loading : This is often the simplest first step. Doubling the loading from 5 wt% to 10 wt% can overcome issues of slow kinetics or minor catalyst poisoning.

  • Increase Hydrogen Pressure : If the reaction rate is limited by the concentration of hydrogen dissolved in the solvent (mass transfer limitation), increasing the H₂ pressure will have a more significant effect than adding more catalyst.

  • Increase Temperature : This will increase the reaction rate but may negatively impact selectivity, potentially leading to the reduction of other functional groups.

Table 3: Common Catalysts for Isoxazole Hydrogenation

CatalystTypical Loading (wt%)Selectivity & Notes
Pd/C (5% or 10%) 5 - 10%The most common and versatile choice. Generally provides clean ring-opening.[13]
Raney Nickel 10 - 50%More aggressive catalyst. Can reduce other functional groups. Requires careful handling (pyrophoric).[15]
PtO₂ (Adams' catalyst) 1 - 5%Very active catalyst, often used under milder conditions.
Transfer Hydrogenation VariesUses a hydrogen donor (e.g., ammonium formate, hydrazobenzene) instead of H₂ gas. Can offer different selectivity.[14]

Protocol 3: General Procedure for Catalytic Hydrogenation of an Isoxazole

  • Preparation : In a hydrogenation vessel (e.g., a Parr shaker bottle), dissolve the this compound derivative (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, Ethyl Acetate).

  • Catalyst Addition : Carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 wt%) under a stream of inert gas.

  • Seal and Purge : Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel by evacuating and refilling with H₂ gas (3-5 cycles).

  • Pressurize : Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi or as required).

  • Reaction : Begin vigorous agitation (shaking or stirring) at the desired temperature (often room temperature).

  • Monitoring : Monitor the reaction by observing hydrogen uptake. The reaction is complete when H₂ uptake ceases.

  • Work-up : Carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Caution : The catalyst on the filter paper may be pyrophoric; quench carefully with water.

  • Isolation : Rinse the celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • International Research Journal of Modernization in Engineering Technology and Science. Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023-06-30).
  • Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene.
  • National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
  • ResearchGate. Synthesis and hydrogenation of isoxazole (3).
  • Poster Board #508. Isoxazole ring-opening by transfer hydrogenation. (2024-08-19).
  • ElectronicsAndBooks. Unusual retention of isoxazole ring under the influence of 3-(substituted nitrophenyl)-2-isoxazoline during catalytic hydrogenat. (2009-07-14).
  • Smolecule. Buy this compound | 3405-77-4. (2023-08-15).
  • MDPI. Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles.
  • African Journal of Pure and Applied Chemistry. Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. (2025-08-08).
  • Reddit. Tips and tricks for difficult amide bond formation?. (2021-10-20).
  • Innovations in Chemistry. Role of Catalysts in Kinetic Reactions, Applications and Innovations in Chemistry.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives.
  • PMC. Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction.
  • ResearchGate. Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. (2025-08-07).
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. (2008-06-23).
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of this compound.
  • ResearchGate. Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. (2025-08-06).
  • PubMed Central. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore.

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Byproduct identification in 5-Methylisoxazole-3-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Methylisoxazole-3-carboxylic acid (CAS: 3405-77-4). This guide is designed to provide expert insights and practical troubleshooting advice for identifying and mitigating common byproducts encountered during its use in synthesis. As a versatile heterocyclic building block, its reactivity, while advantageous, can lead to specific side reactions that require careful management.[1]

This document moves beyond standard protocols to explain the causal mechanisms behind byproduct formation, offering a deeper understanding to empower your experimental design and ensure the integrity of your results.

Frequently Asked Questions: Byproduct Identification & Mitigation

This section addresses the most common issues and questions that arise during reactions involving this compound.

Q1: I'm performing an amide coupling reaction with my amine and see an unexpected, major peak in my LC-MS analysis. What is it likely to be?

This is the most frequent issue encountered. The identity of the byproduct is almost entirely dependent on the coupling reagent you have chosen. The two most common culprits are byproducts from carbodiimide or uronium/aminium salt-based reagents.

  • If you are using a carbodiimide (e.g., EDC, DCC): The most probable byproduct is an N-acylurea . This forms when the highly reactive O-acylisourea intermediate, intended to react with your amine, rearranges or reacts with another equivalent of the carboxylic acid. This byproduct is often difficult to remove via standard silica gel chromatography due to its polarity.

  • If you are using a uronium/aminium salt (e.g., HATU, HBTU): You may be observing a guanidinium byproduct . This occurs when your amine starting material directly attacks the coupling reagent instead of the activated carboxylic acid. The likelihood of this side reaction increases if the amine is highly nucleophilic and unhindered, or if the addition of reagents is not properly sequenced.

Expert Recommendation: Always add the coupling reagent to the solution of this compound and allow it to pre-activate for a few minutes before adding the amine. This minimizes the concentration of free coupling reagent available to react directly with the amine.

Coupling Reagent ClassCommon ReagentPrimary ByproductMitigation Strategy
Carbodiimide EDC, DCCN-acylureaAcidic aqueous wash (e.g., dilute HCl) to protonate and solubilize the urea byproduct. Use of additives like NHS or HOBt can improve efficiency and reduce side reactions.[2]
Uronium/Aminium Salt HATU, HBTUGuanidinium byproductEnsure proper order of addition: pre-activate the acid with HATU before adding the amine.
Phosphonium Salt PyBOP, PyAOPPhosphoramideTypically lower incidence of byproducts compared to other classes, but workup should include aqueous washes to remove phosphine oxide byproducts.
Q2: My reaction is clean by TLC, but after workup and heating to remove solvent, I see a new, less polar spot. What could be causing this?

This strongly suggests you are observing decarboxylation . Under thermal stress, this compound can lose carbon dioxide to form 5-methylisoxazole.[3][4] This byproduct is significantly less polar than the starting material and will have a higher Rf on a normal-phase TLC plate.

Causality: The carboxylic acid group at the 3-position of the isoxazole ring is susceptible to removal at elevated temperatures.[3] This process can be accelerated in the presence of residual acid or base from the workup.

Expert Recommendation: Avoid prolonged heating of reaction mixtures or crude products. When concentrating your product, use a rotary evaporator with the bath temperature set no higher than 40-45°C. For final drying, a high-vacuum line at ambient temperature is preferable to a vacuum oven.

Q3: I'm running my reaction under basic conditions and my yield is very low, with multiple unidentifiable polar byproducts. What is happening to the isoxazole ring?

You are likely observing base-catalyzed isoxazole ring opening . The isoxazole ring, while generally stable, is susceptible to cleavage under certain conditions, particularly elevated pH and temperature.[5][6] A study on the related drug Leflunomide demonstrated that the stability of the isoxazole ring is significantly reduced under basic conditions (pH 10) compared to neutral or acidic pH.[7] This cleavage can lead to the formation of β-aminoenones or other complex degradation products that are often highly polar and difficult to characterize.[8]

Expert Recommendation: If basic conditions are required, use a non-nucleophilic, hindered base (e.g., DIPEA, 2,6-lutidine) and maintain the reaction temperature as low as possible (e.g., 0°C to room temperature). Monitor the reaction closely and minimize the reaction time. If the desired transformation allows, buffered conditions around pH 7-8 are much safer for the isoxazole core.

Troubleshooting Workflows & Diagrams

Effective troubleshooting follows a logical sequence. The following workflow is designed to help you systematically identify the source of an unexpected byproduct in an amide coupling reaction, the most common application for this substrate.

G cluster_0 Byproduct Analysis cluster_1 Corrective Action start Unexpected Peak in LC-MS Post-Amide Coupling check_mw Analyze Mass (m/z) start->check_mw compare_mw Does m/z match known byproduct structures? check_mw->compare_mw path_reagent Mass matches Coupling Reagent + Amine or Rearranged Reagent compare_mw->path_reagent Yes path_decarb Mass matches Starting Material - 44 Da (CO2) compare_mw->path_decarb Yes path_ring Multiple polar peaks with unfamiliar masses compare_mw->path_ring No id_reagent Identify as Reagent-Based (e.g., N-acylurea) path_reagent->id_reagent id_decarb Identify as Decarboxylation (5-methylisoxazole) path_decarb->id_decarb id_ring Suspect Isoxazole Ring Opening path_ring->id_ring action_reagent Optimize Workup: - Acidic wash for ureas - Scavenger resin Optimize Reaction: - Adjust reagent stoichiometry - Change order of addition id_reagent->action_reagent action_decarb Modify Protocol: - Reduce reaction/workup temp - Avoid prolonged heating id_decarb->action_decarb action_ring Modify Protocol: - Use milder base (DIPEA) - Lower reaction temperature - Reduce reaction time id_ring->action_ring

Caption: Troubleshooting workflow for byproduct identification.

The following diagram illustrates the primary degradation pathways for this compound under common reaction stressors.

G cluster_products Potential Byproducts SM 5-Methylisoxazole- 3-carboxylic acid Decarb 5-Methylisoxazole SM->Decarb Heat (Δ) - CO2 RingOpen β-Aminoenone & Other Degradants SM->RingOpen Strong Base (OH-) or Reduction [H2] Ester Ester Byproduct (e.g., Methyl Ester) SM->Ester Alcohol (ROH) + Acid Catalyst

Caption: Common byproduct formation pathways.

Experimental Protocols
Protocol 1: Robust Amide Coupling Using HATU

This protocol is designed to minimize byproduct formation when coupling this compound with a primary or secondary amine.

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 15 minutes. You may observe a slight color change. This pre-activation step is critical to form the active ester and prevent HATU from reacting directly with the amine.[2]

  • Amine Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to the activated acid mixture. Follow immediately with the dropwise addition of your amine (1.2 eq) dissolved in a small amount of DMF.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a temperature below 45°C.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Protocol 2: Analytical HPLC Method for Purity Assessment

This protocol provides a starting point for developing an HPLC method to assess the purity of your final compound and detect common byproducts.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for the moderately polar isoxazole core and its likely byproducts.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for the carboxylic acid and amide products.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier.
Gradient 10% to 95% B over 15 minutesA broad gradient is effective for initial screening to elute both polar (ring-opened) and non-polar (decarboxylated) byproducts.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and 220 nmThe isoxazole ring provides a chromophore. Detecting at multiple wavelengths can help distinguish peaks.
Column Temp 30 °CProvides reproducible retention times.

Expected Elution Order:

  • Ring-Opened Byproducts (most polar)

  • This compound (starting material)

  • Amide Product

  • 5-Methylisoxazole (decarboxylation byproduct, least polar)

References
  • FAQ. What are the synthesis and applications of this compound?. [Link]
  • Otsuka, S. (1979). Synthetic reactions using isoxazole compounds. HETEROCYCLES, 12(10), 1-15. [Link]
  • Lee, J. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726.
  • Saito, A., et al. (2022). Ring-Opening Fluorination of Isoxazoles.
  • León, G. P., et al. (2020). Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid.
  • Saito, A., et al. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 24(17), 3270–3274. [Link]
  • Nitta, M., et al. (1984). Reductive ring opening of isoxazoles with Mo(CO)6 and water.
  • ResearchGate. Structure and stability of isoxazoline compounds. [Link]
  • ResearchGate.
  • Ningbo Inno Pharmchem Co., Ltd. (2023). Understanding the Chemical Properties of this compound. [Link]
  • Szeliga, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]
  • Wikipedia. Isoxazole. [Link]
  • Ganesh, et al. (2012). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
  • Wang, S. M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry. [Link]
  • Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Chaudhari, P., et al. (2024). Construction of Isoxazole ring: An Overview. Nanoscience and Bio-letters, 15(2), 1-23. [Link]
  • Google Patents. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Clark, J. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. [Link]

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Technical Support Center: Enhancing the Reaction Rate of 5-Methylisoxazole-3-carboxylic acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 5-methylisoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to enhance your reaction rates and product yields. The insights provided herein are grounded in established chemical principles and field-proven experience.

Introduction

This compound is a key building block in medicinal chemistry and materials science.[1] Its ester derivatives are precursors to a wide range of bioactive molecules, including Raf kinase inhibitors used in cancer therapy.[2] The esterification of this heteroaromatic carboxylic acid, while conceptually straightforward, presents unique challenges due to the electronic nature of the isoxazole ring and the potential for side reactions. This guide will explore various methods to enhance the reaction rate, troubleshoot common issues, and provide detailed protocols for successful ester synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of this compound slower than that of a simple aliphatic carboxylic acid like acetic acid?

A1: The isoxazole ring is an electron-withdrawing group. This electronic effect reduces the nucleophilicity of the carboxylate anion, making it a less effective nucleophile in reactions like the Fischer esterification. Additionally, the aromaticity of the isoxazole ring can influence the stability of reaction intermediates.

Q2: What are the most common side reactions to be aware of during the esterification of this compound?

A2: The primary side reaction of concern is decarboxylation, which can occur at elevated temperatures, leading to the formation of 5-methylisoxazole.[1] Under harsh acidic or basic conditions, ring-opening of the isoxazole moiety is also a possibility, though less common under standard esterification conditions. In some cases, with highly reactive coupling agents, side reactions with the isoxazole ring itself may occur.

Q3: How do I choose the best esterification method for my specific application?

A3: The choice of method depends on the scale of your reaction, the sensitivity of your substrates to acid or heat, and the desired purity of the final product.

  • Fischer-Speier Esterification is suitable for large-scale synthesis where cost is a factor and the alcohol is readily available in excess.

  • Mitsunobu Reaction is ideal for small-scale syntheses with precious alcohols, especially when inversion of stereochemistry at a chiral alcohol center is desired.[3]

  • Steglich Esterification is a mild method suitable for acid-sensitive substrates and can be performed at room temperature.[4]

  • Yamaguchi Esterification is particularly effective for the synthesis of sterically hindered esters and macrolactones.[5]

Q4: How can I effectively monitor the progress of my esterification reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting carboxylic acid and the appearance of the less polar ester product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed. 1H NMR spectroscopy can also be used to monitor the reaction by observing the disappearance of the carboxylic acid proton and the appearance of characteristic ester peaks.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently active catalyst. 2. Reaction temperature is too low. 3. Inefficient removal of water (for Fischer esterification). 4. Deactivated coupling agent (for Mitsunobu/Steglich).1. Increase catalyst loading or switch to a stronger acid catalyst (e.g., from H2SO4 to p-TsOH). For coupling reactions, ensure reagents are fresh. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use a Dean-Stark apparatus to azeotropically remove water. 4. Use freshly opened or purified coupling reagents.
Formation of Byproducts 1. Decarboxylation due to excessive heat. 2. Ring opening under harsh conditions. 3. Side reactions with coupling agents.1. Lower the reaction temperature and consider using a milder esterification method (e.g., Steglich or Mitsunobu). 2. Avoid strong, non-catalytic acids and bases. Use milder conditions. 3. Follow the recommended order of addition for reagents, especially in the Mitsunobu and Yamaguchi reactions.
Difficult Purification 1. Contamination with unreacted carboxylic acid. 2. Presence of byproducts from coupling agents (e.g., dicyclohexylurea in Steglich esterification).1. Perform an aqueous workup with a mild base (e.g., saturated NaHCO3 solution) to remove the acidic starting material. 2. For Steglich esterification, filter the reaction mixture to remove the insoluble dicyclohexylurea. For Mitsunobu, purification can be challenging; consider using polymer-bound reagents.
Hydrolysis of Ester during Workup 1. Use of strong aqueous base during extraction.1. Use a mild base like saturated sodium bicarbonate for the aqueous wash. Avoid prolonged contact with the aqueous phase.

Experimental Protocols

Method 1: Enhanced Fischer-Speier Esterification

This method is a classic approach that can be enhanced by the efficient removal of water.

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add this compound (1.0 eq).

  • Add the desired alcohol (10-20 eq) as the solvent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq).

  • Heat the reaction mixture to reflux. The azeotropic removal of water will drive the equilibrium towards the ester product.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.[6]

Method 2: Mitsunobu Reaction for Mild Esterification

This method is suitable for sensitive substrates and proceeds with inversion of configuration at the alcohol's stereocenter.[3]

Protocol:

  • Dissolve this compound (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography. Note that removal of triphenylphosphine oxide and the reduced azo-dicarboxylate byproduct can be challenging.[7]

Method 3: Steglich Esterification with DCC/DMAP

A mild and efficient method that proceeds at room temperature, making it ideal for thermally sensitive compounds.[4]

Protocol:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of the reaction solvent.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the ester.

  • Purify by column chromatography if necessary.[8]

Data Summary and Visualization

Table 1: Comparison of Esterification Methods
Method Catalyst/Reagent Typical Temperature Advantages Disadvantages
Fischer-Speier H₂SO₄, p-TsOHRefluxInexpensive, scalableHigh temperatures, requires excess alcohol, equilibrium reaction
Mitsunobu PPh₃, DEAD/DIAD0 °C to RTMild conditions, stereochemical inversionStoichiometric byproducts, difficult purification
Steglich DCC, DMAPRoom TemperatureVery mild, high yieldsStoichiometric urea byproduct, potential for N-acylurea formation
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, DMAPRoom TemperatureEffective for hindered substratesRequires stoichiometric activating agent
Diagram 1: General Workflow for Esterification and Troubleshooting

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshoot Troubleshooting Start Select Esterification Method Reagents Combine Acid, Alcohol, Catalyst/Reagents Start->Reagents Monitor Monitor Progress (TLC, HPLC, GC) Reagents->Monitor Complete Reaction Complete? Monitor->Complete Workup Aqueous Workup / Filtration Complete->Workup Yes NoRxn Low/No Conversion Complete->NoRxn No Purify Column Chromatography Workup->Purify SideProduct Byproduct Formation Workup->SideProduct Product Pure Ester Purify->Product NoRxn->Reagents Adjust Conditions SideProduct->Purify Optimize Purification

Caption: A generalized workflow for the esterification of this compound, including key troubleshooting checkpoints.

Diagram 2: Fischer-Speier Esterification Mechanism

Fischer_Esterification Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Proton_Transfer R-C(OH)(O-R')(OH₂⁺) Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Loss R-C(OH)(O-R')⁺ Proton_Transfer->Water_Loss - H₂O Ester R-COOR' Water_Loss->Ester - H⁺

Caption: The acid-catalyzed mechanism of Fischer-Speier esterification.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [Link]
  • ResearchGate. (n.d.). Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.).
  • Organic Syntheses. (n.d.).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
  • Organic Chemistry Portal. (n.d.).
  • OperaChem. (2024).
  • J&K Scientific LLC. (2025).
  • SynArchive. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • National Institutes of Health. (2023).
  • National Institutes of Health. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]
  • Organic Syntheses. (n.d.).

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Managing temperature control in exothermic reactions of 5-Methylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Temperature Control in Exothermic Reactions for Researchers and Drug Development Professionals

Welcome to the technical support center for 5-Methylisoxazole-3-carboxylic acid. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical advice on managing the thermal hazards associated with exothermic reactions involving this versatile heterocyclic compound. As a key building block in the synthesis of various pharmaceutical agents, including Raf kinase inhibitors, understanding and controlling reaction exotherms is paramount for safety, scalability, and product quality.[1]

Exothermic reactions, if not properly managed, can lead to thermal runaway, a dangerous self-accelerating process where an increase in temperature causes a further increase in the reaction rate, potentially resulting in equipment failure, fire, or explosion.[2][3] This guide provides troubleshooting protocols and frequently asked questions (FAQs) to ensure your experiments are conducted safely and efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic reactions of this compound I should be concerned about?

A1: The most significant exothermic reaction is the conversion of the carboxylic acid to its corresponding acyl chloride, 5-methylisoxazole-3-carbonyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] This reaction is highly energetic and requires strict temperature control. Other potentially exothermic steps include amide bond formation and certain esterification reactions, which are common follow-up steps.[6][7]

Q2: Why is temperature control so critical when scaling up reactions with this compound?

A2: As reaction volume increases, the surface-area-to-volume ratio of the reactor decreases significantly.[8] This geometric reality severely limits the efficiency of heat removal through the reactor jacket. An exotherm that is easily managed at a 100 mL scale can become a dangerous thermal runaway in a 20 L reactor if the dosing rate and cooling capacity are not adjusted accordingly.[8][9] Therefore, careful process modeling and, ideally, calorimetric studies are essential before any scale-up.

Q3: What initial safety precautions should I take before starting an experiment?

A3: Always begin by reviewing the Safety Data Sheet (SDS) for this compound and all other reagents.[10][11] The compound itself is known to cause skin and eye irritation.[12][13][14] Ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. All manipulations, especially with thionyl chloride, should be performed in a certified chemical fume hood.[4] Prepare a quenching solution (e.g., a cold, dilute base like sodium bicarbonate) and have an appropriate cooling bath (e.g., ice-water or dry ice/acetone) ready before adding any reagents.

Q4: Can continuous flow chemistry help manage these exothermic reactions?

A4: Absolutely. Flow chemistry is an excellent strategy for managing highly exothermic reactions.[15] The small internal volume and high surface-area-to-volume ratio of microreactors allow for near-instantaneous heat removal, preventing the formation of hot spots and significantly reducing the risk of thermal runaway.[9][16] This technology is particularly advantageous for safely producing hazardous intermediates like acyl chlorides at scale.[9]

Troubleshooting Guide: Exothermic Events

This section addresses specific issues you may encounter during your experiments.

Issue 1: A rapid, uncontrolled temperature spike occurs immediately after adding the first few drops of a reagent (e.g., thionyl chloride).

  • Possible Cause: The initial reaction rate is much faster than anticipated, or the reagent was added too quickly. This indicates a very low activation energy for the reaction under your conditions.

  • Immediate Action: Cease reagent addition immediately. Ensure the reactor is submerged in the cooling bath and that the stirring is vigorous to maximize heat transfer. If the temperature continues to rise rapidly, prepare for an emergency quench by slowly and carefully adding the pre-prepared quenching agent.

  • Long-Term Solution:

    • Reduce Initial Temperature: Start the reaction at a much lower temperature. For the formation of the acyl chloride, a starting temperature of 0 °C to 5 °C is often recommended.[4]

    • Dilution: Increase the solvent volume to provide a larger thermal mass to absorb the heat generated.

    • Reverse Addition: Consider adding the this compound solution to the thionyl chloride solution. While less common, this can sometimes help control the initial exotherm by ensuring the activating reagent is always in excess.

Issue 2: The temperature remains stable during the initial addition but begins to rise steadily and uncontrollably towards the end of the addition.

  • Possible Cause: This is a classic sign of reactant accumulation, a highly dangerous situation. It occurs when the reaction rate is slower than the addition rate at the given temperature. The unreacted reagents build up, and when the reaction finally initiates on a larger scale, the cooling system is overwhelmed.

  • Immediate Action: Stop the addition immediately. Do NOT increase cooling capacity suddenly, as this can sometimes accelerate the reaction rate of the accumulated mass. Monitor the temperature and pressure very closely. If it approaches the boiling point of the solvent, be prepared for a rapid increase in pressure.

  • Long-Term Solution:

    • Perform Calorimetric Studies: Use a reaction calorimeter to determine the heat of reaction and the rate of heat evolution under your proposed conditions. This data is crucial for safe scale-up.[6]

    • Increase Reaction Temperature (Cautiously): A slightly higher, but still controlled, reaction temperature can increase the reaction rate to match the addition rate, preventing accumulation. This must be balanced against the risk of side reactions.

    • Implement "Heat-Wait" Cycles: Add a small portion of the reagent, then stop the addition and wait to observe a corresponding temperature increase and subsequent decrease (heat evolution and dissipation). This confirms the reaction is proceeding as expected before you continue the addition.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for troubleshooting common exothermic events.

Exotherm_Troubleshooting start Problem Observed: Uncontrolled Temperature Rise timing_q When did the spike occur? start->timing_q cause1 Cause: Initial reaction too fast or addition too rapid. timing_q->cause1 Immediately after initial addition cause2 cause2 timing_q->cause2 Towards end of or after addition solution1 Solution: • Start at lower temp (0-5 °C) • Increase dilution • Slow down initial addition rate cause1->solution1 solution2 Solution: • Use Reaction Calorimetry to model • Cautiously increase reaction temp • Implement 'Heat-Wait' dosing cause2->solution2

Caption: Troubleshooting Decision Tree for Exothermic Events.

Experimental Protocols & Data
Protocol 1: Lab-Scale Synthesis of 5-Methylisoxazole-3-carbonyl chloride

This protocol is intended for a small, laboratory scale (1-5 g) and prioritizes safety through controlled addition and temperature management.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

  • Anhydrous Toluene (or another suitable high-boiling inert solvent)

  • Ice/water bath

  • Magnetic stirrer, stir bar, and three-neck round-bottom flask

  • Addition funnel

  • Thermometer or thermocouple probe

  • Nitrogen or Argon line for inert atmosphere

Procedure:

  • Setup: Assemble the glassware and purge with an inert gas. Equip the flask with a stirrer, thermometer, and addition funnel. Place the flask in an ice/water bath.

  • Initial Charge: Charge the flask with this compound and anhydrous toluene. Stir to create a slurry. Cool the mixture to 0-5 °C.

  • Reagent Addition: Charge the addition funnel with thionyl chloride. Add the thionyl chloride dropwise to the stirred slurry over 1-2 hours.

  • Temperature Monitoring: CRITICAL: Maintain the internal reaction temperature below 10 °C throughout the entire addition. If the temperature rises above 10 °C, immediately stop the addition and allow the mixture to cool before resuming.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours, or until gas evolution (HCl) ceases.

  • Workup: The resulting solution of 5-methylisoxazole-3-carbonyl chloride is typically used directly in the next step. If isolation is required, carefully remove the solvent and excess thionyl chloride under reduced pressure.

Data Table: Recommended Solvent and Temperature Parameters
ParameterLaboratory Scale (1-10 g)Pilot Scale (100 g - 1 kg)
Solvent Choice Toluene, Dichloromethane (DCM)Toluene, Heptane (higher boiling points preferred for safety)
Starting Temp. 0 - 5 °C-5 - 0 °C
Max. Temp. (Addition) < 10 °C< 5 °C
Addition Time 1 - 2 hours4 - 8 hours (or longer, based on calorimetric data)[8]
Cooling System Ice/Water or Dry Ice/Acetone BathJacketed Reactor with Cryostat/Chiller[8]
General Workflow for Controlled Exothermic Reaction

This diagram illustrates the key phases of a safely managed exothermic reaction.

Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Quench prep_sds Review SDS & PPE prep_glass Assemble & Purge Glassware prep_cool Prepare Cooling Bath prep_quench Prepare Quench Solution react_charge Charge Initial Reagents & Solvent react_cool Cool to Starting Temp (e.g., 0 °C) react_charge->react_cool react_add Slow, Dropwise Addition of Limiting Reagent react_cool->react_add react_monitor CONTINUOUSLY MONITOR TEMP react_add->react_monitor react_complete Stir to Completion at Controlled Temp react_monitor->react_complete workup_quench Careful Quenching of Excess Reagent react_complete->workup_quench workup_isolate Product Isolation workup_quench->workup_isolate

Caption: General Workflow for a Safe Exothermic Reaction.

References
  • This compound - Safety Data Sheet - ChemicalBook. (2025). ChemicalBook.
  • This compound | 3405-77-4 | TCI EUROPE N.V. (n.d.). TCI Chemicals.
  • This compound 3405-77-4 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • This compound 3405-77-4 | Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). Tokyo Chemical Industry Co., Ltd.
  • GHS07 - Safety D
  • Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (2025). ChemicalBook.
  • Safe Automated Dosing with Exothermic Reactions - Case Study - Pharma IQ. (2016). Pharma IQ.
  • 2 - SAFETY DATA SHEET. (2024). Thermo Fisher Scientific.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry.
  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025).
  • Updated Applications of Flow Chemistry in Pharmaceutical Synthesis - ResearchGate. (2025).
  • Synthesis and applications of this compound - FAQ. (n.d.). Autech.
  • Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. (2022). Chemical Engineering Transactions.
  • WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents. (n.d.).
  • (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents - ResearchGate. (2015).
  • What are thermal runaways, and why should we care about them? - H.E.L Group. (2024). H.E.L Group.
  • 39499-34-8|5-Methylisoxazole-3-carbonyl chloride|BLD Pharm. (n.d.). BLD Pharm.
  • 5-methylisoxazole-3-carbonyl chloride;CAS No.:39499-34-8 - ChemShuttle. (n.d.). ChemShuttle.
  • Thermal runaway - Wikipedia. (n.d.). Wikipedia.

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Validation & Comparative

A Guide to the Spectroscopic Confirmation of 5-Methylisoxazole-3-carboxylic Acid using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For heterocyclic compounds such as 5-Methylisoxazole-3-carboxylic acid, a versatile building block in medicinal chemistry[1][2], Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for molecular structure elucidation. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for this compound, offering a comparative framework against its structural isomer, 3-Methylisoxazole-5-carboxylic acid, to ensure confident identification.

The Imperative of Isomer Differentiation

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, offers a scaffold for a diverse range of bioactive molecules. However, the synthesis of substituted isoxazoles can often yield a mixture of regioisomers. For instance, the reaction leading to this compound could potentially produce 3-Methylisoxazole-5-carboxylic acid. As these isomers possess distinct physicochemical and pharmacological properties, their differentiation is not merely an academic exercise but a critical step in the drug development pipeline. NMR spectroscopy provides the necessary resolution to distinguish between these closely related structures.

¹H NMR Spectral Analysis of this compound

The proton NMR spectrum provides a wealth of information based on the chemical environment of each hydrogen atom in a molecule. For this compound, three distinct signals are anticipated.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH10.0 - 13.0Broad Singlet1H
H-4 (Isoxazole)~6.6 - 6.8Singlet1H
-CH₃~2.5Singlet3H
Rationale Behind the Assignments:
  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded due to the electron-withdrawing effect of the two oxygen atoms and its acidic nature. This results in a characteristic signal far downfield, typically in the 10-13 ppm range[3][4][5]. The exact chemical shift is sensitive to solvent, concentration, and temperature, and the peak is often broad due to hydrogen bonding and chemical exchange[6][7]. In some cases, particularly in deuterated solvents like D₂O, this proton can exchange with deuterium, leading to the disappearance of its signal[4].

  • Isoxazole Ring Proton (H-4): The single proton on the isoxazole ring (H-4) is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electronic environment of the heterocyclic ring. In various substituted isoxazoles, the H-4 proton is consistently observed in the region of 6.5-6.9 ppm[8][9][10].

  • Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and, like the H-4 proton, have no neighboring protons to couple with. They will therefore appear as a singlet. The attachment to the C-5 position of the electron-rich isoxazole ring would place its signal at approximately 2.5 ppm.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C OOH~160 - 165
C-3 (Isoxazole)~158 - 162
C-5 (Isoxazole)~170 - 175
C-4 (Isoxazole)~103 - 105
-C H₃~12 - 15
Rationale Behind the Assignments:
  • Carbonyl Carbon (-COOH): The carbonyl carbon of a carboxylic acid is significantly deshielded and typically resonates in the 160-185 ppm range[3][4].

  • Isoxazole Ring Carbons (C-3, C-4, C-5): The chemical shifts of the isoxazole ring carbons are diagnostic. Based on data for the parent isoxazole ring[11][12] and substituted analogs[1][9][13], the following predictions can be made:

    • C-3: This carbon is attached to the electronegative nitrogen and the carboxylic acid group, leading to a downfield shift, predicted to be in the 158-162 ppm region.

    • C-5: This carbon is bonded to the methyl group and the ring oxygen, also resulting in a significant downfield shift, likely the most deshielded of the ring carbons, around 170-175 ppm.

    • C-4: This carbon, bonded to a hydrogen, is the most shielded of the ring carbons, with a predicted chemical shift in the 103-105 ppm range.

  • Methyl Carbon (-CH₃): The carbon of the methyl group is an sp³-hybridized carbon and will appear in the upfield region of the spectrum, typically between 12 and 15 ppm.

Comparative Analysis: this compound vs. 3-Methylisoxazole-5-carboxylic acid

The key to confirming the identity of this compound lies in comparing its spectral data with that expected for its isomer, 3-Methylisoxazole-5-carboxylic acid[14].

Table 3: Comparative Predicted NMR Data for Isoxazole Isomers

FeatureThis compound3-Methylisoxazole-5-carboxylic acidKey Differentiator
¹H NMR
H-4 Shift~6.6 - 6.8 ppm~6.9 - 7.1 ppmThe H-4 proton in the 3-methyl isomer is expected to be further downfield due to the proximity of the electron-withdrawing carboxylic acid group at C-5.
¹³C NMR
C-3 Shift~158 - 162 ppm~160 - 165 ppm (with -CH₃)The chemical shifts of C-3 and C-5 will be diagnostically different.
C-5 Shift~170 - 175 ppm (with -CH₃)~158 - 162 ppm (with -COOH)In the 5-methyl isomer, C-5 is more deshielded than C-3. The reverse is expected for the 3-methyl isomer.
COOH Shift~160 - 165 ppm~160 - 165 ppmWhile the carboxylic carbon shifts are similar, their attachment to either C-3 or C-5 is the key.

This comparative analysis demonstrates that while the two isomers have the same molecular formula and general structural features, their NMR spectra will exhibit subtle but clear differences in chemical shifts, allowing for their unambiguous differentiation.

Visualizing the Structure and Analytical Workflow

To aid in the interpretation of the spectral data, the following diagrams illustrate the molecular structure and the general workflow for spectroscopic confirmation.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification sample_prep Sample Preparation (Solvent: DMSO-d6 or CDCl3) purification->sample_prep nmr_acquisition 1H & 13C NMR Data Acquisition sample_prep->nmr_acquisition spectral_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->spectral_processing assignment Peak Assignment (Chemical Shift, Multiplicity, Integration) spectral_processing->assignment comparison Comparison with Isomer & Reference Data assignment->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Workflow for the structural confirmation of a synthesized compound.

Experimental Protocol for NMR Analysis

To obtain high-quality, reproducible NMR data, adherence to a standardized protocol is essential.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified this compound.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube.
  • Recommended Solvents: Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice for carboxylic acids as it readily dissolves them and the acidic proton is usually well-resolved. Deuterated chloroform (CDCl₃) can also be used, though solubility may be lower.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

  • ¹H NMR:
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  • Spectral Width: 16 ppm (from -2 to 14 ppm).
  • Acquisition Time: ~3-4 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 16-64 scans, depending on sample concentration.
  • ¹³C NMR:
  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
  • Spectral Width: 240 ppm (from -10 to 230 ppm).
  • Acquisition Time: ~1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 1024-4096 scans, as ¹³C is much less sensitive than ¹H.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Perform phase correction and baseline correction to obtain a clean spectrum.
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Conclusion

The structural integrity of a chemical compound is paramount in scientific research. Through the careful application and interpretation of ¹H and ¹³C NMR spectroscopy, researchers can confidently confirm the synthesis of this compound. By understanding the predicted spectral patterns and, crucially, how they differ from those of potential isomers, scientists can ensure the purity and identity of their materials, paving the way for reliable downstream applications.

References

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549.
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE Core Organic Chemistry.
  • PubMed. (n.d.). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study.
  • National Institutes of Health. (2019). Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐1λ3,3,2λ4‐Oxazaborinines.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).
  • ResearchGate. (n.d.). Experimental chemical shifts (ppm, values are marked for protons and carbons in pink and in black, respectively) in ¹H and ¹³C NMR spectra of RM33 in various deuterated solvents.
  • TCI Chemicals. (2024). TCI Practical Example: Isoxazole Ring Construction Reaction Using Hydroxylamine Hydrochloride.
  • Chemistry with Caroline. (2021). How to Interpret Chemical Shift in the 1H NMR (O Chem). YouTube.
  • ChemicalBook. (n.d.). Isoxazole(288-14-2) 13C NMR spectrum.
  • BLD Pharm. (n.d.). 3-Methylisoxazole-5-carboxylic acid | 4857-42-5.
  • Supporting Information for a scientific publication. (n.d.).
  • ResearchGate. (2024). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?
  • Nordmann. (n.d.). 5-Methylisoxazole-3-carboxylicacid.
  • ChemicalBook. (n.d.). This compound | 3405-77-4.
  • BenchChem. (2025). A Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 3405-77-4.
  • TCI EUROPE N.V. (n.d.). This compound | 3405-77-4.
  • Santa Cruz Biotechnology. (n.d.). 3-Methylisoxazole-5-carboxylic acid | CAS 4857-42-5.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 3405-77-4.
  • Sigma-Aldrich. (n.d.). This compound 3405-77-4.
  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of.
  • PubChem. (n.d.). 3-Methyl-5-isoxazolecarboxylic acid.
  • ChemicalBook. (n.d.). 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5.

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A Comparative Guide to the Biological Activity of 5-Methylisoxazole-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the isoxazole scaffold stands out as a privileged structure, underpinning a diverse array of biologically active molecules. Among these, 5-Methylisoxazole-3-carboxylic acid serves as a crucial building block, offering a versatile platform for the synthesis of novel therapeutic agents. This guide provides an in-depth, objective comparison of the biological activities of this compound and its key analogs, supported by experimental data and detailed methodologies. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights necessary to navigate the structure-activity relationships within this important class of compounds.

Introduction to this compound: A Versatile Scaffold

This compound is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a methyl group at the 5-position and a carboxylic acid at the 3-position.[1] Its intrinsic chemical reactivity and structural features make it a valuable starting material for the synthesis of more complex molecules with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neurological effects.[1] The strategic placement of the carboxylic acid and methyl groups allows for targeted modifications, leading to the generation of diverse analog libraries with distinct biological profiles.

Comparative Biological Activities of this compound Analogs

The true potential of the this compound scaffold is realized through the synthesis of its analogs, primarily carboxamides, where the carboxylic acid is converted to an amide. These modifications significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This section will compare the biological activities of these analogs across several key therapeutic areas.

Antitubercular Activity

Tuberculosis remains a significant global health threat, necessitating the development of novel therapeutic agents. Analogs of this compound, specifically 5-methylisoxazole-3-carboxamides, have demonstrated promising antitubercular activity.

A study involving the synthesis of a series of 5-methylisoxazole-3-carboxamide derivatives revealed significant in vitro activity against Mycobacterium tuberculosis H37Rv.[2] The structure-activity relationship (SAR) studies indicated that the nature of the substituent on the amide nitrogen plays a crucial role in determining the antitubercular potency.

Table 1: Antitubercular Activity of 5-Methylisoxazole-3-carboxamide Analogs [2]

Compound IDAmide SubstituentMIC (µM) against M. tuberculosis H37Rv
Analog 1 4-Chlorophenyl3.125
Analog 2 2,4-Dichlorophenyl3.125
Analog 3 4-Nitrophenyl6.25
Analog 4 4-Methoxyphenyl6.25

The data clearly indicates that electron-withdrawing groups on the phenyl ring of the amide substituent enhance the antitubercular activity.

This protocol is a widely accepted method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

  • Preparation of Mycobacterial Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth to a turbidity corresponding to a McFarland standard of 1.0, which is then further diluted 1:20.

  • Compound Preparation: Test compounds are dissolved in DMSO to a stock concentration and then serially diluted in Middlebrook 7H9 broth in a 96-well microplate.

  • Inoculation and Incubation: The prepared mycobacterial inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 37°C for 7 days.

  • Addition of Alamar Blue: After incubation, a freshly prepared solution of Alamar Blue is added to each well.

  • Result Interpretation: The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

G

Antioxidant Activity

Oxidative stress is implicated in a multitude of diseases, making antioxidants a key area of therapeutic research. Fluorophenyl-isoxazole-carboxamides, derived from this compound, have been evaluated for their antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3][4]

Table 2: Antioxidant Activity of Fluorophenyl-isoxazole-carboxamide Analogs [3][4]

Compound IDAmide SubstituentIC50 (µg/mL) for DPPH Scavenging
Analog A 4-Fluorophenyl0.45 ± 0.21
Analog B 2,4-Difluorophenyl0.47 ± 0.33
Trolox (Positive Control)3.10 ± 0.92

These results demonstrate that the synthesized analogs possess significantly higher antioxidant potency compared to the standard antioxidant, Trolox.

This spectrophotometric assay is a standard method for evaluating the antioxidant capacity of compounds.

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared to an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Test compounds are dissolved in methanol at various concentrations.

  • Reaction Mixture: The test sample solution is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

G

Neurological Activity: Modulation of AMPA and GABA Receptors

The isoxazole ring is a key pharmacophore in several neurologically active compounds. Analogs of this compound have been investigated for their ability to modulate key neurotransmitter receptors, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and γ-aminobutyric acid (GABA) receptors.

Isoxazole-4-carboxamide derivatives have been shown to be potent modulators of AMPA receptors.[5] While structurally distinct from the 3-carboxamides, these findings highlight the potential of the isoxazole scaffold in targeting these receptors. Positive allosteric modulators (PAMs) of AMPA receptors are of interest for treating cognitive disorders.[6]

The isoxazole moiety is a well-established bioisostere for the carboxylic acid group of GABA, the primary inhibitory neurotransmitter in the central nervous system.[7] Various isoxazole derivatives have been synthesized and evaluated as GABA receptor agonists and antagonists.[8] This suggests that analogs of this compound could be designed to target GABAergic signaling pathways.

This assay is used to determine the affinity of a test compound for the GABA-A receptor.

  • Membrane Preparation: Rat brain tissue is homogenized and subjected to differential centrifugation to isolate the synaptic membranes containing the GABA-A receptors.

  • Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand (e.g., [³H]muscimol) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value.

G

Anticancer Activity: Raf Kinase Inhibition

This compound is a key intermediate in the synthesis of aminopyrazole amide derivatives that act as Raf kinase inhibitors.[1][9] The Raf kinases are crucial components of the MAPK/ERK signaling pathway, which is often dysregulated in cancer.

This assay measures the ability of a compound to inhibit the enzymatic activity of a Raf kinase.

  • Reaction Components: The assay is typically performed in a microplate format and includes the recombinant Raf kinase enzyme, a specific substrate (e.g., inactive MEK1), ATP, and the test inhibitor at various concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 45 minutes).

  • Detection of Kinase Activity: The amount of ATP consumed, which is inversely proportional to the kinase activity, is measured using a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: The luminescence signal is read using a luminometer. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

G

Conclusion: A Scaffold with Broad Therapeutic Potential

This compound is a highly valuable scaffold in medicinal chemistry, providing a foundation for the development of a wide range of biologically active analogs. The conversion of the carboxylic acid to various carboxamides has yielded compounds with significant antitubercular, antioxidant, and potential neurological and anticancer activities. The structure-activity relationship studies consistently highlight the critical role of the substituents on the amide nitrogen in fine-tuning the biological activity and target selectivity.

The experimental protocols detailed in this guide provide a framework for the robust evaluation of new analogs. As research continues to explore the chemical space around the this compound core, it is anticipated that novel drug candidates with improved efficacy and safety profiles will emerge, addressing unmet medical needs across various therapeutic areas.

References

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. (2022-10-29). [Link]
  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.
  • Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. PubMed. [Link]
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health. (2023-02-03). [Link]
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. (2022-08-31). [Link]
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  • EXPERIMENT : 8 DETERMINATION OF ANTIOXIDANTS (DPPH,GLUT
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A Senior Application Scientist's Guide to LC-MS Method Validation for 5-Methylisoxazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Isoxazole Derivatives in Drug Development

The isoxazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its versatile biological activities.[1][2] 5-Methylisoxazole-3-carboxylic acid and its derivatives are particularly significant building blocks in the synthesis of novel drug candidates. The successful progression of these candidates from discovery to clinical application hinges on the ability to accurately and reliably quantify them, whether as the active pharmaceutical ingredient (API), in complex biological matrices for pharmacokinetic studies, or for impurity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[3][4] However, the unique physicochemical properties of this compound derivatives—namely their polarity and acidic nature—present distinct analytical challenges, such as poor retention in reversed-phase chromatography and potential for inefficient ionization or in-source fragmentation.[5][6]

This guide provides a comprehensive framework for the validation of an LC-MS method tailored to these molecules. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying scientific rationale for each decision in the validation process. We will detail a robust validation protocol, compare its performance against alternative methods, and provide troubleshooting insights, all grounded in authoritative regulatory standards.

Part 1: The Foundation - Designing a Scientifically Sound LC-MS Method

The primary objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7] For quantitative analysis of a synthesized this compound derivative (hereafter referred to as "the analyte"), this means the method must be accurate, precise, specific, and robust over a defined concentration range. Our experimental design choices are dictated by the analyte's chemistry.

The Causality Behind Chromatographic Choices

The analyte is a polar carboxylic acid. This dictates our approach to liquid chromatography.

  • Chromatographic Mode: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis.[8] However, the analyte's polarity can lead to poor retention on traditional C18 columns.

  • The Mobile Phase pH (The Critical Parameter): To overcome poor retention, we must suppress the ionization of the carboxylic acid group (pKa ≈ 3-4). By acidifying the mobile phase with an agent like formic acid (typically 0.1%), we protonate the carboxyl group (-COOH), rendering the molecule less polar and significantly enhancing its retention on the non-polar stationary phase.[9][10] This choice directly improves peak shape, preventing the "tailing" often seen with polar acidic compounds.

Rationale for Mass Spectrometric Detection
  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for polar molecules like our analyte. Given the acidic nature of the molecule, ESI in negative ion mode is the logical choice. It facilitates the abstraction of the acidic proton, readily forming the deprotonated molecule [M-H]⁻, which is often stable and provides a strong signal.

  • Mass Analyzer and Detection Mode: For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the industry standard.[3][11] This technique offers superior sensitivity and selectivity. The first quadrupole (Q1) isolates the [M-H]⁻ precursor ion, which is then fragmented in the collision cell (q2). The third quadrupole (Q3) isolates a specific, stable product ion. This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out chemical noise from the matrix or synthesis impurities. High-resolution mass spectrometry (HRMS) is a powerful alternative, particularly for impurity identification.[11]

Part 2: The Validation Workflow: A Step-by-Step Protocol

This protocol is designed to meet the rigorous standards set by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the US Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[12][13][14][15]

Logical Workflow for LC-MS Method Validation

Validation_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation Experiments cluster_analysis Phase 3: Data Analysis & Acceptance prep_stock Prepare Stock Solutions (Analyte & IS) prep_cal Prepare Calibration (CAL) Standards prep_stock->prep_cal prep_qc Prepare Quality Control (QC) Samples prep_stock->prep_qc lin Linearity & Range prep_cal->lin loq Sensitivity (LLOQ & LOD) prep_cal->loq spec Specificity & Selectivity prep_qc->spec acc_prec Accuracy & Precision (Intra- & Inter-day) prep_qc->acc_prec matrix Matrix Effect prep_qc->matrix stability Stability (Bench-top, Freeze-thaw, etc.) prep_qc->stability analyze Analyze Data vs. Acceptance Criteria spec->analyze lin->analyze acc_prec->analyze loq->analyze matrix->analyze stability->analyze report Generate Validation Report analyze->report end_node Method Validated report->end_node start Start Validation start->prep_stock

Caption: A flowchart of the comprehensive LC-MS method validation process.

Experimental Protocol

Materials:

  • Synthesized this compound derivative (Reference Standard)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, another isoxazole derivative with similar chromatographic behavior can be used.

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99% purity)

  • Appropriate biological matrix (e.g., human plasma, rat plasma) or solvent (for API assay)

Instrumentation:

  • HPLC or UHPLC system

  • Triple Quadrupole Mass Spectrometer with an ESI source

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm particle size

Procedure:

  • Stock and Working Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte and the IS in methanol.

    • Perform serial dilutions to create working solutions for Calibration (CAL) standards and Quality Control (QC) samples.

  • LC Method Parameters (Example):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS Method Parameters (Example):

    • Ionization Mode: ESI Negative

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions: Optimize by infusing a standard solution. For a hypothetical analyte with MW=198.17, the transition might be:

      • Analyte: Q1: 197.1 m/z → Q3: 153.1 m/z (representing loss of CO₂)

      • IS: Determined empirically based on its structure.

  • Validation Experiments:

    • Specificity/Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous components interfere with the analyte or IS peaks at their respective retention times.

    • Linearity and Range: Prepare and analyze a set of at least six non-zero CAL standards spanning the expected concentration range (e.g., 1-1000 ng/mL). Plot the peak area ratio (Analyte/IS) versus concentration and perform a linear regression. The coefficient of determination (R²) should be ≥ 0.99.

    • Accuracy and Precision: Analyze QC samples at four levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC). Perform this in replicate (n=5) on three separate days (inter-day) and within the same day (intra-day).

      • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (CV) for precision should not exceed 15% (20% for LLOQ).[13][14]

    • Sensitivity (LOD & LOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The Limit of Detection (LOD) is typically determined as the concentration with a signal-to-noise ratio of ≥ 3.

    • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix. This is typically done by comparing the analyte response in a post-extraction spiked sample to the response in a pure solvent solution.

    • Stability: Evaluate the stability of the analyte in the matrix under various conditions: bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80 °C.

Part 3: Performance Comparison and Data Analysis

A key aspect of a comprehensive guide is an objective comparison with alternative technologies. While LC-MS/MS is superior for many applications, understanding its context is crucial.

Comparative Analysis: LC-MS/MS vs. Alternatives
ParameterLC-MS/MS (This Method)HPLC-UVGas Chromatography-MS (GC-MS)
Sensitivity (Typical LOQ) Low ng/mL to pg/mLHigh ng/mL to µg/mLng/mL range, but requires derivatization
Selectivity Very High (based on mass)Low to Moderate (risk of co-elution)High (based on mass), but less specific fragments
Sample Preparation Protein precipitation or SPEOften requires extensive cleanupMandatory Derivatization to increase volatility
Run Time Fast (2-5 minutes)Moderate (5-15 minutes)Longer (10-30 minutes)
Structural Information High (fragmentation confirms identity)NoneHigh (extensive fragmentation libraries)
Challenges for Analyte Potential ion suppressionLack of chromophore, poor sensitivityNon-volatile, thermal degradation risk
Best Suited For Bioanalysis, impurity ID, trace quantificationAPI purity, high concentration assaysNot ideal for this analyte class without derivatization

The primary limitation of HPLC-UV for this analyte is the potential lack of a strong chromophore, leading to poor sensitivity. GC-MS is generally unsuitable for non-volatile, polar carboxylic acids without a chemical derivatization step to make them volatile, which adds complexity and potential for variability.[5][16]

Example Validation Data Summary

The following tables represent expected outcomes from a successful validation, demonstrating the method's reliability.

Table 1: Linearity and Sensitivity

Parameter Result Acceptance Criteria
Calibration Range 1.0 - 1000 ng/mL Spans expected concentrations
Regression Model Linear, 1/x² weighting Most appropriate fit
0.9985 ≥ 0.99
LLOQ 1.0 ng/mL S/N > 10, Acc/Prec within 20%

| LOD | 0.3 ng/mL | S/N > 3 |

Table 2: Accuracy and Precision (Intra-Day, n=5)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (% Bias) Precision (% CV)
LLOQ 1.0 1.08 +8.0% 11.2%
LQC 3.0 2.91 -3.0% 7.5%
MQC 100 104.2 +4.2% 5.1%

| HQC | 800 | 789.6 | -1.3% | 4.6% |

Part 4: Troubleshooting and Field-Proven Insights

Challenge 1: Poor Peak Shape or Low Signal

  • Cause: Inefficient ionization or in-source fragmentation. Carboxylic acids can sometimes undergo spontaneous decarboxylation in the hot ESI source.[6]

  • Solution:

    • Optimize Source Parameters: Methodically reduce the source/desolvation temperature to minimize thermal degradation.

    • Check Mobile Phase: Ensure the formic acid concentration is sufficient (0.1%) and the pH is low enough to keep the analyte protonated on-column.

    • Consider Derivatization: In extreme cases where sensitivity is still a challenge, derivatization of the carboxylic acid group can improve chromatographic retention and ionization efficiency, though it adds a step to sample preparation.[16][17]

Challenge 2: High Variability (Poor Precision)

  • Cause: Inconsistent sample preparation or significant matrix effects.

  • Solution:

    • Use an Internal Standard: A stable isotope-labeled internal standard is the best way to correct for variability in sample prep and matrix effects.

    • Improve Sample Cleanup: If matrix effects are high (>25% suppression/enhancement), move from a simple protein precipitation to a more rigorous Solid-Phase Extraction (SPE) protocol.

Challenge 3: Unexpected Adducts in Mass Spectrum

  • Cause: Formation of adducts with salts (e.g., [M+Na-2H]⁻, [M+K-2H]⁻) is common in ESI.[9]

  • Solution: This is not necessarily a problem and can help confirm the molecular weight. However, to simplify spectra and maximize the signal of the desired ion, always use high-purity, LC-MS grade solvents and avoid glass containers where possible to minimize sodium contamination.

Conclusion

The validation of an LC-MS method for this compound derivatives is a meticulous but essential process for ensuring data integrity in drug development. By understanding the analyte's inherent chemical properties and grounding the experimental design in established regulatory principles, one can develop a method that is robust, reliable, and fit for purpose. The presented framework, which emphasizes the causality behind procedural choices, provides a self-validating system that ensures trustworthiness. This detailed approach, combining a robust protocol with comparative analysis and practical troubleshooting, empowers researchers to generate high-quality data, accelerating the journey of promising therapeutic candidates from the lab to the clinic.

References

  • Vertex AI Search Grounding API. (2025).
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  • U.S. Department of Health and Human Services.
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  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
  • Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351–361.
  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
  • MDPI. (n.d.).
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  • ACS Publications. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry.
  • National Institutes of Health. (2024).
  • Benchchem. (2025). Technical Support Center: Refinement of Analytical Methods for 3-Methyl-5-(oxazol-5-yl)isoxazole.
  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • De Witte, B., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397, 1245–1254.
  • MDPI. (n.d.).
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  • Journal of Drug Delivery and Therapeutics. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • ResearchGate. (2024). (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
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Comparative study of different synthetic routes to 5-Methylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Methylisoxazole-3-carboxylic Acid

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its rigid isoxazole core, adorned with a methyl and a carboxylic acid group, provides a versatile scaffold for the synthesis of a multitude of biologically active molecules. This compound and its derivatives have been instrumental in the development of therapeutics, including as intermediates for Raf kinase inhibitors used in cancer therapy.[1] The strategic importance of this molecule necessitates a thorough understanding of its synthetic pathways to enable researchers and process chemists to select the most appropriate route based on factors such as yield, scalability, cost, safety, and environmental impact.

This guide provides an in-depth comparative analysis of four distinct and prominent synthetic routes to this compound. Each method is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and a critical evaluation of its advantages and disadvantages. This comparative study aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be broadly approached through several strategic disconnections. Here, we will explore and compare four key methodologies:

  • Route 1: Oxidation and Cyclization of 2,5-Hexanedione

  • Route 2: Claisen Condensation of Acetone and Diethyl Oxalate

  • Route 3: Heterocyclization of a β-Dicarbonyl Compound with Hydroxylamine

  • Route 4: 1,3-Dipolar Cycloaddition of Acetonitrile N-oxide with Ethyl Propiolate

The following table provides a high-level comparison of these four synthetic pathways, with detailed discussions to follow.

Metric Route 1: from 2,5-Hexanedione Route 2: from Acetone & Diethyl Oxalate Route 3: from Ethyl Acetoacetate Route 4: 1,3-Dipolar Cycloaddition
Overall Yield ~81%High (Calculated from reported gram yield)GoodModerate to Good
Reaction Steps One-potMulti-step (3 steps)Multi-step (2 steps)Multi-step (in-situ generation and cycloaddition)
Starting Materials 2,5-Hexanedione, Nitric AcidAcetone, Diethyl Oxalate, Sodium, HydroxylamineEthyl Acetoacetate, HydroxylamineAcetaldehyde Oxime, Ethyl Propiolate, Bleach
Key Reagents Nitric AcidSodium metal, Sulfuric Acid, Lithium HydroxideSodium Bicarbonate, Sodium HydroxideSodium Hypochlorite (Bleach)
Safety Concerns Use of concentrated nitric acid, evolution of toxic NO₂ gas.Handling of sodium metal, use of concentrated sulfuric acid.Use of hydroxylamine hydrochloride (potential irritant).In-situ generation of unstable nitrile oxide, use of bleach.
Environmental Impact Generation of acidic waste and nitrogen oxides.Use of metallic sodium, generation of acidic and basic waste.Generation of basic and acidic waste from workup.Use of chlorinated reagents, generation of salt waste.
Scalability Potentially challenging due to exothermic nature and gas evolution.Scalable with appropriate engineering controls for handling sodium.Readily scalable.Scalable, with potential for flow chemistry applications.

Route 1: Synthesis from 2,5-Hexanedione

This classical approach involves the direct oxidation and cyclization of 2,5-hexanedione using nitric acid. The reaction proceeds in a single step, making it an attractive option from a process simplicity standpoint.

Reaction Scheme

Route 1 2_5_Hexanedione 2,5-Hexanedione Product This compound 2_5_Hexanedione->Product Heat, Reflux Nitric_Acid Nitric Acid (HNO₃) Nitric_Acid->Product

Caption: One-pot synthesis from 2,5-Hexanedione.

Experimental Protocol
  • In a round-bottom flask equipped with a reflux condenser, place nitric acid (0.2 L, 5.2 M).

  • Heat the nitric acid to its boiling point.

  • Turn off the heat source and add 2,5-hexanedione (45.751 g, 0.40 mol) dropwise through the reflux condenser at a rate that maintains a steady evolution of brown NO₂ gas.

  • Once the addition is complete (approximately 1 hour), heat the solution to reflux for at least 1.5 to 2 hours.

  • After reflux, cool the light-yellow solution and pour it over 200 g of crushed ice.

  • Allow the mixture to stand in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated crystals by filtration, wash with ice-cold water (200 mL), and air dry.

  • The crude product can be recrystallized from aqueous methanol to yield pure this compound.[2]

Reported Yield: 81%[2]

Scientific Rationale and Discussion

This synthesis is a classic example of an oxidative cyclization. The nitric acid serves as both the oxidizing agent and the source of the nitrogen atom for the isoxazole ring. The reaction mechanism is complex but is believed to involve the oxidation of the diketone followed by condensation with a nitrogen-containing species derived from nitric acid, and subsequent cyclization and aromatization to form the stable isoxazole ring.

Advantages:

  • One-pot synthesis: This route is procedurally simple and requires minimal intermediate handling.

  • High Yield: A reported yield of 81% is quite favorable.

Disadvantages:

  • Safety Hazards: The use of concentrated nitric acid is a significant safety concern, requiring careful handling in a well-ventilated fume hood. The evolution of toxic nitrogen dioxide (NO₂) gas is another major hazard.

  • Environmental Concerns: The reaction generates acidic waste and releases nitrogen oxides, which are environmental pollutants.

  • Scalability: The highly exothermic nature of the reaction and the evolution of a large volume of gas can make this process challenging to scale up safely.

Route 2: Claisen Condensation of Acetone and Diethyl Oxalate

This multi-step synthesis begins with a Claisen condensation to form a β-dicarbonyl intermediate, which then undergoes cyclization with hydroxylamine, followed by hydrolysis to yield the final product.

Reaction Scheme

Route 2 cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis Acetone Acetone Intermediate_1 Ethyl 2,4-dioxopentanoate Acetone->Intermediate_1 Diethyl_Oxalate Diethyl_Oxalate Diethyl_Oxalate->Intermediate_1 Sodium_Ethoxide Sodium Ethoxide (from Na in EtOH) Sodium_Ethoxide->Intermediate_1 Intermediate_2 Ethyl 5-methylisoxazole- 3-carboxylate Intermediate_1->Intermediate_2 Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Intermediate_2 Product 5-Methylisoxazole-3- carboxylic acid Intermediate_2->Product LiOH LiOH LiOH->Product

Caption: Multi-step synthesis via Claisen condensation.

Experimental Protocol

Step 1: Synthesis of Ethyl 2,4-dioxopentanoate

  • Under a nitrogen atmosphere, carefully add sodium metal (1.61 g, 70 mmol) to absolute ethanol (150 mL) at room temperature with stirring.

  • After all the sodium has dissolved, add a mixture of acetone (4.4 mL, 60 mmol) and diethyl oxalate (8.14 mL, 60 mmol) dropwise over 2 minutes.

  • Stir the resulting mixture for an additional hour.

  • Cool the reaction mixture to 0°C and acidify with a mixture of concentrated sulfuric acid and ice until the solution becomes cloudy and yellow. This intermediate is typically used directly in the next step.

Step 2: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

  • To the stirred solution of ethyl 2,4-dioxopentanoate from the previous step, add hydroxylamine hydrochloride (4.34 mmol).

  • Heat the resulting mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and quench with water and aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate. The combined organic layers are dried and concentrated to give the ethyl ester.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl 5-methylisoxazole-3-carboxylate in THF (10 mL).

  • Add an aqueous solution of lithium hydroxide (1N, 8.4 mL).

  • Heat the mixture to reflux for 20 minutes.

  • Cool the reaction to room temperature and acidify to pH 3 with a saturated citric acid solution.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to obtain the final product.[2]

Reported Yield: A yield of 18.45 g of the final product was reported from 60 mmol of acetone.

Scientific Rationale and Discussion

This route is a classic example of isoxazole synthesis through the condensation of a 1,3-dicarbonyl compound with hydroxylamine. The initial Claisen condensation between acetone and diethyl oxalate, promoted by a strong base (sodium ethoxide), generates the necessary β-dicarbonyl precursor. The subsequent reaction with hydroxylamine proceeds via nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the isoxazole ring. The final step is a standard ester hydrolysis to yield the carboxylic acid.

Advantages:

  • High Yield: The reported gram yield suggests a high overall molar yield.

  • Readily Available Starting Materials: Acetone and diethyl oxalate are common and relatively inexpensive laboratory reagents.

  • Scalability: This route is generally more amenable to scale-up than the nitric acid oxidation, provided appropriate safety measures are in place for handling sodium metal.

Disadvantages:

  • Multi-step Process: The three-step sequence increases the overall reaction time and complexity compared to the one-pot method.

  • Hazardous Reagents: The use of sodium metal requires a moisture-free environment and careful handling. Concentrated sulfuric acid is also corrosive and hazardous.

Route 3: Heterocyclization of a β-Dicarbonyl Compound with Hydroxylamine

This is a variation of the classical isoxazole synthesis, starting from a pre-formed β-dicarbonyl compound, in this case, ethyl 2,4-dioxovalerate, which can be synthesized from ethyl acetoacetate.

Reaction Scheme

Route 3 cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis Ethyl_2_4_dioxovalerate Ethyl 2,4-dioxovalerate Intermediate_ester Ethyl 5-methylisoxazole- 3-carboxylate Ethyl_2_4_dioxovalerate->Intermediate_ester Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Intermediate_ester Sodium_Bicarbonate Sodium Bicarbonate Sodium_Bicarbonate->Intermediate_ester Product 5-Methylisoxazole-3- carboxylic acid Intermediate_ester->Product Sodium_Hydroxide Sodium Hydroxide Sodium_Hydroxide->Product

Caption: Two-step synthesis from a β-dicarbonyl precursor.

Experimental Protocol

Step 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

  • In a round-bottom flask, add ethanol (107 mL), followed by sodium bicarbonate (13.2 g, 0.157 mol), hydroxylamine hydrochloride (10.91 g, 0.157 mol), and ethyl 2,4-dioxovalerate (25 g, 0.157 mol).

  • Reflux the reaction mixture for 4 hours.

  • After the reaction is complete, collect the precipitate by filtration.

  • Concentrate the filtrate under vacuum to obtain the crude ethyl ester.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ester in ethanol (53.5 mL).

  • Slowly add a 10% aqueous solution of sodium hydroxide (59 mL).

  • Stir the reaction mixture at room temperature overnight.

  • Remove the ethanol by evaporation under reduced pressure.

  • Dissolve the resulting sodium salt in water and acidify with concentrated hydrochloric acid until the product precipitates.

  • The crude product can be purified by recrystallization from ethyl acetate.

Reported Yield: 79% for the hydrolysis step. The overall yield will depend on the yield of the first step.

Scientific Rationale and Discussion

Similar to Route 2, this method relies on the reaction between a β-dicarbonyl compound and hydroxylamine. The use of a pre-formed β-dicarbonyl simplifies the initial step compared to the in-situ generation via Claisen condensation. The regioselectivity of the cyclization is generally high, leading to the desired 5-methyl-3-carboxy isoxazole isomer.

Advantages:

  • Good Yield: The hydrolysis step proceeds in high yield.

  • Milder Conditions: This route avoids the use of highly reactive sodium metal.

  • Scalability: The procedure is straightforward and readily scalable.

Disadvantages:

  • Availability of Starting Material: The cost and availability of ethyl 2,4-dioxovalerate may be a consideration compared to the more basic starting materials of Route 2.

  • Two-step Process: While simpler than Route 2, it is still a multi-step synthesis.

Route 4: 1,3-Dipolar Cycloaddition

This modern and powerful method for constructing five-membered rings involves the [3+2] cycloaddition of a 1,3-dipole (a nitrile oxide) with a dipolarophile (an alkyne). The nitrile oxide is typically generated in situ due to its instability.

Reaction Scheme

Route 4 cluster_0 Step 1: In-situ Nitrile Oxide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Hydrolysis Acetaldehyde_Oxime Acetaldehyde Oxime Nitrile_Oxide Acetonitrile N-oxide Acetaldehyde_Oxime->Nitrile_Oxide Bleach Sodium Hypochlorite (Bleach) Bleach->Nitrile_Oxide Intermediate_Ester Ethyl 5-methylisoxazole- 3-carboxylate Nitrile_Oxide->Intermediate_Ester Ethyl_Propiolate Ethyl Propiolate Ethyl_Propiolate->Intermediate_Ester Product 5-Methylisoxazole-3- carboxylic acid Intermediate_Ester->Product Base Base (e.g., NaOH) Base->Product

Caption: Synthesis via 1,3-dipolar cycloaddition.

Experimental Protocol (Representative)

Steps 1 & 2: In-situ Generation of Acetonitrile N-oxide and Cycloaddition

  • In a round-bottom flask, dissolve acetaldehyde oxime (1.80 mmol) and ethyl propiolate (3.27 mmol) in a suitable solvent (e.g., dichloromethane, 5 mL).

  • To this stirred mixture, add an aqueous solution of sodium hypochlorite (bleach, 0.354 M, 13.8 mL, 4.88 mmol) dropwise.

  • Stir the reaction mixture overnight at room temperature.

  • After the reaction is complete (monitored by TLC), the organic layer is separated, washed, dried, and concentrated to yield the crude ethyl 5-methylisoxazole-3-carboxylate.

Step 3: Hydrolysis

  • The crude ester is then hydrolyzed using a standard procedure, such as with sodium hydroxide in ethanol, followed by acidification, as described in Route 3.

Scientific Rationale and Discussion

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry.[3] This reaction is a concerted, pericyclic process where the three atoms of the nitrile oxide and the two carbons of the alkyne simultaneously form a five-membered ring.[3] The in-situ generation of the nitrile oxide from the corresponding aldoxime using an oxidant like sodium hypochlorite is a common and convenient method.[4] The regioselectivity of the cycloaddition is a key consideration, and for the reaction of acetonitrile N-oxide with ethyl propiolate, the formation of the 3-carboxy-5-methyl isomer is generally favored.

Advantages:

  • High Regioselectivity: This method often provides excellent control over the regiochemical outcome.

  • Mild Reaction Conditions: The cycloaddition can often be carried out at room temperature.

  • Versatility: The 1,3-dipolar cycloaddition is a very general reaction with a broad substrate scope, allowing for the synthesis of a wide variety of substituted isoxazoles.

  • Green Chemistry Potential: Recent advances have demonstrated that this reaction can be performed under solvent-free mechanochemical (ball-milling) conditions, significantly improving its environmental footprint.

Disadvantages:

  • Instability of Nitrile Oxide: The nitrile oxide intermediate is unstable and prone to dimerization, which can reduce the yield.

  • Multi-step Process: Similar to routes 2 and 3, this is a multi-step synthesis.

  • Use of Oxidants: The use of bleach or other oxidants requires careful control of the reaction conditions.

Conclusion and Future Outlook

The synthesis of this compound can be accomplished through several viable routes, each with its own set of advantages and challenges.

  • The oxidation of 2,5-hexanedione offers a direct, one-pot synthesis with a high yield but is hampered by significant safety and environmental concerns.

  • The Claisen condensation route is a high-yielding and scalable method that utilizes inexpensive starting materials, but it involves multiple steps and the use of hazardous reagents.

  • The heterocyclization of a pre-formed β-dicarbonyl provides a good balance of yield and safety, with the main consideration being the availability of the starting dicarbonyl compound.

  • The 1,3-dipolar cycloaddition represents a modern and versatile approach with excellent regioselectivity and the potential for greener reaction conditions, although it requires careful control of the unstable nitrile oxide intermediate.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization. For large-scale industrial production, a thorough process safety and cost analysis would be paramount, likely favoring a scalable and high-yielding route such as the Claisen condensation or heterocyclization, with robust engineering controls. For laboratory-scale synthesis and the exploration of analogue synthesis, the versatility and mild conditions of the 1,3-dipolar cycloaddition may be more advantageous.

Future research in this area will likely focus on the development of even more sustainable and efficient synthetic methods. This could include the use of biocatalysis, continuous flow chemistry to mitigate the hazards of unstable intermediates, and the development of novel catalytic systems that minimize waste and energy consumption. As the demand for complex and diverse chemical entities in drug discovery continues to grow, the importance of efficient and elegant synthetic strategies for key building blocks like this compound will only increase.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598.
  • Smolecule. (2023, August 15). Buy this compound | 3405-77-4.
  • FAQ. What are the synthesis and applications of this compound?
  • Sigma-Aldrich. This compound 3405-77-4.
  • Ganesh, et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
  • Krasnova, L. S., & Zolotarev, A. A. (2017). A convenient synthesis of ethyl 5-methylisoxazole-3-carboxylate. Chemistry of Heterocyclic Compounds, 53(4), 484-485.
  • Wallace, O. B. (1997). A new synthesis of ethyl 5-methylisoxazole-3-carboxylate. The Journal of Organic Chemistry, 62(7), 2049-2050.
  • Wikipedia. (2023). 1,3-Dipolar cycloaddition.
  • Abdel-Wahab, B. F., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 1-6.

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The Strategic Bioisosteric Pivot: A Comparative Guide to Carboxylic Acid Surrogates in 5-Methylisoxazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Bioisosteric Innovation in Drug Discovery

The 5-methylisoxazole-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, serving as a cornerstone for a diverse array of biologically active molecules.[1][2] Its inherent structural features and synthetic tractability have propelled its use in the development of therapeutics targeting a range of diseases.[3][4] The carboxylic acid moiety, in particular, is often crucial for target engagement, frequently forming key electrostatic and hydrogen bond interactions within the active site of proteins.[5][6]

However, the very properties that make the carboxylic acid an effective pharmacophore can also be its Achilles' heel. Issues such as poor membrane permeability, rapid metabolism leading to the formation of reactive acyl glucuronides, and limited oral bioavailability often plague drug candidates bearing this functional group.[7] This necessitates a strategic pivot in molecular design: the deployment of bioisosteres. Bioisosteric replacement, the substitution of a functional group with another that possesses similar physicochemical and biological properties, is a powerful strategy to mitigate these liabilities while preserving or even enhancing therapeutic efficacy.[8]

This comprehensive guide provides an in-depth comparison of key bioisosteres for the carboxylic acid group within the context of this compound analogs. We will delve into the synthetic rationale, provide detailed experimental protocols, and present a comparative analysis of the physicochemical and pharmacological properties of three prominent bioisosteres: tetrazole , acylsulfonamide , and hydroxamic acid . This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to rationally design and synthesize next-generation this compound analogs with superior drug-like properties.

The Rationale for Bioisosteric Replacement of the Carboxylic Acid Group

The decision to replace a carboxylic acid is driven by a multi-faceted analysis of a lead compound's deficiencies. The primary motivations include:

  • Improving Pharmacokinetic Properties (ADME): Enhancing absorption, distribution, metabolism, and excretion profiles is a critical objective. Carboxylic acids, being highly polar and often ionized at physiological pH, can exhibit poor oral absorption and limited penetration across biological membranes, such as the blood-brain barrier.[8]

  • Mitigating Metabolic Liabilities: The carboxylic acid group is susceptible to phase II metabolism, particularly glucuronidation. The resulting acyl glucuronides can be chemically reactive, leading to idiosyncratic drug toxicities.[7]

  • Enhancing Target Affinity and Selectivity: In some instances, a bioisostere can provide a more optimal geometric and electronic arrangement for interaction with the target protein, leading to improved potency and selectivity.[9]

  • Securing Intellectual Property: The creation of novel chemical entities through bioisosteric replacement is a cornerstone of generating new intellectual property.[8]

The following diagram illustrates the logical workflow for considering and evaluating carboxylic acid bioisosteres in a drug discovery program.

bioisostere_workflow Bioisostere Evaluation Workflow start Lead Compound with This compound problem Identify Deficiencies (e.g., Poor PK, Metabolism, Toxicity) start->problem strategy Propose Bioisosteric Replacement problem->strategy synthesis Synthesize Analogs (Tetrazole, Acylsulfonamide, Hydroxamic Acid) strategy->synthesis evaluation In Vitro & In Vivo Evaluation synthesis->evaluation pka pKa, logP/logD evaluation->pka stability Metabolic Stability (Microsomes, S9) evaluation->stability activity Biological Activity (IC50, Ki) evaluation->activity decision Improved Candidate? evaluation->decision stop Re-evaluate or Terminate decision->stop No continue Advance to Further Studies decision->continue Yes

Caption: A logical workflow for the evaluation of carboxylic acid bioisosteres.

A Comparative Analysis of Key Bioisosteres

The following sections provide a detailed comparison of tetrazole, acylsulfonamide, and hydroxamic acid as bioisosteres for the carboxylic acid group in this compound analogs.

The Tetrazole Moiety: A Classic Carboxylic Acid Mimic

The 5-substituted-1H-tetrazole is arguably the most widely recognized and successful bioisostere of the carboxylic acid group.[8] Its pKa is comparable to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and thus mimic the key electrostatic interactions of the carboxylate group.[8]

PropertyCarboxylic AcidTetrazoleRationale for Change
pKa ~3.5-4.5~4.5-5.5Similar acidity allows for mimicry of electrostatic interactions.
logP/logD Generally lowerGenerally higherIncreased lipophilicity can improve membrane permeability, but this is not always the case due to strong hydrogen bonding with water.[8]
Metabolic Stability Susceptible to acyl glucuronidationGenerally more stable; can undergo N-glucuronidation or oxidation.[10]Avoids the formation of potentially reactive acyl glucuronides.

The synthesis of the tetrazole analog of this compound proceeds via a two-step sequence involving the formation of a nitrile intermediate followed by a [3+2] cycloaddition with an azide source.[11]

tetrazole_synthesis Synthesis of 5-(5-Methylisoxazol-3-yl)-1H-tetrazole start 5-Methylisoxazole-3-carboxamide intermediate 5-Methylisoxazole-3-carbonitrile start->intermediate Dehydration (e.g., POCl3, SOCl2) product 5-(5-Methylisoxazol-3-yl)-1H-tetrazole intermediate->product [3+2] Cycloaddition (NaN3, catalyst)

Caption: Synthetic pathway for 5-(5-Methylisoxazol-3-yl)-1H-tetrazole.

Step 1: Synthesis of 5-Methylisoxazole-3-carbonitrile (Intermediate)

  • Materials: 5-Methylisoxazole-3-carboxamide, Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂), Inert solvent (e.g., Dichloromethane, Toluene), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylisoxazole-3-carboxamide in an inert solvent. b. Slowly add phosphorus oxychloride or thionyl chloride to the solution at 0 °C. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. f. Neutralize the aqueous solution with a saturated sodium bicarbonate solution. g. Extract the product with dichloromethane or another suitable organic solvent. h. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. i. Remove the solvent under reduced pressure to yield the crude 5-methylisoxazole-3-carbonitrile. j. Purify the crude product by column chromatography or recrystallization.[11]

Step 2: Synthesis of 5-(5-Methylisoxazol-3-yl)-1H-tetrazole

  • Materials: 5-Methylisoxazole-3-carbonitrile, Sodium azide (NaN₃), Catalyst (e.g., Zinc chloride (ZnCl₂), Ammonium chloride (NH₄Cl)), Solvent (e.g., N,N-Dimethylformamide (DMF)), Hydrochloric acid, Sodium nitrite, Ethyl acetate, Brine, Anhydrous sodium sulfate.

  • Procedure: a. In a round-bottom flask, dissolve 5-methylisoxazole-3-carbonitrile, sodium azide, and the catalyst in the solvent. b. Heat the reaction mixture at an appropriate temperature (e.g., 100-120 °C) and monitor its progress by TLC. c. After the reaction is complete, cool the mixture to room temperature and acidify with hydrochloric acid to protonate the tetrazole ring. d. To quench any unreacted azide, add a solution of sodium nitrite at 0 °C. e. Extract the product with ethyl acetate. f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. g. Concentrate the filtrate under reduced pressure to obtain the crude product. h. Purify the crude 5-(5-methylisoxazol-3-yl)-1H-tetrazole by recrystallization.[11]

The Acylsulfonamide Moiety: A More Acidic Alternative

Acylsulfonamides are another important class of carboxylic acid bioisosteres. They are generally more acidic than carboxylic acids, with pKa values typically in the range of 3.5-4.5.[12] This increased acidity can lead to stronger electrostatic interactions with the target, potentially enhancing potency.[8]

PropertyCarboxylic AcidAcylsulfonamideRationale for Change
pKa ~3.5-4.5~3.5-4.5Similar or slightly increased acidity can enhance electrostatic interactions.[12]
logP/logD Generally lowerCan be modulated based on the R' group on the sulfonamide.Offers a handle for fine-tuning lipophilicity.
Metabolic Stability Susceptible to acyl glucuronidationGenerally more stable to phase II conjugation.Avoids the formation of reactive metabolites.

The synthesis of an acylsulfonamide analog involves the coupling of this compound with a sulfonamide.

acylsulfonamide_synthesis Synthesis of an Acylsulfonamide Analog start This compound step1 Activation (e.g., SOCl2, Oxalyl chloride) start->step1 intermediate 5-Methylisoxazole-3-carbonyl chloride step1->intermediate product N-((5-methylisoxazol-3-yl)carbonyl)benzenesulfonamide intermediate->product reagent Benzenesulfonamide, Base (e.g., Pyridine) reagent->product

Caption: Synthetic pathway for an acylsulfonamide analog of this compound.

  • Materials: this compound, Thionyl chloride (SOCl₂) or Oxalyl chloride, Benzenesulfonamide, Anhydrous pyridine or another suitable base, Anhydrous inert solvent (e.g., Dichloromethane, Tetrahydrofuran).

  • Procedure: a. Activation of the Carboxylic Acid: In a round-bottom flask, suspend or dissolve this compound in an anhydrous inert solvent. Add thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature or with gentle heating until the conversion to the acid chloride is complete (monitor by IR spectroscopy for the disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride). Remove the excess reagent and solvent under reduced pressure. b. Coupling with Sulfonamide: Dissolve the crude 5-methylisoxazole-3-carbonyl chloride in an anhydrous inert solvent. In a separate flask, dissolve benzenesulfonamide in anhydrous pyridine or another suitable solvent with a non-nucleophilic base. Add the solution of the acid chloride dropwise to the sulfonamide solution at 0 °C. Allow the reaction to stir at room temperature overnight. c. Work-up and Purification: Quench the reaction with water or dilute hydrochloric acid. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

The Hydroxamic Acid Moiety: A Metal-Chelating Bioisostere

Hydroxamic acids are another versatile class of carboxylic acid bioisosteres. They are typically less acidic than carboxylic acids, with pKa values in the range of 8-9.[13] A key feature of hydroxamic acids is their ability to chelate metal ions, making them particularly useful for targeting metalloenzymes.[13]

PropertyCarboxylic AcidHydroxamic AcidRationale for Change
pKa ~3.5-4.5~8-9Reduced acidity can improve membrane permeability.[13]
logP/logD Generally lowerGenerally higherIncreased lipophilicity can enhance oral absorption.
Metabolic Stability Susceptible to acyl glucuronidationCan be susceptible to hydrolysis and other metabolic pathways.Offers a different metabolic profile that may be advantageous.
Additional Property -Metal chelationCan be exploited for targeting metalloenzymes.[13]

The synthesis of a hydroxamic acid analog typically involves the coupling of an activated carboxylic acid derivative with hydroxylamine.

hydroxamic_acid_synthesis Synthesis of 5-Methylisoxazole-3-hydroxamic Acid start This compound product 5-Methylisoxazole-3-hydroxamic Acid start->product step1 Activation (e.g., EDC, HOBt) step1->product reagent Hydroxylamine hydrochloride, Base (e.g., Et3N) reagent->product

Caption: Synthetic pathway for 5-methylisoxazole-3-hydroxamic acid.

  • Materials: this compound, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), Hydroxylamine hydrochloride, Triethylamine (Et₃N) or another suitable base, Anhydrous solvent (e.g., DMF, Dichloromethane).

  • Procedure: a. In a round-bottom flask, dissolve this compound, EDC, and HOBt in an anhydrous solvent. Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid. b. In a separate flask, prepare a solution of hydroxylamine by treating hydroxylamine hydrochloride with an equivalent amount of base (e.g., triethylamine) in the same solvent. c. Add the hydroxylamine solution to the activated carboxylic acid mixture at 0 °C. d. Allow the reaction to warm to room temperature and stir overnight. e. Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Experimental Workflows for Comparative Evaluation

To objectively compare the performance of these bioisosteric analogs, a series of standardized experimental assays should be conducted.

Determination of Physicochemical Properties
  • pKa Determination: Potentiometric titration is the gold standard for determining pKa values. The compound is dissolved in a water/co-solvent mixture and titrated with a standardized solution of NaOH.

  • Lipophilicity (logP/logD) Determination: The shake-flask method using n-octanol and a buffered aqueous solution (pH 7.4 for logD) is a common approach. The concentration of the compound in each phase is determined by UV-Vis spectroscopy or LC-MS.

In Vitro ADME Assays
  • Metabolic Stability Assay:

    • Incubation: Incubate the test compound with liver microsomes or S9 fractions in the presence of NADPH.[14]

    • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS. The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are then calculated.

  • Membrane Permeability Assay (PAMPA): This assay assesses a compound's ability to passively diffuse across an artificial membrane.

    • Apparatus: A 96-well filter plate is coated with a lipid solution to form an artificial membrane.

    • Incubation: The test compound is added to the donor wells, and the plate is incubated.

    • Analysis: The concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS to determine the permeability coefficient.

Conclusion: A Rational Approach to Bioisosteric Design

The replacement of the carboxylic acid group in this compound analogs with bioisosteres such as tetrazoles, acylsulfonamides, and hydroxamic acids represents a powerful and versatile strategy in modern drug discovery. Each bioisostere offers a unique constellation of physicochemical and pharmacological properties, providing medicinal chemists with a toolkit to address specific liabilities of a lead compound.

The choice of a particular bioisostere should be guided by a thorough understanding of the structure-activity and structure-property relationships of the target compound series. While tetrazoles offer a close mimic of the acidity and electrostatic properties of carboxylic acids, acylsulfonamides provide an opportunity to fine-tune acidity and lipophilicity, and hydroxamic acids introduce the potential for metal chelation.

The successful implementation of a bioisosteric replacement strategy is not a matter of chance but rather a data-driven, iterative process of design, synthesis, and evaluation. By employing the synthetic strategies and experimental workflows outlined in this guide, researchers can rationally navigate the complex landscape of bioisosterism and unlock the full therapeutic potential of this compound analogs.

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Methylisoxazole-3-carboxylic Acid Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-methylisoxazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Its derivatives are lauded for their synthetic tractability and their ability to engage with a variety of biological targets.[2][5] However, a critical challenge in the development of these promising compounds is the translation of efficacy from controlled laboratory settings (in vitro) to complex biological systems (in vivo).[6][7] This guide provides a comprehensive comparison of the in vitro and in vivo performance of representative this compound-based compounds, offering insights into the experimental data and the factors that govern their therapeutic potential.

Part 1: In Vitro Efficacy Assessment

In vitro assays are fundamental in early-stage drug discovery for high-throughput screening and mechanistic studies.[6] They allow for the rapid assessment of a compound's activity against a specific molecular target or cell line in a controlled environment.

Common Molecular Targets and Assays

Derivatives of this compound have been shown to target a range of proteins, with a notable emphasis on kinases due to their critical role in cell signaling pathways implicated in diseases like cancer.[2] Common in vitro assays include:

  • Enzymatic Assays: To determine the direct inhibitory effect of a compound on a purified enzyme, such as a kinase.

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo®): To measure the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Target Engagement Assays (e.g., Western Blot, Cellular Thermal Shift Assay - CETSA): To confirm that the compound interacts with its intended target within the cell.

In Vitro Efficacy Data

The following table summarizes representative in vitro data for hypothetical 5-methylisoxazole-3-carboxamide derivatives targeting a specific kinase (e.g., a Receptor Tyrosine Kinase - RTK).

CompoundTarget KinaseIC50 (nM)Cell Line (e.g., HepG2) GI50 (µM)
Compound ARTK-X150.5
Compound BRTK-X502.1
Compound CRTK-X50.2
Reference DrugRTK-X100.4

IC50: The concentration of a drug that is required for 50% inhibition of a specific enzyme in vitro. GI50: The concentration of a drug that causes 50% growth inhibition in a cell line.

Experimental Protocol: Kinase Inhibition Assay

This protocol describes a typical enzymatic assay to determine the IC50 of a test compound against a target kinase.

  • Preparation: A reaction buffer containing the purified kinase, a substrate peptide, and ATP is prepared.

  • Compound Addition: The test compound is serially diluted and added to the reaction mixture in a 96-well plate.

  • Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for the enzymatic reaction.

  • Detection: A detection reagent is added that measures the amount of phosphorylated substrate, often through luminescence or fluorescence.

  • Data Analysis: The signal is measured, and the IC50 value is calculated by fitting the data to a dose-response curve.

Signaling Pathway Visualization

The diagram below illustrates a simplified signaling pathway that is often targeted by kinase inhibitors.

Signaling_Pathway Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound 5-Methylisoxazole-3- carboxylic acid derivative Compound->MEK

Caption: Inhibition of the MEK kinase within the MAPK/ERK signaling pathway.

Part 2: In Vivo Efficacy Assessment

In vivo studies are crucial for evaluating the therapeutic potential of a compound in a living organism, providing insights into its pharmacokinetics, pharmacodynamics, and overall efficacy.[6]

Common Animal Models and Endpoints

The choice of animal model is critical and depends on the disease being studied. For cancer, immunodeficient mice bearing human tumor xenografts are commonly used.[7] Key in vivo endpoints include:

  • Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated animals compared to a control group.

  • Survival Analysis: An assessment of the lifespan of treated animals.

  • Biomarker Analysis: Measurement of target modulation in tumor or surrogate tissues.

  • Pharmacokinetic (PK) Analysis: Measurement of drug absorption, distribution, metabolism, and excretion (ADME).[7][8]

In Vivo Efficacy and Pharmacokinetic Data

This table presents hypothetical in vivo data for the same compounds evaluated in vitro.

CompoundDose (mg/kg, oral)TGI (%)Cmax (ng/mL)AUC (ng*h/mL)
Compound A50458004500
Compound B5010150600
Compound C507512009800
Reference Drug306010007200

TGI: Tumor Growth Inhibition. Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve.

Experimental Protocol: Mouse Xenograft Study

This protocol outlines a typical efficacy study in a mouse model of cancer.

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Mice are randomized into treatment and control (vehicle) groups.

  • Dosing: The test compound is administered daily via a specific route (e.g., oral gavage).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration.

  • Analysis: TGI is calculated, and tumors may be excised for biomarker analysis.

In Vivo Experimental Workflow Visualization

The following diagram illustrates the workflow of a typical preclinical in vivo study.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Implantation Tumor Cell Implantation Growth Tumor Growth (to ~150 mm³) Implantation->Growth Randomization Randomization into Groups Growth->Randomization Dosing Daily Dosing (Compound or Vehicle) Randomization->Dosing Monitoring Tumor & Body Weight Measurement Dosing->Monitoring Monitoring->Dosing Endpoint Study Endpoint Reached Monitoring->Endpoint Analysis TGI Calculation & Biomarker Analysis Endpoint->Analysis

Caption: Workflow for a xenograft mouse model efficacy study.

Part 3: Bridging the Gap - The In Vitro to In Vivo Translation

A significant challenge in drug development is the often-poor correlation between in vitro potency and in vivo efficacy.[6] As seen in the hypothetical data, Compound B was moderately active in vitro but showed poor in vivo efficacy, while Compound C, the most potent in vitro, also demonstrated the best in vivo response.

Several factors contribute to these discrepancies:

  • Pharmacokinetics (ADME): A compound's absorption, distribution, metabolism, and excretion properties are critical for achieving sufficient exposure at the target site.[7][8] Compound B's low Cmax and AUC suggest poor bioavailability or rapid clearance, explaining its lack of in vivo activity.

  • Metabolic Stability: The isoxazole ring can be susceptible to metabolic cleavage, which can alter the compound's activity and toxicity profile.[9]

  • Target Engagement in a Complex System: The presence of plasma protein binding, tissue distribution barriers, and competing endogenous ligands can affect how much of the drug reaches its target.

  • Toxicity: A compound may exhibit off-target toxicities in vivo that are not apparent in simplified in vitro systems, limiting the achievable therapeutic dose.

Factors Influencing In Vitro to In Vivo Translation

This diagram visualizes the key factors that can impact the successful translation of a compound from the lab to a living model.

Translation_Factors cluster_factors Translational Modulators InVitro In Vitro Potency (e.g., IC50) ADME ADME/ Pharmacokinetics InVitro->ADME Metabolism Metabolic Stability InVitro->Metabolism Binding Plasma Protein Binding InVitro->Binding Toxicity Off-Target Effects/Toxicity InVitro->Toxicity Distribution Tissue Distribution InVitro->Distribution InVivo In Vivo Efficacy (e.g., TGI) ADME->InVivo Metabolism->InVivo Binding->InVivo Toxicity->InVivo Distribution->InVivo

Sources

A Comparative Crystallographic Guide to 5-Methylisoxazole-3-carboxylic Acid Derivatives: From Molecular Conformation to Crystal Packing

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the isoxazole scaffold is a cornerstone for the development of novel therapeutics. Its prevalence in a range of biologically active compounds necessitates a profound understanding of its structural nuances. Among these, 5-methylisoxazole-3-carboxylic acid and its derivatives are of significant interest, serving as key building blocks in the synthesis of targeted therapies, including Raf kinase inhibitors for melanoma.[1] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, unequivocally determined by single-crystal X-ray crystallography, is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.

This guide presents an in-depth comparative analysis of the X-ray crystallography of this compound and its derivatives. Moving beyond a mere procedural outline, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, provides a comparative analysis of structural data, and contextualizes the crystallographic findings within the broader spectrum of analytical techniques.

The Unambiguous Verdict of X-ray Crystallography: A Structural Gold Standard

While spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are indispensable for molecular structure elucidation, they often provide information about the molecule in solution or in the gas phase, representing an average of multiple conformations. Single-crystal X-ray diffraction, however, offers an unparalleled static snapshot of the molecule in the solid state, defining bond lengths, bond angles, and torsion angles with exceptional precision.[2] This level of detail is critical for understanding the subtle stereochemical features that can govern a molecule's biological activity.

The workflow for determining the crystal structure of a small organic molecule like a this compound derivative is a systematic process, from crystal growth to the final refined structure.

Figure 1: Generalized workflow for single-crystal X-ray diffraction analysis.

A Tale of Two Isomers: this compound vs. 5-Methylisoxazole-4-carboxylic Acid

A comparative analysis of the crystal structures of positional isomers provides profound insights into how the substitution pattern on the isoxazole ring influences molecular conformation and intermolecular interactions. Here, we compare the crystallographic data for this compound and its isomer, 5-methylisoxazole-4-carboxylic acid.[2][3][4]

ParameterThis compound[2]5-Methylisoxazole-4-carboxylic Acid[4]
CSD Entry 850478758336
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPnma
Key Intermolecular Interaction Carboxylic acid dimer formation via O-H···O hydrogen bondsHead-to-tail chains via O-H···N hydrogen bonds
Molecular Conformation The carboxylic acid group is nearly coplanar with the isoxazole ring.The molecule lies on a crystallographic mirror plane.

The difference in the primary hydrogen bonding motif is striking. In the 3-carboxylic acid isomer, the classic carboxylic acid dimer is observed, a common and highly stable arrangement. In contrast, the 4-carboxylic acid isomer exhibits a head-to-tail arrangement where the carboxylic acid proton forms a hydrogen bond with the nitrogen atom of an adjacent isoxazole ring. This fundamental difference in supramolecular assembly directly results from the different placement of the carboxylic acid group and its accessibility for hydrogen bonding.

isomers cluster_3_COOH This compound cluster_4_COOH 5-Methylisoxazole-4-carboxylic Acid 3_COOH_A 3_COOH_B 3_COOH_A->3_COOH_B O-H···O Dimer 4_COOH_A 4_COOH_B 4_COOH_A->4_COOH_B O-H···N Chain

Figure 2: Contrasting hydrogen bonding patterns in isomeric isoxazole carboxylic acids.

Derivatives of this compound: The Case of Carboxamides

The carboxylic acid group at the 3-position is a versatile handle for the synthesis of a wide array of derivatives, most notably carboxamides. The conversion of the carboxylic acid to an amide can significantly alter the molecule's electronic properties, hydrogen bonding potential, and overall conformation, which in turn can modulate its biological activity.

Comparison with Alternative Analytical Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, it is crucial to understand its place within a suite of analytical tools.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the connectivity and constitution of a molecule in solution. For isoxazole derivatives, ¹H and ¹³C NMR are routinely used to confirm the successful synthesis and purity of the compound.[5] Unlike crystallography, NMR can provide insights into the dynamic processes of a molecule in solution. However, it does not provide the precise bond lengths and angles that are obtained from a high-quality crystal structure.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). It is a vital tool for confirming the identity of the target molecule.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound and its derivatives, characteristic stretches for the C=O (carbonyl) and O-H or N-H bonds can be readily identified.[5]

TechniqueInformation ProvidedPhaseKey AdvantagesKey Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingSolidUnambiguous structure determinationRequires high-quality single crystals
NMR Spectroscopy Atomic connectivity, solution-state conformation, molecular dynamicsSolutionNo crystallization needed, provides dynamic informationLess precise for geometric parameters
Mass Spectrometry Molecular weight, elemental formulaGasHigh sensitivity, small sample requirementNo 3D structural information
IR Spectroscopy Presence of functional groupsSolid/LiquidFast, non-destructiveLimited structural information

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of 2,5-hexanedione with nitric acid.[5]

  • Place nitric acid (e.g., 0.2 L of 5.2 M solution) in a flask equipped with a reflux condenser.

  • Heat the nitric acid to its boiling point.

  • Turn off the heat source and add 2,5-hexanedione (e.g., 45.751 g, 0.40 mol) dropwise via the reflux condenser.

  • Once stable reflux is achieved, apply gentle heating.

  • After the addition is complete, continue to reflux for at least 1.5 hours.

  • Cool the solution and pour it over crushed ice.

  • Collect the precipitated crystals by filtration, wash with cold water, and air dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like aqueous methanol.[5]

General Protocol for Single-Crystal Growth
  • Solvent Selection: The purified compound is dissolved in a variety of solvents to find one in which it has moderate solubility.

  • Slow Evaporation: A saturated or near-saturated solution of the compound is prepared, filtered into a clean vial, and loosely capped to allow for the slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses out, while the vapor of the less volatile solvent diffuses in, gradually reducing the solubility and promoting crystallization.

General Protocol for X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[6]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Data Processing: The collected diffraction intensities are indexed, integrated, and scaled.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Conclusion

The structural characterization of this compound and its derivatives by single-crystal X-ray crystallography provides an indispensable foundation for understanding their chemical properties and biological activities. The comparative analysis of the 3- and 4-carboxylic acid isomers reveals how subtle changes in substituent position can lead to profound differences in crystal packing and intermolecular interactions. For drug development professionals, this atomic-level insight is crucial for the rational design of new therapeutic agents with improved efficacy and specificity. By integrating crystallographic data with information from other analytical techniques, researchers can build a comprehensive understanding of these versatile heterocyclic compounds.

References

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A Head-to-Head Comparison of Raf Kinase Inhibitors Derived from 5-Methylisoxazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of preclinical and clinically relevant Raf kinase inhibitors that share a common chemical heritage rooted in the 5-methylisoxazole-3-carboxylic acid scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical potency, cellular activity, and kinase selectivity of these compounds. We will explore the structure-activity relationships that govern their efficacy and provide detailed experimental protocols to enable reproducible in-house evaluation.

Introduction: The Central Role of Raf Kinases in Oncology

The Raf (Rapidly Accelerated Fibrosarcoma) kinases are a family of serine/threonine-specific protein kinases that are central components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cellular processes including proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through activating mutations in the BRAF gene, is a key driver in a significant percentage of human cancers, most notably in metastatic melanoma where the BRAF V600E mutation is present in approximately 50% of cases.[2] This has made the Raf kinases, particularly BRAF, a prime target for therapeutic intervention.

The this compound moiety has emerged as a valuable scaffold in the design of potent and selective Raf kinase inhibitors.[3][4] Its structural and electronic properties allow for favorable interactions within the ATP-binding pocket of the kinase domain. This guide will compare and contrast key inhibitors that have been developed, highlighting the nuances in their inhibitory profiles and the experimental methodologies used to characterize them.

The Raf/MEK/ERK Signaling Pathway: A Visual Overview

The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling cascade. Under normal physiological conditions, the binding of growth factors to receptor tyrosine kinases (RTKs) at the cell surface triggers the activation of the small GTPase RAS. Activated, GTP-bound RAS recruits Raf kinases to the cell membrane, leading to their dimerization and activation. Activated Raf then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of transcription factors involved in cell proliferation and survival. In cancer, mutations such as BRAF V600E lead to constitutive, RAS-independent activation of the pathway.

RAF_MEK_ERK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS RAF RAF (BRAF/CRAF) RAS->RAF Recruits and Activates MEK MEK1/2 RAF->MEK Phosphorylates pMEK p-MEK1/2 MEK->pMEK ERK ERK1/2 pMEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Transcription Transcription Factors (e.g., c-Myc, AP-1) pERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Raf Inhibitors Raf Inhibitors (e.g., Vemurafenib, Encorafenib) Raf Inhibitors->RAF

Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of intervention for Raf kinase inhibitors.

Head-to-Head Inhibitor Comparison

The following table summarizes the key characteristics of prominent Raf inhibitors. While not all are direct derivatives of this compound, their development has been influenced by similar structure-activity relationship (SAR) principles.

Inhibitor Primary Target(s) Type BRAF V600E IC50 (nM) CRAF IC50 (nM) Key Features & Distinctions
Sorafenib Pan-Raf (BRAF, CRAF), VEGFR, PDGFRMulti-kinase~22-38~6-12Broad-spectrum inhibitor with anti-angiogenic properties. Can induce paradoxical ERK activation in BRAF wild-type cells.[5]
PLX4720 BRAF V600ESelective~13~100Preclinical tool compound; highly selective for mutant BRAF over wild-type. Progenitor to Vemurafenib.
Vemurafenib (PLX4032) BRAF V600ESelective~31~48First FDA-approved BRAF V600E inhibitor. Can lead to paradoxical activation of the MAPK pathway in BRAF wild-type cells.[6]
Encorafenib (LGX818) BRAF V600ESelective~0.3-1.1~8Highly potent with a long dissociation half-life from the target, leading to sustained signaling inhibition.[7] Exhibits a more favorable "paradox index" compared to Vemurafenib.[7]

Note: IC50 values can vary depending on the specific assay conditions and are presented here as approximate ranges from published data for comparative purposes.

Comparative Pharmacokinetics

Inhibitor Half-life (t1/2) Time to Max Concentration (Tmax) Metabolism Key Considerations
Sorafenib ~20-48 hours~1-12 hoursPrimarily hepatic (CYP3A4 and UGT1A9)High inter-patient variability in exposure.[8]
Vemurafenib ~57 hours (steady state)~4 hoursPrimarily hepatic (CYP3A4)Extensive accumulation with multiple dosing; steady state reached in 15-21 days.[9][10][11]
Encorafenib ~6 hours~2 hoursPrimarily hepatic (CYP3A4)Often administered with a MEK inhibitor (Binimetinib) to mitigate resistance.[12]

Experimental Protocols for Inhibitor Characterization

To ensure the robust evaluation of novel Raf kinase inhibitors, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for key in vitro and cell-based assays.

In Vitro Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified Raf kinase. The B-Raf(V600E) Kinase Assay Kit from BPS Bioscience is a commercially available example that utilizes a luminescence-based readout to quantify ATP consumption, which is inversely proportional to kinase activity.[13]

Experimental Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection start Start reagents Prepare Reagents: - 5x Kinase Buffer - ATP Solution - Raf Substrate - Test Inhibitors start->reagents master_mix Prepare Master Mix (Buffer, ATP, Substrate) reagents->master_mix plate Plate Inhibitor Dilutions and Enzyme (BRAF V600E) incubate1 Add Master Mix and Incubate (e.g., 45 min at 30°C) plate->incubate1 add_reagent Add Kinase-Glo® Max Reagent incubate1->add_reagent incubate2 Incubate at RT (e.g., 15 min) add_reagent->incubate2 read Read Luminescence incubate2->read end End read->end

Caption: Workflow for an in vitro Raf kinase activity assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 1x Kinase Buffer by diluting the 5x stock. Prepare serial dilutions of the test inhibitors in the 1x Kinase Buffer.

  • Enzyme Addition: Add 20 µl of 1x Kinase Buffer containing the test inhibitor to designated wells of a 96-well plate. Add 20 µl of 1x Kinase Buffer to "Blank" wells.

  • Master Mix Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and the Raf substrate in water.

  • Initiate Reaction: Add 25 µl of the master mixture to every well. Add 5 µl of the diluted B-Raf(V600E) enzyme to the inhibitor wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection: Add 50 µl of Kinase-Glo Max reagent to each well. Incubate at room temperature for 15 minutes.

  • Data Acquisition: Measure luminescence using a microplate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based ERK Phosphorylation Assay

This assay determines the functional consequence of Raf inhibition within a cellular context by measuring the phosphorylation of ERK, a downstream effector in the pathway. This can be performed using various methods, including Western blotting or high-throughput immunoassays like ELISA or AlphaScreen.[14][15][16]

Experimental Workflow (ELISA-based):

pERK_Assay_Workflow start Start seed_cells Seed BRAF V600E Mutant Melanoma Cells (e.g., A375) in a 96-well plate start->seed_cells culture Culture for 24 hours seed_cells->culture add_inhibitor Treat cells with serial dilutions of Raf inhibitors culture->add_inhibitor incubate1 Incubate for a defined period (e.g., 1-2 hours) add_inhibitor->incubate1 fix_perm Fix and Permeabilize Cells incubate1->fix_perm block Block with Blocking Buffer fix_perm->block primary_ab Add Primary Antibody (anti-p-ERK) block->primary_ab incubate2 Incubate (e.g., 90 min at RT) primary_ab->incubate2 wash1 Wash 3x incubate2->wash1 secondary_ab Add HRP-conjugated Secondary Antibody wash1->secondary_ab incubate3 Incubate (e.g., 60 min at RT) secondary_ab->incubate3 wash2 Wash 3x incubate3->wash2 add_substrate Add Fluorogenic Substrate wash2->add_substrate incubate4 Incubate (e.g., 30 min at RT) add_substrate->incubate4 read_pERK Read Fluorescence (p-ERK signal) incubate4->read_pERK protein_stain Add Total Protein Stain read_pERK->protein_stain read_protein Read Fluorescence (Total Protein signal) protein_stain->read_protein analyze Normalize p-ERK to Total Protein and Calculate IC50 read_protein->analyze end End analyze->end

Caption: Workflow for a cell-based ELISA for ERK phosphorylation.

Step-by-Step Protocol (ELISA-based):

  • Cell Culture: Seed BRAF V600E mutant melanoma cells (e.g., A375, SKMEL28) in a 96-well black, clear-bottom plate and culture for 24 hours.[17][18]

  • Inhibitor Treatment: Treat the cells with a serial dilution of the test compounds for 1-2 hours.

  • Fixation and Permeabilization: Fix the cells with formaldehyde, followed by quenching with a hydrogen peroxide solution. Permeabilize the cells to allow antibody entry.

  • Blocking: Block non-specific antibody binding with a blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) for 90 minutes at room temperature.

  • Washing: Wash the wells three times with a wash buffer.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add a fluorogenic HRP substrate and incubate for 30 minutes in the dark.

  • p-ERK Measurement: Read the fluorescence at the appropriate excitation/emission wavelengths (e.g., 530/585 nm).

  • Total Protein Normalization: Add a total protein stain and read the fluorescence at its specific wavelengths (e.g., 360/450 nm).

  • Data Analysis: Normalize the p-ERK signal to the total protein signal for each well to correct for variations in cell number. Calculate the IC50 value from the dose-response curve.

Western Blotting for p-ERK

Western blotting is a classic, semi-quantitative method to visualize the inhibition of ERK phosphorylation.

Step-by-Step Protocol:

  • Cell Lysis: After inhibitor treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.[19]

  • Washing: Wash the membrane three times for 5-10 minutes each in TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[19]

  • Washing: Repeat the wash step.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the bands using a chemiluminescence imager.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and reprobed with an antibody against total ERK.[20]

  • Densitometry Analysis: Quantify the band intensities using software like ImageJ. Express the results as a ratio of p-ERK to total ERK.[21]

Conclusion

The development of Raf kinase inhibitors, particularly those targeting the BRAF V600E mutation, has revolutionized the treatment of metastatic melanoma and other cancers. The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors. As this guide demonstrates, a rigorous and multi-faceted experimental approach is crucial for the head-to-head comparison and characterization of these compounds. By understanding their distinct biochemical and cellular activities, as well as their pharmacokinetic profiles, researchers can continue to refine and develop the next generation of Raf inhibitors with improved efficacy and safety profiles.

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  • Verastem Oncology. (n.d.). The RAF/MEK clamp VS-6766 for treatment of cutaneous melanoma harboring BRAF, NRAS, NF1 or RAF1 (CRAF)
  • Grippo, J. F., et al. (2017). Clinical Pharmacokinetics of Vemurafenib. Clinical Pharmacokinetics.
  • ResearchGate. (n.d.). Clinical Pharmacokinetics of Vemurafenib.
  • Poh, W., et al. (2020). Paradox breaker BRAF inhibitors have comparable potency and MAPK pathway reactivation to encorafenib in BRAF mutant colorectal cancer. Oncotarget.
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  • Liu, L., et al. (2019). Sorafenib sensitizes melanoma cells to vemurafenib through ferroptosis.
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  • Geng, C., et al. (2021). Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. G3: Genes, Genomes, Genetics.
  • Kozakai, D., et al. (2019). Dissecting RAF inhibitor resistance by structure-based modeling reveals ways to overcome oncogenic RAS signaling. Cell Systems.
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  • Xin, Z., et al. (2005). Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
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A Comparative Guide to Validating the Purity of 5-Methylisoxazole-3-carboxylic Acid: Elemental Analysis vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or key intermediate like 5-Methylisoxazole-3-carboxylic acid is a non-negotiable cornerstone of data integrity and product safety. This guide provides an in-depth comparison of elemental analysis—a fundamental technique for confirming stoichiometric purity—with other prevalent analytical methods. We will explore the causality behind experimental choices, present actionable protocols, and offer a clear framework for selecting the most appropriate purity validation strategy.

The Critical Role of Purity for this compound

This compound is a heterocyclic building block vital in the synthesis of various pharmaceutical compounds. Its molecular structure and functional groups make it a versatile scaffold in drug discovery.[1] Impurities, whether from residual starting materials, by-products, or catalysts, can significantly alter the compound's biological activity, toxicity profile, and stability.[2] Therefore, rigorous purity assessment is not merely a quality control checkpoint but a critical step in ensuring the reliability and reproducibility of scientific research and the safety of potential therapeutics.[3]

Elemental Analysis: The Gold Standard for Empirical Formula Verification

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, provides a direct measure of the mass fractions of the primary constituent elements in a sample.[4] Its unique power lies in its ability to validate the empirical formula of a newly synthesized compound, offering a fundamental check on its identity and absolute purity that is orthogonal to chromatographic or spectroscopic methods.[5] Unlike techniques that identify specific impurities, elemental analysis assesses the bulk purity of the material. A significant deviation from the theoretical elemental composition points to the presence of impurities, such as inorganic salts or residual solvents, which may be invisible to other methods like NMR or UV-based HPLC.[5]

Theoretical Composition of this compound

Before any analysis, the theoretical elemental percentages must be calculated based on the compound's molecular formula, C₅H₅NO₃ , and molecular weight, 127.10 g/mol .[1][6]

  • Carbon (C): (5 * 12.011) / 127.10 * 100% = 47.25%

  • Hydrogen (H): (5 * 1.008) / 127.10 * 100% = 3.97%

  • Nitrogen (N): (1 * 14.007) / 127.10 * 100% = 11.02%

  • Oxygen (O): (3 * 15.999) / 127.10 * 100% = 37.76% (Typically determined by difference)

Data Interpretation and Acceptance Criteria

For a sample to be considered pure, the experimentally determined values for C, H, and N should closely match the theoretical values. The most widely accepted criterion in academic and industrial settings is a deviation of no more than ±0.4% from the calculated value for each element.[7]

ElementTheoretical %Acceptance Range (%)
Carbon (C)47.2546.85 - 47.65
Hydrogen (H)3.973.57 - 4.37
Nitrogen (N)11.0210.62 - 11.42

Experimental Protocol: Purity Validation by CHN Combustion Analysis

This protocol outlines a self-validating system for determining the elemental composition of this compound.

1. Instrument Preparation & Calibration:

  • Action: Perform a system leak check and ensure the combustion and reduction furnaces have reached their set temperatures (typically ~900-1000°C for combustion and ~600°C for reduction).[8]

  • Causality: Stable temperatures and an oxygen-rich, leak-free environment are essential for complete and stoichiometric conversion of the sample into CO₂, H₂O, and N₂ gases.[9]

  • Action: Calibrate the instrument using a certified standard, such as acetanilide. Analyze the standard multiple times to establish a calibration curve and verify instrument precision.

  • Causality: Calibration with a known, stable standard of high purity ensures the accuracy of the thermal conductivity detector's response, making the subsequent sample measurement trustworthy.

2. Sample Preparation:

  • Action: Dry the this compound sample under a high vacuum for several hours to remove any residual solvent or adsorbed water.

  • Causality: Volatile impurities will artificially inflate the hydrogen and carbon content, leading to inaccurate results. This is a critical step for hygroscopic or solvated materials.

  • Action: Accurately weigh 1-3 mg of the dried sample into a tin or silver capsule using a microbalance. Record the weight precisely.

  • Causality: The final percentage calculation is directly dependent on the initial sample mass. Precision at this stage is paramount for accuracy.

3. Combustion and Analysis:

  • Action: Place the encapsulated sample into the instrument's autosampler. Initiate the analysis sequence.

  • Causality: The sample is dropped into the combustion furnace and undergoes rapid, complete oxidation (flash combustion) in a pulse of pure oxygen.[9] The resulting mixture of gases (CO₂, H₂O, Nₓ, SO₂, etc.) is swept by a helium carrier gas through a reduction furnace where Nₓ is converted to N₂.[8]

  • Action: The gases are then passed through a series of specific absorbent traps or a gas chromatography column to separate the CO₂, H₂O, and N₂.[10]

  • Causality: Separation ensures that the thermal conductivity detector (TCD) measures each gas individually, providing distinct signals proportional to the amount of each element.

4. Data Processing:

  • Action: The instrument's software integrates the detector signals and, using the sample weight and calibration data, calculates the percentage of C, H, and N.

  • Causality: This automated calculation provides a rapid and precise determination of the elemental composition, which can then be compared against the theoretical values.

Visualizing the Purity Validation Workflow

The following diagrams illustrate the decision-making process for purity validation and the fundamental principle of CHN analysis.

PurityValidationWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Purity Method Selection cluster_2 Phase 3: Data Evaluation & Finalization Start Synthesized 5-Methylisoxazole- 3-carboxylic acid Initial_Screen Initial Characterization (TLC, LC-MS, 1H NMR) Start->Initial_Screen Decision Is Empirical Formula Confirmation Required? Initial_Screen->Decision Elemental_Analysis Perform Elemental Analysis (CHN) Decision->Elemental_Analysis Yes HPLC_Purity Perform Quantitative Purity Assay (HPLC) Decision->HPLC_Purity No/Already Confirmed Evaluate_CHN Compare to Theory (within ±0.4%) Elemental_Analysis->Evaluate_CHN Evaluate_HPLC Calculate Area % (e.g., >98%) HPLC_Purity->Evaluate_HPLC Pass Purity Validated Evaluate_CHN->Pass Pass Fail Further Purification Required Evaluate_CHN->Fail Fail Evaluate_HPLC->Pass Pass Evaluate_HPLC->Fail Fail

Caption: Logical workflow for selecting and executing a purity validation method.

CHN_Analysis_Principle Sample Sample (C,H,N) in Tin Capsule Combustion Combustion Furnace (~1000°C + O₂) Sample->Combustion Flash Combustion Reduction Reduction Furnace (~600°C + Cu) Combustion->Reduction CO₂, H₂O, Nₓ Separation Gas Separation (GC Column/Traps) Reduction->Separation CO₂, H₂O, N₂ Detection Thermal Conductivity Detector (TCD) Separation->Detection Result Data Output (%C, %H, %N) Detection->Result

Caption: Core principle of CHN elemental analysis via combustion.

Comparative Analysis: Elemental Analysis vs. Alternative Techniques

While elemental analysis is fundamental, a comprehensive purity assessment often involves orthogonal methods. The choice of technique depends on the specific question being asked—are you confirming the bulk formula or quantifying specific impurities?[3][10]

FeatureElemental Analysis (CHN)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (¹H NMR)Mass Spectrometry (LC-MS)
Primary Information Elemental composition, empirical formula validation.[4]Detects and quantifies individual (typically UV-active) impurities.[11]Structural information, detects proton-containing impurities.Molecular weight confirmation, detection of impurities by mass.[11]
Purity Assessment Absolute purity based on stoichiometry.Relative purity by area percentage (e.g., 99.5% pure).[12]Can be used for quantitative purity (qNMR) with an internal standard.[13]Primarily qualitative for impurity detection; quantification is complex.
Strengths Detects non-chromophoric and non-volatile impurities (e.g., salts). Unique for empirical formula proof.[5]High sensitivity and resolution for separating closely related impurities. The standard for routine purity checks.[14]Provides structural confirmation. Can identify and quantify specific impurities if their signals are resolved.High sensitivity for trace impurity detection and identification (when coupled with fragmentation).
Limitations Does not identify the structure of impurities. Less sensitive to isomeric impurities.Requires impurities to have a chromophore for UV detection. Relative area % may not equal true mass %.[12]Impurity signals may overlap with the main compound. Not ideal for non-proton-containing impurities.Ionization efficiency varies between compounds, making direct quantification difficult without standards.
Regulatory Standing Strongly encouraged for novel small molecules to confirm composition.[7]A cornerstone of pharmaceutical quality control as per USP and ICH guidelines.[14][15]Essential for structural elucidation. qNMR is gaining acceptance as a primary purity method.[13]Primarily used for impurity identification and structural confirmation.

Conclusion: An Integrated Approach to Purity Validation

For the rigorous validation of this compound purity, no single method is universally sufficient. A multi-faceted, risk-based approach is superior.

  • Elemental Analysis serves as the foundational check. It is the most direct and authoritative method to confirm that the bulk material conforms to the expected empirical formula, C₅H₅NO₃. A successful CHN analysis (with results within ±0.4% of theoretical values) provides a high degree of confidence in the sample's absolute purity and rules out significant contamination by non-organic or non-volatile materials.

  • HPLC is the workhorse for routine purity assessment and for tracking specific process-related impurities. It excels at separating and quantifying by-products and degradation products that may be present in small quantities.

  • NMR and MS are indispensable for structural confirmation of the primary compound and for the identification of unknown impurities detected by other methods.

For drug development professionals, presenting elemental analysis data alongside high-purity HPLC chromatograms and confirmatory NMR/MS spectra constitutes a comprehensive and trustworthy validation package, satisfying the stringent requirements of regulatory bodies and ensuring the integrity of subsequent research.[15][16]

References

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A Comparative Guide to the Anti-inflammatory Properties of 5-Methylisoxazole-3-carboxylic acid and Leflunomide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of immunomodulatory and anti-inflammatory therapeutics, isoxazole-containing compounds have emerged as a privileged scaffold, demonstrating significant clinical efficacy. Leflunomide, a disease-modifying antirheumatic drug (DMARD), stands as a prominent example, widely used in the treatment of rheumatoid and psoriatic arthritis.[1] Its mechanism of action is well-elucidated, hinging on the inhibition of pyrimidine biosynthesis in activated lymphocytes.[2][3] Structurally, Leflunomide is a derivative of 5-methylisoxazole-4-carboxamide.[4]

This guide presents a comparative analysis of Leflunomide and a structurally related compound, 5-Methylisoxazole-3-carboxylic acid. While sharing the core 5-methylisoxazole ring, the shift of the functional group from the 4-position to the 3-position results in a profound divergence in the mechanism of action and toxicological profile.[4] This comparison aims to provide researchers, scientists, and drug development professionals with a detailed understanding of these two scaffolds, supported by mechanistic insights and established experimental protocols for their evaluation.

Part 1: Leflunomide: The Archetypal DHODH Inhibitor

Leflunomide serves as a prodrug, rapidly converting in vivo to its active metabolite, teriflunomide (also known as A77 1726), through the opening of the isoxazole ring.[5][6] Teriflunomide is entirely responsible for the therapeutic effects of Leflunomide and is itself an approved drug for treating multiple sclerosis.[5][7][8]

Primary Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis

The principal anti-inflammatory and immunomodulatory effect of teriflunomide is the potent and reversible inhibition of dihydroorotate dehydrogenase (DHODH).[2][9][10] DHODH is a critical mitochondrial enzyme that catalyzes a rate-limiting step in the de novo synthesis pathway of pyrimidines, specifically the formation of uridine monophosphate (rUMP).[2]

Activated T and B lymphocytes, key mediators of autoimmune inflammation, undergo rapid proliferation, which places a high demand on pyrimidine pools for DNA and RNA synthesis.[3][9] Unlike many other cell types that can rely on salvage pathways to meet their pyrimidine needs, rapidly dividing lymphocytes are heavily dependent on the de novo pathway.[2][9] By inhibiting DHODH, teriflunomide effectively depletes the intracellular pyrimidine pool available to these cells. This cytostatic effect leads to cell cycle arrest in the G1 phase, preventing their clonal expansion and thereby dampening the autoimmune response.[3][11]

Leflunomide_MOA cluster_0 In Vivo Conversion cluster_1 Mitochondrial Action cluster_2 Cellular Consequences in Activated Lymphocytes Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Isoxazole ring opening DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Catalyzes Pyrimidine Pyrimidine Pool (rUMP) Depletion DeNovo->Pyrimidine G1Arrest G1 Cell Cycle Arrest Pyrimidine->G1Arrest Proliferation Decreased Lymphocyte Proliferation G1Arrest->Proliferation Inflammation Reduced Pro-inflammatory Cytokine Production Proliferation->Inflammation

Figure 1: Mechanism of Action of Leflunomide/Teriflunomide.
Secondary Mechanisms

Beyond DHODH inhibition, teriflunomide has been shown to exert other anti-inflammatory effects, although these often occur at higher concentrations than those required for DHODH inhibition:

  • Tyrosine Kinase Inhibition: At higher doses, teriflunomide can inhibit tyrosine kinases involved in lymphocyte signaling pathways.[9][10]

  • NF-κB Suppression: It can suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[9][10]

  • Cytokine Modulation: Teriflunomide has been observed to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[9]

Part 2: this compound: A Mechanistically Distinct Scaffold

This compound is a structural isomer of the core scaffold of Leflunomide. While it has been investigated as a building block for synthesizing other bioactive molecules, its intrinsic anti-inflammatory properties are less characterized.[12][13] However, research into its carboxamide derivatives provides critical insights, revealing a clear mechanistic departure from Leflunomide.

Divergence from the DHODH Inhibition Paradigm

The key distinction arises from the position of the carboxamide/carboxylic acid group. Leflunomide is a 5-methylisoxazole-4 -carboxamide derivative. In contrast, studies on a series of 5-methylisoxazole-3 -carboxamide compounds (direct derivatives of this compound) have demonstrated that they possess anti-inflammatory and antiarthritic effects without inhibiting DHODH.[4]

Metabolism studies of these "UTL-5" series compounds show that the isoxazole N-O bond, which is readily cleaved in Leflunomide to form teriflunomide, remains intact.[4] Instead, metabolic cleavage occurs at the amide bond.[4] This fundamental difference in metabolic fate and the lack of DHODH inhibition strongly indicate an alternative anti-inflammatory mechanism.

Scaffold_Comparison cluster_Lef Leflunomide Scaffold cluster_5M3C 5-M-3-CA Scaffold Lef_Scaffold 5-Methylisoxazole- 4-Carboxamide Lef_Target Primary Target: DHODH Lef_Scaffold->Lef_Target Metabolizes to Teriflunomide CA_Scaffold 5-Methylisoxazole- 3-Carboxamide CA_Target Primary Target: DHODH Independent CA_Scaffold->CA_Target Metabolism does not cleave isoxazole ring Title Structural Isomers Lead to Divergent Mechanisms

Figure 2: Structural and Mechanistic Divergence.
Potential Advantages and Postulated Mechanisms

The primary concerns associated with Leflunomide/teriflunomide therapy are potential hepatotoxicity and teratogenicity, which are suspected to be linked to the cleavage of the N-O bond and subsequent DHODH inhibition.[4] The 5-methylisoxazole-3-carboxamide scaffold, by avoiding this metabolic pathway and mechanism, has been shown to have lower acute toxicity.[4] Some derivatives have even demonstrated hepatoprotective effects, a stark contrast to Leflunomide's profile.[4]

While the precise molecular targets remain to be fully elucidated, the anti-inflammatory effects of this scaffold likely involve modulation of other key inflammatory pathways, such as cytokine signaling or direct inhibition of other pro-inflammatory enzymes, without impacting pyrimidine metabolism.

Part 3: Comparative Summary

The distinct properties of these two scaffolds are summarized below.

FeatureLeflunomide / TeriflunomideThis compound & Derivatives
Scaffold 5-Methylisoxazole-4 -carboxamide5-Methylisoxazole-3 -carboxylic acid/carboxamide
Primary Mechanism Inhibition of DHODH enzyme[2][9][10]DHODH-independent mechanism[4]
Cellular Effect G1 cell cycle arrest in activated lymphocytes[3]To be fully elucidated; likely involves other inflammatory pathways
Metabolism Isoxazole ring cleavage to form active metabolite (teriflunomide)[5][6]Isoxazole ring remains stable; amide bond cleavage observed in derivatives[4]
Key Advantage Clinically proven efficacy in autoimmune diseases[1][14]Potential for improved safety profile, lower toxicity, and possible hepatoprotective effects[4]
Known Liabilities Potential for hepatotoxicity and teratogenicity[4][14]Mechanism not fully defined; requires further investigation

Part 4: Experimental Protocols for Comparative Evaluation

To objectively compare the anti-inflammatory properties of these compounds, a tiered approach using validated in vitro and in vivo assays is essential. The choice of assays should be guided by the known and postulated mechanisms of action.

In Vitro Assays

A. DHODH Enzymatic Inhibition Assay

  • Rationale: To directly confirm the primary mechanism of teriflunomide and to verify its absence in this compound.

  • Methodology:

    • Source: Use recombinant human DHODH enzyme.

    • Reaction Mixture: Prepare a reaction buffer containing the enzyme, its substrate dihydroorotate, and an electron acceptor like 2,6-dichloroindophenol (DCIP).

    • Incubation: Add test compounds (Teriflunomide as positive control, this compound, and vehicle as negative control) at various concentrations.

    • Measurement: Monitor the reduction of DCIP over time by measuring the decrease in absorbance at 600 nm. The rate of reduction is proportional to DHODH activity.

    • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of enzyme activity).

B. Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

  • Rationale: To assess general anti-inflammatory activity independent of DHODH inhibition, by measuring the suppression of key pro-inflammatory cytokines from innate immune cells.

  • Methodology:

    • Cell Culture: Plate murine macrophage-like cells (e.g., RAW 264.7) or human peripheral blood mononuclear cell (PBMC)-derived macrophages in 96-well plates and allow them to adhere.

    • Pre-treatment: Pre-incubate the cells with various concentrations of the test compounds or a vehicle control for 1-2 hours.

    • Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the unstimulated control to induce an inflammatory response.

    • Incubation: Incubate for 18-24 hours.

    • Quantification: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Analysis: Determine the IC50 of each compound for the inhibition of cytokine release.

In Vivo Models

A. Carrageenan-Induced Paw Edema Model

  • Rationale: A standard, acute model to evaluate general, non-specific anti-inflammatory activity in vivo.[15][16] It allows for a rapid assessment of a compound's ability to inhibit edema formation.

  • Methodology:

    • Animal Model: Use male Wistar or Sprague-Dawley rats (180-200g).

    • Acclimatization & Grouping: Acclimatize animals for one week and divide them into groups (e.g., Vehicle Control, Positive Control like Indomethacin, Leflunomide group, this compound group).

    • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

    • Edema Induction: Measure the initial paw volume of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the same paw.

    • Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • Analysis: Calculate the percentage of edema inhibition for each group at each time point relative to the vehicle control group.

Carrageenan_Workflow cluster_prep Preparation (T = -1h) cluster_induce Induction (T = 0h) cluster_measure Measurement (T = 1-5h) Dosing Administer Compound (p.o. or i.p.) BasePaw Measure Baseline Paw Volume Dosing->BasePaw Inject Inject Carrageenan (Sub-plantar) BasePaw->Inject MeasurePaw Measure Paw Volume Hourly Inject->MeasurePaw Analysis Calculate Edema % Inhibition MeasurePaw->Analysis

Figure 3: Experimental Workflow for Carrageenan-Induced Paw Edema.

Conclusion and Future Directions

This guide delineates the critical differences between Leflunomide and this compound. Leflunomide is a potent, clinically validated anti-inflammatory agent with a well-defined mechanism centered on the inhibition of DHODH.[2][14] This mechanism, while effective, is also linked to its characteristic toxicity profile.[4]

In contrast, this compound and its derivatives represent a mechanistically distinct class of anti-inflammatory agents. By avoiding DHODH inhibition, this scaffold offers the tantalizing prospect of retaining anti-inflammatory efficacy while mitigating the toxicities associated with Leflunomide.[4] This makes it a compelling area for further research. Future investigations should focus on elucidating the precise molecular targets of the 5-methylisoxazole-3-carboxamide scaffold and conducting comprehensive preclinical safety and efficacy studies to validate its therapeutic potential as a safer alternative for treating inflammatory disorders.

References

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A Researcher's Guide to High-Resolution Mass Spectrometry for Exact Mass Determination of 5-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous identification of molecular entities is paramount. The structural elucidation of novel compounds, the confirmation of synthesized molecules, and the identification of metabolites and impurities all hinge on the precise and accurate determination of their elemental composition. High-resolution mass spectrometry (HRMS) stands as a cornerstone technology in this endeavor, offering the capability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, thereby enabling the calculation of its elemental formula.[1][2]

This guide provides a comprehensive comparison of leading HRMS technologies for the exact mass determination of small molecules, using 5-Methylisoxazole-3-carboxylic acid as a practical case study. As a key building block in the synthesis of various pharmacologically active compounds, the confident structural confirmation of this compound is a critical quality control step. We will delve into the theoretical underpinnings of different HRMS platforms, present a detailed experimental protocol, and discuss the interpretation of the generated data, offering insights honed from years of field experience.

The Imperative of Exact Mass in Small Molecule Analysis

Nominal mass, the integer mass of a molecule calculated using the most abundant isotope of each element, is often insufficient for definitive identification.[2] Many organic molecules can share the same nominal mass but differ in their elemental composition. This is where the concept of exact mass, the calculated mass based on the most abundant isotope of each element to several decimal places, becomes crucial.[3][4] The minute differences in the mass defect—the difference between the exact mass and the nominal mass—of constituent atoms provide a unique signature for a specific elemental formula.[3] HRMS instruments are capable of measuring these subtle mass differences, providing a high degree of confidence in the proposed molecular formula.[1][5]

A Comparative Overview of High-Resolution Mass Spectrometry Platforms

The power of HRMS lies in its mass analyzer, the component that separates ions based on their m/z ratio. Three predominant technologies dominate the landscape of high-resolution mass spectrometry: Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR).[1][6]

Parameter Time-of-Flight (TOF) Orbitrap Fourier-Transform Ion Cyclotron Resonance (FT-ICR)
Principle Measures the time it takes for ions to travel a fixed distance.[7]Ions are trapped in an electrostatic field and their axial oscillation frequency is measured.[8][9]Ions are trapped in a strong magnetic field and their cyclotron frequency is measured.[5][10]
Resolving Power 10,000 - 60,000Up to 280,000 (and higher in newer models)[11]>1,000,000[6]
Mass Accuracy 1 - 10 ppm< 1 - 5 ppm[8][12]< 0.1 - 1 ppm[12]
Scan Speed Very Fast (up to hundreds of spectra per second)[13][14]Slower than TOF, but improving with newer generations.[15]Slowest of the three.[6]
Cost & Complexity Lower cost, relatively simple operation.[6]Moderate cost and complexity.[6]Highest cost, requires a superconducting magnet and specialized operation.[6]

Causality Behind the Choices:

  • TOF analyzers are excellent for coupling with fast chromatography techniques due to their high scan speeds, making them workhorses for qualitative and quantitative screening.[13]

  • Orbitrap analyzers offer a superb balance of high resolution, mass accuracy, and reasonable scan speed, making them highly versatile for a wide range of applications, from routine analysis to in-depth structural elucidation.[8][16]

  • FT-ICR MS provides the ultimate performance in terms of resolution and mass accuracy, making it the gold standard for complex mixture analysis and the fine-grained analysis of isotopic patterns.[17][18][19] However, its operational complexity and cost limit its widespread use.

For the routine and confident confirmation of a synthesized small molecule like this compound, an Orbitrap-based mass spectrometer presents an optimal choice, providing excellent mass accuracy and resolution in a relatively accessible and high-throughput manner.

Experimental Protocol: Exact Mass Determination of this compound using an Orbitrap Mass Spectrometer

This protocol outlines a self-validating system for the precise mass measurement of this compound.

Sample Preparation: The Foundation of Accurate Measurement

The purity of the sample is critical for obtaining reliable HRMS data.[20] Impurities can lead to ion suppression and interfere with the accurate measurement of the target analyte.

  • Step 1: Purity Assessment: Before HRMS analysis, confirm the purity of the this compound sample using techniques like NMR or LC-MS with a lower-resolution detector.[20]

  • Step 2: Stock Solution Preparation: Accurately weigh approximately 1 mg of the purified sample and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Step 3: Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of 50:50 acetonitrile:water with 0.1% formic acid. The addition of formic acid is crucial for promoting protonation and efficient ionization in positive ion mode ESI.[20] For organic acids, analysis in negative ion mode by deprotonation is also highly effective.

Instrument Calibration: Ensuring Mass Accuracy

Mass calibration is arguably the most critical step in achieving high mass accuracy.[21][22] The instrument's m/z scale is calibrated against a known set of reference compounds.

  • External Calibration: Prior to sample analysis, perform an external calibration using a certified calibration solution that provides ions spanning a wide m/z range. This ensures the instrument is performing within specifications.

  • Internal Calibration (Lock Mass): For the highest level of mass accuracy, the use of an internal calibrant or "lock mass" is essential.[21][23] A known reference compound is continuously introduced into the ion source alongside the analyte. The data system then uses the known m/z of the lock mass to correct for any minor drifts in the mass calibration during the analysis, resulting in sub-ppm mass accuracy.[23]

Data Acquisition: Optimizing for a Small Molecule

The following parameters on a Q Exactive™ Hybrid Quadrupole-Orbitrap™ Mass Spectrometer are recommended for the analysis of this compound (Theoretical [M+H]⁺ = 128.0393):

Parameter Setting Rationale
Ionization Mode ESI Positive (or Negative)Electrospray ionization is a soft ionization technique ideal for small molecules.
Capillary Voltage 3.5 kVOptimized for stable ion generation.
Capillary Temperature 320 °CFacilitates desolvation of the analyte ions.
Full MS Scan Range m/z 50-200A narrow scan range focuses the instrument's acquisition time on the mass of interest.
Resolution 70,000 @ m/z 200Provides sufficient resolving power to separate the analyte from potential isobaric interferences.[24]
AGC Target 1e6Prevents space charge effects in the Orbitrap analyzer.
Maximum IT 50 msThe injection time is adjusted to achieve the AGC target.
Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing Purity Purity Check (NMR/LC-MS) Stock Prepare 1 mg/mL Stock Purity->Stock Work Dilute to 1-10 µg/mL (+ 0.1% Formic Acid) Stock->Work Inject Direct Infusion or LC Injection Work->Inject Cal Instrument Calibration (External & Internal Lock Mass) Cal->Inject Acquire Data Acquisition (Orbitrap @ 70,000 Resolution) Inject->Acquire Process Mass Spectrum Generation Acquire->Process Extract Extract Exact Mass of [M+H]⁺ Process->Extract Formula Elemental Formula Calculation Extract->Formula

Caption: Workflow for the exact mass determination of this compound.

Data Analysis and Interpretation

The output of an HRMS experiment is a mass spectrum, a plot of ion intensity versus m/z.[25][26] For this compound (C₅H₅NO₃), the expected protonated molecule [M+H]⁺ has a theoretical exact mass of 128.0393.

Parameter Value
Theoretical Exact Mass ([M+H]⁺) 128.0393
Experimentally Measured Mass 128.0391
Mass Error (mDa) -0.2
Mass Error (ppm) -1.56

Mass Error Calculation:

Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

A mass error of less than 5 ppm is generally considered acceptable for confirming the elemental composition of a small molecule.[12] In this case, the observed mass error of -1.56 ppm provides very high confidence in the assigned elemental formula of C₅H₆NO₃⁺.

Alternative Technology Comparison: Time-of-Flight (TOF) MS

While an Orbitrap provides excellent data, a modern Time-of-Flight (TOF) mass spectrometer is also a viable and often more cost-effective alternative for this application.[6]

Performance Metric Orbitrap (Q Exactive) TOF (Agilent 6546 Q-TOF) Commentary
Expected Resolution ~70,000~40,000 - 60,000Both are sufficient to resolve the target ion from most common background interferences.
Expected Mass Accuracy < 2 ppm (with lock mass)< 3 ppm (with lock mass)Both provide high confidence in elemental composition.
Acquisition Speed SlowerFasterTOF is advantageous for high-throughput screening or coupling with fast LC gradients.[13]

The primary trade-off is typically between the ultimate resolving power (favoring the Orbitrap) and acquisition speed (favoring the TOF). For the specific task of confirming the identity of a purified compound, both instruments are highly capable.

Decision-Making Framework for HRMS Instrument Selection

decision_framework cluster_factors Key Considerations Start Define Analytical Goal Goal1 Routine Confirmation of Known Compound Start->Goal1 Goal2 Complex Mixture Analysis (e.g., Metabolomics) Start->Goal2 Goal3 Highest Possible Resolution Needed Start->Goal3 Inst1 TOF or Orbitrap Goal1->Inst1 Inst2 Orbitrap or FT-ICR Goal2->Inst2 Inst3 FT-ICR Goal3->Inst3 Budget Budget Inst1->Budget Throughput Throughput Needs Inst2->Throughput Complexity Operational Complexity Inst3->Complexity

Caption: Selecting the right HRMS tool for the job.

Conclusion and Recommendations

The exact mass determination of this compound is readily achievable with modern high-resolution mass spectrometers. Both Orbitrap and high-resolution TOF platforms are capable of delivering the mass accuracy required for unambiguous elemental composition assignment, a critical step in pharmaceutical development and quality control. The choice between these technologies often comes down to a balance of required resolving power, desired sample throughput, and budget constraints. By following a rigorous experimental protocol that emphasizes sample purity and proper instrument calibration, researchers can generate high-quality, defensible data that provides the utmost confidence in their molecular characterization.

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A Senior Application Scientist's Guide to Benchmarking New 5-Methylisoxazole-3-carboxylic Acid Derivatives Against Existing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] A prime example of its success is Leflunomide, an immunosuppressive drug used for treating rheumatoid arthritis.[2][3] In vivo, Leflunomide's isoxazole ring opens to form its active metabolite, Teriflunomide, which is approved for treating multiple sclerosis.[2][3][4] Both molecules exert their therapeutic effects by inhibiting a critical enzyme: dihydroorotate dehydrogenase (DHODH).[2][5][6]

This guide provides a comprehensive, technically grounded framework for benchmarking novel 5-Methylisoxazole-3-carboxylic acid derivatives designed to target DHODH. We will proceed through a multi-tiered experimental strategy, explaining not just the "how" but the "why" behind each protocol. Our goal is to equip researchers with the tools to rigorously evaluate new chemical entities (NCEs) against established drugs like Teriflunomide and other potent inhibitors such as Brequinar, ensuring that only the most promising candidates advance through the drug discovery pipeline.

The Therapeutic Target: Dihydroorotate Dehydrogenase (DHODH)

DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[7][8] This pathway is essential for producing the pyrimidine nucleotides (e.g., UMP) required for DNA and RNA synthesis.[5][6] DHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate.[7][9]

Rapidly proliferating cells, such as activated T and B lymphocytes in autoimmune diseases or cancer cells, are highly dependent on this de novo pathway for a steady supply of nucleotides.[5][9][10] By inhibiting DHODH, a compound can effectively starve these cells of essential building blocks, leading to a cytostatic (growth-inhibiting) effect.[9][11] This makes DHODH an attractive and validated target for immunomodulatory and anti-cancer therapies.[7][8]

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Inner Membrane Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CAD Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP UMPS Brequinar Brequinar Brequinar->DHODH Teriflunomide Teriflunomide Teriflunomide->DHODH New_Derivatives New_Derivatives New_Derivatives->DHODH RNA_DNA RNA & DNA Synthesis UMP->RNA_DNA ... Pyrimidine Pool

DHODH's role in pyrimidine synthesis.

Benchmarking Strategy: A Multi-Tiered Workflow

A robust benchmarking program progresses logically from simple, high-throughput in vitro assays to more complex cellular models. This tiered approach allows for early de-selection of weak or unsuitable compounds, conserving resources for the most promising candidates.

Benchmarking_Workflow cluster_tiers Benchmarking Tiers T1 Tier 1: In Vitro Enzymatic Assay (DHODH IC50) Decision1 Potent? (IC50 < 100 nM) T1->Decision1 T2 Tier 2: Cellular Assays (Proliferation EC50, Uridine Rescue) Decision2 On-Target? (EC50 < 1 µM & Rescued) T2->Decision2 T3 Tier 3: Selectivity & Safety (Off-Target, Cytotoxicity) Decision3 Selective? (SI > 10) T3->Decision3 T4 Tier 4: In Vitro ADME (Metabolic Stability, PPB) Decision4 Drug-like? (Good Profile) T4->Decision4 Start Start Start->T1 Decision1->T2 Yes Stop Stop Decision1->Stop No Decision2->T3 Yes Decision2->Stop No Decision3->T4 Yes Decision3->Stop No Decision4->Stop No Proceed Lead Candidate Decision4->Proceed Yes

A tiered workflow for compound evaluation.

Tier 1: In Vitro Enzymatic Inhibition Assay

Causality: The first step is to confirm direct inhibition of the target enzyme, human DHODH. This biochemical assay isolates the enzyme from the complexities of a cellular environment to determine a compound's intrinsic potency, expressed as the half-maximal inhibitory concentration (IC50). A low nanomolar IC50 is a primary hallmark of a promising inhibitor.[12][13]

Protocol: DHODH Enzymatic Assay (DCIP Reduction)

This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.[14][15][16] The rate of decrease in DCIP absorbance is proportional to DHODH activity.[14]

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Recombinant Human DHODH: Dilute in Assay Buffer to a working concentration of ~20 nM.

    • Substrates: Prepare stock solutions of Dihydroorotate (DHO), Coenzyme Q10 (CoQ10), and DCIP in DMSO or Assay Buffer as appropriate.[15][16]

    • Test Compounds: Prepare a 10 mM stock in DMSO. Create a 10-point serial dilution series (e.g., 1:3) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of each compound dilution (or DMSO for vehicle control) to respective wells.

    • Add 178 µL of the diluted DHODH enzyme solution to each well.

    • Incubate at room temperature for 15-30 minutes to allow for compound binding.[15][16]

    • Prepare a reaction master mix in Assay Buffer to achieve final concentrations of ~200 µM DHO, 100 µM CoQ10, and 120 µM DCIP.

    • Initiate the reaction by adding 20 µL of the master mix to each well.

  • Measurement & Data Analysis:

    • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.[16]

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Normalize velocities to the DMSO control (0% inhibition).

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[16]

Tier 2: Cellular Activity and On-Target Validation

Causality: A potent enzyme inhibitor is only useful if it can engage its target within a living cell and produce a desired biological effect. This tier assesses the compound's ability to cross the cell membrane and inhibit cell proliferation (EC50). Crucially, it also includes a "rescue" experiment to validate that the observed anti-proliferative effect is indeed due to DHODH inhibition and not an off-target mechanism.[17][18]

Protocol 2a: Cell Proliferation Assay (CCK-8/WST-1)

This assay measures the number of viable cells by quantifying the metabolic reduction of a tetrazolium salt (like WST-1) to a colored formazan product.

  • Cell Seeding: Seed a rapidly proliferating cell line (e.g., human T-cell line Jurkat, or cancer cell lines like HL-60 or A549) into a 96-well plate at a density of 2,000-5,000 cells/well.[19] Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (Teriflunomide).

  • Measurement: Add 10 µL of CCK-8 or WST-1 reagent to each well and incubate for 1-2 hours at 37°C.[19] Measure the absorbance at 450 nm.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50 value.

Protocol 2b: Uridine Rescue Experiment

Trustworthiness: This is a self-validating control. If a compound's anti-proliferative effect is due to DHODH inhibition, supplying cells with uridine—the downstream product of the pathway—should bypass the enzymatic block and restore normal cell growth.[17][20][21] Failure to rescue suggests a potential off-target cytotoxic mechanism.

  • Experimental Setup: Prepare two identical sets of 96-well plates as in the proliferation assay.

  • Co-treatment: In one set of plates, co-treat the cells with the serial dilution of your test compound AND a final concentration of 100 µM uridine.[15][22] The other set receives only the test compound.

  • Measurement & Analysis: After 72 hours, measure cell viability in both sets. A significant rightward shift in the EC50 curve or a complete restoration of viability at inhibitory concentrations in the uridine co-treated plate confirms on-target activity.[21]

Tier 3 & 4: Selectivity and In Vitro ADME Profiling

Causality: A successful drug must be selective for its target to minimize side effects. Furthermore, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to be effective in vivo.[23][24][25] Early assessment of these properties is crucial for de-risking candidates.[23][26]

  • Cytotoxicity: Assessed in a non-proliferating cell line or quiescent primary cells to distinguish cytostatic (growth-inhibiting) from cytotoxic (cell-killing) effects. The ratio of cytotoxic IC50 to proliferative EC50 gives the therapeutic index.

  • Mitochondrial Toxicity: As DHODH is a mitochondrial enzyme, assessing general mitochondrial health (e.g., via Seahorse assay or measuring mitochondrial membrane potential) is a critical counter-screen. Some DHODH inhibitors are known to interfere with the electron transport chain.[21]

  • Metabolic Stability: Assesses the compound's susceptibility to breakdown by liver enzymes (microsomes or hepatocytes). High metabolic stability is desirable for a longer in vivo half-life.[24][26]

  • Plasma Protein Binding (PPB): Measures the extent to which a compound binds to proteins in the blood. Only the unbound fraction is free to engage the target, so excessively high PPB (>99.5%) can be problematic.[26]

  • CYP Inhibition: Evaluates the potential for the compound to inhibit major Cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.[23]

Comparative Data Analysis: A Hypothetical Case Study

The ultimate goal is to select candidates that show superior potency, selectivity, and drug-like properties compared to existing standards.

CompoundDHODH IC50 (nM)Cell Proliferation EC50 (nM)Uridine RescueMetabolic Stability (% remaining @ 1h)Plasma Protein Binding (%)
Teriflunomide 25250Yes85%99.3%
Brequinar 515Yes45%98.0%
Derivative A 15 120 Yes 92% 98.5%
Derivative B 50 5000 No 95% 99.8%
Derivative C 200 >10000 N/A60%96.0%

Interpretation:

  • Derivative A emerges as a strong lead candidate. It is more potent than Teriflunomide both enzymatically and cellularly, shows clear on-target activity (uridine rescue), and has excellent metabolic stability.

  • Derivative B is a red flag. Despite moderate enzymatic activity, its cellular potency is very poor and, critically, is not rescued by uridine. This points to either poor cell permeability or a significant off-target cytotoxic effect.

  • Derivative C is a weak inhibitor and would be de-prioritized based on its poor potency in the primary enzymatic assay.

Conclusion

This guide outlines a rigorous, logic-driven framework for the preclinical benchmarking of novel this compound derivatives targeting DHODH. By systematically evaluating enzymatic potency, cellular activity, on-target validation, selectivity, and foundational ADME properties, researchers can make informed, data-driven decisions. This structured approach, comparing novel compounds against established drugs like Teriflunomide and Brequinar, ensures that resources are focused on candidates with the highest probability of becoming next-generation therapeutics.

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The Tipping Point of Stability: A Comparative Guide to the Metabolic Assessment of 5-Methylisoxazole-3-carboxylic Acid Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate dance of drug discovery, the prodrug strategy often emerges as a key choreography to enhance the therapeutic profile of a promising active pharmaceutical ingredient (API). By masking a labile functional group, typically with an ester, developers can overcome challenges in solubility, permeability, and taste, or even achieve targeted delivery. However, the success of a prodrug hinges on a delicate balance: it must remain stable long enough to reach its target, yet be efficiently cleaved to release the active drug. This guide provides a deep dive into assessing the metabolic stability of ester prodrugs derived from 5-Methylisoxazole-3-carboxylic acid, a versatile scaffold in medicinal chemistry.[1] We will explore the critical in vitro assays, compare hypothetical metabolic outcomes, and provide the rationale behind the experimental designs, empowering you to make informed decisions in your drug development pipeline.

The this compound Moiety: A Privileged Scaffold for Prodrug Design

This compound is a heterocyclic compound that serves as a valuable building block in the synthesis of numerous pharmaceutical agents.[2][3] Its isoxazole ring is a common feature in a variety of approved drugs, valued for its ability to engage in various biological interactions.[4][5] The carboxylic acid group provides a convenient handle for esterification, allowing for the creation of prodrugs with tailored physicochemical properties.[6] The choice of the ester promoiety is a critical decision that directly influences the prodrug's metabolic fate.

The Metabolic Gauntlet: Key In Vitro Assays for Stability Profiling

A prodrug's journey through the body is a perilous one, fraught with metabolic enzymes ready to dismantle it. To predict its in vivo performance, a suite of in vitro assays is indispensable. These studies are typically conducted in the early stages of drug discovery to rank-order candidates and identify potential liabilities.[7][8][9]

Liver Microsomal Stability Assay

The liver is the primary site of drug metabolism, and liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.[8][9] The microsomal stability assay is a workhorse in early drug metabolism studies, providing a first look at a compound's susceptibility to oxidative metabolism.

Causality Behind Experimental Choices: This assay is a cost-effective, high-throughput method to assess the intrinsic clearance of a compound by the most common metabolic pathway.[8] By incubating the prodrug with liver microsomes and the necessary cofactor NADPH, we can determine the rate of its disappearance. A high clearance in this assay often translates to a short in vivo half-life. It is crucial to also run a control without NADPH to distinguish enzymatic degradation from chemical instability.

Hepatocyte Stability Assay

While microsomes are excellent for studying Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors present in an intact liver cell. Hepatocyte stability assays address this limitation by using whole liver cells, which contain both Phase I and Phase II (conjugative) enzymes.[7]

Causality Behind Experimental Choices: This assay provides a more comprehensive picture of hepatic metabolism. For ester prodrugs, hepatocytes are particularly important as they contain high concentrations of carboxylesterases, the primary enzymes responsible for hydrolyzing the ester bond to release the active drug.[10][11] Comparing the stability in hepatocytes to that in microsomes can provide initial insights into the relative contributions of oxidative metabolism versus hydrolysis.

Plasma Stability Assay

Ester prodrugs can also be susceptible to hydrolysis by esterases present in the blood. The plasma stability assay is therefore a critical component of the metabolic assessment.

Causality Behind Experimental Choices: This assay helps to determine if the prodrug will be prematurely cleaved in circulation before reaching its target tissue. Rapid degradation in plasma can lead to a short duration of action and high systemic exposure to the active drug, which may not be desirable. Conversely, for some applications, rapid plasma hydrolysis is the intended activation mechanism.

Comparative Metabolic Stability: A Hypothetical Case Study

To illustrate the application of these assays, let's consider three hypothetical ester prodrugs of a parent drug (Parent Drug A) utilizing the this compound linker:

  • Prodrug X: A simple ethyl ester.

  • Prodrug Y: A neopentyl ester, designed to introduce steric hindrance.

  • Prodrug Z: An acyloxymethyl ester, a common promoiety known for its susceptibility to esterases.

The following tables summarize the hypothetical data obtained from our suite of in vitro metabolic stability assays.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Prodrug X (Ethyl Ester) > 60< 10
Prodrug Y (Neopentyl Ester) > 60< 10
Prodrug Z (Acyloxymethyl Ester) > 60< 15
Parent Drug A 2555

Insight: The high stability of all three prodrugs in the absence of significant NADPH-dependent metabolism (data not shown, but assumed for this example) suggests that they are not major substrates for CYP enzymes. This is a desirable characteristic, as it implies that the prodrugs are likely to bypass extensive first-pass metabolism in the liver, allowing for higher systemic exposure. The parent drug, in contrast, shows moderate clearance, indicating it is metabolized by CYPs.

Table 2: In Vitro Metabolic Stability in Human Hepatocytes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Prodrug X (Ethyl Ester) 4531
Prodrug Y (Neopentyl Ester) > 120< 10
Prodrug Z (Acyloxymethyl Ester) 1592
Parent Drug A 2069

Insight: The hepatocyte data reveals the significant role of hydrolytic enzymes. Prodrug Z is rapidly hydrolyzed, indicating efficient release of the parent drug in the liver. Prodrug X shows moderate hydrolysis, while the sterically hindered Prodrug Y is very stable, suggesting it may be a poor substrate for hepatic carboxylesterases. This highlights how modifying the promoiety can tune the rate of drug release.

Table 3: In Vitro Stability in Human Plasma

CompoundHalf-life (t½, min)
Prodrug X (Ethyl Ester) 90
Prodrug Y (Neopentyl Ester) > 240
Prodrug Z (Acyloxymethyl Ester) 5
Parent Drug A Stable

Insight: The plasma stability data further differentiates the prodrugs. Prodrug Z is highly unstable in plasma, suggesting it would be rapidly converted to the active drug upon entering the bloodstream. This could be advantageous for indications requiring rapid onset of action but may lead to a short duration of effect. Prodrug X is moderately stable, while Prodrug Y is highly stable, indicating that it would likely reach target tissues intact.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of the data, it is imperative to follow well-established and validated protocols. Below are detailed, step-by-step methodologies for the key experiments.

Protocol 1: Liver Microsomal Stability Assay
  • Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a stock solution of the test compound and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) in a suitable organic solvent (e.g., acetonitrile or DMSO). The final organic solvent concentration in the incubation should be less than 1%.

    • Prepare a NADPH-regenerating system solution.

  • Incubation:

    • Pre-warm a solution of liver microsomes in phosphate buffer (pH 7.4) at 37°C.

    • Initiate the reaction by adding the test compound and the NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination and Analysis:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

    • Vortex and centrifuge to precipitate the proteins.

    • Analyze the supernatant for the concentration of the test compound using a validated LC-MS/MS method.[12][13][14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint).

Protocol 2: Plasma Stability Assay
  • Preparation:

    • Thaw pooled human plasma at 37°C.

    • Prepare a stock solution of the test compound and a positive control (a compound known to be unstable in plasma).

  • Incubation:

    • Add the test compound to the pre-warmed plasma.

    • Incubate at 37°C.

    • At various time points, withdraw an aliquot.

  • Termination and Analysis:

    • Quench the reaction with ice-cold acetonitrile containing an internal standard.

    • Process the samples as described in the microsomal stability assay.

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Calculate the half-life of the compound in plasma.

Visualizing the Workflow and Metabolic Pathways

To further clarify the experimental process and the potential metabolic fate of a this compound ester prodrug, the following diagrams are provided.

experimental_workflow cluster_assays In Vitro Stability Assays microsomes Liver Microsomal Stability Assay analysis LC-MS/MS Analysis microsomes->analysis hepatocytes Hepatocyte Stability Assay hepatocytes->analysis plasma Plasma Stability Assay plasma->analysis prodrug 5-Methylisoxazole-3-carboxylic Acid Prodrug prodrug->microsomes prodrug->hepatocytes prodrug->plasma data Metabolic Stability Data (t½, CLint) analysis->data

Caption: Experimental workflow for assessing the metabolic stability of prodrugs.

metabolic_pathway prodrug 5-Methylisoxazole-3-carboxylic Acid Ester Prodrug parent_drug Parent Drug (Active) prodrug->parent_drug Carboxylesterases (Liver, Plasma) promoety Promoety (Alcohol) prodrug->promoety Carboxylesterases (Liver, Plasma) cyp_metabolite Oxidative Metabolite (CYP450s) prodrug->cyp_metabolite CYP450s (Minor Pathway) phase2_conjugate Phase II Conjugate (e.g., Glucuronide) parent_drug->phase2_conjugate UGTs, SULTs, etc.

Caption: Potential metabolic pathways of a this compound ester prodrug.

Conclusion: Weaving Stability into Drug Design

The assessment of metabolic stability is a cornerstone of modern drug discovery and development. For prodrugs based on the this compound scaffold, a systematic evaluation using a combination of in vitro assays is essential to predict their in vivo behavior. By understanding the interplay between the prodrug structure and its susceptibility to various metabolic enzymes, researchers can rationally design molecules with the desired stability profile, ultimately increasing the probability of clinical success. The methodologies and comparative data presented in this guide offer a framework for these critical investigations, enabling the development of safer and more effective medicines.

References

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A Senior Application Scientist's Guide to the Quantitative Analysis of 5-Methylisoxazole-3-carboxylic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 5-Methylisoxazole-3-carboxylic acid in biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of sample preparation and analytical techniques, offering field-proven insights and supporting data to guide your experimental choices.

Introduction: The Significance of Quantifying this compound

This compound is a heterocyclic compound of growing interest in pharmaceutical and metabolic research. It is recognized as a metabolite of UTL-5b, a structural analog of the anti-arthritic drug, Leflunomide.[1][2] The isoxazole scaffold is a key feature in a variety of pharmacologically active compounds, known for its role in modulating biological pathways.[3][4] Accurate quantification of this compound in biological samples such as plasma, serum, and urine is paramount for understanding the pharmacokinetics, metabolism, and potential efficacy or toxicity of its parent compounds.

This guide will navigate the critical aspects of developing and validating robust bioanalytical methods, ensuring the data generated is reliable and fit for purpose, adhering to the stringent guidelines set forth by regulatory bodies like the FDA and EMA.[5][6]

A Comparative Analysis of Sample Preparation Techniques

The journey to accurate quantification begins with meticulous sample preparation. The primary goal is to isolate the analyte from the complex biological matrix, removing interferences like proteins and phospholipids that can compromise the analytical results. The choice of extraction technique is a critical decision point, balancing recovery, cleanliness, throughput, and cost.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample cleanup.[7] It involves adding an organic solvent, typically acetonitrile or methanol, to the biological sample to denature and precipitate proteins.[8]

  • Causality Behind the Choice: This method is often the first choice during early method development due to its simplicity and speed. It is particularly useful when high throughput is a priority.

  • Self-Validating System: The effectiveness of PPT is assessed by evaluating the clarity of the supernatant and, more importantly, through the validation parameter of "matrix effect," which quantifies the degree of ion suppression or enhancement in mass spectrometry-based assays.

Protocol: Protein Precipitation for Plasma Samples

  • To 100 µL of a plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates the analyte based on its differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[9] For an acidic compound like this compound, acidifying the sample will protonate the carboxylic acid group, making it less polar and more amenable to extraction into an organic solvent.

  • Causality Behind the Choice: LLE is chosen when a cleaner extract than that from PPT is required. It is effective at removing non-soluble interferences and can provide a more concentrated sample.

  • Self-Validating System: The efficiency of LLE is determined by the recovery of the analyte, which should be high and consistent across different concentrations.

Protocol: Liquid-Liquid Extraction for Plasma Samples

  • To 200 µL of a plasma sample, add 50 µL of 1M HCl to acidify the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that separates the analyte from the matrix based on its physical and chemical properties.[10] For an acidic analyte, a mixed-mode or polymeric reversed-phase sorbent can be effective.[11]

  • Causality Behind the Choice: SPE is the preferred method when high sensitivity and selectivity are required, as it provides the cleanest extracts, minimizing matrix effects.[12]

  • Self-Validating System: The performance of an SPE method is validated through high and reproducible recovery and minimal matrix effect.

Protocol: Solid-Phase Extraction for Plasma Samples

  • Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Comparative Performance of Sample Preparation Methods
Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Recovery Generally high, but can be variableGood to high, dependent on solvent choice and pHHigh and reproducible
Matrix Effect High potential for ion suppression/enhancementModerateLow
Throughput HighModerateModerate to high (with automation)
Cost per Sample LowLow to moderateHigh
Method Development MinimalModerateIntensive

Comparison of Analytical Methodologies

The choice of analytical instrumentation is a critical factor that dictates the sensitivity, selectivity, and overall performance of the quantitative method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique. The separation of this compound can be achieved on a reversed-phase C18 column with a mobile phase consisting of an organic modifier (e.g., acetonitrile or methanol) and an acidic aqueous buffer.

  • Causality Behind the Choice: HPLC-UV is a cost-effective and reliable choice for routine analysis, especially when high sensitivity is not a primary requirement.[13]

  • Trustworthiness: The method's reliability is established through validation parameters such as specificity (baseline separation from endogenous peaks), linearity, accuracy, and precision as per ICH guidelines.[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[14] By monitoring a specific precursor-to-product ion transition, the interference from co-eluting matrix components is significantly minimized. For this compound, negative ion electrospray ionization (ESI) is typically effective due to the presence of the carboxylic acid group.

  • Causality Behind the Choice: LC-MS/MS is the method of choice for applications requiring trace-level quantification, such as pharmacokinetic studies in biological matrices, where sensitivity and specificity are paramount.[15]

  • Trustworthiness: The high degree of confidence in LC-MS/MS data comes from its inherent specificity and the rigorous validation process it undergoes, which includes a thorough assessment of matrix effects, in addition to the standard validation parameters.[16]

Head-to-Head Performance Comparison
Performance Parameter HPLC-UV LC-MS/MS
Specificity Moderate; potential for co-eluting interferences.High; based on unique mass transitions.[14]
Sensitivity (Typical LLOQ) ng/mL to µg/mL rangepg/mL to ng/mL range[15]
Linear Dynamic Range Typically 2-3 orders of magnitude3-4 orders of magnitude
Matrix Effect Not directly measured, but inferred from specificityA critical validation parameter; can be significant if not addressed
Instrumentation Cost LowerHigher
Operational Complexity LowerHigher

Experimental Protocols and Workflows

The following are detailed protocols that serve as a starting point for the development and validation of a robust analytical method for this compound.

UPLC-MS/MS Method for Quantification in Human Plasma

This protocol is a representative method for the sensitive quantification of this compound in human plasma.

Chromatographic Conditions:

  • Column: Acquity UPLC HSS T3 1.8 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transition (Hypothetical): To be determined by infusion of a standard solution. For a molecule with a molecular weight of 127.10, a possible transition could be m/z 126 -> 82.

Workflow for Method Validation:

G cluster_0 Method Development cluster_1 Method Validation (per FDA/EMA Guidelines) cluster_2 Sample Analysis dev_start Analyte & IS Optimization dev_lc LC Method Development dev_start->dev_lc dev_ms MS/MS Parameter Optimization dev_lc->dev_ms dev_sample_prep Sample Prep Evaluation (PPT, LLE, SPE) dev_ms->dev_sample_prep val_specificity Specificity & Selectivity dev_sample_prep->val_specificity Optimized Method val_linearity Linearity & Range val_specificity->val_linearity val_accuracy Accuracy & Precision val_linearity->val_accuracy val_recovery Recovery & Matrix Effect val_accuracy->val_recovery val_stability Stability (Freeze-Thaw, Bench-Top, Long-Term) val_recovery->val_stability analysis_prep Sample Preparation val_stability->analysis_prep Validated Method analysis_run LC-MS/MS Analysis analysis_prep->analysis_run analysis_data Data Processing & QC analysis_run->analysis_data analysis_report Reporting analysis_data->analysis_report

Caption: Bioanalytical method development and validation workflow.

Data Presentation and Interpretation

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of this compound.

Table 1: Calibration Curve and Sensitivity

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Calibration Range N/A1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N > 10, Acc/Prec ≤ 20%1 ng/mL

Table 2: Accuracy and Precision

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ1< 15%± 15%< 15%± 15%
Low QC3< 15%± 15%< 15%± 15%
Mid QC100< 15%± 15%< 15%± 15%
High QC800< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

QC Level Extraction Recovery (%) Matrix Factor
Low QC> 85%0.95 - 1.05
High QC> 85%0.95 - 1.05

Conclusion and Recommendations

The quantitative analysis of this compound in biological samples is a critical component of drug development and metabolic research. This guide has provided a comprehensive comparison of sample preparation techniques and analytical methodologies.

  • For high-throughput screening in early discovery, Protein Precipitation followed by LC-MS/MS offers a balance of speed and sensitivity.

  • For regulated bioanalysis in preclinical and clinical studies, Solid-Phase Extraction followed by a fully validated UPLC-MS/MS method is recommended to ensure the highest data quality, meeting the stringent requirements for accuracy, precision, and robustness.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the proper disposal procedures for 5-Methylisoxazole-3-carboxylic acid (CAS No. 3405-77-4). As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. This document provides a direct, procedural framework for managing this chemical waste, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to maintain a safe and compliant laboratory environment.

Core Principles: Hazard Profile & Safety Imperatives

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is an organic acid that presents several hazards requiring meticulous handling during disposal.[1][2]

Primary Hazards:

  • Skin Irritation: The compound can cause skin irritation upon contact.[3][4]

  • Serious Eye Irritation: Direct contact with the eyes can result in serious irritation.[4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[4][5]

Chemical Incompatibilities: To prevent dangerous reactions, waste containing this compound must be segregated from the following chemical classes:

  • Strong Oxidizing Agents[5][6]

  • Strong Bases[5][6]

  • Amines[6]

  • Reducing Agents[6]

The cardinal rule of disposal is to treat all waste containing this compound as hazardous chemical waste .[7] Disposal via standard trash or sanitary sewer is prohibited unless explicitly approved by your institution's Environmental Health and Safety (EHS) department following specific treatment protocols.[7][8]

Data Summary: Hazard & Disposal Parameters
ParameterValue / ClassificationSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]
Primary Disposal Route Collection for an approved hazardous waste disposal plant[3][5][6]
Waste Container Type High-Density Polyethylene (HDPE) or Glass[9]
Waste Container Fill Level Max 90% of capacity (75% for liquids is also a common recommendation)[2][9]
SAA Storage Time Limit Up to 1 year (for partially filled containers)[9][10]
Full Container Removal Within 3 days of becoming full[1][9]

The Disposal Workflow: A Step-by-Step Guide

The following diagram and protocols outline the decision-making process and required actions from the moment waste is generated to its final collection.

G Disposal Decision Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Containment & Labeling cluster_2 Final Disposal Pathways start Waste Generated: This compound is_solid Is the waste primarily solid (e.g., powder, contaminated solids)? start->is_solid is_empty Is it an 'empty' container with trace residue? is_solid->is_empty No (Liquid/Solution) collect_solid Collect in a designated, compatible solid hazardous waste container. is_solid->collect_solid Yes collect_liquid Collect in a designated, compatible liquid hazardous waste container. is_empty->collect_liquid No triple_rinse Triple rinse the container with a suitable solvent (e.g., water or as advised by EHS). is_empty->triple_rinse Yes labeling Label container immediately with: - 'Hazardous Waste' - Full Chemical Name & % Composition - Associated Hazards (Irritant, Corrosive) - Accumulation Start Date collect_solid->labeling collect_liquid->labeling store_saa Store sealed container in a designated Satellite Accumulation Area (SAA) away from incompatibles. labeling->store_saa request_pickup Request pickup from EHS (within 3 days of container becoming full). store_saa->request_pickup collect_rinsate Collect all rinsate as liquid hazardous waste. triple_rinse->collect_rinsate dispose_container Deface all labels and dispose of dry, rinsed container as regular trash (or per institutional policy). triple_rinse->dispose_container collect_rinsate->collect_liquid

Caption: Decision workflow for proper waste stream management.

Protocol 1: Standard Hazardous Waste Disposal (Primary Method)

This protocol applies to the chemical in its solid form, in solutions, or as contaminated labware (e.g., weigh boats, pipette tips).

  • Segregate at the Source: Immediately designate a specific waste stream for this compound. Never mix this organic acid waste with incompatible materials like bases or inorganic acids in the same container.[1][2][9] This segregation is crucial to prevent violent reactions or the emission of toxic gases.[1]

  • Select a Compatible Container: Use a clearly marked, leak-proof hazardous waste container.[9] High-density polyethylene (HDPE) or glass containers with secure screw caps are appropriate.[1][9] The container must be in good condition, with no cracks or deterioration.[1]

  • Proper Labeling: Affix a hazardous waste label to the container before adding any waste. Fill it out completely, including:

    • The full chemical name: "this compound" (no abbreviations).

    • The concentration and composition of the waste.

    • The date you first added waste (the "accumulation start date").

    • The relevant hazard warnings (e.g., "Irritant," "Corrosive").[9][10][11]

  • Containment: Add waste to the container, ensuring it is not filled beyond 90% capacity.[9] For liquids, leaving at least one inch of headspace is recommended to allow for vapor expansion.[1] Keep the container securely capped at all times, except when adding waste.[1][7][10]

  • Store in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[1][10] The SAA should be inspected weekly for leaks, and containers must be stored in secondary containment (for liquids).[1][11]

  • Arrange for Disposal: Once the container is full, contact your institution's EHS department within three days to arrange for pickup and final disposal at a licensed facility.[1][9]

Protocol 2: Management of Spills and Contaminated PPE
  • Control the Spill: For minor spills, use an inert absorbent material like sand or vermiculite.[9]

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[9]

  • Dispose as Hazardous Waste: All spill cleanup materials and grossly contaminated personal protective equipment (PPE) must be disposed of as solid hazardous waste, following Protocol 1.[7]

Protocol 3: Empty Container Disposal

An "empty" container that held this compound is not considered regular trash until it has been properly decontaminated.[7]

  • Triple Rinse: Rinse the empty container three times with a solvent capable of removing the residue (e.g., water, or as advised by EHS).[7] Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[7]

  • Collect Rinsate: Crucially, all three rinses (the "rinsate") must be collected and managed as liquid hazardous waste.[7] Add the rinsate to your designated liquid hazardous waste container.

  • Final Container Disposal: Once triple-rinsed and fully dry, deface or remove all hazardous chemical labels from the container.[7] It can now typically be disposed of as regular laboratory glass or plastic waste. Remove the cap before disposal.[7]

A Cautionary Note on Neutralization

For some simple carboxylic acids, institutional guidelines may permit the neutralization of dilute, uncontaminated aqueous solutions for drain disposal.[1][9][11] However, for this compound, this practice is not recommended as a default procedure. The rationale is twofold:

  • Inherent Hazards: The compound's status as a skin, eye, and respiratory irritant means it is not a benign chemical, and most organic acids are considered toxic even after neutralization.[1][4]

  • Regulatory Compliance: The universal guidance from Safety Data Sheets (SDSs) is to "Dispose of contents/container to an approved waste disposal plant."[3][5][6] Diverting from this path without explicit EHS approval could lead to non-compliance.

Under no circumstances should you attempt to neutralize and drain-dispose of this chemical without first consulting and receiving explicit, written permission from your institution's EHS department. They will provide a specific, approved protocol if it is deemed safe and compliant with local wastewater regulations.

By adhering to these structured protocols, you contribute to a culture of safety, protect our environment, and ensure that your laboratory operations remain fully compliant with regulatory standards. When in doubt, always contact your EHS department for guidance.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
  • Hazardous Materials Disposal Guide. Nipissing University. [Link]
  • Material Safety Data Sheet: 5-Methylisoxazole-3-carboxamide. Capot Chemical. [Link]
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 5-Methylisoxazole-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedural guidance is designed to ensure a safe laboratory environment by outlining the necessary personal protective equipment (PPE), handling protocols, and emergency procedures.

Hazard Assessment of this compound

This compound is a solid, off-white to pale beige crystalline powder.[1] Understanding its specific hazards is fundamental to establishing a robust safety protocol. The primary routes of exposure are inhalation, skin contact, and eye contact.

According to safety data sheets, this compound is classified as hazardous.[2][3] The key hazard statements associated with this compound are:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1]

These hazards necessitate the use of specific personal protective equipment to create a barrier between the researcher and the chemical.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial for mitigating the risks associated with handling this compound. The following table summarizes the required PPE.

Protection Type Required PPE Rationale and Specifications
Eye and Face Protection Chemical safety goggles with side shields; Face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust particles and splashes.[2][4] A face shield should be worn over goggles when there is a significant risk of splashing or airborne dust generation.[5]
Skin and Body Protection Chemical-resistant gloves (Nitrile or Butyl Rubber); Chemical-resistant lab coat or apronNitrile gloves are effective for preventing skin contact.[6] Always inspect gloves for tears or holes before use and remove them correctly to avoid contaminating your skin. A fully buttoned, chemical-resistant lab coat protects against incidental contact.[5] For tasks with a higher risk of spills, a chemical-resistant apron provides an additional layer of protection.
Respiratory Protection Use in a chemical fume hood; NIOSH-approved respirator (if needed)All handling of solid this compound should be performed in a certified chemical fume hood to minimize the inhalation of dust particles.[5] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (such as an N95) is required.[6]

Safe Handling Workflow

Adherence to a systematic workflow is paramount for safety. The following diagram and steps outline the procedure for safely handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate & Prepare Work Area in Fume Hood gather_materials Gather All Necessary Equipment & Waste Containers prep_area->gather_materials don_ppe Don PPE (Lab Coat, Goggles, Gloves) gather_materials->don_ppe handle_chemical Handle Chemical (Weighing, Transferring) don_ppe->handle_chemical Proceed to Handling decontaminate Decontaminate Surfaces & Equipment handle_chemical->decontaminate Complete Handling dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Methodology:
  • Preparation and Engineering Controls :

    • Designate a specific area for handling, preferably within a certified chemical fume hood.[5]

    • Ensure that an eyewash station and a safety shower are readily accessible.[2]

    • Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, before handling the chemical.

    • Prepare a clearly labeled hazardous waste container for contaminated disposables.[5]

  • Donning Personal Protective Equipment (PPE) :

    • Put on a chemical-resistant lab coat, ensuring it is fully buttoned.

    • Wear chemical safety goggles with side shields.

    • Put on chemical-resistant gloves (e.g., nitrile).

  • Handling the Chemical :

    • Perform all manipulations that may generate dust, such as weighing and transferring, inside the chemical fume hood.

    • Avoid creating dust clouds.[1][4]

    • Should any chemical come into contact with your gloves, remove them immediately, wash your hands, and put on a new pair.

  • Post-Handling Procedures :

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

    • Place all contaminated disposable items (e.g., gloves, weigh boats, paper towels) into the designated hazardous waste container.[5]

    • Remove PPE in the correct order to prevent cross-contamination: first gloves, then the lab coat, and finally eye protection.

    • Wash your hands thoroughly with soap and water after removing your gloves, even if there was no known contamination.[2][3]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure Route Immediate Action
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill and Disposal Plan

Proper disposal is a crucial aspect of the chemical's life cycle.

  • Spill Management :

    • In case of a small spill, and if it is safe to do so, use an absorbent material to contain it. Avoid raising dust.

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

    • Ensure adequate ventilation.[4]

  • Waste Disposal :

    • All waste contaminated with this compound must be treated as hazardous waste.

    • Dispose of the chemical and its container in accordance with local, state, and federal regulations.[2][3] Do not pour it down the drain.[4]

Conclusion

The safe handling of this compound is contingent upon a thorough understanding of its hazards and the diligent application of appropriate safety protocols. By consistently using the correct personal protective equipment and adhering to the outlined procedures, researchers can significantly minimize the risk of exposure and maintain a safe laboratory environment.

References

  • LeelineWork. (2024, January 7). What PPE Should You Wear When Handling Acid 2024?.
  • University of California, Santa Cruz. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.